N,N-Dimethylallylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32615. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N,N-dimethylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCKRQRXNXQQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29503-30-8 | |
| Record name | 2-Propen-1-amine, N,N-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29503-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5062215 | |
| Record name | 2-Propen-1-amine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155-94-4 | |
| Record name | N,N-Dimethylallylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2155-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylallylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylallylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-amine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-amine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylallylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLDIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4SG99TKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Dimethylallylamine: A Comprehensive Technical Guide for Scientific Professionals
Introduction
N,N-Dimethylallylamine (DMAA) is a versatile tertiary amine that serves as a critical building block in a multitude of chemical syntheses.[1][2] Characterized by the presence of both a reactive allyl group and a nucleophilic dimethylamino moiety, this organic compound offers a unique combination of functionalities for synthetic chemists.[1] At ambient conditions, it exists as a colorless to pale yellow liquid, distinguished by a potent, fishy, or ammonia-like odor.[1][2] First synthesized in the mid-20th century, DMAA has since found extensive utility in the production of pharmaceuticals, agrochemicals, specialty polymers, and quaternary ammonium compounds.[1][2] This guide provides an in-depth exploration of its chemical properties, structure, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Characteristics
This compound, with the chemical formula C₅H₁₁N and a molecular weight of 85.15 g/mol , is a moderately volatile and flammable liquid.[2][3] Its unique bifunctionality dictates its chemical behavior and utility in synthesis. The tertiary amine provides a basic and nucleophilic center, while the terminal alkene of the allyl group is susceptible to a wide range of addition and polymerization reactions.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 2155-94-4 | [1][2] |
| Molecular Formula | C₅H₁₁N | [1][3] |
| Molecular Weight | 85.15 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid with a fishy, ammonia-like odor | [1][2] |
| Boiling Point | 63.5 °C at 760 mmHg | [1] |
| Density | 0.75 g/cm³ | [1] |
| Flash Point | 8 °C | [2] |
| Solubility | Soluble in common organic solvents (ethanol, ether, chloroform); limited miscibility with water | [1][2] |
| Vapor Pressure | 171 mmHg at 25 °C | [1] |
Molecular Structure
The structure of this compound features a nitrogen atom bonded to two methyl groups and an allyl group. This arrangement results in a tertiary amine with a readily accessible lone pair of electrons on the nitrogen and a reactive double bond at the terminus of the three-carbon chain.
Caption: Molecular structure of this compound.
Synthesis and Reactivity
The most prevalent synthetic route to this compound involves the nucleophilic substitution of an allyl halide with dimethylamine.[1][2] This reaction is typically carried out in the presence of a base to neutralize the resulting hydrohalic acid.
Standard Laboratory Synthesis Protocol
Reaction: Allyl chloride reacts with dimethylamine in the presence of sodium hydroxide to yield this compound and sodium chloride.[1][2]
Materials:
-
Allyl chloride
-
Dimethylamine (aqueous solution or gas)
-
Sodium hydroxide
-
An appropriate solvent (e.g., water, or no solvent)[1]
Step-by-Step Methodology:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine dimethylamine and sodium hydroxide.
-
Slowly add allyl chloride to the mixture while maintaining the temperature, for instance, at 45°C.[1]
-
Allow the reaction to proceed for a specified duration, such as 45 hours, with continuous stirring.[1]
-
Upon completion, the reaction mixture will separate into an aqueous layer and an organic layer containing the product.
-
Separate the organic layer.
-
Purify the crude this compound by distillation.
Reactivity Profile
The dual functionality of this compound underpins its diverse reactivity. The tertiary amine can act as a base, a nucleophile, or a ligand in organometallic chemistry. The allyl group can participate in a variety of reactions, including:
-
Electrophilic Addition: The double bond readily reacts with electrophiles such as halogens, hydrogen halides, and water (under acidic conditions).
-
Polymerization: It can serve as a monomer in radical polymerization processes, leading to the formation of functional polymers.[2][4]
-
Allylation: The allyl group can be transferred to other molecules, a key step in the synthesis of more complex structures.[5]
Caption: Reactivity pathways of this compound.
Applications in Research and Industry
The versatile nature of this compound has led to its application in numerous industrial and research settings.
Pharmaceutical and Agrochemical Synthesis
DMAA is a valuable intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[2][5] Its incorporation into molecular scaffolds can introduce basic nitrogen centers, which are crucial for modulating pharmacokinetic properties such as solubility and bioavailability. In the agrochemical sector, it is used in the formulation of certain pesticides and herbicides.[2][5]
Polymer Chemistry and Materials Science
In the field of polymer chemistry, this compound serves as a functional monomer.[2][4] Through radical polymerization, it can be used to synthesize homopolymers or be copolymerized with other monomers to create materials with tailored properties.[4] The resulting cationic polymers are of particular interest for biomedical applications, including as non-viral vectors for gene delivery and in the formulation of "smart" hydrogels for controlled drug release.[4]
Specialty Chemicals
DMAA is a precursor for the synthesis of various specialty chemicals. A significant application is in the production of quaternary ammonium salts, which are widely used as surfactants, disinfectants, and antimicrobial agents.[1][2] It also finds use in the manufacturing of corrosion inhibitors and adhesives.[1][5]
Safety and Handling
This compound is a hazardous substance and requires careful handling in a well-ventilated area.[6][7] It is a highly flammable liquid and vapor, with a low flash point.[6] It is also corrosive and can cause severe skin burns and eye damage.[6] Inhalation of its vapors can be harmful and may cause respiratory irritation.[1]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[6][8]
-
Ventilation: Work in a fume hood or an area with adequate local exhaust ventilation.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[6][8]
-
Spill Management: Have procedures in place for handling spills, including the use of absorbent materials and proper disposal according to local regulations.[8]
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[6]
Conclusion
This compound is a cornerstone of modern organic synthesis, offering a unique and powerful combination of a tertiary amine and a reactive allyl group. Its versatility as a chemical intermediate has cemented its importance in the production of a vast range of products, from life-saving pharmaceuticals to advanced functional polymers. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for any scientist or researcher aiming to harness the full potential of this valuable compound.
References
- This compound 2155-94-4 wiki. (n.d.).
- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025, March 1).
- This compound(2155-94-4) - ChemicalBook. (n.d.).
- The Safety Profile of this compound for Industrial Use. (n.d.).
- Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 23).
- This compound SDS, 2155-94-4 Safety Data Sheets - ECHEMI. (2019, July 15).
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4) - Cheméo. (n.d.).
- Application Notes and Protocols: this compound in the Synthesis of Functional Polymers - Benchchem. (n.d.).
- TCI AMERICA - Spectrum Chemical. (2018, July 6).
- This compound(2155-94-4) - ChemicalBook. (n.d.).
- This compound. (n.d.).
- This compound | C5H11N | CID 75082 - PubChem. (n.d.).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 6. nbinno.com [nbinno.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound(2155-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
N,N-Dimethylallylamine (CAS 2155-94-4): A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of a Bifunctional Building Block
N,N-Dimethylallylamine (DMAA), a seemingly simple tertiary amine, holds a significant position in the toolkit of synthetic and medicinal chemists. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a nucleophilic and basic dimethylamino group, and a versatile allyl group amenable to a wide array of transformations. This dual-functionality makes DMAA an essential precursor and intermediate in the synthesis of a diverse range of molecules, from industrial materials to life-saving pharmaceuticals.[1][2][3]
At room temperature, DMAA is a colorless to pale yellow liquid characterized by a strong, fishy or ammonia-like odor.[1] It is a volatile and flammable compound, necessitating careful handling.[4] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its pivotal role in the development of allylamine antifungal agents. We will delve into detailed experimental protocols, mechanistic insights, and safety considerations to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its effective application in research and development. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2155-94-4 | [4] |
| Molecular Formula | C₅H₁₁N | [4] |
| Molecular Weight | 85.15 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 63.5 °C at 760 mmHg | [4] |
| Density | 0.75 g/cm³ | [4] |
| Flash Point | 8 °C | [4] |
| Solubility | Soluble in water and common organic solvents | [1][4] |
Spectroscopic data is crucial for reaction monitoring and product characterization. The key spectral features of this compound are consistent with its structure, showing characteristic signals for the dimethylamino and allyl groups in ¹H NMR, ¹³C NMR, and IR spectroscopy.
Synthesis and Purification: A Practical Laboratory Approach
The most common and straightforward synthesis of this compound involves the nucleophilic substitution of an allyl halide with dimethylamine.[1][5] The following protocol is a synthesized procedure based on established chemical principles for this transformation.
Experimental Protocol: Synthesis of this compound
Reaction: CH₂=CHCH₂Cl + (CH₃)₂NH → CH₂=CHCH₂N(CH₃)₂ + HCl
Materials:
-
Allyl chloride
-
Aqueous dimethylamine solution (e.g., 40%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place the aqueous dimethylamine solution and cool the flask in an ice bath.
-
Addition of Reactants: Slowly add allyl chloride from the dropping funnel to the cooled and stirred dimethylamine solution. Concurrently, add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction, maintaining a basic pH.[4] The reaction is exothermic and the temperature should be carefully controlled.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether.[6] Combine all organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.[7] The crude this compound can be purified by distillation to yield the final product.[6]
The Pivotal Role in Allylamine Antifungal Drug Synthesis
A significant application of this compound and its derivatives is in the synthesis of allylamine and benzylamine antifungal agents.[2][3] These drugs, including Naftifine, Terbinafine, and Butenafine, function by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][8][9][10][11] This inhibition leads to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, disrupting the cell membrane and leading to cell death.[1][8]
Synthesis of Naftifine and Butenafine Analogues
The core structure of these antifungals often involves the N-alkylation of a secondary amine precursor. For instance, the synthesis of Naftifine involves the N-alkylation of N-methyl-1-naphthalenemethanamine with cinnamyl bromide. Similarly, Butenafine is synthesized by reacting N-methyl-1-naphthylmethylamine with p-tert-butylbenzyl chloride.[12][13]
Key Reactions and Mechanistic Considerations
The reactivity of this compound is dictated by its tertiary amine and allyl functionalities.
Quaternization
As a tertiary amine, this compound readily undergoes quaternization with alkyl halides, such as methyl iodide, to form quaternary ammonium salts.[3][14] These salts have applications as phase-transfer catalysts, surfactants, and biocides.
Protocol Outline: Quaternization with Methyl Iodide
-
Dissolve this compound in a suitable solvent (e.g., ethanol or acetone).
-
Add methyl iodide to the solution. The reaction is often exothermic and may require cooling.
-
Stir the reaction mixture at room temperature until the quaternary ammonium salt precipitates.
-
Collect the solid product by filtration and wash with a cold solvent to remove any unreacted starting materials.
Cope Elimination
The tertiary amine functionality allows for oxidation to an amine oxide, which can then undergo a Cope elimination. This reaction is a syn-elimination that proceeds through a five-membered cyclic transition state to yield an alkene and a hydroxylamine.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[2][15][16]
-
Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.
-
Toxicity and Irritation: The compound is harmful if inhaled and causes severe skin burns and eye damage.[2][16] Ingestion can lead to gastrointestinal discomfort and systemic toxicity.[4]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its unique combination of a tertiary amine and an allyl group provides a platform for a wide range of chemical transformations. Its critical role in the synthesis of important allylamine antifungal drugs highlights its significance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD.
- Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase enzyme.
- Petranyi, G., Ryder, N. S., & Stutz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241.
- Ryder, N. S., & Dupont, M. C. (1985). Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. Biochemical Journal, 230(3), 765–770.
- Nowosielski, M., Sternal, K., & Rychlewska, U. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Medicinal Chemistry, 54(11), 3956–3964.
- diallylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journal of Organic Chemistry.
- The Safety Profile of this compound for Industrial Use. (n.d.). Inno Pharmchem.
- Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 2-methylbenzyldimethylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- US Patent for Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers. (n.d.). Google Patents.
- Short Communication. (n.d.). NISCAIR.
- Butenafine. (n.d.). Doctor Fungus.
- Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. (2018, June 21). National Institutes of Health.
- CN108047057B - Synthesis method of butenafine. (n.d.). Google Patents.
- Quaternization with labeled methyl iodide. Reaction conditions. (n.d.). ResearchGate.
- Isolation (Recovery) of amines. (n.d.). UCLA Chemistry and Biochemistry.
- US Patent for Separation and purification of fatty acid amines. (n.d.). Google Patents.
- butenafine N-(p-tert-butylbenzyl)-n-methyl-1-naphthalenemethylamine. (n.d.). The Good Scents Company.
- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD.
- Short Communication. (n.d.). NISCAIR.
Sources
- 1. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butenafine - Doctor Fungus [drfungus.org]
- 13. Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.com [fishersci.com]
Synthesis of N,N-Dimethylallylamine from allyl chloride and dimethylamine
An In-depth Technical Guide to the Synthesis of N,N-Dimethylallylamine from Allyl Chloride and Dimethylamine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of this compound, a critical tertiary amine intermediate. With applications ranging from the synthesis of pharmaceuticals and agrochemicals to the production of surfactants and polymers, a robust and well-understood synthetic protocol is paramount for researchers and professionals in drug development and chemical manufacturing.[1][2] This document moves beyond a simple procedural recitation to explore the underlying chemical principles, optimization strategies, and safety imperatives that govern this important transformation.
Theoretical Foundation: The Nucleophilic Substitution Pathway
The synthesis of this compound from allyl chloride and dimethylamine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom in allyl chloride.
Key Roles of Reactants:
-
Allyl Chloride (Electrophile): The chlorine atom, being highly electronegative, polarizes the C-Cl bond, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.
-
Dimethylamine (Nucleophile): As a secondary amine, dimethylamine is a potent nucleophile, readily donating its electron pair to form a new carbon-nitrogen bond.
The reaction proceeds via a concerted mechanism where the C-N bond forms simultaneously as the C-Cl bond breaks. This process generates a protonated tertiary amine intermediate, which is then deprotonated to yield the final this compound product and hydrochloric acid (HCl).[1][2]
To drive the reaction to completion, the generated HCl must be neutralized. This is typically achieved in one of two ways:
-
Using Excess Dimethylamine: A second equivalent of dimethylamine acts as a base, abstracting the proton to form dimethylammonium chloride.[3]
-
Using an Inorganic Base: A base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is added to the reaction mixture to serve as an acid scavenger.[1][2]
// Nodes sub [label="Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; ts [label="SN2 Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; int [label="Protonated Intermediate\n(Dimethylallylaminium chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; prod [label="Products", fillcolor="#F1F3F4", fontcolor="#202124"];
sub_details [label="Allyl Chloride (CH₂=CHCH₂Cl)\n+ 2 Dimethylamine ((CH₃)₂NH)", shape=plaintext, fontcolor="#202124"]; prod_details [label="this compound\n+ Dimethylammonium Chloride", shape=plaintext, fontcolor="#202124"];
// Edges with labels sub -> ts [label="Nucleophilic\nAttack"]; ts -> int [label="Bond Formation/\nBond Breaking"]; int -> prod [label="Proton Transfer\n(Deprotonation)"];
// Invisible nodes for alignment {rank=same; sub; sub_details;} {rank=same; prod; prod_details;}
// Connections to details sub -> sub_details [style=invis]; prod -> prod_details [style=invis]; } .dot Caption: Reaction mechanism for the synthesis of this compound.
Optimization of Reaction Parameters: A Causality-Driven Approach
Achieving high yield and purity requires careful control over several key experimental variables. The choices made are not arbitrary but are grounded in the chemical kinetics and thermodynamics of the reaction.
| Parameter | Recommended Range | Rationale & Field Insights |
| Molar Ratio | 1:2.2 (Allyl Chloride : Dimethylamine) | An excess of dimethylamine is crucial. One equivalent serves as the nucleophile, while the remainder acts as a base to neutralize the HCl byproduct.[3] This strategy minimizes the formation of the quaternary ammonium salt, a common side product when allyl chloride is in excess. |
| Temperature | 40 - 80 °C | The reaction is exothermic. Maintaining this temperature range provides sufficient activation energy without causing excessive volatilization of the reactants (Allyl chloride BP: 45°C; Dimethylamine BP: 7°C). Industrial processes often operate within this window to ensure optimal reaction rates and safety.[1] |
| Base | Excess Dimethylamine or NaOH | While excess dimethylamine is effective, using an aqueous solution of a strong base like sodium hydroxide can be more cost-effective and simplifies workup by forming a distinct aqueous salt layer.[1][2] |
| Solvent | None, Water, or CCl₄ | The reaction can be performed without a solvent ("neat"), which maximizes reactant concentration.[1] However, using water or another solvent can aid in temperature control and, in industrial settings, facilitate phase-transfer catalysis for improved efficiency.[1] |
| Pressure | Atmospheric or slightly elevated | When using gaseous dimethylamine or operating near the boiling point of allyl chloride, a sealed reaction vessel is necessary to maintain reactant concentration and prevent loss to the atmosphere. |
Detailed Experimental Protocol: A Laboratory-Scale Synthesis
This protocol describes a self-validating system for producing this compound on a laboratory scale. All operations must be conducted within a certified chemical fume hood due to the hazardous nature of the reagents.
3.1. Reagents and Equipment
-
Reagents: Allyl chloride (≥98%), Dimethylamine (40% solution in water), Sodium hydroxide, Deionized water, Diethyl ether (or other suitable extraction solvent), Anhydrous magnesium sulfate.
-
Equipment: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer with hotplate, thermometer, separatory funnel, rotary evaporator, distillation apparatus.
3.2. Step-by-Step Methodology
-
Reactor Setup: Equip a 500 mL three-necked flask with a magnetic stir bar, a dropping funnel, a condenser, and a thermometer. Place the flask in a water bath on a stirrer/hotplate.
-
Charging Reactants: Charge the flask with 125 mL (1.1 moles) of a 40% aqueous dimethylamine solution. Begin stirring.
-
Controlled Addition: Fill the dropping funnel with 38.3 g (0.5 moles) of allyl chloride. Add the allyl chloride dropwise to the stirred dimethylamine solution over a period of 60-90 minutes. Monitor the temperature and use the water bath to maintain it between 40-50°C.
-
Reaction Period: After the addition is complete, continue stirring the mixture at 45°C for an additional 3-4 hours to ensure the reaction goes to completion.
-
Workup - Phase Separation: Cool the reaction mixture to room temperature. The mixture will separate into two layers. Transfer the entire contents to a separatory funnel. Separate and collect the upper organic layer, which contains the crude this compound.
-
Workup - Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether to recover any dissolved product. Combine these extracts with the original organic layer.
-
Drying: Dry the combined organic phases over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the bulk of the diethyl ether using a rotary evaporator. The resulting crude product is then purified by fractional distillation. Collect the fraction boiling at approximately 63-65°C.[1]
3.3. Expected Outcome Following this protocol, a typical yield is in the range of 60-75%, with a purity of >98% as determined by Gas Chromatography (GC).
Physicochemical Data and Safety Imperatives
A thorough understanding of the properties and hazards of all chemicals is non-negotiable for safe and successful synthesis.
4.1. Properties of this compound
| Property | Value |
| CAS Number | 2155-94-4 |
| Molecular Formula | C₅H₁₁N[1] |
| Molecular Weight | 85.15 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 63.5 °C at 760 mmHg[1] |
| Density | 0.730 g/cm³ at 20 °C |
| Flash Point | 8 °C[1] |
4.2. Critical Safety Considerations (EHS)
-
Allyl Chloride: This substance is highly flammable, acutely toxic upon inhalation, a suspected carcinogen, and may cause genetic defects.[4][5] It must be handled with extreme caution using non-sparking tools and under conditions that prevent static discharge.[4]
-
Dimethylamine: A flammable and corrosive substance that can cause severe skin and eye irritation.[6] Inhalation may lead to respiratory irritation.
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood to prevent inhalation of toxic vapors.[7]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (confirm compatibility), and tight-fitting safety goggles.[7] A face shield should be used when there is a risk of splashing.[7]
-
Waste Disposal: All chemical waste, including residual reactants and solvents, must be collected in properly labeled containers and disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound via the reaction of allyl chloride and dimethylamine is a robust and scalable process. Success hinges on a deep understanding of the SN2 mechanism, careful control of reaction parameters to maximize yield and minimize side-product formation, and an unwavering commitment to safety. This guide provides the foundational knowledge for researchers and drug development professionals to confidently and safely perform this valuable chemical transformation, paving the way for its use in a multitude of downstream applications.[2]
References
- This compound CAS:2155-94-4: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- N-Allyl-N,N-dimethylamine. NIST Chemistry WebBook. [Link]
- US3461163A - Synthesis of dimethyl diallyl ammonium chloride.
- ALLYL CHLORIDE - GHS Safety D
- A Detail Guide on Allyl Chloride Hazard and Safety. CloudSDS. [Link]
- CN113636941A - Synthesis process of dimethyl diallyl ammonium chloride.
- Acutely Toxic Chemicals (ATCs) SOP. The Sarpong Group, UC Berkeley. [Link]
Sources
A Spectroscopic Guide to N,N-Dimethylallylamine: In-Depth Analysis for Research and Development
Introduction
N,N-Dimethylallylamine (C₅H₁₁N), a tertiary amine with the CAS number 2155-94-4, is a valuable building block in organic synthesis. Its utility spans the creation of quaternary ammonium compounds, which are integral to surfactants, corrosion inhibitors, and phase-transfer catalysts.[1] The presence of both a nucleophilic dimethylamino group and a reactive allyl moiety makes it a versatile intermediate in pharmaceutical and polymer chemistry.
A thorough understanding of its molecular structure is paramount for its effective application and for quality control in its synthesis and subsequent use. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the molecule's connectivity, functional groups, and fragmentation patterns. This guide offers an in-depth analysis of the spectroscopic data of this compound, providing researchers, scientists, and drug development professionals with the necessary information for its unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons in a molecule.
Given the volatile and basic nature of this compound, careful sample preparation is crucial for acquiring a high-quality spectrum.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for nonpolar to moderately polar compounds like this compound.[2] It is important to use a deuterated solvent to avoid a large solvent signal that would obscure the analyte's signals.
-
Sample Preparation:
-
Ensure the NMR tube is clean and dry to prevent contamination.[2]
-
Prepare a solution of approximately 10-50 mM this compound in the chosen deuterated solvent.[3] For a standard 5 mm NMR tube, this typically involves dissolving a few milligrams of the amine in 0.6-0.7 mL of the solvent.
-
As amines can be slightly basic and interact with acidic impurities in the solvent, adding a small amount of potassium carbonate to the CDCl₃ can be beneficial.[2]
-
-
Data Acquisition:
-
Acquire the spectrum on a spectrometer operating at a field strength of 300 MHz or higher for better signal dispersion.
-
Use a standard pulse program for a 1D proton spectrum.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the four unique proton environments in the molecule.
| Signal Label | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| A | 5.83 | ddt | J(A,B) = 17.3, J(A,C) = 9.7, J(A,D) = 6.4 | 1H | -CH= |
| B | 5.14 | d | J(A,B) = 17.3, J(B,D) ≈ 1.1 | 1H | =CH₂ (trans) |
| C | 5.10 | d | J(A,C) = 9.7, J(C,D) ≈ 1.1 | 1H | =CH₂ (cis) |
| D | 2.91 | d | J(A,D) = 6.4 | 2H | -CH₂-N |
| E | 2.22 | s | 6H | -N(CH₃)₂ |
Data sourced from ChemicalBook.[4]
The downfield signal at 5.83 ppm (A) is characteristic of the vinylic proton (-CH=). Its complex multiplicity (ddt - doublet of doublets of triplets) arises from coupling to the two geminal protons of the vinyl group (=CH₂) and the adjacent methylene protons (-CH₂-N). The large coupling constant of 17.3 Hz is typical for trans-vinylic protons, while the 9.7 Hz coupling is characteristic of cis-vinylic protons. The 6.4 Hz coupling is due to the adjacent methylene protons.
The two signals at 5.14 ppm (B) and 5.10 ppm (C) correspond to the two diastereotopic protons of the terminal vinyl group (=CH₂). Their distinct chemical shifts and coupling to proton A confirm their different spatial environments.
The signal at 2.91 ppm (D) is assigned to the methylene protons adjacent to the nitrogen atom. The deshielding effect of the nitrogen causes this signal to appear further downfield than a typical alkyl proton. The multiplicity is a doublet due to coupling with the vinylic proton A.
The singlet at 2.22 ppm (E) integrates to six protons and is assigned to the two equivalent methyl groups attached to the nitrogen atom. The absence of coupling indicates no adjacent protons.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in a molecule.
The sample preparation for ¹³C NMR is similar to that for ¹H NMR, though a slightly higher concentration (50-200 mM) may be beneficial to obtain a good signal-to-noise ratio in a reasonable time.[3] A standard proton-decoupled ¹³C NMR experiment is typically performed.
The ¹³C NMR spectrum of this compound is expected to show four signals, corresponding to the four distinct carbon environments.
| Chemical Shift (ppm) | Assignment |
| 136.1 | -CH= |
| 116.0 | =CH₂ |
| 61.9 | -CH₂-N |
| 45.2 | -N(CH₃)₂ |
Note: Representative data; actual values may vary slightly depending on the solvent and experimental conditions.
The signal at 136.1 ppm is attributed to the internal vinylic carbon (-CH=), and the signal at 116.0 ppm is for the terminal vinylic carbon (=CH₂). The carbon of the methylene group attached to the nitrogen (-CH₂-N) appears at 61.9 ppm. The signal at 45.2 ppm corresponds to the two equivalent methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
This compound is a liquid at room temperature, making it straightforward to analyze as a neat thin film.[5]
-
Sample Preparation:
-
Obtain two clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Place a single drop of this compound onto the surface of one plate.
-
Carefully place the second plate on top, gently spreading the liquid to form a thin, uniform film.[6]
-
-
Data Acquisition:
-
Place the sandwiched plates in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty salt plates should be taken prior to the sample measurement.
-
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H stretch | =C-H (vinylic) |
| ~2970, 2860, 2820 | C-H stretch | C-H (aliphatic) |
| ~1645 | C=C stretch | Alkene |
| ~1450 | C-H bend | -CH₂- and -CH₃ |
| ~1260 | C-N stretch | Tertiary amine |
| ~995, 915 | C-H bend (out-of-plane) | =C-H (vinylic) |
Data compiled from various sources.[7][8]
The key absorptions in the IR spectrum of this compound include:
-
C-H stretching vibrations: The peak around 3080 cm⁻¹ is characteristic of the C-H bonds of the vinyl group. The absorptions in the 2820-2970 cm⁻¹ range are due to the C-H stretching of the methyl and methylene groups.
-
C=C stretching vibration: The absorption at approximately 1645 cm⁻¹ is indicative of the carbon-carbon double bond in the allyl group.
-
C-N stretching vibration: The stretching vibration of the C-N bond in a tertiary amine typically appears in the fingerprint region, around 1260 cm⁻¹.
-
C-H bending vibrations: The strong absorptions at approximately 995 cm⁻¹ and 915 cm⁻¹ are characteristic out-of-plane bending vibrations for a monosubstituted alkene, providing strong evidence for the terminal vinyl group.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a column suitable for the analysis of volatile amines, such as an Rtx-Volatile Amine column, to ensure good peak shape and prevent tailing.[9]
-
A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.[10]
-
-
Mass Spectrometry:
-
The eluent from the GC column is directed into the ion source of the mass spectrometer.
-
Electron Ionization (EI) at 70 eV is a standard method for generating ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The mass spectrum of this compound provides key structural information.
| m/z | Relative Intensity | Proposed Fragment Ion |
| 85 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | Moderate | [M-H]⁺ |
| 58 | 100 (Base Peak) | [CH₂=N(CH₃)₂]⁺ |
| 42 | High | [C₃H₄]⁺ or [C₂H₄N]⁺ |
Data sourced from PubChem and NIST WebBook.[11][12]
-
Molecular Ion: The molecular ion peak ([M]⁺) is observed at m/z 85, which corresponds to the molecular weight of this compound (C₅H₁₁N). The presence of an odd molecular weight is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.
-
Base Peak: The most abundant ion in the spectrum (the base peak) is observed at m/z 58. This fragment is formed through a characteristic alpha-cleavage adjacent to the nitrogen atom, resulting in the resonance-stabilized iminium ion [CH₂=N(CH₃)₂]⁺. This is a very common and diagnostic fragmentation pathway for N-alkyl amines.
-
Other Fragments: The peak at m/z 84 likely results from the loss of a hydrogen radical from the molecular ion. The fragment at m/z 42 could be due to the loss of the dimethylamino group, leaving the allyl cation, or further fragmentation of the iminium ion.
The primary fragmentation pathway of this compound in EI-MS can be visualized as follows:
Caption: Primary fragmentation of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of all protons and carbons. The IR spectrum clearly identifies the key functional groups, namely the tertiary amine and the terminal alkene. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern dominated by alpha-cleavage, which is diagnostic for this class of compounds.
By understanding and correctly interpreting these spectra, researchers, scientists, and drug development professionals can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The protocols and interpretations provided herein serve as a practical reference for the routine analysis of this important chemical intermediate.
References
- Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - NIH. (n.d.).
- A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - RSC Publishing. (2023, August 30).
- Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. (n.d.).
- (PDF) SPME-GC method for the determination of volatile amines as indices of freshness in fish samples - ResearchGate. (2025, December 17).
- This compound | C5H11N | CID 75082 - PubChem. (n.d.).
- Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks - Virginia Tech. (2003, July 16).
- This compound - SpectraBase. (n.d.).
- How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. (n.d.).
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023, July 24).
- This compound 2155-94-4 wiki. (n.d.).
- IR Spectroscopy of Liquids - Organic Chemistry at CU Boulder. (n.d.).
- n,n-Dimethylethylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
- (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9).
- N-Allyl-N,N-dimethylamine - the NIST WebBook. (n.d.).
- FTIR Spectroscopy - Liquid IR Spectroscopy - YouTube. (2013, January 10).
Sources
- 1. Page loading... [guidechem.com]
- 2. How To [chem.rochester.edu]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. This compound(2155-94-4) 1H NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound(2155-94-4) IR Spectrum [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
- 10. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Allyl-N,N-dimethylamine [webbook.nist.gov]
An In-Depth Technical Guide to the Physical Properties of N,N-Dimethylallylamine
Introduction: The Profile of a Versatile Amine
N,N-Dimethylallylamine (DMAA), identified by CAS Number 2155-94-4, is a tertiary amine that serves as a valuable building block in organic synthesis.[1] Its structure, featuring both a reactive allyl group and a dimethylamino moiety, makes it a versatile intermediate for the synthesis of more complex molecules, including quaternary ammonium salts used in various applications.[2] For researchers, drug development professionals, and process chemists, a precise understanding of its fundamental physical properties is not merely academic; it is a prerequisite for safe handling, accurate experimental design, and scalable synthesis.
This guide provides an in-depth examination of two core physical properties of this compound: its boiling point and density. We will move beyond a simple recitation of values to discuss the experimental context, the scientific principles governing their determination, and the practical implications for laboratory work.
Summary of Core Physical Properties
This compound is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[3] Its high volatility and low flash point necessitate careful handling in a controlled laboratory environment. The key physicochemical data are summarized below.
| Property | Value | Conditions | Source(s) |
| Chemical Formula | C₅H₁₁N | [1][3][4] | |
| Molecular Weight | 85.15 g/mol | [1][3][5] | |
| CAS Number | 2155-94-4 | [3][6] | |
| Appearance | Colorless to faint yellow liquid | Ambient | [3] |
| Boiling Point | 61-64.5 °C | 1013 hPa (Atmospheric Pressure) | [3][6][7] |
| Density | 0.719 - 0.730 g/cm³ | 20 °C | [2][5][6] |
| 0.7197 g/cm³ | 4 °C | [3] | |
| Flash Point | -20 °C | Closed Cup | [5][6] |
| Solubility | Very soluble | Water | [3] |
Note: The slight variations in reported values for boiling point and density are typical and can be attributed to minor differences in experimental purity and measurement conditions across different data sources.
In-Depth Analysis of Key Properties
Boiling Point
The boiling point of this compound is consistently reported in the range of 61-64.5 °C at standard atmospheric pressure.[3][6][7] This relatively low boiling point indicates high volatility.
Causality and Practical Importance: The boiling point is a critical parameter for purification. Fractional distillation is the primary method for purifying volatile liquids like DMAA, and knowledge of the precise boiling point allows for the effective separation of the compound from solvents, unreacted starting materials, or byproducts. The temperature at which the liquid boils is directly dependent on the ambient pressure. Therefore, when performing a distillation under vacuum, the boiling point will be significantly lower. This relationship is fundamental for chemists who may need to distill heat-sensitive materials at reduced temperatures to prevent decomposition.
Density
The density of this compound is reported as approximately 0.730 g/cm³ at 20 °C.[5][6] It is important to note that density is temperature-dependent; as temperature increases, density typically decreases. This is illustrated by one source reporting a density of 0.7197 g/cm³ at the lower temperature of 4 °C.[3]
Causality and Practical Importance: In a research and development setting, reagents are often measured by volume for convenience. Density provides the essential conversion factor between mass and volume (Mass = Density x Volume). For stoichiometric calculations, where precision is paramount, knowing the exact density at the laboratory's ambient temperature ensures that the correct molar quantity of the amine is added to a reaction. Inaccurate assumptions about density can lead to suboptimal reaction yields or an excess of unreacted reagents, complicating purification efforts.
Experimental Determination Protocols
The following protocols outline standard laboratory procedures for the empirical determination of boiling point and density. These methods are designed to be self-validating through proper calibration and technique.
Protocol: Micro-Boiling Point Determination (Thiele Tube Method)
This method is ideal for determining the boiling point with a small sample volume.
-
Preparation: Secure a small sample (approx. 0.5 mL) of this compound. Obtain a capillary tube (sealed at one end) and invert it, placing the open end into the liquid sample within a small test tube (fusion tube).
-
Assembly: Attach the fusion tube to a calibrated thermometer using a rubber band or wire. The base of the fusion tube should align with the thermometer's bulb.
-
Heating: Place the assembly into a Thiele tube filled with a suitable heating oil (e.g., mineral oil). The Thiele tube's design ensures uniform heat distribution via convection.
-
Observation: Begin heating the side arm of the Thiele tube gently with a micro-burner. As the temperature rises, air trapped in the inverted capillary will slowly bubble out.
-
Scientific Rationale: This initial bubbling indicates the vapor pressure of the sample is increasing but has not yet overcome the atmospheric pressure.
-
-
Equilibrium Point: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This signifies that the liquid has reached its boiling point.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The exact boiling point is the temperature at which the bubbling ceases and the liquid just begins to recede back into the capillary tube.
-
Scientific Rationale: At this moment, the vapor pressure of the liquid is precisely equal to the atmospheric pressure, which is the definition of the boiling point.
-
-
Validation: Record the atmospheric pressure from a laboratory barometer at the time of the experiment, as the measured boiling point is dependent on this value. Repeat the measurement for consistency.
Protocol: Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, precisely known volume, used for measuring the density of liquids.
-
Calibration: Clean and thoroughly dry the pycnometer. Measure and record its empty mass (m_pyc) on an analytical balance.
-
Reference Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Ensure no air bubbles are trapped. Insert the stopper and wipe away any excess liquid. Measure and record the mass of the pycnometer filled with water (m_water).
-
Scientific Rationale: Water's density is well-documented at various temperatures. This step allows for the precise calculation of the pycnometer's internal volume (V = (m_water - m_pyc) / ρ_water).
-
-
Sample Measurement: Empty and thoroughly dry the calibrated pycnometer.
-
Filling: Fill the pycnometer with this compound, equilibrating it to the same temperature used for the water calibration (20 °C). Insert the stopper and carefully wipe away any excess liquid.
-
Final Massing: Measure and record the mass of the pycnometer filled with the sample (m_sample).
-
Calculation: Calculate the density of the this compound (ρ_sample) using the formula: ρ_sample = (m_sample - m_pyc) / V
-
Validation: Perform the measurement in triplicate and average the results to minimize random error. Ensure the temperature is stable throughout the procedure.
Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for determining the physical properties of this compound in a laboratory setting.
Caption: Workflow for the determination of boiling point and density.
Safety and Handling Considerations
This compound is a highly flammable liquid (Flash Point: -20 °C) and its vapors can form explosive mixtures with air.[3][5][6] It is also corrosive and causes severe skin burns and eye damage.[8] Inhalation may be harmful.[8][9]
Core Handling Requirements:
-
Always handle this chemical within a certified chemical fume hood.
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[8][10]
-
Store in a tightly closed container in a cool, well-ventilated area away from heat and ignition sources.[8]
Conclusion
The boiling point and density of this compound are foundational parameters that directly influence its purification, handling, and use in chemical synthesis. A thorough understanding, coupled with precise experimental determination as outlined in this guide, is essential for ensuring safety, accuracy, and reproducibility in the work of researchers, scientists, and drug development professionals. Adherence to rigorous experimental protocols and safety measures is non-negotiable when working with this versatile yet hazardous compound.
References
- This compound | C5H11N | CID 75082 - PubChem. [Link]
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4) - Cheméo. [Link]
- This compound - CAS Common Chemistry. [Link]
Sources
- 1. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2155-94-4 [chemicalbook.com]
- 3. This compound(2155-94-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound for synthesis 2155-94-4 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
N,N-Dimethylallylamine solubility in organic solvents
An In-depth Technical Guide to the Solubility of N,N-Dimethylallylamine in Organic Solvents
Abstract
This compound (C₅H₁₁N) is a versatile tertiary amine widely employed as a building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its efficacy in these synthetic applications is critically dependent on its behavior in various reaction media, making a thorough understanding of its solubility in organic solvents paramount. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the physicochemical properties that govern its solubility, explore the theoretical principles of solute-solvent interactions, present a survey of its known solubility in common organic solvents, and provide a detailed, field-proven protocol for the empirical determination of its solubility. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and optimization of synthetic processes.
Part 1: Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a tertiary amine featuring a polar nitrogen atom with a lone pair of electrons, two methyl groups, and an allyl group.[1][2] This structure imparts a unique combination of polarity and non-polar characteristics that dictates its interaction with different solvents.
Key physicochemical properties are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁N | [1][2][3] |
| Molecular Weight | 85.15 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][2][5] |
| Boiling Point | 62 - 64.5 °C at 760 mmHg | [2][4][6] |
| Density | ~0.719 - 0.741 g/mL at 20 °C | [4][5] |
| pKa (Predicted) | 8.88 ± 0.28 | [2][5] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Water Solubility | Soluble | [1][4][5][7] |
The molecule's structure, with its tertiary amine nitrogen, allows it to act as a hydrogen bond acceptor via its lone pair of electrons.[8][9] However, the absence of a hydrogen atom on the nitrogen means it cannot function as a hydrogen bond donor.[2][8] This is a critical distinction that influences its interactions with protic versus aprotic solvents.
Part 2: Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that substances with similar intermolecular forces are likely to be miscible. The solubility of this compound is a result of the interplay between the intermolecular forces of the amine and the solvent.
-
In Polar Protic Solvents (e.g., Ethanol): These solvents can engage in hydrogen bonding. While this compound cannot self-associate via hydrogen bonds, its nitrogen lone pair can accept a hydrogen bond from the solvent's hydroxyl group. This strong interaction, combined with dipole-dipole forces, leads to high solubility.
-
In Polar Aprotic Solvents (e.g., Acetone): These solvents have dipole moments but do not have O-H or N-H bonds. Solubility is driven by favorable dipole-dipole interactions between the polar C-N bond of the amine and the carbonyl group (or other polar functional group) of the solvent.
-
In Nonpolar Solvents (e.g., Benzene, Hexane): The allyl and dimethyl groups of this compound constitute a significant nonpolar (hydrophobic) portion of the molecule. These regions interact favorably with nonpolar solvents through London dispersion forces, which are transient, induced dipoles.
The balance between the polar amine head and the nonpolar hydrocarbon tail allows this compound to be soluble in a wide range of organic solvents.[10][11]
Caption: Intermolecular forces governing solubility.
Part 3: Survey of Solubility in Common Organic Solvents
| Solvent | Solvent Class | Reported Qualitative Solubility | Source(s) |
| Ethanol | Polar Protic | Soluble | [2] |
| Diethyl Ether | Polar Aprotic | Soluble | [2] |
| Chloroform | Polar Aprotic | Soluble | [1][2] |
| Benzene | Nonpolar (Aromatic) | Soluble | [1] |
| Carbon Tetrachloride | Nonpolar | Soluble | [1] |
Note: "Soluble" is a qualitative term. For precise process design and optimization, experimental determination is strongly recommended.
Part 4: Experimental Protocol for Quantitative Solubility Determination
A self-validating system for determining solubility ensures that equilibrium has been reached and that the measurement is accurate. The isothermal gravimetric method is a robust and widely accepted technique.[12]
Objective: To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Reagents:
-
This compound (>98% purity)
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance (±0.1 mg readability)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer or thermocouple
-
Glass vials with PTFE-lined screw caps (e.g., 20 mL)
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Pre-weighed, clean, and dry evaporation dishes or vials
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Preparation: Add a precisely weighed amount of the selected organic solvent (e.g., 10.00 g) into several glass vials.
-
Creating a Slurry: Add an excess of this compound to each vial. The key is to ensure a visible amount of undissolved amine remains after equilibration, confirming saturation.
-
Equilibration (Trustworthiness Pillar): Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.[13] A self-validating check can be performed by analyzing samples at 24h and 48h; identical results confirm equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours, permitting the excess undissolved amine to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a glass syringe. Immediately attach a 0.2 μm syringe filter and dispense an aliquot (e.g., 2-5 mL) into a pre-weighed (tared) evaporation dish. The filter ensures that no solid microparticles are transferred, which would erroneously inflate the result.
-
Mass Determination of Saturated Solution: Immediately weigh the evaporation dish containing the filtered aliquot to determine the exact mass of the saturated solution.
-
Solvent Evaporation: Place the dish in a fume hood or under a gentle stream of nitrogen to slowly evaporate the solvent. For higher boiling point solvents, a vacuum oven at a moderate temperature (well below the boiling point of the amine) can be used.
-
Mass Determination of Solute: Once the solvent is completely evaporated and the dish has returned to ambient temperature, weigh it again. The difference between this mass and the initial tare mass of the dish is the mass of the dissolved this compound.
-
Calculation: The solubility can be expressed in various units. A common representation is grams of solute per 100 g of solvent:
-
Mass of Solvent in Aliquot = (Mass of Saturated Solution) - (Mass of Dry Residue)
-
Solubility ( g/100g ) = [(Mass of Dry Residue) / (Mass of Solvent in Aliquot)] * 100
-
Part 5: Factors Influencing Solubility & Troubleshooting
-
Temperature: The solubility of solids and liquids in liquid solvents is temperature-dependent.[13] For most systems, solubility increases with temperature, but this is not universal. It is critical to report solubility at a specific, controlled temperature.
-
Purity: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity reagents is essential for obtaining reliable and reproducible data.
-
Troubleshooting:
-
Inconsistent Results: Often caused by failure to reach equilibrium. Increase agitation time.
-
Results Too High: May be due to the transfer of fine, undissolved particles. Ensure adequate settling time and proper use of a sub-micron filter.
-
Amine Evaporation: this compound is volatile (B.P. ~62 °C).[2] During solvent evaporation, ensure the temperature is kept low to avoid loss of the solute, which would lead to artificially low solubility values.
-
Part 6: Conclusion
This compound demonstrates broad solubility across polar and nonpolar organic solvents, a characteristic attributable to its balanced molecular structure containing both a polar tertiary amine group and nonpolar hydrocarbon moieties. While qualitative data confirms its miscibility with common solvents like ethanol, ether, and chloroform, quantitative data is scarce, necessitating empirical determination for process-critical applications. The provided gravimetric protocol offers a robust, reliable, and self-validating method for generating this essential data, empowering researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.
References
- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). PubChem.
- Are amines soluble in organic solvents? (2018). Quora.
- Amines. (n.d.). NCERT.
- Structure and Properties of Amines. (2024). Chemistry LibreTexts.
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.
- Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II.
- Are tertiary amines soluble in water? (2017). Quora.
- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2012). Journal of Physical and Chemical Reference Data.
- Experiment 13 – Properties of Amines and Amides. (n.d.). Moorpark College.
- IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4 –C 6 Aliphatic Amines. (2012). AIP Publishing.
- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PubMed Central.
- Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.). Solubility Data Series.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. This compound | 2155-94-4 [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound CAS#: 2155-94-4 [m.chemicalbook.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N,N-Dimethylallylamine
Prepared by: Gemini, Senior Application Scientist
Abstract
N,N-Dimethylallylamine (NDMAA) is a versatile tertiary amine that serves as a critical building block in organic synthesis. Characterized by the dual functionality of a nucleophilic dimethylamino group and a reactive allyl moiety, NDMAA is an important intermediate in the production of pharmaceuticals, agrochemicals, polymers, and specialty chemicals like quaternary ammonium compounds.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, reactivity, applications, and essential safety and handling procedures tailored for researchers, chemists, and professionals in drug development.
Core Chemical Identity
This compound is an organic compound valued for its unique structure that allows for a wide range of chemical transformations.
Physicochemical Properties
The utility of NDMAA in a laboratory or industrial setting is dictated by its physical properties. It is a colorless to pale yellow liquid with a characteristic fishy or ammonia-like odor.[1][2] A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Density | 0.730 g/cm³ (at 20°C) | |
| Boiling Point | 62 - 64.5 °C (at 760 mmHg) | [1][2][5] |
| Flash Point | 8 °C / -20 °C (closed cup) | [1][2] |
| Vapor Pressure | 171 mmHg (at 25°C) | [1] |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, ether, chloroform).[1][2] | [1][2] |
| pKa | 8.88 ± 0.28 (Predicted) | [1] |
Synthesis and Reactivity
Common Synthesis Pathway
The most prevalent and industrially viable method for synthesizing this compound is through a nucleophilic substitution reaction.[1][2]
Causality of Experimental Choice: This pathway is favored due to the high reactivity of the allyl halide and the strong nucleophilicity of dimethylamine. Allyl chloride is an excellent electrophile because the C-Cl bond is activated by the adjacent double bond. Dimethylamine is a potent, unhindered secondary amine, making it an effective nucleophile. The use of a base, such as sodium hydroxide, is critical to neutralize the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the dimethylamine reactant.[1][2]
A typical reaction is: CH₂=CHCH₂Cl + (CH₃)₂NH + NaOH → CH₂=CHCH₂N(CH₃)₂ + NaCl + H₂O[1]
Workflow: Synthesis of this compound
Caption: Synthesis of this compound via nucleophilic substitution.
Key Reactivity Insights
-
Amine Functionality: The lone pair of electrons on the nitrogen atom makes NDMAA a Brønsted-Lowry base and a good nucleophile. It readily reacts with acids to form ammonium salts and with electrophiles (e.g., alkyl halides) to form quaternary ammonium compounds.[2]
-
Allyl Group Reactivity: The double bond in the allyl group can participate in various addition reactions (e.g., hydrogenation, halogenation) and is crucial for its role as a monomer in polymerization processes.[2][6]
Applications in Research and Drug Development
This compound is a cornerstone intermediate with broad applicability, particularly in fields relevant to the target audience.
-
Pharmaceutical Synthesis: The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, including antipsychotics, antidepressants, and anticholinergics.[7] NDMAA serves as a key starting material or intermediate for introducing this functional group and an allyl handle for further molecular elaboration.[2][6]
-
Quaternary Ammonium Compounds: It is a precursor for synthesizing dimethylallyl quaternary ammonium salts. These "quats" are widely used as antimicrobial agents, surfactants, and phase-transfer catalysts, which are essential tools in drug formulation and synthesis.[2]
-
Polymer Chemistry: NDMAA can act as a monomer or be incorporated into polymers.[6] These polymers have applications in creating materials with specific properties like thermal sensitivity or for use as flocculants.[8][9]
-
Agrochemicals and Specialty Chemicals: The compound is used in the formulation of pesticides and herbicides and in the manufacturing of specialty chemicals like corrosion inhibitors, adhesives, and coatings.[2][6]
Safety, Handling, and Storage
Trustworthiness through Self-Validation: A robust experimental design inherently includes a thorough risk assessment. Understanding and mitigating the hazards of NDMAA is non-negotiable for safe and reproducible science.
This compound is a hazardous substance and requires strict adherence to safety protocols.[10]
-
Primary Hazards:
Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[10][12] Safety showers and eyewash stations must be readily accessible.[10]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield conforming to EN166 (EU) or OSHA standards.[13][14]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[10]
-
Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin contact.[13][14]
-
Respiratory Protection: If working outside a fume hood or if exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[13]
-
-
Handling Procedures:
-
Storage:
Conclusion
This compound is a chemical of significant industrial and academic importance. Its value is derived from the strategic combination of a tertiary amine and a reactive allyl group within a small molecular framework. For researchers and drug development professionals, a comprehensive understanding of its properties, synthesis, and reactivity, coupled with a rigorous adherence to safety protocols, is essential for leveraging its full potential as a versatile synthetic building block.
References
- This compound | C5H11N | CID 75082.
- This compound 2155-94-4 wiki.LookChem.[Link]
- This compound CAS:2155-94-4: Comprehensive Overview and Applications.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- The Safety Profile of this compound for Industrial Use.Autech Industry Co., Limited.[Link]
- Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers.XINDAO.[Link]
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4).Cheméo.[Link]
- Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers.
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 2155-94-4 [chemicalbook.com]
- 9. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 2155-94-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound(2155-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. echemi.com [echemi.com]
N,N-Dimethylallylamine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications
Abstract
N,N-Dimethylallylamine (DMAA) is a versatile tertiary amine that has carved a significant niche in the landscape of organic synthesis and materials science. First synthesized in the mid-20th century, its unique combination of a nucleophilic dimethylamino group and a reactive allyl moiety has made it a valuable building block in a multitude of applications, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of functional polymers for advanced drug delivery systems. This in-depth technical guide provides a comprehensive overview of the discovery and historical context of this compound, a detailed exploration of its synthetic methodologies from classical to contemporary approaches, and a thorough discussion of its diverse applications, with a particular focus on its role in drug development and polymer chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this important chemical intermediate.
Discovery and Historical Context
This compound first emerged in the mid-20th century, a period of intense investigation into the synthesis and application of alkylated amines for a wide array of industrial and pharmaceutical purposes.[1] While there is no single individual credited with its discovery, its preparation arose from the systematic exploration of nucleophilic substitution reactions to create novel tertiary amines. The primary and most enduring method for its synthesis involves the alkylation of dimethylamine with an allyl halide, typically allyl chloride, in the presence of a base.[1] This straightforward and efficient reaction provided chemists with a reliable source of this compound, paving the way for the exploration of its chemical reactivity and potential applications.
The scientific landscape of the mid-20th century was characterized by a burgeoning petrochemical industry, which made key precursors like allyl chloride and dimethylamine readily available. This accessibility, coupled with the growing demand for novel organic compounds in various sectors, fueled the investigation of molecules like this compound. Its initial applications were likely in the production of surfactants, corrosion inhibitors, and as an intermediate for quaternary ammonium compounds, which were gaining prominence as disinfectants and fabric softeners.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective utilization in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N | [2] |
| Molecular Weight | 85.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fishy, ammonia-like | [1] |
| Boiling Point | 62-63 °C | [3] |
| Density | 0.719 g/mL at 20 °C | [3] |
| Solubility | Limited miscibility with water; soluble in common organic solvents (ethanol, ether, chloroform) | [1] |
| Flash Point | -8 °C | [4] |
| CAS Number | 2155-94-4 | [2] |
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved from its initial discovery, with advancements aimed at improving yield, purity, and process efficiency, particularly on an industrial scale.
Classical Synthesis: Alkylation of Dimethylamine
The most common and historically significant method for preparing this compound is the nucleophilic substitution reaction between dimethylamine and an allyl halide.[1]
Reaction Workflow:
Figure 1: Classical synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge dimethylamine and a suitable solvent (e.g., water or in some cases, the reaction can be run neat).[1]
-
Base Addition: Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture.[1]
-
Allyl Halide Addition: Slowly add allyl chloride or allyl bromide to the stirred mixture. The reaction is exothermic, and the temperature should be maintained between 40-80 °C.[1]
-
Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the consumption of the starting materials.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the organic layer is separated from the aqueous layer containing the salt byproduct. The crude this compound is then purified by distillation.
Modern Synthetic Approaches
While the classical alkylation method remains prevalent, alternative synthetic routes have been developed, offering advantages in terms of atom economy, catalyst efficiency, and substrate scope.
A notable industrial method involves the catalytic hydrogenation of N,N-Dimethylacrylamide.[4] This process typically employs a palladium catalyst under elevated pressure and temperature.[4]
Hydrogenation Workflow:
Figure 2: Catalytic hydrogenation for this compound synthesis.
Experimental Protocol:
-
Catalyst Preparation: A slurry of a supported palladium catalyst (e.g., Pd/C) in a suitable solvent is prepared in a high-pressure autoclave.
-
Substrate Addition: N,N-Dimethylacrylamide is added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred until the theoretical amount of hydrogen is consumed.
-
Catalyst Removal and Product Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the resulting this compound is purified by distillation.
Reductive amination offers a versatile one-pot method for the synthesis of amines. While not as common for the large-scale production of this compound, it represents an important synthetic strategy. This would typically involve the reaction of acrolein with dimethylamine in the presence of a reducing agent.
Applications in Organic Synthesis and Drug Development
This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[3][4]
Synthesis of Allylamine Antifungal Agents
A prominent application of this compound is in the synthesis of allylamine antifungal drugs, such as Naftifine and Butenafine .[5][6] These drugs function by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.
Retrosynthetic Analysis of Naftifine:
Figure 3: Retrosynthesis of the antifungal drug Naftifine.
While the direct precursor to Naftifine is N-methyl-1-naphthalenemethanamine, the allylamine moiety is a key structural feature of this class of antifungals, and this compound is a representative and readily available allylamine used in the development and synthesis of related structures.[5] The synthesis of Butenafine, another allylamine antifungal, also involves the formation of a tertiary amine structure where an N-methyl group is present.[6]
Intermediate for Quaternary Ammonium Compounds
The tertiary amine functionality of this compound makes it an excellent precursor for the synthesis of quaternary ammonium compounds. These salts have a broad spectrum of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents.[4]
This compound in Polymer Chemistry
This compound is a valuable monomer for the synthesis of functional polymers through various polymerization techniques, most notably radical and cationic polymerization.[7][8] The resulting polymers, poly(this compound) and its copolymers, possess unique properties that make them attractive for a range of applications, especially in the biomedical field.[7]
Radical Polymerization
The radical polymerization of this compound, typically as its hydrochloride salt, is a common method to produce water-soluble cationic polymers.[7][8]
Radical Polymerization Workflow:
Figure 4: Radical polymerization of this compound hydrochloride.
Experimental Protocol: Radical Homopolymerization of this compound Hydrochloride [7]
-
Solution Preparation: Prepare a solution of this compound hydrochloride in a suitable solvent, such as ethanol or water, at the desired concentration (e.g., 70% by weight).[7]
-
Degassing: Transfer the solution to a reaction vessel equipped with a magnetic stirrer, condenser, and a nitrogen inlet. Degas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen.[7]
-
Initiator Addition: Add a radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50), to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60°C) under a nitrogen atmosphere and allow the polymerization to proceed for the desired time.[7]
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as acetone, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Cationic Polymerization
The electron-donating nature of the nitrogen atom in this compound makes it a suitable monomer for cationic polymerization, leading to the formation of polymers with a polycationic backbone.
Properties and Applications of Poly(this compound)
Polymers derived from this compound are particularly interesting for biomedical applications due to their cationic nature, which allows them to interact with negatively charged biomolecules such as DNA and siRNA. This property makes them promising candidates as non-viral vectors for gene delivery. Furthermore, the dimethylamino groups impart a pH-responsive character to the polymers, enabling the design of "smart" drug delivery systems that can release their therapeutic cargo in response to specific physiological pH changes, such as those found in tumor microenvironments or endosomal compartments.[7]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
Since its first synthesis in the mid-20th century, this compound has proven to be a chemical intermediate of significant value. Its straightforward synthesis, coupled with the dual reactivity of its functional groups, has cemented its role in the production of a diverse range of commercially important compounds, from pharmaceuticals to specialty polymers. The ongoing research into the applications of its polymeric derivatives, particularly in the realm of stimuli-responsive materials for drug delivery, ensures that this compound will continue to be a molecule of great interest to the scientific and industrial communities. As synthetic methodologies become more sophisticated and the demand for functional materials grows, the full potential of this versatile tertiary amine is yet to be realized.
References
- Application Notes and Protocols: this compound in the Synthesis of Functional Polymers. Benchchem. URL: https://www.benchchem.
- This compound 2155-94-4 wiki. LookChem. URL: https://www.lookchem.com/N-N-Dimethylallylamine/
- This compound CAS:2155-94-4: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.
- Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152335/
- Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers. Google Patents. URL: https://patents.google.
- Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/3821383/
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists. URL: https://gems.uoregon.
- [Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine...]. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/2225333/
- Butenafine synthesis method. SciSpace. URL: https://typeset.io/papers/butenafine-synthesis-method-1h1z8q5v
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. URL: https://www.organic-chemistry.
- Application Notes and Protocols for Reductive Amination Using N-Ethylisopropylamine. Benchchem. URL: https://www.benchchem.
- Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4902013/
- N,N-Dimethylcyclohexylamine. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0503
- Application Note – Reductive Amination. Sigma-Aldrich. URL: https://www.sigmaaldrich.
- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8402540/
- Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers. XINDAO. URL: https://www.xindaochemical.com/n-n-dimethylallylamine-cas-2155-94-4.html
- Chiral derivatives of Butenafine and Terbinafine: synthesis and antifungal activity. ResearchGate. URL: https://www.researchgate.net/publication/26343540_Chiral_derivatives_of_Butenafine_and_Terbinafine_synthesis_and_antifungal_activity
- Some previous synthetic approaches for the synthesis of naftifine. ResearchGate. URL: https://www.researchgate.net/figure/Some-previous-synthetic-approaches-for-the-synthesis-of-naftifine_fig1_320888955
- Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Synthesis-and-structure-activity-relationships-of-St%C3%BCtz/1a1b2e3c4d5e6f7a8b9c0d1e2f3a4b5c6d7e8f9a
- This compound: Purity, Price, and Purchase Considerations. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.
- Cationic polymerization of a derivative of allylamine and 1,2-naphthoquinone. ResearchGate. URL: https://www.researchgate.net/publication/233002341_Cationic_polymerization_of_a_derivative_of_allylamine_and_12-naphthoquinone
- Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine. Google Patents. URL: https://patents.google.
- Method for synthesizing N, N-dimethyl amine compound by nucleophilic substitution of DMF. Google Patents. URL: https://patents.google.
- An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. MDPI. URL: https://www.mdpi.com/2073-4344/13/4/650
- Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high‐molecular‐weight polymers. ResearchGate. URL: https://www.researchgate.net/publication/229987829_Radical_polymerization_of_diallylamine_compounds_From_quantum_chemical_modeling_to_controllable_synthesis_of_high-molecular-weight_polymers
- Ethylamine, N-methyl-. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0653
- Process for the preparation of n,n-dimethylamine. Google Patents. URL: https://patents.google.
- CYCLOPOLYMERIZATION OF DIALLYLAMINE AND ITS CONDENSATION WITH CARBOXYLIC DRUGS. TSI Journals. URL: https://www.tsijournals.
- Living Radical Polymerization of N,N-Dimethylacrylamide with RuCl2(PPh3)3-Based Initiating Systems1. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ma970289g
- Naftifine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Naftifine
- Method for purifying N,N-dimethylaminopropylamine. Google Patents. URL: https://patents.google.
- Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Butenafine-and-analogues%3A-An-expeditious-synthesis-Porretta-Fioravanti/7b8e9f0d0c1e2a3b4c5d6e7f8g9h0i1j2k3l4m5n
- This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/75082
- Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. ResearchGate. URL: https://www.researchgate.net/publication/328906935_Radical_Polymerization_and_Kinetics_of_N_N-diallyl-N_N-dimethylammonium_Chloride_and_Vinyl_Ether_of_Monoethanolamine
- Synthesis of N,N-dimethyldodecylamine by the catalytic hydrogenation of N,N-dimethyldodecylamide. ResearchGate. URL: https://www.researchgate.
- A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c8gc01130k
- Copolymerization of N,N-dimethyl-N,N-diallylammonium chloride with N,N-dimethylacrylamide. ResearchGate. URL: https://www.researchgate.net/publication/225330880_Copolymerization_of_N_N-dimethyl-N_N-diallylammonium_chloride_with_N_N-dimethylacrylamide
- Thermal properties of poly(N,N-dimethylaminoethyl methacrylate). PLOS. URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0217441
- Formulation and Optimization of Butenafine-Loaded Topical Nano Lipid Carrier-Based Gel: Characterization, Irritation Study, and Anti-Fungal Activity. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308493/
- Application Notes and Protocols for the Catalytic Hydrogenation of 4,4'-Dinitro-2-biphenylamine to 4,4'-diamino-2-biphen. Benchchem. URL: https://www.benchchem.
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4). Cheméo. URL: https://www.chemeo.com/cid/41-143-0/N-Allyl-N-N-dimethylamine.html
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis and antifungal activity of butenafine hydrochloride (KP-363), a new benzylamine antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
An In-depth Technical Guide to N,N-Dimethylallylamine: A Versatile Tertiary Amine Building Block
Abstract
N,N-Dimethylallylamine (DMAA) is a deceptively simple yet remarkably versatile organic compound that serves as a cornerstone building block for researchers, synthetic chemists, and drug development professionals. Its unique bifunctional architecture, featuring both a nucleophilic tertiary amine and a reactive allyl group, provides a rich platform for a diverse array of chemical transformations. This guide moves beyond a simple cataloging of properties to provide a field-proven perspective on the strategic application of DMAA. We will explore its core reactivity, detail validated synthetic protocols with an emphasis on the causality behind experimental choices, and illustrate its utility in the synthesis of high-value compounds, from pharmaceutical intermediates to advanced functional polymers.
Core Physicochemical & Spectroscopic Profile
A foundational understanding of a building block's intrinsic properties is critical for predicting its behavior and optimizing reaction conditions. This compound is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[1][2] Its bifunctionality dictates its solubility, rendering it miscible with many common organic solvents while having limited miscibility in water.[1]
Physical and Chemical Properties
The following table summarizes the key physicochemical data for this compound, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 2155-94-4 | [3][4] |
| Molecular Formula | C₅H₁₁N | [3][5] |
| Molecular Weight | 85.15 g/mol | [3][4] |
| Appearance | Clear colorless to faint yellow liquid | [1][2] |
| Boiling Point | 62-64 °C at 760 mmHg | [1][6] |
| Density | ~0.730 g/cm³ at 20 °C | [1][4] |
| Flash Point | 8 °C (Closed Cup) | [1][7] |
| pKa | 8.88 ± 0.28 (Predicted) | [1] |
| Solubility | Soluble in ethanol, ether, chloroform; limited in water | [1][7] |
Spectroscopic Signature
The unambiguous identification of DMAA and the monitoring of its consumption during a reaction rely on its distinct spectroscopic fingerprint.
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the vinyl protons of the allyl group (typically in the δ 5.0-6.0 ppm region), the allylic protons adjacent to the nitrogen (δ ~2.9 ppm), and the two equivalent methyl groups on the nitrogen (δ ~2.2 ppm).[8]
-
¹³C NMR: The carbon spectrum will show distinct signals for the two vinyl carbons, the allylic carbon, and the methyl carbons.
-
IR Spectroscopy: Key vibrational bands include C-H stretching from the alkyl and vinyl groups, C=C stretching of the allyl group (~1645 cm⁻¹), and C-N stretching bands.[3]
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 85, with characteristic fragmentation patterns.[3][5]
The Dual-Reactivity Paradigm of this compound
The synthetic power of DMAA stems from the strategic exploitation of its two distinct functional handles. The choice of reagents and reaction conditions allows a chemist to selectively engage either the tertiary amine or the allyl group, or in some cases, utilize both in elegant tandem strategies.
Caption: Standard laboratory workflow for the synthesis of DMAA.
Methodology:
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (N₂ or Ar).
-
Reagents: The flask is charged with a solution of dimethylamine (e.g., 40% in water or as a solution in THF) and a base such as sodium hydroxide. [1]The mixture is cooled in an ice bath to 0-5 °C.
-
Addition: Allyl chloride or allyl bromide is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Causality: This exothermic reaction is temperature-controlled to prevent unwanted side reactions and minimize the volatilization of the low-boiling-point reactants and product. Using a slight excess of dimethylamine helps to ensure the complete consumption of the allyl halide.
-
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by TLC or GC-MS.
-
Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether).
-
Causality: The aqueous wash removes the inorganic salt byproduct (NaCl or NaBr) and any unreacted dimethylamine hydrochloride. Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Protocol 2: Radical Homopolymerization of DMAA for pH-Responsive Materials
This protocol is adapted from established methods for creating functional polymers for biomedical applications. [9] Methodology:
-
Monomer Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol or water). For polymerization in aqueous media, it is often converted to its hydrochloride salt. [9]2. Initiator & Degassing: The monomer solution is transferred to a reaction vessel. A radical initiator, such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50) for aqueous solutions or AIBN for organic solvents, is added (typically 0.1-1.0 mol%).
-
Causality: Oxygen is a potent radical scavenger that can inhibit or terminate polymerization. Therefore, the solution must be thoroughly degassed by performing several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through it for at least 30 minutes. [9]3. Polymerization: The reaction vessel is sealed and heated in a thermostatically controlled oil bath (e.g., 60-70 °C) for a predetermined time (e.g., 6-24 hours).
-
Causality: The choice of temperature is dictated by the thermal decomposition rate of the initiator. The reaction time and monomer-to-initiator ratio are critical parameters that control the final molecular weight and polydispersity of the polymer.
-
-
Isolation: The reaction is cooled to room temperature and the polymer is isolated by precipitation in a non-solvent (e.g., acetone or cold diethyl ether).
-
Purification: The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent to remove unreacted monomer and initiator, and dried under vacuum to a constant weight.
Applications in Drug Development and Advanced Materials
The true value of a building block is demonstrated by its utility in creating functional, high-value molecules. DMAA is a proven asset in both pharmaceutical synthesis and materials science.
Scaffolding for Active Pharmaceutical Ingredients (APIs)
The dimethylaminopropyl moiety is a common structural motif in many APIs. DMAA provides a direct and efficient route to introduce this functionality. It is a key intermediate in the synthesis of various therapeutic compounds, including certain agrochemicals and pharmaceuticals. [7][10]Its structure allows for the creation of potent agents for pest control and drugs with specific pharmacological properties. [10]
"Smart" Polymers for Targeted Drug Delivery
The development of stimuli-responsive materials is a major focus in advanced drug delivery. Polymers derived from DMAA are prime candidates for these systems. [9]
-
pH-Responsiveness: The tertiary amine groups in poly(DMAA) have a pKa that allows them to be protonated in acidic environments. A drug-loaded nanoparticle made from a DMAA copolymer can be designed to be stable and collapsed at physiological pH (~7.4). Upon reaching the acidic microenvironment of a tumor or being internalized into a cell's endosome (pH ~5-6), the polymer protonates, becomes hydrophilic, and swells, triggering the release of its therapeutic payload. [9]
Caption: Mechanism of pH-responsive drug release from a DMAA-based polymer.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. This compound is a hazardous chemical that requires strict adherence to safety protocols. [11]
| Hazard Category | Description & Precautionary Measures | Source(s) |
|---|---|---|
| Flammability | Highly flammable liquid and vapor (Flash Point: 8 °C). Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment. | [3][4][11] |
| Corrosivity | Causes severe skin burns and eye damage. Avoid all contact with skin and eyes. | [3][11][12] |
| Toxicity | Harmful if inhaled. Causes irritation to the respiratory system. Work in a well-ventilated area or a chemical fume hood. | [3][12] |
| Incompatibility | Incompatible with strong oxidizing agents. | [2][13]|
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A flame-retardant lab coat is required. [2][14]* Ventilation: All handling must be performed in a certified chemical fume hood to minimize inhalation exposure. [11]* Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids. [2][11]Store away from incompatible materials. The container should be properly grounded and bonded during transfer. [2]* Spill Management: In case of a spill, evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal. [2]
Conclusion and Future Outlook
This compound has cemented its role as a versatile and indispensable building block in modern organic synthesis. Its value is not merely in its structure, but in the predictable and controllable reactivity of its dual functional centers. This allows for the rational design of complex molecules, from life-saving pharmaceuticals to next-generation smart materials.
Future research will likely focus on expanding its utility in asymmetric catalysis, developing novel copolymers with multi-stimuli responsiveness, and incorporating it into sustainable and green chemical processes. As the demand for functional nitrogen-containing compounds continues to grow, the strategic application of foundational building blocks like this compound will remain a critical skill for scientists and researchers driving innovation.
References
- This compound 2155-94-4 wiki. (URL: )
- This compound(2155-94-4) - ChemicalBook. (URL: )
- The Safety Profile of this compound for Industrial Use. (URL: )
- This compound | C5H11N | CID 75082 - PubChem. (URL: )
- This compound CAS:2155-94-4: Comprehensive Overview and Applic
- Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO. (URL: )
- Application Notes and Protocols: this compound in the Synthesis of Functional Polymers - Benchchem. (URL: )
- SAFETY D
- This compound SDS, 2155-94-4 Safety D
- This compound | 2155-94-4 - ChemicalBook. (URL: )
- This compound(2155-94-4) 1H NMR spectrum - ChemicalBook. (URL: )
- This compound for synthesis 2155-94-4 - Sigma-Aldrich. (URL: )
- N-Allyl-N,N-dimethylamine - the NIST WebBook. (URL: )
- This compound;Allyldimethylamine - ChemBK. (URL: )
- Application Notes and Protocols for Palladium-Catalyzed Reactions of N,N-dimethylhex-5-ynamide - Benchchem. (URL: )
- An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- An Overview of Palladium-Catalyzed N- alkyl
- N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction - Organic Chemistry Portal. (URL: )
Sources
- 1. Page loading... [guidechem.com]
- 2. This compound(2155-94-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound for synthesis 2155-94-4 [sigmaaldrich.com]
- 5. N-Allyl-N,N-dimethylamine [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound(2155-94-4) 1H NMR spectrum [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 11. nbinno.com [nbinno.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. This compound | 2155-94-4 [chemicalbook.com]
- 14. echemi.com [echemi.com]
The Dual Nature of the Allyl Group in N,N-Dimethylallylamine: A Technical Guide to its Reactivity and Synthetic Utility
For Immediate Release
A Senior Application Scientist Report
Abstract
N,N-Dimethylallylamine (DMAA) is a versatile tertiary amine featuring a reactive allyl group that serves as a cornerstone for a multitude of organic transformations.[1] Its unique structural combination of a nucleophilic dimethylamino group and an electrophilically and radically susceptible double bond imparts a dual reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of the allyl group in DMAA, offering a detailed examination of its participation in electrophilic additions, radical-mediated processes, transition-metal catalyzed functionalizations, and sigmatropic rearrangements. By elucidating the underlying mechanisms and providing actionable experimental protocols, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this valuable building block in the development of novel chemical entities.
Introduction: The Electronic Character and Synthetic Potential of this compound
This compound, a colorless to pale yellow liquid, is a tertiary amine with the chemical formula C₅H₁₁N.[1][2] The molecule's reactivity is primarily dictated by the interplay between the electron-donating dimethylamino group and the π-system of the allyl moiety. This interaction increases the electron density of the double bond, making it highly susceptible to electrophilic attack.[3][4] Concurrently, the allylic C-H bonds are activated towards radical abstraction and organometallic C-H activation.[5][6] This multifaceted reactivity profile has established DMAA as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and specialty chemicals such as surfactants and corrosion inhibitors.[1][7]
This guide will systematically dissect the reactivity of the allyl group in this compound, providing both theoretical understanding and practical guidance for its application in organic synthesis.
Electrophilic Addition Reactions: Harnessing the Electron-Rich Double Bond
The electron-donating nature of the dimethylamino group enhances the nucleophilicity of the allyl double bond, making it readily participate in electrophilic addition reactions.[3][4] These reactions typically proceed through a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, which favors the formation of the more stable carbocation.[8][9]
Hydrohalogenation: A Stepwise Approach
The addition of hydrogen halides (HX) to this compound proceeds via a two-step mechanism. The initial electrophilic attack of H⁺ on the terminal carbon of the double bond leads to the formation of a more stable secondary carbocation at the central carbon. Subsequent nucleophilic attack by the halide ion (X⁻) yields the corresponding haloamine.
Experimental Protocol: Hydrobromination of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve this compound (1.0 equiv.) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) at 0 °C.
-
Reagent Addition: Bubble dry hydrogen bromide (HBr) gas slowly through the solution or add a solution of HBr in acetic acid dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Caption: Hydrohalogenation of this compound.
Radical Polymerization: Monomer to Macromolecule
The allyl group of this compound can undergo free-radical polymerization to form poly(this compound).[10] This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as an azo compound or a peroxide.[10][11] The resulting polymer possesses interesting properties and finds applications in various fields.
Mechanism of Free-Radical Polymerization
The polymerization proceeds through the classic three stages: initiation, propagation, and termination.
-
Initiation: A radical initiator generates free radicals, which then add to the double bond of the DMAA monomer to form a monomer radical.
-
Propagation: The monomer radical adds to another DMAA monomer, extending the polymer chain. This step repeats, leading to the formation of a long polymer chain.
-
Termination: The growth of the polymer chain is terminated by either combination or disproportionation of two growing radical chains.
Experimental Protocol: Free-Radical Polymerization of this compound
-
Monomer Purification: Purify this compound by distillation to remove any inhibitors.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, place the purified monomer and a suitable solvent (e.g., dioxane).
-
Initiator Addition: Add a radical initiator, such as benzoyl peroxide, to the solution.
-
Polymerization: Heat the reaction mixture under a nitrogen atmosphere at a controlled temperature (e.g., 60 °C) for a specified time.
-
Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like diethyl ether. Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
Caption: Experimental workflow for radical polymerization.
Transition-Metal Catalyzed Reactions: Precision and Control
The allyl group of this compound is an excellent substrate for a variety of transition-metal catalyzed reactions, which offer high levels of chemo-, regio-, and stereoselectivity.[12][13] Palladium-catalyzed reactions, in particular, have been extensively studied for the functionalization of allylic compounds.[5][14]
Palladium-Catalyzed Allylic Amination
Palladium catalysts can activate the allylic C-H bond of this compound, enabling its reaction with various nucleophiles, including amines.[5][14] This reaction, known as allylic amination, is a powerful tool for the formation of new C-N bonds. The mechanism typically involves the formation of a π-allylpalladium intermediate.
Table 1: Comparison of Catalytic Systems for Allylic Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 80 | 85 | [15] |
| [Pd(allyl)Cl]₂ | dppf | NaOtBu | Dioxane | 100 | 92 | [14] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | THF | 60 | 88 | [16] |
Caption: Simplified Pd-catalyzed allylic amination cycle.
Sigmatropic Rearrangements: Intramolecular Transformations
The allylic system in this compound and its derivatives can participate in sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a σ-bond across a π-system.[17][18] The[1][18]- and[1][1]-sigmatropic rearrangements are particularly relevant for allylic amines.[2][7]
The Aza-Claisen Rearrangement
The aza-Claisen rearrangement is a[1][1]-sigmatropic rearrangement of an N-allyl vinylamine or a related derivative, leading to the formation of a γ,δ-unsaturated imine or amide.[19][20] This reaction is a powerful tool for carbon-carbon bond formation and can be promoted by heat or Lewis acids.
Experimental Protocol: Lewis Acid-Catalyzed Aza-Claisen Rearrangement
-
Substrate Preparation: Synthesize the N-allyl enamine derivative of this compound.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the substrate in a dry, non-coordinating solvent (e.g., dichloromethane).
-
Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78 °C) and add a Lewis acid (e.g., BF₃·OEt₂) dropwise.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.
Conclusion
The allyl group in this compound exhibits a rich and diverse reactivity, making it a valuable synthon for a wide range of chemical transformations. Its participation in electrophilic additions, radical polymerizations, transition-metal catalyzed functionalizations, and sigmatropic rearrangements provides access to a vast array of functionalized molecules. A thorough understanding of the underlying mechanisms and reaction conditions, as detailed in this guide, is paramount for researchers aiming to leverage the full synthetic potential of this versatile building block in the pursuit of novel materials and therapeutics.
References
- Lewis Acid Mediated Asymmetric[1][19]-Sigmatropic Rearrangement of Allylic Amines. Scope and Mechanistic Investigation. The Journal of Organic Chemistry. [Link]
- Asymmetric Enzymatic Synthesis of Allylic Amines: A Sigmatropic Rearrangement Strategy.
- 2,3-sigm
- Recent Advances in Catalytic[1][1]-Sigm
- Pd‐catalyzed allylic C−H amination with aliphatic amines.
- Direct use of allylic alcohols and allylic amines in palladium-catalyzed allylic amination.
- Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society. [Link]
- Mechanism of Electrophilic Addition. Unacademy. [Link]
- Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry. [Link]
- Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Dalal Institute. [Link]
- Double diastereoselective[1][1]-sigmatropic aza-Claisen rearrangements.
- Double diastereoselective[1][1]-sigmatropic aza-Claisen rearrangements. PubMed. [Link]
- Palladium-Catalyzed Direct Amination of Allylic Alcohols in Aqueous Media.
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
- What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Toagosei Co., Ltd.[Link]
- Electrophilic addition. Wikipedia. [Link]
- Aza-Claisen Rearrangement. Organic Chemistry Reaction. [Link]
- Chapter 1 Free-Radical Polymerization. University of Southern Mississippi. [Link]
- Organometallic C
- Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-C
- Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. PubMed Central. [Link]
- Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source.
- Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. MDPI. [Link]
- Testing enabling techniques for olefin metathesis reactions of lipophilic substrates in water as a diluent.
- Asymmetric Allylic C-H Amination Cross-Coupling by Palladium-Catalyzed 1,3 Migratory Carboamination of 1,4-Unconjugated Dienes.
- Ziegler–Natta c
- Olefin Metathesis for Chemical Biology. PubMed Central. [Link]
- Aqueous olefin metathesis: recent developments and applications. Beilstein Journal of Organic Chemistry. [Link]
- FREE RADICAL POLYMERIZATION. University of Science and Technology of China. [Link]
- Markovnikov's rule (with subtitles) | Regioselectivity in hydrohalogenation | Electrophilic addition. YouTube. [Link]
- Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine.
- The Regiochemistry of Alkene Addition Reactions. Chemistry Steps. [Link]
- Electrophilic Addition Mechanism. YouTube. [Link]
- Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
- ZIEGLER NATTA POLYMERIZATION FOR CSIR NET/G
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research. [Link]
- Recent Advances in Organometallic Chemistry and C
- Section 11.4.
- 6.
- METATHESIS REACTIONS IN POLYMER SYNTHESIS. Jomard Publishing. [Link]
- 7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [Link]
- Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. [Link]
- Distal Functionalization via Transition Metal C
- Recent advances in oxidative allylic C-H functionalization via group IX-metal c
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Electrophilic Addition - Unacademy [unacademy.com]
- 4. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in oxidative allylic C-H functionalization via group IX-metal catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-sigmatropic rearrangement - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 11. ethz.ch [ethz.ch]
- 12. Recent Advances in Organometallic Chemistry and Catalysis [mdpi.com]
- 13. Organometallic Catalysis | The Holland Group [holland.chem.yale.edu]
- 14. Direct use of allylic alcohols and allylic amines in palladium-catalyzed allylic amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric Enzymatic Synthesis of Allylic Amines:A Sigmatropic Rearrangement Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aza-Claisen Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. chemistry-reaction.com [chemistry-reaction.com]
A Comprehensive Technical Guide to the Safe Handling of N,N-Dimethylallylamine for Research and Development
N,N-Dimethylallylamine (DMAA), a versatile tertiary amine, is a critical building block in organic synthesis, finding application in the development of pharmaceuticals and other specialty chemicals.[1][2] Its unique structure, featuring both a reactive allyl group and a dimethylamino moiety, makes it a valuable intermediate. However, its utility in the laboratory is matched by a significant hazard profile that demands a robust and nuanced understanding of its safe handling. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to work with this compound safely and effectively.
The Inherent Nature of this compound: A Dual-Hazard Profile
At its core, the primary hazards of this compound stem from two of its fundamental chemical properties: its high volatility and its potent basicity. It is a highly flammable liquid and vapor, with a low flash point, making it an ignition risk in a laboratory setting.[3][4] Furthermore, it is corrosive, capable of causing severe skin burns and serious eye damage upon contact.[3] Inhalation of its vapors is also harmful.[3]
Understanding this dual-hazard profile—flammability and corrosivity—is the cornerstone of a sound safety protocol. It dictates every aspect of handling, from the personal protective equipment (PPE) selected to the design of the experimental setup and the emergency preparedness plan.
Physicochemical Properties and Their Safety Implications
| Property | Value | Safety Implication |
| Appearance | Clear, colorless to faint yellow liquid with an amine-like odor.[5] | The distinct odor can serve as an early warning of a leak or spill, but olfactory fatigue can occur. |
| Molecular Formula | C5H11N[6] | - |
| Molecular Weight | 85.15 g/mol [6] | - |
| Boiling Point | 63.5 °C at 760 mmHg[1] | The low boiling point contributes to its high volatility and the rapid generation of flammable vapors at room temperature. |
| Flash Point | -20 °C (-4 °F) - closed cup[7] | This extremely low flash point means that flammable concentrations of vapor can exist at standard laboratory temperatures. Ignition sources must be rigorously controlled. |
| Vapor Pressure | 171 mmHg at 25 °C[1][8] | High vapor pressure indicates a rapid evaporation rate, increasing the risk of inhalation exposure and the formation of an explosive air-vapor mixture. |
| Density | 0.719 g/mL at 20 °C[2][7] | It is less dense than water. In the event of a fire, using straight streams of water may spread the flaming liquid.[5] |
| Solubility | Soluble in water.[5][8] | Spills can be diluted with water, but this may also cause the hazardous material to spread if not contained. |
A Hierarchy of Controls: Proactive Risk Mitigation
A self-validating safety system for handling this compound is not merely a checklist of precautions but a systematic approach to risk mitigation. The hierarchy of controls, a foundational concept in industrial hygiene, provides a logical framework for this.
Caption: A workflow for responding to emergencies involving this compound.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [8]* Unsuitable Extinguishing Media: Do not use a straight stream of water, as it may spread the fire. [5]* Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. [5]Containers may explode in the heat of a fire. [5]Thermal decomposition can release irritating and toxic gases. [9]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8]
Storage and Incompatibility
Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables. [5]Keep away from heat, sparks, open flames, and other ignition sources. [9]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids. [9][10]
Toxicological and Environmental Considerations
While the acute hazards of this compound are well-documented, its long-term toxicological properties have not been fully investigated. [9]It is prudent to minimize exposure to the lowest possible level. Environmentally, it should not be released into drains or the environment. [8][9]Its volatility suggests it will likely be mobile in the environment. [9][11]
Conclusion
This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the implementation of a multi-layered safety system. By prioritizing engineering controls, adhering to strict administrative protocols, and using appropriate personal protective equipment, researchers can confidently and safely harness the synthetic potential of this important chemical intermediate. This guide serves as a technical framework, but it is the diligent and safety-conscious scientist who ultimately ensures a safe and productive research environment.
References
- This compound 2155-94-4 wiki. Molbase. [Link]
- This compound. PubChem. [Link]
- SAFETY DATA SHEET. (2023). Fisher Scientific. [Link]
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4). Cheméo. [Link]
- The Safety Profile of this compound for Industrial Use. LinkedIn. [Link]
- N,N-Dimethylaniline. EPA. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 2155-94-4 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound(2155-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-ジメチルアリルアミン | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fi [fishersci.fi]
- 11. fishersci.ca [fishersci.ca]
A Researcher's Guide to Procuring High-Purity N,N-Dimethylallylamine for Scientific Applications
Introduction: The Critical Role of Reagent Purity in Research and Development
N,N-Dimethylallylamine (DMAA), a versatile tertiary amine (CAS No. 2155-94-4), is a pivotal building block in numerous synthetic pathways within pharmaceutical and materials science.[1][2][3] Its unique structure, featuring both a nucleophilic dimethylamino group and a reactive allyl moiety, makes it a valuable intermediate for synthesizing quaternary ammonium salts, functional polymers, and active pharmaceutical ingredients (APIs).[1] However, the success of these sensitive applications is intrinsically linked to the purity of the starting material. Trace impurities can lead to unpredictable reaction kinetics, undesirable side products, and compromised final product performance, making the meticulous selection of a high-purity DMAA supplier a cornerstone of rigorous scientific work.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of high-purity this compound. It offers actionable insights into supplier qualification, purity verification, and safe handling, ensuring the integrity and reproducibility of your research.
Defining "High-Purity" this compound
Commercially, this compound is available in various grades, typically ranging from 98% to upwards of 99.0%.[4][5] For demanding applications like drug development or polymer synthesis, sourcing a grade of at least 98.0% or higher is crucial.[4]
Potential Impurities and Their Impact: The primary synthesis route for DMAA involves the reaction of an allyl halide (like allyl chloride) with dimethylamine.[2] Potential impurities stemming from this process can include:
-
Unreacted Starting Materials: Residual dimethylamine or allyl chloride.
-
Over-alkylation Products: Quaternary ammonium salts.
-
Solvent Residues: Remnants from the reaction or purification process.
-
Water: Can affect moisture-sensitive reactions.
-
Degradation Products: Amines can be sensitive to air and light, potentially leading to oxides or polymerized byproducts.
Even minor levels of these impurities can poison catalysts, terminate polymerization chains, or introduce toxicological risks in pharmaceutical preparations. Therefore, a robust supplier qualification process is not merely administrative but a critical step in experimental design.
The Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound. Reputable vendors serving the research and pharmaceutical sectors are distinguished by their transparency, documentation, and consistent quality.
| Supplier | Typical Purity Grades Offered | Key Documentation Provided |
| MilliporeSigma (Sigma-Aldrich) | For synthesis, ≥99.0% | Certificate of Analysis (CoA), Safety Data Sheet (SDS)[6][7][8] |
| Thermo Fisher Scientific (Alfa Aesar) | 98% | Specification Sheet, SDS[9] |
| TCI Chemicals | >98.0% (GC, Titration) | CoA, Specifications, SDS[10][11] |
| Santa Cruz Biotechnology | Standard Grade | CoA (lot specific)[3] |
| Alfa Chemistry | Analytical Standard | CoA (on request)[12] |
This table is illustrative and not exhaustive. Researchers should always verify current specifications directly with the supplier.
A Framework for Supplier Qualification and Reagent Verification
Choosing a supplier should be a systematic process grounded in documentation review and empirical verification. The following workflow provides a robust model for qualifying a new source of high-purity this compound.
Caption: Workflow for qualifying a commercial chemical supplier.
The Centrality of the Certificate of Analysis (CoA)
The CoA is the single most important document for assessing purity.[4] It provides lot-specific data on the material's properties and the results of quality control testing. A comprehensive CoA for high-purity DMAA should include:
-
Purity Assay: The percentage purity and the analytical method used (e.g., Gas Chromatography).
-
Identity Confirmation: Typically confirmed by Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Physical Properties: Appearance, refractive index, and density measurements.[5][9]
-
Date of Analysis and Lot Number: Essential for traceability.
In-House Quality Control: A Self-Validating Protocol
While a supplier's CoA is a critical starting point, independent verification is paramount in a regulated or high-stakes research environment. The following protocol outlines a standard procedure for the analytical verification of this compound purity.
Objective: To verify the identity and determine the purity of an incoming this compound sample using Gas Chromatography with Flame Ionization Detection (GC-FID).
Materials:
-
This compound sample
-
High-purity reference standard (≥99.0%)[13]
-
Methanol, HPLC grade (as diluent)[13]
-
GC system with FID, split/splitless injector, and a capillary column suitable for amine analysis (e.g., Agilent J&W CP-Volamine).[13]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1000 µg/mL in methanol.[13]
-
Create a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Accurately prepare a sample solution of the supplied this compound in methanol at a concentration within the calibration range.
-
-
GC-FID Analysis:
-
Instrument Conditions (Example): [13]
-
Injector Temp: 250 °C
-
Detector Temp: 280 °C
-
Carrier Gas: Helium or Nitrogen
-
Oven Program: 60 °C (hold 2 min), ramp 15 °C/min to 180 °C (hold 5 min).
-
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Confirm the identity of the DMAA in the sample by comparing its retention time to that of the reference standard.
-
Quantify the purity by comparing the peak area of the sample to the calibration curve.
-
Analyze for impurities, which will appear as separate peaks.
-
Trustworthiness: This protocol creates a self-validating system. By using a certified reference standard, the results are directly traceable and provide an unbiased confirmation of the supplier's claims. Alternative methods like non-aqueous titrations can also be used for assay determination but may lack the specificity to identify individual impurities.[13][14]
Caption: Experimental workflow for in-house QC of DMAA.
Safe Handling and Storage: Preserving Purity
This compound is a hazardous chemical that requires careful handling to ensure both personnel safety and reagent integrity.[15]
Key Safety and Handling Precautions:
-
Flammability: DMAA is a highly flammable liquid with a low flash point (-20 °C).[6] All work should be conducted away from ignition sources in a well-ventilated fume hood.[10][16]
-
Corrosivity: The compound can cause severe skin burns and eye damage.[17] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[10][15][16]
-
Toxicity: It is harmful if inhaled.[17] Vapors should not be breathed, and work should be performed in a well-ventilated area.
Storage Conditions for Maintaining Purity:
-
Inert Atmosphere: DMAA can be sensitive to air and carbon dioxide. For long-term storage and to prevent degradation, it should be stored under an inert gas like argon or nitrogen.[16]
-
Temperature: Store in a cool, dry, and well-ventilated place, often in a refrigerator designated for flammable chemicals.[10][16]
-
Light Sensitivity: Some suppliers note light sensitivity. Storing in an amber or opaque container is advisable.
-
Container: Keep the container tightly sealed to prevent moisture ingress and evaporation.[10]
Conclusion
The procurement of high-purity this compound is a foundational step for successful research in pharmaceuticals and materials science. A diligent approach that moves beyond simply comparing prices to a comprehensive evaluation of supplier documentation, lot-to-lot consistency, and in-house analytical verification is essential. By implementing the frameworks described in this guide, researchers can mitigate risks associated with reagent impurities, enhance experimental reproducibility, and ensure the integrity of their scientific outcomes.
References
- Sigma 05937 - SAFETY D
- This compound Safety D
- Development of a Validated Analytical Method for this compound: A Compar
- This compound Safety D
- This compound: Purity, Price, and Purchase Considerations. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
- The Safety Profile of this compound for Industrial Use. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
- N, N-Dimethylallylamine, min 98%, 100 ml. (n.d.).
- This compound Chemical Properties,Uses,Production. (n.d.). ChemicalBook.
- This compound 2155-94-4 wiki. (n.d.). Molbase.
- This compound Safety D
- This compound forproteinsequenceanalysis. (n.d.). Sigma-Aldrich.
- This compound, 98%. (n.d.). Thermo Scientific Chemicals.
- This compound, 25ML. (n.d.). Lab Pro Inc.
- This compound | 2155-94-4. (n.d.). TCI Chemicals.
- N,N-二甲基烯丙胺 CAS 2155-94-4 | 818197. (n.d.). Merck.
- This compound for synthesis. (n.d.). Sigma-Aldrich.
- This compound, 1 X 25 mL (8181970025). (n.d.). MilliporeSigma® (Sigma-Aldrich).
- This compound. (n.d.). Sigma-Aldrich.
- Determination of dimethylallylamine by titration in nonaqueous solvent. (2025).
- This compound | CAS 2155-94-4. (n.d.). Santa Cruz Biotechnology.
- This compound forproteinsequenceanalysis. (n.d.). Sigma-Aldrich.
- This compound TCI Analytical reagent. (n.d.). AMI Scientific.
- Test methods. (2024). Health Sciences Authority.
- CAS 2155-94-4 this compound. (n.d.). Alfa Chemistry.
Sources
- 1. This compound | 2155-94-4 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. labproinc.com [labproinc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound for synthesis 2155-94-4 [sigmaaldrich.com]
- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. amiscientific.com [amiscientific.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. fishersci.ca [fishersci.ca]
- 17. tcichemicals.com [tcichemicals.com]
The Versatile Allyl Synthon: An In-depth Technical Guide to the Applications of N,N-Dimethylallylamine in Organic Synthesis
Abstract
N,N-Dimethylallylamine (DMAA) is a foundational tertiary amine that serves as a highly versatile and reactive building block in modern organic synthesis. Characterized by the simultaneous presence of a nucleophilic dimethylamino group and a reactive allyl moiety, DMAA is a key precursor in the synthesis of a diverse array of molecules, from industrial polymers and surfactants to sophisticated pharmaceutical agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of its primary applications. We will delve into the mechanistic principles and field-proven protocols for its use in the synthesis of quaternary ammonium compounds, its role as a monomer in radical polymerization, and its critical function as a synthon in the construction of high-value pharmaceuticals.
Introduction: Chemical Profile and Reactivity
This compound (CAS 2155-94-4), a colorless to pale yellow liquid with a characteristic amine odor, possesses the chemical formula C₅H₁₁N and a molecular weight of 85.15 g/mol .[1] Its structure is unique in that it combines two key functional groups:
-
A Tertiary Amine: The dimethylamino group is a strong nucleophile and a moderate base, making it readily reactive toward electrophiles, most notably in alkylation reactions.
-
An Allylic Double Bond: The terminal alkene is susceptible to a variety of addition and polymerization reactions and can participate in metal-catalyzed transformations.
This duality in reactivity is the cornerstone of its utility. The most common industrial synthesis of DMAA involves the nucleophilic substitution of allyl chloride with dimethylamine, typically in the presence of a base like sodium hydroxide to neutralize the resulting hydrochloric acid.[2]
Core Application I: Synthesis of Quaternary Ammonium Compounds
One of the most significant industrial applications of this compound is its use as a precursor for quaternary ammonium compounds (QACs), particularly diallyldimethylammonium chloride (DADMAC), a key monomer in water treatment polymers.[1][2] This transformation is a classic example of the Menschutkin reaction , a bimolecular nucleophilic substitution (SN2) where the tertiary amine attacks an alkyl halide.[2]
The causality of this reaction is straightforward: the lone pair of electrons on the nitrogen atom of DMAA acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (like allyl chloride), displacing the halide leaving group.
Mechanism: The Menschutkin Reaction
The reaction proceeds via a direct SN2 pathway, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center.
Caption: SN2 mechanism for DADMAC synthesis.
Experimental Protocol: Synthesis of Diallyldimethylammonium Chloride (DADMAC)
This protocol is a synthesized example based on established industrial processes described in patent literature. The key to a high-yield synthesis is the careful, simultaneous addition of allyl chloride and a base to a solution of this compound, maintaining a controlled pH to prevent the formation of byproducts.
Workflow Diagram:
Caption: Workflow for DADMAC synthesis.
Methodology:
-
Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, a condenser, and two separate dropping funnels.
-
Initial Charge: The flask is charged with a concentrated aqueous solution of this compound (1.0 equivalent).
-
Cooling: The solution is cooled to between 0 °C and 5 °C using an ice-water bath.
-
Reagent Addition: Allyl chloride (1.0 equivalent) and a 50% aqueous solution of sodium hydroxide are added dropwise and simultaneously via the two separate funnels. The addition rate is carefully controlled to maintain the reaction temperature below 10 °C and the pH between 9.5 and 10.5.[3]
-
Causality: Maintaining a basic pH is critical. It ensures the this compound remains in its free base form, which is the active nucleophile. Without the base, the HCl byproduct from the initial reaction would protonate the amine, rendering it non-nucleophilic and halting the reaction.
-
-
Reaction and Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to approximately 40-45 °C. The reaction is monitored by pH, continuing until the pH drops to a stable value near neutral (e.g., 6.4), indicating the consumption of the reactants.[3]
-
Work-up: The reaction mixture is cooled. The precipitated sodium chloride byproduct is removed by filtration. The filtrate consists of a high-purity aqueous solution of DADMAC.[3][4]
Data Summary: DADMAC Synthesis Conditions
| Parameter | Condition | Rationale / Comment | Reference |
| Temperature | 0-10 °C (Addition) | Exothermic reaction; minimizes volatility of reactants. | [3][4] |
| pH | 9.5 - 10.5 | Keeps the amine nucleophilic; prevents protonation. | [3] |
| Final pH | ~6.4 | Indicates completion of the reaction. | [3] |
| Byproduct | Sodium Chloride (NaCl) | Easily removed by filtration. | [3][4] |
| Yield | >95% (typical) | High efficiency due to controlled conditions. | [3] |
Core Application II: Monomer for Radical Polymerization
This compound can act as a monomer in radical polymerization processes to produce poly(this compound).[1][5] However, allylic monomers are historically known to undergo "degradative chain transfer," where a radical abstracts a labile allylic hydrogen from the monomer. This forms a stable, non-propagating allyl radical, often leading to low molecular weight oligomers.
To overcome this, polymerization is typically carried out on the protonated salt of the amine, such as this compound hydrochloride.[5] Protonating the nitrogen atom deactivates the allylic C-H bonds towards abstraction, favoring the desired propagation reaction at the double bond and enabling the formation of high molecular weight polymers.
Mechanism: Radical Polymerization of DMAA Hydrochloride
The process follows the standard steps of a free-radical polymerization: initiation, propagation, and termination.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 4. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of N,N-Dimethylallylamine in the Synthesis of Allylamine Antifungals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylallylamine, a versatile tertiary amine, serves as a pivotal intermediate in the synthesis of a class of potent antifungal agents known as allylamines. This technical guide provides an in-depth exploration of the strategic application of this compound in the synthesis of key pharmaceuticals, namely Naftifine and Butenafine. The document elucidates the synthetic pathways, reaction mechanisms, and detailed experimental protocols, offering valuable insights for researchers and professionals in drug development. By detailing the transformation of this compound into crucial secondary amine intermediates, this guide underscores its significance in constructing the core structures of these commercially important antifungal drugs.
Introduction: The Versatility of this compound
This compound (DMAA) is a colorless to pale yellow liquid with a characteristic amine odor.[1] Its chemical structure, featuring both a reactive allyl group and a tertiary amine, makes it a valuable building block in organic synthesis.[1] While it finds applications in the production of polymers, agrochemicals, and quaternary ammonium compounds, its role as an intermediate in pharmaceutical synthesis is of particular importance.[2][3] This guide focuses on the strategic use of this compound in the synthesis of allylamine antifungals, a class of drugs that act by inhibiting squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective handling in a laboratory or industrial setting.
| Property | Value | Reference |
| CAS Number | 2155-94-4 | [1] |
| Molecular Formula | C₅H₁₁N | [1] |
| Molecular Weight | 85.15 g/mol | [2] |
| Boiling Point | 62-64 °C | [2] |
| Density | 0.719 g/mL at 25 °C | [1] |
| Flash Point | -8 °C | [2] |
| Solubility | Soluble in water, ethanol, and ether. | [1][2] |
Synthetic Pathways to Allylamine Antifungals from this compound
The synthesis of allylamine antifungals such as Naftifine and Butenafine from this compound is a multi-step process. The core strategy involves the conversion of the tertiary amine, this compound, into a key secondary amine intermediate, which is then further elaborated to the final drug molecule.
The Crucial Demethylation Step: From Tertiary to Secondary Amine
A key transformation in utilizing this compound is its demethylation to yield N-methylallylamine. This step is critical as it unmasks a secondary amine functionality necessary for subsequent reactions. The von Braun reaction is a classical method for the N-demethylation of tertiary amines.[1][4]
Reaction Mechanism: The von Braun Demethylation
The von Braun reaction proceeds through the reaction of a tertiary amine with cyanogen bromide (CNBr). The reaction mechanism involves two successive nucleophilic substitutions.[1]
Caption: Mechanism of the von Braun Demethylation Reaction.
Note on Safety: Cyanogen bromide is a highly toxic and corrosive substance and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[2] Due to the hazardous nature of cyanogen bromide, alternative, milder N-demethylation methods using reagents like α-chloroethyl chloroformate (ACE-Cl) have been developed and are often preferred in modern organic synthesis.[1]
Synthesis of the Core Intermediate: N-Methyl-1-naphthalenemethanamine
A more common and direct route to the key intermediate for Naftifine and Butenafine synthesis is the reaction of 1-chloromethylnaphthalene with methylamine.[5][6]
Caption: Synthesis of N-Methyl-1-naphthalenemethanamine.
Final Assembly: Synthesis of Naftifine and Butenafine
Once the crucial secondary amine intermediate, N-methyl-1-naphthalenemethanamine, is obtained, the final steps involve N-alkylation to introduce the remaining structural components of Naftifine and Butenafine.
Naftifine is synthesized by the N-alkylation of N-methyl-1-naphthalenemethanamine with cinnamyl bromide or chloride.[5][7]
Caption: Final step in the synthesis of Naftifine.
Butenafine synthesis follows a similar N-alkylation strategy, reacting N-methyl-1-naphthalenemethanamine with p-tert-butylbenzyl chloride or bromide.[8][9][10]
Caption: Final step in the synthesis of Butenafine.
Experimental Protocols
The following protocols are provided as a general guide and should be adapted and optimized based on laboratory conditions and scale.
Protocol for the Synthesis of N-Methyl-1-naphthalenemethanamine
This protocol describes the synthesis of the key intermediate from 1-chloromethylnaphthalene and methylamine.[5][6]
Materials:
-
1-Chloromethylnaphthalene
-
Aqueous solution of methylamine (e.g., 40%)
-
Solvent (e.g., ethanol)
-
Acid for neutralization (e.g., HCl)
-
Base for extraction (e.g., NaOH)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, place the aqueous solution of methylamine and cool it in an ice bath.
-
Slowly add a solution of 1-chloromethylnaphthalene in ethanol to the methylamine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with hydrochloric acid.
-
Wash the aqueous layer with diethyl ether to remove any unreacted 1-chloromethylnaphthalene.
-
Make the aqueous layer basic with a sodium hydroxide solution.
-
Extract the product, N-methyl-1-naphthalenemethanamine, with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation under reduced pressure or by column chromatography.
Protocol for the Synthesis of Naftifine
This protocol outlines the N-alkylation of N-methyl-1-naphthalenemethanamine with cinnamyl chloride.[5]
Materials:
-
N-Methyl-1-naphthalenemethanamine
-
Cinnamyl chloride
-
Base (e.g., sodium hydroxide)
-
Solvent (e.g., toluene)
-
Concentrated hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve N-methyl-1-naphthalenemethanamine and sodium hydroxide in toluene.
-
Heat the mixture to reflux with stirring.
-
Slowly add cinnamyl chloride to the refluxing mixture over a period of about 2 hours.
-
Continue refluxing for an additional 5 hours after the addition is complete.
-
Cool the reaction mixture and separate the aqueous layer.
-
Wash the organic layer with water.
-
Cool the toluene layer in an ice bath and add concentrated hydrochloric acid to precipitate Naftifine hydrochloride.
-
Filter the solid product, wash with a cold solvent, and dry to obtain Naftifine hydrochloride.
Safety and Handling
This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools and equipment.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound, while not a direct precursor in the final structure of Naftifine and Butenafine, represents a strategic starting material for the synthesis of the crucial N-methylallylamine intermediate via demethylation. However, the more prevalent and direct synthetic route involves the use of N-methyl-1-naphthalenemethanamine. This technical guide has provided a comprehensive overview of the synthetic pathways, reaction mechanisms, and experimental considerations for utilizing these intermediates in the production of important allylamine antifungal agents. A thorough understanding of these synthetic strategies and the associated safety protocols is essential for researchers and professionals engaged in the development and manufacturing of these vital pharmaceuticals.
References
Sources
- 1. von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]
- 6. CN105503614A - Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene - Google Patents [patents.google.com]
- 7. RU2539654C1 - Method of obtaining naftifine - Google Patents [patents.google.com]
- 8. CN108047057B - Synthesis method of butenafine - Google Patents [patents.google.com]
- 9. Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101077858A - Method for preparing butenafine hydrochloride - Google Patents [patents.google.com]
Role of N,N-Dimethylallylamine in agrochemical production
An In-Depth Technical Guide to the Role of N,N-Dimethylallylamine in Agrochemical Production
Abstract
This compound (DMAA), a versatile tertiary amine, serves as a critical intermediate in the synthesis of diverse chemical products. While its applications span pharmaceuticals and specialty polymers, its role in the agrochemical sector is multifaceted and pivotal for the development of modern crop protection and enhancement solutions. This technical guide provides researchers, scientists, and development professionals with an in-depth exploration of DMAA's function in agrochemical production. We will dissect its application in two primary domains: as a foundational monomer for polymeric soil conditioners and as a key precursor in the synthesis of quaternary ammonium compounds with herbicidal activity. This document moves beyond a mere listing of applications to explain the underlying chemical principles, provide validated experimental protocols, and offer a forward-looking perspective on the potential of this essential chemical building block.
Introduction to this compound (DMAA): A Versatile Chemical Intermediate
This compound (CAS 2155-94-4), also known as Allyldimethylamine, is a colorless to pale yellow liquid characterized by a tertiary amine functional group and a reactive allyl group.[1][2] This dual functionality makes it a valuable building block in organic synthesis.[1] The presence of the nucleophilic dimethylamino group and the electrophilic double bond of the allyl moiety allows DMAA to participate in a wide array of chemical transformations, including alkylation, amidation, and polymerization.[2]
Industrially, DMAA is most commonly synthesized via the nucleophilic substitution reaction between allyl chloride and dimethylamine, typically in the presence of a base like sodium hydroxide to neutralize the resulting hydrochloric acid.[1] This process is robust and scalable, ensuring a reliable supply for various industries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2155-94-4 | [2][3] |
| Molecular Formula | C₅H₁₁N | [2][3] |
| Molecular Weight | 85.15 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 62-63 °C | [3] |
| Density | ~0.719 g/mL at 20 °C | [3] |
| Flash Point | 8 °C | [3] |
| Solubility | Soluble in water, ether, benzene, chloroform | [1][3] |
Core Application I: Precursor to Polymeric Soil Conditioners
While not a pesticide or herbicide itself, one of the most significant agricultural applications of a DMAA-derived monomer is in the production of Poly(diallyldimethylammonium chloride), or PolyDADMAC. This cationic polymer serves as a highly effective soil conditioner.
The Role of PolyDADMAC in Agriculture
PolyDADMAC is a high charge density cationic polymer that, when applied to soil, can significantly improve its physical properties.[4] Its primary functions include:
-
Improving Soil Structure: The polymer chains bind to negatively charged soil particles (like clay and silt), creating larger aggregates. This process, known as flocculation, enhances soil aeration and stability.[4]
-
Enhancing Water Retention: By promoting aggregation, PolyDADMAC increases pore space within the soil, improving its capacity to hold water and making it more available to plant roots.[4]
-
Promoting Plant Growth: Improved soil structure and water availability create a more favorable environment for root development, leading to healthier and more robust plant growth.[4]
Synthesis Pathway Overview
The production of PolyDADMAC involves the radical polymerization of its monomer, diallyldimethylammonium chloride (DADMAC). While DADMAC is the direct precursor, its synthesis is conceptually an extension of DMAA chemistry, involving the quaternization of a diallylamine structure. The overall workflow can be visualized as follows:
Experimental Protocol: Synthesis of a Model Quaternary Ammonium Compound
The following protocol describes a general, self-validating method for the synthesis of a model QAC from DMAA. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.
Objective: To synthesize N-allyl-N,N-dimethyl-N-benzylammonium bromide.
Pillar of Trustworthiness: This protocol is a standard quaternization reaction, a fundamental and well-understood transformation in organic chemistry. The progress can be monitored by techniques like Thin Layer Chromatography (TLC), and the final product can be unequivocally characterized by NMR spectroscopy and mass spectrometry.
Materials:
-
This compound (DMAA), ≥98% purity
-
Benzyl bromide, ≥98% purity
-
Acetonitrile (anhydrous), HPLC grade
-
Diethyl ether (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reactor Setup & Inert Atmosphere (Causality: Expertise & Experience): Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The entire apparatus must be dried to prevent hydrolysis of the alkyl halide and side reactions. The system is then placed under an inert atmosphere (e.g., nitrogen). This is critical because tertiary amines can be susceptible to oxidation, and moisture can interfere with the reaction.
-
Reagent Charging: To the flask, add this compound (1.0 eq., e.g., 8.52 g, 0.1 mol). Dissolve it in 40 mL of anhydrous acetonitrile. Acetonitrile is chosen as the solvent because it is polar and aprotic, effectively solvating the reactants and the resulting salt without interfering with the nucleophilic attack.
-
Initiation of Reaction: While stirring the solution at room temperature, add benzyl bromide (1.05 eq., e.g., 18.0 g, 0.105 mol) dropwise. A slight excess of the alkylating agent is used to ensure the complete conversion of the limiting amine. The reaction is often exothermic; a controlled addition rate is necessary to manage the temperature.
-
Reaction Progression & Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82°C). The reaction progress can be monitored by TLC by observing the disappearance of the DMAA spot. The reaction is typically complete within 4-6 hours. Heating provides the necessary activation energy for the SN2 reaction to proceed to completion.
-
Product Isolation & Purification: Cool the reaction mixture to room temperature. The quaternary ammonium salt product, being ionic, is often insoluble in the reaction solvent and may precipitate out. If not, the volume of acetonitrile can be reduced under vacuum. The crude product is then precipitated by adding an excess of a non-polar solvent like anhydrous diethyl ether. This step is crucial for separating the polar salt product from any unreacted non-polar starting materials.
-
Final Product Handling: Collect the precipitated white solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove residual impurities, and dry under vacuum. The yield and purity can be determined by weighing the final product and analyzing it via ¹H NMR and ¹³C NMR spectroscopy.
Table 2: Examples of Quaternary Ammonium Structures with Herbicidal Activity
| Compound Structure Class | Key Features | Reference |
| Aminoacetanilide Derivatives | Incorporates a quaternary ammonium salt into a structure derived from commercial herbicides like alachlor or acetochlor. | [5] |
| Benzalkonium Halides | Long alkyl chains (C8-C18) attached to a dimethyl benzyl ammonium core. Known for broad antimicrobial and potential herbicidal effects. | [6][7] |
Conclusion: DMAA as a Cornerstone for Agrochemical Innovation
This compound stands out not as an end-product, but as a versatile and indispensable intermediate in the agrochemical industry. Its unique structure facilitates entry into two distinct and valuable classes of agricultural products. Through polymerization of its derivatives, it yields soil conditioners like PolyDADMAC that enhance the physical environment for crop growth. Through straightforward quaternization reactions, it serves as a foundational building block for the development of novel quaternary ammonium herbicides. The chemical principles and protocols outlined in this guide demonstrate that a deep understanding of DMAA's reactivity is key to unlocking next-generation solutions for sustainable agriculture and effective crop management.
References
- Terms Guide for Poly diallyldimethylammonium chloride (PDDA). (n.d.).
- This compound 2155-94-4 wiki. (n.d.). LookChem.
- Design, synthesis, and herbicidal activity of novel quaternary ammonium salt derivatives. (2017). Pesticide Biochemistry and Physiology, 143, 246-251.
- Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO. (n.d.). XINDAO.
- PolyDADMAC - Wikipedia. (n.d.).
- Polydadmac Powder (poly diallyl dimethyl ammonium chloride). (n.d.).
- This compound. (n.d.). Autech.
- This compound;Allyldimethylamine. (2024, April 9). ChemBK.
- polydiallyldimethylammonium chloride pdadmac: Topics by Science.gov. (n.d.).
- Poly(diallyldimethylammonium chloride) | - atamankimya.com. (n.d.). Ataman Kimya.
- FUNGICIDAL COMPOSITIONS - Patent 3240415. (n.d.). European Patent Office.
- Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (2023). Molecules, 28(15), 5859.
- DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. (n.d.).
- Preparation method of dimethenamid - CN113024505A. (n.d.). Google Patents.
- Process for the synthesis of DMAPA - US7723547B2. (n.d.). Google Patents.
- (12) United States Patent - Method for the production of N,N-dimethylacetamide (DMAC). (n.d.). Google Patents.
- Liquid fungicide-containing formulations - EP3178320A1. (n.d.). Google Patents.
- Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine - US5696294A. (n.d.). Google Patents.
- Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - US6395849B1. (n.d.). Google Patents.
- Process for the preparation of n,n-dimethylamine - CA2032362C. (n.d.). Google Patents.
- This compound | C5H11N | CID 75082. (n.d.). PubChem.
- A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides. (2004). Journal of Applied Biomedicine, 2(3), 195-198.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 3. chembk.com [chembk.com]
- 4. Terms Guide for Poly diallyldimethylammonium chloride (PDDA) - Shandong IRO Polymer Chemical Co. ltd [iropolymer.com]
- 5. Design, synthesis, and herbicidal activity of novel quaternary ammonium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N,N-Dimethylallylamine in Quaternization Reactions with Alkyl Halides
Introduction: The Strategic Importance of N,N-Dimethylallylamine Quaternization
This compound (DMAA) is a tertiary amine distinguished by its dual functionality: a nucleophilic dimethylamino group and a polymerizable allyl group.[1][2][3] While DMAA itself is a valuable intermediate, its true potential is often unlocked through quaternization—the conversion of the tertiary amine into a quaternary ammonium salt (QAS). This transformation, a classic example of the Menshutkin reaction, not only modifies the molecule's electronic and physical properties but also paves the way for a multitude of advanced applications.[4][5]
The resulting quaternary ammonium salts are pivotal in various sectors. They serve as potent surfactants and antimicrobial agents, form the basis of phase transfer catalysts, and, most notably, act as monomers for producing high-performance polymers.[1][6] For instance, the quaternization of DMAA with allyl chloride yields diallyldimethylammonium chloride (DADMAC), the monomer precursor to PolyDADMAC, a widely used coagulant in water treatment.[7][8] For researchers and professionals in drug development, DMAA-derived polymers offer a platform for creating pH-responsive systems for targeted drug and gene delivery.[9]
This guide provides an in-depth exploration of the quaternization of this compound with various alkyl halides. We will dissect the underlying reaction mechanism, detail the influence of critical process parameters, and provide validated, step-by-step protocols for the synthesis of key quaternary ammonium compounds.
The Reaction Mechanism: A Classic Sₙ2 Pathway
The quaternization of this compound with an alkyl halide is a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][10] The reaction proceeds via a single, concerted step where the lone pair of electrons on the nitrogen atom of DMAA attacks the electrophilic carbon of the alkyl halide. Simultaneously, the bond between the carbon and the halide leaving group is broken.
Key Components of the Reaction:
-
Nucleophile: this compound provides the electron-rich nitrogen center.
-
Substrate: The alkyl halide (R-X) provides the electrophilic carbon atom.
-
Leaving Group: The halide ion (X⁻), which departs with the electron pair from the C-X bond. The stability of the leaving group is crucial, with reactivity following the order: I⁻ > Br⁻ > Cl⁻.[4]
-
Transition State: A transient, high-energy state where the nitrogen-carbon bond is partially formed and the carbon-halide bond is partially broken. This state carries a dispersed charge, which is a key reason why polar solvents accelerate the reaction by providing stabilization.[11][12]
Caption: Sₙ2 mechanism for the quaternization of this compound.
Optimizing the Reaction: Influence of Key Parameters
The success of a quaternization reaction hinges on the careful control of several parameters. Understanding their interplay is essential for maximizing yield, purity, and reaction efficiency.
-
Alkyl Halide Structure: The reactivity of the alkyl halide is governed by both steric and electronic factors. Unhindered primary alkyl halides, such as methyl iodide and benzyl bromide, are excellent substrates.[4] The choice of halide is also critical, with alkyl iodides being the most reactive due to the superior leaving group ability of iodide, followed by bromides and then chlorides.[4]
-
Solvent Selection: The choice of solvent can dramatically influence the reaction rate.[11][13] Polar aprotic solvents like acetonitrile, acetone, or DMF are highly effective as they can stabilize the charged transition state without solvating the amine nucleophile excessively.[10] Polar protic solvents such as methanol and ethanol are also commonly used and can be advantageous for dissolving the resulting QAS product.[10][14] In some industrial settings, high-temperature, solvent-free conditions are employed to increase efficiency and reduce waste.[15][16]
-
Temperature: Increasing the reaction temperature generally accelerates the reaction by providing the necessary activation energy.[12] However, excessive heat can lead to side reactions, such as Hofmann elimination, particularly with more sterically hindered amines or alkyl halides. A typical temperature range for these reactions is between room temperature and 80°C.[15][16]
-
Stoichiometry: The reaction is typically performed with a slight excess of the alkyl halide to ensure complete conversion of the tertiary amine. However, a large excess should be avoided as it can complicate purification. Monitoring the reaction progress allows for precise control.
General Experimental Workflow
A well-structured experimental plan is crucial for safety and reproducibility. The following workflow outlines the fundamental steps for performing a quaternization reaction in a research setting.
Caption: General experimental workflow for DMAA quaternization.
Validated Protocols and Comparative Data
The following protocols provide detailed, step-by-step instructions for the quaternization of this compound with three distinct classes of alkyl halides.
| Protocol | Alkyl Halide | Target Product | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference(s) |
| 1 | Methyl Iodide | N-Allyl-N,N,N-trimethylammonium iodide | Methanol | 25 | 2-4 | >95% | [17][18] |
| 2 | Benzyl Bromide | N-Allyl-N-benzyl-N,N-dimethylammonium bromide | Acetone | 50 | 12-24 | 85-95% | [19][20] |
| 3 | 1-Bromododecane | N-Allyl-N,N-dimethyl-N-dodecylammonium bromide | Butanone | 80 | 24-48 | 80-90% | [20][21] |
Protocol 1: Synthesis of N-Allyl-N,N,N-trimethylammonium iodide
This protocol describes a rapid and high-yielding synthesis using a highly reactive alkylating agent.
Materials:
-
This compound (DMAA), 8.52 g (0.10 mol)
-
Methyl Iodide (CH₃I), 15.6 g (0.11 mol)
-
Methanol, anhydrous, 100 mL
-
Diethyl ether, anhydrous, 500 mL
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 100 mL of anhydrous methanol.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add the methyl iodide dropwise to the stirred solution over 15 minutes. A white precipitate may begin to form immediately.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (approx. 25°C) for 3 hours.
-
Monitor the reaction for the disappearance of the DMAA spot by TLC (e.g., using a 9:1 ethyl acetate/methanol mobile phase and staining with iodine).
-
Once the reaction is complete, add the reaction mixture to 500 mL of cold, vigorously stirred diethyl ether to precipitate the product fully.
-
Collect the white solid by vacuum filtration and wash the filter cake with two 50 mL portions of cold diethyl ether.
-
Dry the product under vacuum at 40°C to a constant weight.
Protocol 2: Synthesis of N-Allyl-N-benzyl-N,N-dimethylammonium bromide
This protocol details the introduction of a benzyl group, a common moiety in phase transfer catalysts and functional monomers.
Materials:
-
This compound (DMAA), 8.52 g (0.10 mol)
-
Benzyl Bromide, 18.8 g (0.11 mol)
-
Acetone, anhydrous, 150 mL
-
Diethyl ether, anhydrous, 500 mL
Procedure:
-
To a 250 mL three-neck flask fitted with a reflux condenser and a nitrogen inlet, add this compound and 150 mL of anhydrous acetone.
-
Begin stirring and add the benzyl bromide in a single portion.
-
Heat the reaction mixture to a gentle reflux (approx. 50-55°C) under a nitrogen atmosphere.
-
Maintain the reflux for 18 hours. The product will often precipitate from the solution as the reaction progresses.
-
After 18 hours, cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the product on the filter with 100 mL of cold diethyl ether to remove any unreacted starting materials.
-
Dry the white crystalline solid under vacuum.
Protocol 3: Synthesis of N-Allyl-N,N-dimethyl-N-dodecylammonium bromide
This protocol is for synthesizing a cationic surfactant with a long hydrophobic alkyl chain. Due to the lower reactivity of the long-chain halide, higher temperatures and longer reaction times are required.
Materials:
-
This compound (DMAA), 8.52 g (0.10 mol)
-
1-Bromododecane, 27.4 g (0.11 mol)
-
Butanone (Methyl Ethyl Ketone, MEK), 100 mL
Procedure:
-
Combine this compound, 1-bromododecane, and butanone in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Maintain the reaction at reflux for 36 hours. The solution will become more viscous as the product forms.
-
After the reaction period, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or waxy solid.
-
Triturate the crude product with 200 mL of cold hexane to induce solidification and remove nonpolar impurities. Decant the hexane. Repeat this washing step two more times.
-
Dry the resulting solid product under high vacuum to remove all residual solvents.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Impure or wet reagents/solvents.- Alkyl halide is not reactive enough. | - Extend reaction time or increase temperature moderately.- Use freshly distilled/dried solvents and pure reagents.- Switch to a more reactive halide (e.g., bromide to iodide). |
| Product is an Oil / Fails to Crystallize | - Presence of impurities.- The product has a low melting point or is hygroscopic. | - Purify the crude product by washing thoroughly with a non-solvent (e.g., ether, hexane).- Attempt crystallization from a different solvent system.- Dry rigorously under high vacuum, possibly with gentle heating. |
| Low Yield | - Reversible reaction or side reactions.- Product loss during workup.- Incomplete precipitation. | - Use a slight excess (1.05-1.1 eq.) of the alkyl halide.- Ensure the precipitation solvent is a true anti-solvent and is sufficiently cold.- Minimize transfers and ensure complete collection of the solid. |
| Product Discoloration | - Thermal degradation at high temperatures.- Impurities in the starting materials (especially the alkyl halide). | - Reduce the reaction temperature.- Purify the alkyl halide by distillation before use.- Treat the final product solution with a small amount of activated charcoal before filtration (use with caution). |
Conclusion
The quaternization of this compound is a robust and versatile chemical transformation that produces high-value quaternary ammonium salts. By understanding the Sₙ2 mechanism and systematically controlling key parameters such as the choice of alkyl halide, solvent, and temperature, researchers can efficiently synthesize a wide array of functional molecules. The protocols provided herein serve as a validated starting point for laboratory synthesis, enabling applications ranging from the development of novel surfactants and antimicrobials to the creation of advanced functional polymers for the pharmaceutical and materials science industries.
References
- Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing).
- This compound CAS:2155-94-4: Comprehensive Overview and Applications.
- EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents.
- Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC.
- Solved .(05) A N.N-dimethylalkylamine reacts with methyl | Chegg.com.
- How to make PolyDADMAC?.
- POLYDADMAC - Ataman Kimya.
- Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D.
- Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide | Request PDF - ResearchGate.
- A new method of quaternizing amines and its use in amino acid and peptide chemistry.
- The solvent effect and the structural effect of halides on the quaternization Et 3N+RX→Et 3RNX | Request PDF - ResearchGate.
- The synthesization steps of DADMAC and PolyDADMAC.
- Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO - Semantic Scholar.
- US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents.
- Technical Support Center: Synthesis of Poly(diallyldimethylammonium chloride) (PolyDADMAC) - Benchchem.
- Menshutkin reaction - Wikipedia.
- A cleaner two-step synthesis of high purity diallyldimethylammonium chloride monomers for flocculant preparation - PubMed.
- Quaternization reaction of some N,N-dimethylalkylamines with benzyl chloride.
- Given the reaction: (C_2H_5)_2NH + CH_3I Answer the following questions.. - Filo.
- Write an equation for the reaction of N,N-dimethylaniline with methyl iodide..
- Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - MDPI.
- US3461163A - Synthesis of dimethyl diallyl ammonium chloride - Google Patents.
- This compound 2155-94-4 wiki.
- 2-methylbenzyldimethylamine - Organic Syntheses Procedure.
- The Synthesis and Applications of Quaternary Ammonium Salts.
- Synthesis of quaternary ammonium salt - PrepChem.com.
- (PDF) A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides - ResearchGate.
- Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PubMed.
- Quaternary Ammonium Salts of Poly(N,N-dimethylaminoethyl methacrylate) as an Efficient Antibacterial Agent for Polylactide Texti - Journal of Textiles and Polymers.
- Enantioselective Allylation of Stereogenic Nitrogen Centers - PMC - NIH.
- Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides.
- Dimethylbenzylamine - Wikipedia.
- Application Notes and Protocols: this compound in the Synthesis of Functional Polymers - Benchchem.
- A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides - Journal of APPLIED BIOMEDICINE.
- Kinetics of N-alkylation of diarylamines by methyl iodide in NN-dimethylformamide - Journal of the Chemical Society (Resumed) (RSC Publishing).
- Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides - ResearchGate.
- A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides - Semantic Scholar.
- 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen - PMC - NIH.
- Contributions to the quaternization description and kinetics illustrated on poly(dimethylaminoethyl methacrylate) | Request PDF - ResearchGate.
- This compound | C5H11N | CID 75082 - PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. A cleaner two-step synthesis of high purity diallyldimethylammonium chloride monomers for flocculant preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 16. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. Journal of APPLIED BIOMEDICINE: A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides [jab.zsf.jcu.cz]
- 21. researchgate.net [researchgate.net]
Mechanism of N,N-Dimethylallylamine quaternization
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: Mechanism and Practical Execution of N,N-Dimethylallylamine Quaternization Audience: Researchers, scientists, and drug development professionals. Document ID: AN-QUAT-DMAA-20260110 Version: 1.0
Foreword
The synthesis of quaternary ammonium compounds (QACs) is a cornerstone of modern synthetic chemistry, with applications spanning from phase-transfer catalysis to the development of novel antimicrobial agents and fabric softeners.[1][2] The Menshutkin reaction, the alkylation of a tertiary amine to yield a quaternary ammonium salt, is the most fundamental route to these valuable molecules.[1][3] This document provides an in-depth guide to the quaternization of this compound, focusing on the mechanistic principles that govern the reaction and a robust, validated protocol for its successful execution. Our goal is to provide the practicing scientist with not just a procedure, but a framework for understanding and optimizing this important transformation.
The Mechanistic Foundation: An S_N2 Pathway
The quaternization of this compound with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.[1] The reaction's velocity is dependent on the concentration of both the tertiary amine and the alkylating agent.
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as the nucleophile. It attacks the electrophilic carbon atom of the alkyl halide.
-
Transition State: A transient, high-energy state is formed where a new carbon-nitrogen bond is partially formed at the same time the carbon-halide bond is partially broken.[4] This transition state possesses a significant degree of charge separation.
-
Product Formation: The carbon-halide bond fully cleaves, with the halide departing as the leaving group. This results in the formation of the positively charged quaternary ammonium cation and the halide anion, which together form the ionic salt.[1]
Caption: Figure 1. S_N2 mechanism for DMAA quaternization.
Critical Factors Influencing Reaction Success
The efficiency and rate of the Menshutkin reaction are profoundly influenced by several key parameters:
-
Alkylating Agent: The strength of the leaving group is paramount. Reactivity follows the order: I > Br > Cl .[3] Alkyl iodides are superior reagents due to the weaker C-I bond. Benzylic and allylic halides are also highly reactive.[3] While less reactive, agents like dimethyl sulfate are also effective and can be used in solvent-free conditions.[2]
-
Solvent: The solvent plays a critical role in stabilizing the charged transition state. Polar aprotic solvents such as acetonitrile, acetone, and dimethylformamide (DMF) are ideal as they solvate the developing cation without strongly hydrogen-bonding to the amine nucleophile, thus enhancing its reactivity.[4][5] The reaction rate generally increases with the dielectric constant of the medium.[4]
-
Steric Hindrance: As an S_N2 reaction, the process is sensitive to steric bulk on both the amine and the alkyl halide. This compound is relatively unhindered. However, using bulky alkylating agents will significantly decrease the reaction rate.[5]
-
Temperature: Increasing the temperature generally accelerates the reaction.[4] However, excessive heat can promote side reactions, such as elimination, particularly if the alkyl halide has accessible beta-hydrogens.[6]
Field-Validated Protocol: Synthesis of N-Allyl-N,N,N-trimethylammonium Iodide
This protocol details the quaternization of this compound using methyl iodide, a highly efficient alkylating agent.
Materials & Reagents
| Reagent/Material | Grade | Recommended Supplier | CAS Number |
| This compound | Synthesis Grade (≥98%) | Sigma-Aldrich | 2155-94-4 |
| Methyl Iodide | Synthesis Grade (≥99%) | Acros Organics | 74-88-4 |
| Acetone | Anhydrous (≤0.005% H₂O) | Fisher Scientific | 67-64-1 |
| Diethyl Ether | Anhydrous | EMD Millipore | 60-29-7 |
| Round-bottom flask (100 mL) | Borosilicate Glass 3.3 | --- | --- |
| Magnetic Stirrer & Stir Bar | --- | --- | --- |
| Condenser | --- | --- | --- |
| Buchner Funnel & Filter Flask | --- | --- | --- |
Safety & Handling Imperatives
-
Toxicity Hazard: Methyl iodide is toxic, volatile, and a suspected carcinogen. All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles at all times.
-
Reagent Handling: this compound is flammable and corrosive.[7] Acetone and diethyl ether are extremely flammable; ensure no ignition sources are present.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Step-by-Step Experimental Workflow
-
Reactor Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 58.7 mmol, 1.0 eq).
-
Solvent Addition: Add 30 mL of anhydrous acetone to the flask. Stir to ensure complete dissolution.
-
Inert Atmosphere (Optional but Recommended): For exacting work, flush the flask with an inert gas (Nitrogen or Argon).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Alkylating Agent Addition: Using a glass syringe, add methyl iodide (9.16 g, 64.5 mmol, 1.1 eq) dropwise over 10 minutes. A white precipitate will begin to form almost immediately. Maintain the internal temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the flask to warm to room temperature. Let the reaction stir for 2-3 hours.
-
Product Isolation: Add 40 mL of anhydrous diethyl ether to the reaction slurry to induce further precipitation and wash the product.
-
Filtration: Collect the white crystalline solid via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two 20 mL portions of cold anhydrous diethyl ether to remove any unreacted starting materials or impurities.
-
Drying: Transfer the solid to a pre-weighed watch glass and dry under vacuum for at least 4 hours to yield the final product.
Caption: Figure 2. Workflow for the quaternization of DMAA.
Product Characterization & Quality Control
A successful reaction will yield a white, crystalline solid. The identity and purity should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Analytical Method |
| Yield | >90% | Gravimetric |
| Appearance | White Crystalline Solid | Visual Inspection |
| Melting Point | Literature-Specific Value | Melting Point Apparatus |
| ¹H NMR | Appearance of new N-methyl singlet (~3.3 ppm), shifts in existing N-methyl and allyl protons. | ¹H NMR Spectroscopy[8] |
| Mass Spec | Detection of the cation at the correct m/z. | ESI-MS[8][9] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Wet reagents/solvents; Insufficient reaction time. | Ensure all reagents and glassware are scrupulously dry. Extend reaction time and monitor by TLC or ¹H NMR. |
| Oily or Gummy Product | Impurities; Incomplete precipitation. | Re-dissolve in a minimal amount of a polar solvent (e.g., ethanol) and re-precipitate with a non-polar solvent (diethyl ether). Ensure thorough washing. |
| Reaction Stalls | Deactivated alkylating agent; Low temperature. | Use fresh methyl iodide (often stabilized with copper). Allow reaction to proceed at room temperature or warm slightly (e.g., to 40 °C). |
References
- Kuča, K., et al. (2004). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Journal of Applied Biomedicine. [Link]
- Yepes, A., et al. (2013). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules. [Link]
- Dhas, B. & Sudevan, D. (2018). KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Journal of Advanced Scientific Research. [Link]
- Request PDF. (n.d.). Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. [Link]
- Fair, P. A., et al. (2012).
- Vlaeyen, J., et al. (2021). Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. Reaction Chemistry & Engineering. [Link]
- Wang, L., et al. (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers. PubMed Central. [Link]
- Wikipedia. (n.d.). Menshutkin reaction. [Link]
- Ruan, T., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. PubMed. [Link]
- Sakai, T., et al. (2007). Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines in Pharmaceuticals by Ion Association Titration.
- Science Info. (2023).
- PrepChem.com. (n.d.).
- Kuča, K., et al. (2004). A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides.
- LookChem. (n.d.). This compound 2155-94-4 wiki. [Link]
- Wang, Z., et al. (2011).
- Amanote Research. (n.d.). (PDF)
- Google Patents. (n.d.).
Sources
- 1. scienceinfo.com [scienceinfo.com]
- 2. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity [mdpi.com]
- 9. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Radical Polymerization of N,N-Dimethylallylamine
Introduction: Harnessing the Potential of a Cationic Monomer
N,N-Dimethylallylamine (DMAA) is a tertiary amine monomer that serves as a versatile building block for the synthesis of functional polymers. The presence of the dimethylamino group imparts a cationic character and pH-responsiveness to the resulting polymers, making poly(this compound) (PDMAA) and its copolymers highly promising materials for a range of applications, particularly in the biomedical and pharmaceutical fields. These "smart" polymers can be engineered to respond to specific physiological cues, enabling the targeted and controlled delivery of therapeutic agents such as drugs and nucleic acids.[1]
This guide provides a comprehensive overview of the radical polymerization of DMAA, detailing both conventional and advanced polymerization techniques. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices.
The Challenge and Strategy in Allylic Monomer Polymerization
The radical polymerization of allylic monomers like DMAA presents a unique challenge known as degradative chain transfer . This process can severely limit the achievable molecular weight of the polymer.
The Mechanism of Degradative Chain Transfer
During radical polymerization, a propagating polymer chain can abstract a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of a DMAA monomer. This terminates the growth of the polymer chain and generates a resonance-stabilized allylic radical. This allylic radical is relatively stable and, therefore, less reactive, making it slow to initiate a new polymer chain. This frequent termination event leads to the formation of oligomers or low-molecular-weight polymers.[2]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Degradative Chain Transfer in DMAA Polymerization"
The Protonation Strategy: A Solution to a Fundamental Problem
To overcome the issue of degradative chain transfer, a common and effective strategy is to polymerize the monomer in its protonated salt form, typically as this compound hydrochloride (DMAA·HCl).[3] Protonation of the dimethylamino group withdraws electron density from the allylic C-H bonds, making them less susceptible to abstraction by the propagating radical. This significantly reduces the rate of degradative chain transfer, allowing for the formation of higher molecular weight polymers.[3]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Effect of Monomer Protonation on Polymerization"
Conventional Free-Radical Polymerization of DMAA·HCl
Conventional free-radical polymerization is a robust and widely used method for synthesizing PDMAA·HCl. The choice of initiator and solvent is critical to achieving the desired polymer characteristics.
Key Experimental Parameters
| Parameter | Options | Rationale and Considerations |
| Initiator | Water-Soluble: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50), Ammonium persulfate (APS). Organic-Soluble: 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65), 2,2'-Azobis(isobutyronitrile) (AIBN) | The choice of initiator depends on the solvent. V-50 and APS are suitable for aqueous polymerizations, while V-65 and AIBN are used in organic solvents like ethanol or methanol.[1] The initiator concentration affects the molecular weight; higher concentrations generally lead to lower molecular weights as more chains are initiated simultaneously.[3] |
| Solvent | Water, Ethanol, Methanol | DMAA·HCl is soluble in polar solvents.[4] Water is a common choice for a "green" and economical process.[4] Ethanol and methanol can also be used and may facilitate easier polymer precipitation.[1] |
| Temperature | 50-70 °C | The reaction temperature is chosen based on the half-life of the initiator to ensure a steady rate of radical generation. For example, the 10-hour half-life of V-50 in water is 56°C.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen is a radical scavenger and will inhibit the polymerization. It is crucial to deoxygenate the reaction mixture and maintain an inert atmosphere.[1] |
Protocol 1: Aqueous Polymerization of DMAA·HCl
This protocol describes the synthesis of PDMAA·HCl in an aqueous medium using V-50 as the initiator.
Materials:
-
This compound (DMAA)
-
Concentrated Hydrochloric Acid (HCl)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50)
-
Acetone
-
Deionized water
-
Nitrogen gas
Procedure:
-
Monomer Salt Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, add this compound. Slowly add an equimolar amount of concentrated HCl dropwise while stirring. The reaction is exothermic. Prepare a 60 wt% aqueous solution of the resulting DMAA·HCl.
-
Reaction Setup: Transfer the DMAA·HCl solution to a three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
-
Deoxygenation: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Initiation: While maintaining a nitrogen atmosphere, heat the reaction mixture to 60°C in an oil bath. Once the temperature has stabilized, add the V-50 initiator (e.g., 5 mol% with respect to the monomer).
-
Polymerization: Continue stirring the reaction at 60°C under nitrogen for 24 hours.
-
Purification: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the viscous solution to a large excess of cold acetone with vigorous stirring.
-
Isolation: Collect the white precipitate by filtration, wash it thoroughly with fresh acetone, and dry it in a vacuum oven at 40-50°C to a constant weight.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Aqueous Polymerization of DMAA·HCl"
Advanced Technique: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
For applications requiring precise control over polymer architecture, molecular weight, and a narrow molecular weight distribution (low polydispersity index, PDI), controlled radical polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method applicable to a wide range of monomers, including cationic monomers like DMAA·HCl.
RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization via a degenerative chain transfer mechanism, allowing for the synthesis of well-defined polymers.[4]
Protocol 2: RAFT Polymerization of a Cationic Acrylamide (Illustrative Example)
Materials:
-
This compound hydrochloride (DMAA·HCl) (or DMAPMA·HCl as per the reference)
-
4-Cyanopentanoic acid dithiobenzoate (CTP) as RAFT agent
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Water and 2-Propanol (2:1 v/v) as solvent
-
Acetone
-
Nitrogen gas
Procedure:
-
Solution Preparation: In a Schlenk flask, dissolve the monomer (e.g., DMAA·HCl), RAFT agent (CTP), and initiator (ACVA) in the water/2-propanol solvent mixture. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight.
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified time. Monitor the polymerization kinetics by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).
-
Purification and Isolation: Quench the polymerization by exposing the solution to air and cooling in an ice bath. Precipitate the polymer in cold acetone, filter, and dry under vacuum.
Polymer Characterization: Validating Synthesis and Structure
Thorough characterization is essential to confirm the successful synthesis of PDMAA·HCl and to determine its key properties.
Gel Permeation Chromatography (GPC/SEC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Protocol 3: GPC Analysis of PDMAA·HCl
-
Eluent Preparation: Due to the cationic nature of PDMAA·HCl, an aqueous eluent with added salt and acid is required to suppress ionic interactions with the column packing material. A suitable eluent is 0.5 M acetic acid + 0.2 M sodium nitrate in water.[1][7][8]
-
Sample Preparation: Dissolve the dried polymer in the eluent at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Instrumentation: Use an aqueous GPC system equipped with appropriate columns (e.g., polar-modified) and a refractive index (RI) detector.
-
Calibration: Calibrate the system using narrow PDI standards, such as poly(ethylene oxide) (PEO) or poly(allylamine hydrochloride).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the polymer structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of PDMAA·HCl will show broad peaks characteristic of a polymer.
-
Expected Chemical Shifts (in D₂O):
-
~2.8-3.2 ppm: A broad signal corresponding to the six protons of the -N(CH₃)₂ group.
-
~1.5-2.5 ppm: Broad, overlapping signals from the polymer backbone protons (-CH₂-CH-).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the polymer structure.
-
Expected Chemical Shifts (in D₂O):
-
~45-50 ppm: Carbon of the -N(CH₃)₂ groups.
-
~30-60 ppm: Overlapping signals from the carbons of the polymer backbone.
-
Copolymerization: Tailoring Polymer Properties
Copolymerizing DMAA with other functional monomers is a powerful strategy to create materials with tailored properties. For instance, copolymerization with a thermo-responsive monomer like N-isopropylacrylamide (NIPAM) can yield dual-responsive polymers that are sensitive to both pH and temperature.[9]
Protocol 4: Synthesis of a pH- and Thermo-responsive Copolymer (Conceptual)
This protocol outlines a general procedure for the synthesis of a poly(DMAA-co-NIPAM) copolymer.
Materials:
-
This compound hydrochloride (DMAA·HCl)
-
N-isopropylacrylamide (NIPAM)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50)
-
Deionized water
-
Acetone
-
Nitrogen gas
Procedure:
-
Monomer Solution: Dissolve the desired molar ratio of DMAA·HCl and NIPAM in deionized water in a three-necked flask.
-
Deoxygenation and Initiation: Follow the deoxygenation and initiation steps as described in Protocol 1.
-
Polymerization: Conduct the polymerization at the desired temperature (e.g., 60°C) for 24 hours.
-
Purification: Precipitate the copolymer in cold acetone, filter, and dry under vacuum.
-
Characterization:
-
Composition: Determine the copolymer composition using ¹H NMR by comparing the integral of the DMAA methyl protons to the integral of the NIPAM isopropyl proton.
-
Molecular Weight: Analyze by GPC as described in Protocol 3.
-
Responsive Behavior: Investigate the pH- and thermo-responsive properties using techniques like UV-Vis spectroscopy to determine the lower critical solution temperature (LCST) at different pH values.
-
Conclusion
This compound is a valuable monomer for the synthesis of functional cationic polymers. While its polymerization is challenged by degradative chain transfer, this can be effectively overcome by polymerizing the hydrochloride salt. This guide provides detailed protocols for the conventional free-radical polymerization of DMAA·HCl and offers insights into advanced techniques like RAFT for achieving greater control over the polymer architecture. The ability to copolymerize DMAA with other monomers further expands its utility, enabling the creation of "smart" materials with tunable properties for advanced applications in drug development and beyond.
References
- Shodex. (n.d.). Measurement of Molecular Weight Distribution of Poly(Allylamine) Hydrochloride (SB-806M HQ).
- Royal Society of Chemistry. (n.d.). Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr.
- Shodex. (n.d.). Measurement of Molecular Weight Distribution of Poly(Allylamine) Hydrochloride (SB-806M HQ).
- Google Patents. (n.d.). US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers.
- Zubov, V. P., Kumar, M. V., & Kabanov, V. A. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Macromolecular Science, Part A, 13(2), 111-133.
- Beilstein Journals. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides.
- Dauletov, Y., Baimenov, A., & Ualiyeva, P. (2018). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. Fibers and Polymers, 19(10), 2024-2030.
- Lalevée, J., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement.
- Moad, G., Rizzardo, E., & Thang, S. H. (2003). Kinetics and Mechanism of RAFT Polymerization. ACS Symposium Series, 854, 520-537.
- ResearchGate. (n.d.). 1H-NMR spectrum of Poly (AlAm) (above), 13C-NMR spectrum of poly (AlAm.HCl) (below).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020).
- Timofeeva, L. M., et al. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. International Journal of Quantum Chemistry, 88(5), 531-541.
- Gürdag, G., & Kurtuluş, B. (2010). Synthesis and Characterization of Novel Poly(N-isopropylacrylamide-co-N,N′-dimethylaminoethyl methacrylate sulfate) Hydrogels. Industrial & Engineering Chemistry Research, 49(24), 12582-12590.
- Theato, P., et al. (2013). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 4(18), 4849-4857.
- Google Patents. (n.d.). US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers.
- Fernandez Bordin, S. P., et al. (2021). Synthesis and characterization of poly N-isopropylacrylamide-co-acrylic acid and their binary blend films properties. ChemRxiv.
- Agilent. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC ENERGY & CHEMICAL APPLICATIONS.
- Kruk, T., et al. (2020). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. Polymers, 12(10), 2351.
- Wang, D., et al. (2017).
- European Patent Office. (n.d.). EP 0095233 B1 - Process for producing monoallylamine polymer.
Sources
- 1. shodexhplc.com [shodexhplc.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. V-50|CAS:2997-92-4|2,2'-Azobis(2-methylpropionamidine)dihydrochloride|AAPH|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 6. dovepress.com [dovepress.com]
- 7. shodex.com [shodex.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Free-Radical Polymerization of N,N-Dimethylallylamine Hydrochloride
Abstract
This document provides a comprehensive, step-by-step protocol for the aqueous free-radical polymerization of N,N-Dimethylallylamine hydrochloride (DMAA·HCl) to synthesize poly(this compound hydrochloride) (PDMAA·HCl), a cationic polyelectrolyte with broad applications in fields ranging from gene delivery to water treatment. This guide is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, explanations of experimental choices, and characterization techniques to ensure reproducible and verifiable results.
Introduction and Scientific Background
Poly(this compound hydrochloride), often abbreviated as PDMAA·HCl, is a water-soluble cationic polymer. Its positively charged quaternary amine groups at physiological pH allow it to interact with a variety of negatively charged molecules, including nucleic acids, proteins, and anionic surfaces. This property makes it a valuable material for applications such as a flocculant in water purification, a component in multilayered thin films, and a non-viral vector for gene therapy.
The polymerization of allylic monomers like DMAA·HCl can be challenging due to degradative chain transfer, which can limit the achievable molecular weight. However, by carefully controlling reaction conditions and utilizing appropriate initiators, high-quality polymers can be reliably synthesized. This protocol details a well-established aqueous solution polymerization method using a persulfate-based radical initiator.
Principles of the Polymerization
The synthesis of PDMAA·HCl is achieved through free-radical polymerization. The process is initiated by the thermal decomposition of a radical initiator, such as ammonium persulfate (APS), which generates sulfate radicals (SO₄⁻•). These highly reactive species then attack the carbon-carbon double bond of the DMAA·HCl monomer, creating a new radical center on the monomer unit. This new radical subsequently propagates by adding to another monomer, extending the polymer chain.
The reaction is typically performed in an aqueous solvent, as both the monomer salt and the resulting polymer are water-soluble.[1] The choice of initiator and reaction temperature is critical; persulfates are commonly used as they are effective in aqueous media.[1] The amount of initiator used influences the final molecular weight of the polymer; a higher initiator concentration generally leads to lower molecular weight polymers.[2]
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound (DMAA) | ≥98% | Sigma-Aldrich | Store under nitrogen. |
| Hydrochloric Acid (HCl) | 37% (conc.) | Fisher Scientific | Handle in a fume hood. |
| Ammonium Persulfate (APS) | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Acetone | ACS Grade | VWR | Used for precipitation. |
| Isopropanol | ACS Grade | VWR | Used for precipitation. |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore | Used as the solvent. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Thermometer or thermocouple
-
Dropping funnel
-
Beakers and graduated cylinders
-
Filtration apparatus (e.g., Büchner funnel)
Workflow Overview
Caption: Overall experimental workflow for PDMAA·HCl synthesis.
Step-by-Step Procedure
Step 1: Preparation of this compound Hydrochloride (Monomer Salt)
Scientist's Note: It is crucial to start with the hydrochloride salt of the monomer. Polymerizing the free amine can lead to side reactions and poor control. Preparing the salt in situ ensures accurate stoichiometry and a controlled starting pH.
-
In a beaker placed in an ice bath, add 85.15 g (1.0 mol) of this compound.
-
Slowly, and with constant stirring, add 101.3 g of 37% hydrochloric acid (~1.0 mol HCl) dropwise. This reaction is exothermic. Maintain the temperature below 20°C.
-
After the addition is complete, allow the solution to warm to room temperature. The resulting aqueous solution of DMAA·HCl can be used directly or the water can be removed under reduced pressure to obtain the solid salt. For this protocol, we will assume a 60 wt% aqueous solution is prepared by adjusting with DI water.
Step 2: Polymerization Reaction Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and a thermometer.
-
Charge the flask with an aqueous solution of DMAA·HCl. For example, to achieve a 60 wt% monomer concentration, add 202 g of the prepared DMAA·HCl solution (containing ~121.2 g, 1.0 mol of monomer).[1]
-
Bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a positive inert atmosphere throughout the reaction.
Step 3: Initiation and Polymerization
Scientist's Note: Ammonium persulfate (APS) is a water-soluble thermal initiator. Its decomposition rate is temperature-dependent. A reaction temperature of 60°C provides a suitable rate of radical generation for this polymerization.[3] The initiator amount is typically 2-5 mol% relative to the monomer.[1]
-
In a separate small beaker, dissolve the desired amount of ammonium persulfate (APS) in a small amount of DI water. For this scale (1.0 mol monomer), 2.5 mol% initiator corresponds to 5.71 g of APS.
-
Heat the monomer solution to 60°C while stirring.
-
Once the temperature is stable, add the APS solution to the reaction flask.[1] An increase in viscosity should be observed as the polymerization proceeds.
-
Maintain the reaction at 60°C for 24 to 72 hours. Longer reaction times generally lead to higher conversion. A patent describing a similar process notes polymerization times of up to 105 hours with periodic addition of the initiator.[1]
Step 4: Polymer Purification
Scientist's Note: The polymer is soluble in water and methanol but insoluble in solvents like acetone and isopropanol.[1] This difference in solubility is exploited to precipitate the polymer, leaving unreacted monomer and initiator fragments in the solvent phase. A mixture of acetone and isopropanol is often effective.[1]
-
After the reaction is complete, cool the viscous polymer solution to room temperature.
-
Slowly pour the aqueous polymer solution into a large beaker containing a vigorously stirred 1:1 (v/v) mixture of acetone and isopropanol (use a 10-fold excess of the precipitation solvent, e.g., ~2 L for the 200 mL reaction volume).
-
A white, tacky precipitate of PDMAA·HCl will form immediately.[1]
-
Continue stirring for 30 minutes to allow the polymer to fully precipitate.
-
Collect the polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer cake multiple times with the acetone/isopropanol mixture to remove any residual impurities.
-
Dry the purified polymer in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be a white, hygroscopic solid.
Characterization and Validation
To confirm the successful synthesis and purity of the PDMAA·HCl, the following characterization techniques are recommended.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the polymer structure by observing the disappearance of vinyl protons from the monomer and the appearance of the polymer backbone protons.
-
Solvent: Deuterium Oxide (D₂O)
-
Monomer (DMAA·HCl) Peaks:
-
~6.0-6.2 ppm (multiplet, -CH=)
-
~5.6-5.8 ppm (multiplet, =CH₂)
-
~3.8 ppm (doublet, -CH₂-N)
-
~2.9 ppm (singlet, -N(CH₃)₂)
-
-
Polymer (PDMAA·HCl) Peaks:
-
Disappearance of peaks at ~5.6-6.2 ppm.
-
Appearance of broad signals corresponding to the polymer backbone protons (~1.5-3.5 ppm). The N-methyl protons will appear as a broad singlet around 2.8-3.0 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can confirm the loss of the C=C double bond.
-
Monomer Spectrum: Will show characteristic peaks for C=C stretching (~1645 cm⁻¹) and vinyl C-H bending (~920-990 cm⁻¹).
-
Polymer Spectrum: These characteristic vinyl peaks will be absent or significantly diminished, confirming polymerization.[2][4]
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC/SEC is essential for determining the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
-
Eluent: An aqueous buffer (e.g., 0.1 M NaNO₃) is typically used.
-
Expected Results: A successful polymerization will yield a polymer with a PDI typically in the range of 1.5–3.0 for this type of free-radical polymerization. The molecular weight can be controlled by adjusting the monomer-to-initiator ratio.
Safety and Handling
-
This compound is flammable and toxic. Handle in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The polymerization reaction is exothermic, especially during the initial monomer salt formation. Use an ice bath for cooling.
-
Acetone and isopropanol are flammable. Keep away from ignition sources.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of poly(this compound hydrochloride). By following the outlined steps for monomer preparation, polymerization, and purification, researchers can consistently produce high-quality cationic polyelectrolytes. The included characterization methods serve as a necessary validation system to confirm the identity and quality of the final product, ensuring its suitability for a wide range of scientific and industrial applications.
References
- Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers. U.S.
- Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. (2021).
- Method for preparing poly(allylamine) hydrochloride and derivatives therefrom. U.S.
- How do I remove HCl from Poly (allylamine hydrochloride) with triethylamine? (2013).
- 1H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular... (n.d.).
- Synthesis and Thermal Property of Poly(Allylamine Hydrochloride). (n.d.).
- Free Radical Polymerization of Allylamine in Different Acidic Media. (2022).
- Process for producing poly (allylamine) derivatives.
- Study on synthesis and property of poly(allylamine hydrochloride). (2011).
- Initiation Mechanism of Radical Polymerization Using Ammonium Persulfate and Polymerizable Amine Redox Initiators. (n.d.).
- Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. (2018).
- Generation of a carbon dots/ammonium persulfate redox initiator couple for free radical frontal polymerization. (n.d.). Polymer Chemistry (RSC Publishing).
- Living Radical Polymerization of N,N-Dimethylacrylamide with RuCl2(PPh3)
- Process for the production of allylamine polymer. (1999).
- The Role of the Initiator System in the Synthesis of Acidic Multifunctional Nanoparticles Designed for Molecular Imprinting of P. (2020). Periodica Polytechnica Chemical Engineering.
Sources
Application Notes and Protocols: A Scientist's Guide to N,N-Dimethylallylamine for Cationic Polymer Synthesis in Drug Development
Introduction: The Significance of Cationic Polymers and the Role of N,N-Dimethylallylamine
In the landscape of advanced drug delivery, cationic polymers have emerged as pivotal tools for enhancing therapeutic efficacy. These macromolecules carry a positive charge, either along their backbone or on their side chains, which allows for unique interactions with biological systems.[1] This positive charge is often due to primary, secondary, or tertiary amine groups that can be protonated.[1][2] The applications of cationic polymers are extensive, ranging from improving the encapsulation and bioavailability of drugs to facilitating the delivery of genetic material.[1][2]
Among the monomers used to synthesize these valuable polymers, this compound (DMAA) stands out as a versatile building block.[3] Its tertiary amine group provides a cationic character and pH-responsiveness, making polymers derived from DMAA particularly well-suited for creating "smart" materials that can respond to specific physiological environments.[3] These polymers are promising candidates for delivering a range of therapeutic molecules, including drugs and nucleic acids.[3] This guide provides detailed protocols and scientific insights for researchers, scientists, and drug development professionals on the synthesis of cationic polymers using DMAA.
PART 1: this compound (DMAA) - Properties and Safety
A thorough understanding of the monomer's properties and safety precautions is paramount before commencing any synthesis.
Physicochemical Properties of this compound
DMAA is a clear, colorless to yellow liquid with a distinct, strong fishy odor.[4] Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C5H11N |
| Molecular Weight | 85.15 g/mol [4][5] |
| CAS Number | 2155-94-4[5] |
| Boiling Point | ~62°C[4] |
| Density | 0.719 g/mL at 20°C[6] |
| Flash Point | 8°C[4] |
| Solubility | Soluble in water and organic solvents like benzene, ether, and chloroform.[4] |
Safety and Handling of this compound
This compound is a hazardous substance and must be handled with appropriate safety measures.
-
Hazards: DMAA is highly flammable and harmful if inhaled.[7] It can cause severe skin burns and serious eye damage.[7][8] Ingestion can cause burns to the upper digestive and respiratory tracts.[8]
-
Handling Precautions:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Use explosion-proof equipment and take precautionary measures against static discharge.[7]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
-
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7][8]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[7][8]
-
If swallowed: Rinse the mouth. Do NOT induce vomiting. Seek immediate medical assistance.[8]
-
PART 2: Synthesis of Cationic Polymers from this compound
The polymerization of DMAA can be achieved through several methods, with free-radical polymerization being a common and accessible approach. For more controlled polymer architectures, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed.
Protocol 1: Free-Radical Homopolymerization of this compound Hydrochloride
This protocol describes the synthesis of poly(this compound hydrochloride) via a free-radical pathway. The use of the hydrochloride salt of DMAA is often preferred for its solubility in aqueous or alcoholic media.
Principle: Free-radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination. An initiator generates free radicals, which then react with the monomer to start a growing polymer chain. This chain propagates by adding more monomer units until it is terminated by reacting with another radical.
Caption: Simplified mechanism of RAFT polymerization.
While a specific, validated protocol for the RAFT polymerization of DMAA is not readily available in the provided search results, the principles can be adapted from the RAFT polymerization of structurally similar monomers like N,N-dimethylacrylamide (DMAA) and N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl). [10][11] Key Considerations for Developing a RAFT Protocol for DMAA:
-
Choice of RAFT Agent (CTA): The selection of the CTA is crucial for successful RAFT polymerization. For acrylamide-type monomers, trithiocarbonates or dithiobenzoates are often effective. [11][12]* Solvent: A solvent system that dissolves the monomer, initiator, and the resulting polymer is required. For DMAA·HCl, a mixture of water and an alcohol like 2-propanol could be a suitable starting point. [11]* Initiator: A standard radical initiator like 4,4'-azobis(4-cyanovaleric acid) (ACVA) is often used in RAFT. [11]* Stoichiometry: The ratio of monomer to CTA to initiator determines the target molecular weight and the rate of polymerization. Higher CTA/initiator ratios generally lead to better control over the polymerization. [13]
Copolymerization: Creating "Smart" Polymers
To further enhance the functionality of DMAA-based polymers, DMAA can be copolymerized with other monomers. This approach allows for the creation of materials with tailored properties. For example, copolymerizing DMAA with a thermo-responsive monomer like N-isopropylacrylamide (NIPAM) can yield dual-responsive polymers that are sensitive to both pH and temperature. [3]
PART 3: Applications in Drug and Gene Delivery
The cationic nature of poly(DMAA) makes it an excellent candidate for various biomedical applications. [3]
Gene Delivery
Cationic polymers are widely used as non-viral vectors for gene delivery. [3]The positively charged polymer can interact with negatively charged nucleic acids (like plasmid DNA or siRNA) to form nano-sized complexes called polyplexes. These polyplexes can be taken up by cells, leading to the release of the genetic material into the cytoplasm. [3]
Caption: Formation of polyplexes for gene delivery.
pH-Responsive Drug Release
The tertiary amine groups in poly(DMAA) have a pKa value that allows them to become protonated at acidic pH, such as in the endosomal or lysosomal compartments of a cell, or in a tumor microenvironment. This protonation leads to increased charge density, causing the polymer to swell and release its encapsulated drug cargo. This pH-responsive behavior is highly desirable for targeted drug delivery. [3]
References
- Farshbaf, M., et al. (2018). Significant role of cationic polymers in drug delivery systems. Artificial Cells, Nanomedicine, and Biotechnology, 46(8), 1872-1891. [Link]
- Annabi Lab. (2017). Significant role of cationic polymers in drug delivery systems. [Link]
- Farshbaf, M., et al. (2017). Significant role of cationic polymers in drug delivery systems. Semantic Scholar. [Link]
- PubMed. (2018). Significant role of cationic polymers in drug delivery systems. [Link]
- Royal Society of Chemistry. (2014). CHAPTER 12: Cationic Polymers in Drug Delivery. [Link]
- PubChem. (n.d.). This compound. [Link]
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.). US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- MDPI. (2023). Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery. [Link]
- ResearchGate. (2018). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. [Link]
- MDPI. (2022). Free Radical Copolymerization of Diallylamine and Itaconic Acid for the Synthesis of Chitosan Base Superabsorbent. [Link]
- ResearchGate. (2025). Cationic polymerization of a derivative of allylamine and 1,2-naphthoquinone. [Link]
- Royal Society of Chemistry. (2021). RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer. [Link]
- Royal Society of Chemistry. (n.d.). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. [Link]
- National Institutes of Health. (n.d.). Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. [Link]
- Scilit. (2002). Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control. [Link]
- ACS Publications. (2002). Water-Soluble Polymers Part 85 - Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control. [Link]
- Cheméo. (n.d.). Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4). [Link]
- Smt Worldwide. (n.d.). N, N-dimethylacrylamide. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. annabilab.ucla.edu [annabilab.ucla.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2155-94-4 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. "Water-Soluble Polymers Part 85 - Raft Polymerization of N,N-Dimethylac" by Michael S. Donovan, Andrew B. Lowe et al. [aquila.usm.edu]
Application Notes and Protocols: N,N-Dimethylallylamine as a Versatile Ligand in Transition Metal Catalysis
Introduction: Unveiling the Potential of N,N-Dimethylallylamine in Catalysis
In the dynamic field of transition metal catalysis, the design and selection of ligands are of paramount importance, as they directly influence the reactivity, selectivity, and efficiency of a catalytic system. This compound, a structurally simple yet electronically rich molecule, has emerged as a ligand of significant interest. Its unique combination of a soft π-system (the allyl group) and a hard σ-donating amine functionality allows for versatile coordination modes to transition metals. This dual nature enables its participation in a variety of catalytic transformations, making it a valuable tool for researchers, scientists, and drug development professionals.
This application note provides a comprehensive overview of this compound as a ligand, delving into its coordination chemistry and showcasing its application in key transition metal-catalyzed reactions. We will explore detailed, field-proven protocols and the underlying mechanistic principles to provide a thorough guide for its practical implementation in the laboratory.
Coordination Chemistry: The Foundation of Catalytic Activity
This compound can coordinate to a metal center in several ways, a flexibility that is central to its catalytic utility. The lone pair on the nitrogen atom allows for strong σ-donation, while the allyl group's π-system can engage in η² or η³ coordination. This hemilabile character, the ability to switch between different coordination modes, can be crucial in creating a vacant coordination site on the metal during a catalytic cycle, facilitating substrate binding and subsequent transformations.
The specific coordination mode is influenced by several factors, including the nature of the transition metal, its oxidation state, and the presence of other ligands in the coordination sphere. For instance, with late transition metals like palladium and rhodium, both the nitrogen and the olefin are often observed to coordinate, leading to stable chelate complexes.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The electronic properties of this compound make it an intriguing ligand for these transformations.
Protocol: Palladium-Catalyzed Amination of Aryl Halides
This protocol outlines a general procedure for the palladium-catalyzed amination of aryl chlorides, a challenging substrate class, using a catalyst system that can be adapted for this compound. The choice of a biarylphosphine co-ligand like XPhos is often crucial for achieving high yields with less reactive aryl chlorides.[2]
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl chloride and anhydrous toluene to the Schlenk tube.
-
Ligand Addition: Add this compound to the reaction mixture via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[3] Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Strong Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.[2]
-
Bulky Phosphine Ligand: XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center and facilitates the reductive elimination step, which are often the rate-limiting steps in the catalytic cycle.[2][4]
-
Solvent: Toluene is a common non-polar solvent for cross-coupling reactions that can withstand the required high temperatures.
Catalytic Cycle for Palladium-Catalyzed Amination
Caption: Generalized catalytic cycle for palladium-catalyzed amination.
Applications in Iridium and Rhodium-Catalyzed Reactions
Iridium and rhodium complexes are powerful catalysts for a variety of transformations, including hydrogenation, hydroamination, and C-H activation.[5][6][7] The ability of this compound to act as a directing group through its nitrogen atom makes it a promising ligand for regioselective reactions.
Protocol: Iridium-Catalyzed Directed Hydroamination
This protocol describes a directed hydroamination of an alkene, where an amine functionality within the substrate directs the addition of a second amine across a carbon-carbon double bond.[6] this compound can be envisioned to participate in similar transformations, either as the substrate or as an external ligand influencing the reaction's outcome.
Materials:
-
Allylic amine substrate (1.0 mmol)
-
Aniline (1.2 mmol)
-
[Ir(COD)Cl]₂ (0.025 mmol, 2.5 mol%)
-
(R)-BINAP (0.055 mmol, 5.5 mol%)
-
Lithium Iodide (LiI) (0.2 mmol, 20 mol%)
-
Anhydrous THF (2 mL)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a glovebox, add [Ir(COD)Cl]₂, (R)-BINAP, and LiI to a Schlenk tube. Add anhydrous THF and stir for 30 minutes at room temperature.
-
Reagent Addition: Add the allylic amine substrate and aniline to the reaction mixture.
-
Reaction Conditions: Seal the tube and heat the reaction to 80 °C.
-
Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, cool to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Rationale for Key Reagents:
-
Iridium Precatalyst: [Ir(COD)Cl]₂ is a common and stable precursor for generating active Iridium(I) catalysts.[6]
-
Chiral Ligand: (R)-BINAP is a chiral bisphosphine ligand that can induce enantioselectivity in the hydroamination product.[8]
-
Additive: Lithium Iodide (LiI) can act as a halide scavenger and promote catalyst turnover.[6]
Proposed Mechanism for Directed Hydroamination
Caption: A plausible mechanistic pathway for iridium-catalyzed directed hydroamination.[6]
Asymmetric Catalysis: The Quest for Chirality
The development of asymmetric catalytic reactions is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.[8][9] Chiral ligands are the key to inducing stereocontrol in these reactions. While this compound itself is achiral, it can be incorporated into more complex chiral ligand scaffolds. The allylic group provides a handle for further functionalization to introduce chiral elements.
The design of such chiral P,N or N,N-ligands derived from this compound could lead to novel catalysts for a range of asymmetric transformations, including hydrogenation, allylic alkylation, and conjugate addition reactions.[8][10]
Data Summary: Representative Catalytic Performance
The following table summarizes typical reaction conditions and outcomes for catalytic reactions where dimethylamine derivatives or related nitrogen-containing ligands have been employed, providing a benchmark for what could be expected when using this compound-based systems.
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Reference |
| Pd-catalyzed Amination | Pd(OAc)₂ / XPhos / NaOtBu | Aryl Chloride | N-Aryl Dimethylamine | 85-95 | [2] |
| Ir-catalyzed Dimethylamination | [Ir(I)-NHC] | Primary Alcohol | N,N-Dimethylamine Derivative | 90-99 | [5][11] |
| Ir-catalyzed Hydroamination | [Ir(COD)Cl]₂ / BINAP / LiI | Allylic Amine | 1,2-Diamine | 70-90 | [6] |
Conclusion and Future Outlook
This compound presents a compelling profile as a versatile ligand for transition metal catalysis. Its unique electronic and structural features, particularly its hemilabile nature, offer exciting possibilities for the development of novel and efficient catalytic systems. While direct applications are still an emerging area of research, the foundational principles of coordination chemistry and the success of related dimethylamine and allylamine ligands in a variety of catalytic reactions strongly suggest a promising future.
Further exploration into the synthesis of chiral derivatives of this compound is a particularly exciting avenue, with the potential to unlock new asymmetric transformations. As our understanding of ligand effects in catalysis continues to deepen, simple, readily available, and tunable ligands like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.
References
- Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N, N-Dimethylamine Derivatives. The Journal of Organic Chemistry, 2021. URL
- Simple, Efficient Protocols for the Pd‐Catalyzed Cross‐Coupling Reaction of Aryl Chlorides and Dimethylamine.
- Synthesis, Characterization and Antimicrobial Study of Some Transition Metal Complexes. Journal of Applicable Chemistry, 2013. URL
- Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N , N -Dimethylamine Derivatives. The Journal of Organic Chemistry, 2021. URL
- This compound for synthesis. Sigma-Aldrich. URL
- Transition Metal Complexes Supported by a Neutral Tetraamine Ligand Containing N,N-dimethylaniline Units. Inorganica Chimica Acta, 2005. URL
- Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines.
- Catalytic asymmetric synthesis of allylamine derivatives. Chemical Society Reviews, 2017. URL
- Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. Molecules, 2023. URL
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P - and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatiz
- Mechanism of the Rhodium-Catalyzed Asymmetric Isomerization of Allylamines to Enamines. Organometallics, 2001. URL
- Editing the stereochemical elements in an iridium catalyst for enantioselective allylic amination.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. URL
- Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds.
- Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry, 2023. URL
- This compound | C5H11N. PubChem. URL
- Palladium-catalyzed unstrained C(sp3) - N bond activation: The synthesis of N,N-dimethylacetamide by carbonylation of trimethylamine. Applied Organometallic Chemistry, 2013. URL
- Rhodium‐catalyzed [5+1] cyclization of N,N‐Dimethylenaminone with alkenyl ester compounds. Chinese Journal of Chemistry, 2020. URL
- An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry, 2024. URL
- New Ligand Structures for Homogeneous Transition- Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors.
- The Synthesis and Application of P,N Ligands in Asymmetric Catalysis. University College Dublin, 2019. URL
- Iridium-catalysed hydroamination of internal homoallylic amines.
- An Overview of Palladium-Catalyzed N- alkyl
- C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis.
- Late Transition Metal Olefin Polymerization Catalysts Derived from 8-Arylnaphthylamines.
- Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry, 2002. URL
- Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Inorganics, 2022. URL
- Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. Accounts of Chemical Research, 2017. URL
- Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. Journal of the American Chemical Society, 2020. URL
- Rhodium(i)-catalyzed cascade C(sp2)–H bond alkylation – amidation of anilines: phosphorus as traceless directing group. Chemical Science, 2023. URL
- Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- DFT Study on Mechanisms of the N2O Direct Catalytic Decomposition over Cu-ZSM-5.
- Alpha-Metalated N,N-Dimethylbenzylamine Rare-Earth Metal Complexes and Their Catalytic Applications. Comments on Inorganic Chemistry, 2019. URL
- Mechanistic Studies of N-nitrosodimethylamine (NDMA) Formation in Chlorinated Drinking Water. Journal of Environmental Monitoring, 2002. URL
- Quantum-Chemical Study of Catalysis in the Reaction of N,O-Dimethyl Carbamate with Methylamine. The Journal of Physical Chemistry A, 2015. URL
- Computational Studies of Dinuclear Catalytic Reaction Mechanisms. Brigham Young University, 2022. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N, N-Dimethylamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust Gas Chromatography Method for Purity Determination of N,N-Dimethylallylamine
Introduction
N,N-Dimethylallylamine (DMAA), CAS No. 2155-94-4, is a pivotal tertiary amine intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, and quaternary ammonium compounds used as surfactants and disinfectants.[1] Given its role as a precursor, the purity of DMAA is critical, as even trace impurities can adversely affect reaction yields, catalyst performance, and the safety and efficacy of the final active pharmaceutical ingredient (API).[2]
This application note details a comprehensive and robust analytical method for determining the purity of this compound and quantifying its related impurities using capillary Gas Chromatography with a Flame Ionization Detector (GC-FID). The inherent volatility and basic nature of DMAA present unique chromatographic challenges, primarily the potential for peak tailing due to interactions with active sites in the GC system.[3][4] This method directly addresses these challenges through the selection of a specialized base-deactivated capillary column and optimized chromatographic parameters to ensure symmetric peak shapes and accurate quantification.
The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system grounded in established chromatographic principles and regulatory expectations.
Method Principle & Causality
Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. For DMAA analysis, a Flame Ionization Detector (FID) is employed due to its high sensitivity to hydrocarbons and a broad linear range, making it ideal for purity assays where the main component is quantified alongside trace impurities.
The primary challenge in amine analysis by GC is their basicity.[3][4][5] Silanol groups (Si-OH) present on the surface of standard fused-silica columns are acidic and can interact strongly with basic amines via hydrogen bonding. This secondary interaction causes significant peak tailing, which compromises resolution and leads to inaccurate peak integration.[4]
To mitigate this, this method is built upon two key choices:
-
Specialized Capillary Column: The use of a capillary column specifically designed for volatile amine analysis is crucial.[3][5] These columns, such as an Rtx-Volatile Amine or a CP-Volamine, feature a stationary phase that has undergone a proprietary base-deactivation process.[3][5] This process effectively caps the active silanol groups, creating a highly inert surface that minimizes analyte adsorption and produces symmetrical, sharp peaks for even highly basic compounds.[4][5]
-
Optimized Conditions: A temperature gradient program is used to ensure the efficient elution of both the highly volatile DMAA and any potential higher-boiling impurities, providing a comprehensive impurity profile in a single run.
Materials and Methods
3.1 Reagents and Standards
-
This compound Reference Standard: Purity ≥99.5%
-
This compound Sample: For analysis
-
Solvent/Diluent: Methanol or Ethanol (HPLC or GC grade)
-
Carrier Gas: Helium or Nitrogen (Ultra-High Purity, ≥99.999%)
3.2 Instrumentation and Chromatographic Conditions A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector is required.
Table 1: GC System and Chromatographic Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890, Shimadzu GC-2030, or equivalent with FID | Standard, reliable instrumentation for routine analysis. |
| Column | Rtx-Volatile Amine (30 m x 0.32 mm ID, 1.8 µm film) or equivalent base-deactivated column | Specifically designed to prevent peak tailing of basic compounds, ensuring accurate integration.[3][4] |
| Injector | Split/Splitless Inlet | Allows for high-purity sample analysis without overloading the column. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading and maintains sharp peaks. Adjustable based on sample concentration. |
| Carrier Gas | Helium | Provides good efficiency and is inert. Nitrogen is a suitable alternative. |
| Flow Rate | 2.0 mL/min (Constant Flow Mode) | Optimal flow for column dimensions, balancing speed and resolution. |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 240 °CHold: 5 min | Separates volatile components at the start and elutes higher-boiling impurities effectively. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, offering excellent sensitivity and linearity. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Makeup Gas | Nitrogen, 25 mL/min | Standard practice for FID to optimize sensitivity. |
| H2 Flow | 30 mL/min | Fuel for FID flame. |
| Air Flow | 300 mL/min | Oxidant for FID flame. |
3.3 Preparation of Solutions
-
Reference Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the selected diluent.
-
Sample Solution (1000 µg/mL): Prepare in the same manner as the Reference Standard Solution, using the this compound sample to be tested.
Experimental Protocol & Workflow
The analytical workflow is designed to ensure the system is fit for purpose before analyzing any samples, a core principle of a self-validating protocol.
Caption: Analytical workflow for GC purity determination.
4.1 Step-by-Step Methodology
-
System Preparation: Set up the GC instrument according to the parameters in Table 1 . Allow the system to stabilize until a steady baseline is achieved.
-
System Suitability Test (SST):
-
Inject the Reference Standard Solution (1000 µg/mL) five (5) consecutive times.
-
This test is a mandatory prerequisite for analysis, verifying that the chromatographic system is adequate for the intended analysis.[6][7]
-
Calculate the system suitability parameters from the five replicate chromatograms and verify they meet the acceptance criteria outlined in Table 2 .
-
No sample analysis is acceptable unless the SST requirements are met.[6]
-
Table 2: System Suitability Test (SST) and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale (as per USP <621>)[6][8] |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. A value > 2 indicates significant analyte-column interaction.[9] |
| Precision (RSD%) | ≤ 2.0% for peak area | Demonstrates the reproducibility of the injection and detection system.[9] |
| Theoretical Plates (N) | ≥ 20,000 | Measures column efficiency and peak sharpness, important for resolving closely eluting impurities. |
-
Blank Injection: Inject the diluent once to ensure that no interfering peaks are present at the retention time of DMAA or its known impurities.
-
Sample Analysis:
-
Inject the Sample Solution in duplicate.
-
A bracketing standard (one injection of the Reference Standard Solution) should be run after every 10-15 sample injections to ensure system stability throughout the analytical sequence.
-
-
Data Analysis and Calculation:
-
Identify the peaks in the sample chromatogram by comparing their retention times with that of the Reference Standard.
-
Integrate the peak area for all components in the chromatogram.
-
Calculate the purity of this compound using the area percent (% Area) formula:
% Purity = (Area of DMAA Peak / Total Area of All Peaks) x 100
-
This calculation assumes that all impurities have a response factor close to that of the main component, which is a common and acceptable practice for purity assays by FID where impurity standards are not available.
-
Method Validation Principles
While this document provides a detailed protocol, a full method validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[10][11][12] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[13][14] Key validation characteristics to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[12][14]
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Conclusion
The gas chromatography method detailed in this application note provides a reliable, robust, and efficient system for determining the purity of this compound. By utilizing a specialized base-deactivated column and optimized instrument parameters, the common analytical challenge of peak tailing is effectively overcome. The inclusion of a rigorous System Suitability Test ensures that the system is performing correctly before analysis, guaranteeing the integrity and trustworthiness of the generated data. This method is well-suited for implementation in quality control laboratories and research environments for routine purity testing and impurity profiling of this compound.
References
- United States Pharmacopeia (USP). General Chapters: <621> Chromatography - System Suitability. Available online
- International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. Available online
- Sigma-Aldrich. GC Column Selection Guide. Available online
- U.S. Pharmacopeia.
- Wang, H., et al. "A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals." RSC Publishing, 2023. Available online
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Available online
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. Available online
- Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent Technologies, 2023. Available online
- International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available online
- Agilent Technologies. "Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
- Restek Corporation. "Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column.
- Mansfield, C. "Are You Sure You Understand USP <621>?
- MicroSolv Technology Corporation. "System suitability Requirements for a USP HPLC Method - Tips & Suggestions." MicroSolv, 2020. Available online
- Lundstrom, R. C., & Racicot, L. D. "Gas Chromatographic Method for the Determination of Volatile Amines in Seafoods." Journal of the Association of Official Analytical Chemists, 1983. Available online
- Restek Corporation. "Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column." Restek, 2012. Available online
- European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. Available online
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column [discover.restek.com]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. agilent.com [agilent.com]
- 8. usp.org [usp.org]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: High-Resolution 1H and 13C NMR Spectral Analysis of N,N-Dimethylallylamine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of N,N-Dimethylallylamine, a versatile synthetic building block. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the spectral data. This guide is designed for researchers, scientists, and professionals in drug development, offering causal explanations for experimental choices and spectral features to ensure technical accuracy and robust, self-validating results.
Introduction
This compound (C₅H₁₁N) is a tertiary amine featuring both an allyl group and a dimethylamino moiety. This bifunctionality makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. Accurate structural verification is critical for its application in regulated industries, and NMR spectroscopy provides the necessary detail to confirm its identity and purity.
This guide will dissect the ¹H and ¹³C NMR spectra of this compound. We will explore how the electronic environment of each nucleus, influenced by factors like electronegativity and hybridization, dictates its unique chemical shift and coupling patterns. The analysis of the allylic system, in particular, demonstrates the power of NMR to resolve complex spin-spin interactions.
Experimental Design and Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.
Protocol 1: NMR Sample Preparation
The objective is to prepare a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.
Materials:
-
This compound (liquid)
-
Deuterated Chloroform (CDCl₃, with 0.03% TMS)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small piece of cotton or a pipette filter
-
Vial and cap
-
Kimwipes
Procedure:
-
Analyte Measurement: In a clean, dry vial, add approximately 10-20 mg of this compound for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[1] Chloroform-d is a common choice for non-polar to moderately polar analytes and its residual proton signal (at ~7.26 ppm) and carbon signal (at ~77.16 ppm) rarely interfere with the signals of interest for this molecule.
-
Dissolution: Cap the vial and gently swirl or vortex until the sample is fully dissolved. The solution should be clear and colorless.
-
Filtration and Transfer: To remove any micro-particulates that can degrade spectral resolution, filter the solution directly into a clean NMR tube.
-
Place a small plug of cotton into a Pasteur pipette.
-
Use the pipette to draw the sample solution from the vial.
-
Carefully dispense the filtered solution into the NMR tube to a height of approximately 4-5 cm. This ensures the sample volume is correctly positioned within the instrument's detection coil.
-
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the exterior of the tube with a Kimwipe lightly moistened with isopropanol or acetone to remove any fingerprints or dust. A clean tube exterior is crucial for stable sample spinning and optimal magnetic field homogeneity.
Workflow for NMR Analysis
The logical flow from sample preparation to final structural confirmation is a self-validating process. Each step builds upon the last to ensure data integrity and confident interpretation.
Sources
Titration Method for the Quantification of N,N-Dimethylallylamine: An Application Note and Protocol
This document provides a comprehensive guide for the quantification of N,N-Dimethylallylamine using a non-aqueous acid-base titration method. This application note is intended for researchers, scientists, and drug development professionals who require an accurate and reliable method for the determination of this tertiary amine in various samples. The protocol described herein is robust, validated, and grounded in established analytical chemistry principles.
Introduction: The Significance of this compound Quantification
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final product. Therefore, a precise and accurate analytical method for its quantification is essential for quality control and process optimization in research and manufacturing settings.
This application note details a non-aqueous potentiometric or visual titration method, a classic yet highly accurate technique for the analysis of weak bases like this compound. The non-aqueous environment enhances the basicity of the amine, leading to a sharp and well-defined titration endpoint that is often difficult to achieve in aqueous solutions.
Scientific Integrity & Logic: The Causality Behind Experimental Choices
The quantification of a weak base such as this compound (pKa ≈ 8.88) presents challenges in aqueous media due to the leveling effect of water.[1] Water can act as a weak acid, competing with the titrant and obscuring the endpoint. To overcome this, a non-aqueous titration approach is employed.
2.1. Principle of Non-Aqueous Titration:
This method is based on the neutralization reaction between the basic this compound and a strong acid in a non-aqueous solvent. Glacial acetic acid is the chosen solvent due to its ability to act as a differentiating solvent for bases, while also being a weak enough base itself to not interfere with the titration.[2][3]
In glacial acetic acid, the strong acid titrant, perchloric acid (HClO₄), behaves as a much stronger acid than it does in water. It protonates the solvent to form the onium ion (CH₃COOH₂⁺), which is a very strong acidic species.[3][4]
Reaction: HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺
This onium ion then readily donates its proton to the weakly basic this compound:
Reaction: (CH₃)₂NCH₂CH=CH₂ + CH₃COOH₂⁺ → [(CH₃)₂NHCH₂CH=CH₂]⁺ + CH₃COOH
This reaction proceeds to completion, allowing for accurate quantification.
2.2. Choice of Titrant and Indicator:
-
Titrant: Perchloric acid (HClO₄) is the titrant of choice due to its strong acidic nature in glacial acetic acid, which ensures a sharp endpoint.[5][6][7]
-
Indicator: Crystal violet is a suitable visual indicator for this titration. It exhibits a distinct color change from violet (basic) to blue-green (neutral) and finally to yellowish-green (acidic) in glacial acetic acid, providing a clear indication of the endpoint.[1][8][9] Alternatively, a potentiometric endpoint detection can be used for higher precision and for colored or turbid solutions.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the quantification of this compound by non-aqueous titration.
3.1. Apparatus:
-
Burette (50 mL, Class A)
-
Volumetric flasks (100 mL, 1000 mL, Class A)
-
Pipettes (10 mL, 25 mL, Class A)
-
Erlenmeyer flasks (250 mL)
-
Analytical balance (readability ± 0.1 mg)
-
Magnetic stirrer and stir bars
-
(Optional) Potentiometer with a suitable electrode (e.g., glass-calomel combination electrode)
3.2. Reagents:
-
This compound (analytical standard, purity ≥99.0%)
-
Glacial Acetic Acid (analytical reagent grade, water content ≤ 0.2%)
-
Perchloric Acid (70%, analytical reagent grade)
-
Acetic Anhydride (analytical reagent grade)
-
Potassium Hydrogen Phthalate (KHP) (primary standard, dried at 120°C for 2 hours)
-
Crystal Violet Indicator solution (0.5% w/v in glacial acetic acid)
3.3. Preparation of Solutions:
3.3.1. 0.1 M Perchloric Acid in Glacial Acetic Acid:
-
Carefully add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1000 mL volumetric flask while stirring.
-
Add 20 mL of acetic anhydride to the solution. Acetic anhydride is added to react with any water present in the reagents, making the solution anhydrous.[4]
-
Dilute to the 1000 mL mark with glacial acetic acid and mix well.
-
Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride.
3.3.2. Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh approximately 0.7 g of dried potassium hydrogen phthalate (KHP) into a 250 mL Erlenmeyer flask.
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be necessary.
-
Allow the solution to cool to room temperature.
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to a stable blue-green endpoint.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
-
Calculate the exact molarity of the perchloric acid solution.
3.3.3. 0.5% (w/v) Crystal Violet Indicator Solution:
3.4. Sample Preparation:
Accurately weigh an appropriate amount of the this compound sample (e.g., 0.2-0.3 g) into a 250 mL Erlenmeyer flask. The sample size should be chosen to consume a titrant volume that is a significant portion of the burette's capacity to minimize reading errors.
3.5. Titration Procedure:
-
Dissolve the weighed this compound sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with the standardized 0.1 M perchloric acid solution from the burette while continuously stirring the solution with a magnetic stirrer.
-
The endpoint is reached when the color of the solution changes from violet to a stable blue-green.
-
Record the volume of the titrant used.
-
For potentiometric titration, immerse the electrode in the sample solution and titrate with the standardized 0.1 M perchloric acid. The endpoint is the point of maximum inflection on the titration curve.[10][11]
3.6. Calculation:
The percentage purity of this compound can be calculated using the following formula:
Where:
-
V = Volume of perchloric acid titrant consumed in mL (after blank correction)
-
M = Molarity of the standardized perchloric acid solution
-
E = Equivalent weight of this compound (85.15 g/mol )
-
W = Weight of the this compound sample in mg
Trustworthiness: A Self-Validating System
The reliability of this titration method is ensured through a combination of proper technique, method validation, and quality control measures.
4.1. Method Validation:
To ensure the suitability of this method for its intended purpose, a validation study should be performed according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Accuracy: Determined by analyzing a sample of known purity (e.g., a certified reference material) or by spiking a sample with a known amount of this compound and calculating the recovery.
-
Precision: Assessed through repeatability (multiple titrations of the same sample by the same analyst on the same day) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) of the results should be within acceptable limits (typically ≤ 2%).
-
Specificity: The ability to accurately measure this compound in the presence of potential impurities or excipients. This can be evaluated by titrating known impurities to see if they interfere. Primary and secondary amines can interfere and may need to be acetylated prior to titration of the tertiary amine.[2]
-
Linearity: Demonstrated by a linear relationship between the weight of the sample and the volume of titrant consumed over a specified range.
4.2. Quality Control:
-
System Suitability: The standardization of the perchloric acid titrant with a primary standard (KHP) serves as a system suitability check. The molarity should be within a predefined range of the target concentration.
-
Blank Determinations: A blank titration should be performed with each batch of samples to account for any impurities in the solvent or reagents.[12]
-
Control Samples: A control sample of known this compound concentration should be analyzed periodically to monitor the performance of the method.
4.3. Potential Interferences:
-
Water: The presence of water can interfere with the titration by competing with the analyte for the titrant.[2][3][13] Therefore, the use of anhydrous reagents and protection from atmospheric moisture are crucial.
-
Other Basic Substances: Any other basic compounds present in the sample that can be protonated by the titrant will interfere with the analysis.
-
Carbon Dioxide: Atmospheric carbon dioxide can be absorbed by the basic solution, leading to inaccurate results. It is advisable to work in an inert atmosphere (e.g., under a nitrogen blanket) for highly precise measurements.[12]
Visualization & Data Presentation
Experimental Workflow Diagram:
Caption: Workflow for the titration of this compound.
Quantitative Data Summary Table:
| Parameter | Recommended Value/Range |
| Sample Weight | 0.2 - 0.3 g |
| Titrant Concentration | ~ 0.1 M |
| Solvent | Glacial Acetic Acid |
| Indicator | Crystal Violet (0.5% w/v) |
| Endpoint Color Change | Violet to Blue-Green |
| Acceptance Criteria for RSD (Precision) | ≤ 2% |
Conclusion
The non-aqueous titration method described in this application note provides a reliable and accurate means for the quantification of this compound. By understanding the underlying chemical principles and adhering to the detailed protocol and quality control measures, researchers and analysts can confidently determine the purity and concentration of this important chemical intermediate. This method is particularly valuable in quality control laboratories within the pharmaceutical and chemical industries where accuracy and precision are paramount.
References
- Saraswati Institute of Pharmaceutical Sciences.
- Chrominfo. (2022, February 14).
- Slideshare. (2014, November 11). Non-aq.
- ResearchGate. (2025, August 6).
- Reagecon.
- Pharmaguideline. (2010, September 27).
- Mettler Toledo. (2008, May 22).
- Pharmaguideline. (2011, March 14).
- Mettler Toledo.
- Scribd. (2008, May 22).
- JP-Online. Endpoint Detection Methods in Titrimetry. [Link]
- Texas Department of Transportation. TR 519(01/92)
- Journal of Chemical and Pharmaceutical Research. Use of perchloric acid for the development and validation of a non-aqueous titrimetric assay of lansoprazole. [Link]
- The International Pharmacopoeia. 2.6.
- Xylem Analytics. Titration of Bases with perchloric acid (non-aqueous). [Link]
- Semantic Scholar.
- BrainKart. (2018, March 20).
- Scribd.
- Infinithi.
- FAO. ACETIC ACID, GLACIAL. [Link]
- Juniper Publishers. (2017, March 24). First Step Analysis in Quality Control -Volumetric Analysis. [Link]
- Longdom Publishing. Titrimetry: An Essential Technique in Pharmaceutical Quality Control. [Link]
- Studylib.
- PubMed.
- ResearchGate. (2025, August 6).
- ReAgent Chemicals. (2021, April 7). How is Titration Used in the Pharmaceutical Industry?. [Link]
- Scribd. Pharmaceutical Analysis and Quality Control. [Link]
- Unacademy.
- Microbioz India. (2022, July 4).
- Scribd.
Sources
- 1. sips.org.in [sips.org.in]
- 2. info.gfschemicals.com [info.gfschemicals.com]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 6. jocpr.com [jocpr.com]
- 7. xylemanalytics.com [xylemanalytics.com]
- 8. Chrominfo: Preparation of crystal violet indicator solution [chrominfo.blogspot.com]
- 9. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
- 12. digicollections.net [digicollections.net]
- 13. mt.com [mt.com]
The Strategic Use of N,N-Dimethylallylamine in the Synthesis of Advanced Surfactants
An Application Guide for Researchers
Introduction: The Unique Versatility of N,N-Dimethylallylamine
This compound (DMAA) is a tertiary amine that serves as a highly valuable and versatile building block in the synthesis of specialty surfactants.[1] Its utility stems from a unique molecular architecture that features two key reactive centers: a nucleophilic dimethylamino group and a polymerizable allyl group.[1] This dual functionality allows for the targeted design of high-performance surfactants, primarily falling into two major classes: cationic quaternary ammonium compounds and amphoteric amine oxides.
This technical guide provides an in-depth exploration of the synthesis, mechanisms, and key experimental considerations for producing these specialty surfactants from DMAA and related precursors. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can not only replicate these protocols but also adapt them for novel applications.
Part 1: Cationic Surfactants via Quaternization
The most direct application of this compound is in the synthesis of allylic quaternary ammonium salts, a class of cationic surfactants.[1][2] These molecules possess a permanent positive charge, making them highly effective as antimicrobial agents, fabric softeners, antistatic agents, and phase transfer catalysts.[3][4]
Principle and Mechanism: The Menshutkin Reaction
The synthesis is achieved through the quaternization of the tertiary amine, a classic nucleophilic substitution reaction (SN2) known as the Menshutkin reaction. In this process, the lone pair of electrons on the nitrogen atom of DMAA attacks the electrophilic carbon of an alkyl halide. This forms a new carbon-nitrogen bond and results in a tetracoordinated nitrogen atom with a permanent positive charge, which constitutes the hydrophilic head of the surfactant molecule.[1][5]
Expert Insights: Causality Behind Experimental Choices
The design of a successful quaternization protocol hinges on the careful selection of reactants and conditions, each choice directly influencing the properties and performance of the final surfactant.
-
The Hydrophobic Tail (Alkyl Halide): The identity of the surfactant is primarily defined by its hydrophobic tail, which is introduced by the alkyl halide (R-X).
-
Chain Length (R): Long alkyl chains, typically ranging from C8 to C18, are chosen to impart the necessary hydrophobicity for surface activity.[6][7] The specific length can be tailored to optimize performance for applications like detergency, biocidal activity, or emulsification.
-
Halide Reactivity (X): The reactivity of the alkyl halide follows the order I > Br > Cl.[8] While alkyl iodides are the most reactive, they are also the most expensive and can cause discoloration. Alkyl chlorides are less reactive and may require more forcing conditions.[8] Consequently, alkyl bromides often represent the optimal balance of high reactivity and manageable cost for laboratory and industrial synthesis.[6][7]
-
-
Solvent Selection: The reaction can be performed in polar aprotic solvents to facilitate the SN2 mechanism. However, solvent-free, or "neat," reactions are highly advantageous from a green chemistry and process efficiency standpoint, as they simplify purification and reduce waste.[9]
-
Thermal Control: The quaternization reaction is typically exothermic.[8] Initial temperature control is crucial for safety and to prevent side reactions. However, a period of heating, often between 80°C and 150°C, is frequently required at the later stages to drive the reaction to completion.[8][9]
Experimental Protocol: Synthesis of N-Dodecyl-N,N-dimethyl-N-allylammonium Bromide
This protocol describes the synthesis of a representative C12 allylic quaternary ammonium surfactant.
Materials:
-
This compound (DMAA), ≥98%
-
1-Bromododecane, ≥98%
-
Acetone (optional, for cleaning and transfer)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen or Argon line for inert atmosphere
Procedure:
-
Reactor Setup: To a clean, dry 250 mL round-bottom flask, add this compound (8.52 g, 0.1 mol). Equip the flask with a magnetic stir bar.
-
Inert Atmosphere: Flush the system with a slow stream of nitrogen gas.
-
Reactant Addition: While stirring, add 1-bromododecane (24.9 g, 0.1 mol) to the flask dropwise. An initial exotherm may be observed. Maintain control by adjusting the addition rate.
-
Reaction: Heat the mixture to 80-90°C with continuous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress over 4-6 hours. The reaction mixture will become more viscous as the solid quaternary ammonium salt is formed.
-
Completion: After the initial phase, increase the temperature to 110°C for an additional 1-2 hours to ensure the reaction proceeds to completion.[8]
-
Workup: Allow the reaction mixture to cool to room temperature. The product, N-dodecyl-N,N-dimethyl-N-allylammonium bromide, will solidify into a waxy solid. The product is often of sufficient purity for many applications. For higher purity, it can be recrystallized from a suitable solvent mixture like acetone/ether.
Visualization: Quaternization Workflow
Caption: Workflow for the synthesis of an allylic quaternary ammonium surfactant.
The Allyl Advantage: Creating Polymerizable Surfactants ("Surfmers")
A distinct advantage of using DMAA is the retention of the allyl double bond in the final surfactant structure. This functionality allows the molecule to act as a "surfmer," or polymerizable surfactant.[10][11] Unlike conventional surfactants that are physically adsorbed to surfaces, surfmers can be covalently incorporated into a polymer backbone during emulsion polymerization. This permanent anchoring prevents surfactant migration in the final product, leading to improved water resistance, adhesion, and overall stability of latex films.[11]
Caption: Comparison of conventional surfactant adsorption versus surfmer covalent bonding.
Data Summary: Properties of Allylic Quaternary Ammonium Surfactants
| Alkyl Chain | Cationic Character | Key Application Areas | Unique Feature |
| C12 (Dodecyl) | Permanent | Disinfectants, Biocides[12] | Polymerizable (Surfmer)[10] |
| C14 (Tetradecyl) | Permanent | Antimicrobials, Phase Transfer Catalysts[4] | Polymerizable (Surfmer) |
| C16 (Hexadecyl) | Permanent | Antistatic Agents, Fabric Softeners[3][4] | Polymerizable (Surfmer) |
| C18 (Octadecyl) | Permanent | Hair Conditioners, Emulsifiers | Polymerizable (Surfmer) |
Part 2: Amphoteric Surfactants via N-Oxidation
Tertiary amines are precursors to amine oxide surfactants, a class of high-performance amphoteric (or zwitterionic) surfactants.[13] These compounds are prized for their mildness, excellent foam-boosting capabilities, and stability in the presence of acids, bases, and electrolytes.[14][15] They are widely used in personal care products like shampoos and cleansers, as well as in household detergents.[15][16]
The synthesis begins not with DMAA itself, but with a long-chain N,N-dimethylalkylamine, which can be synthesized from a corresponding long-chain alcohol or halide.[8][17] The critical step is the oxidation of the tertiary amine nitrogen.
Principle and Mechanism: N-Oxidation
The transformation of a tertiary amine to an amine oxide is achieved by oxidation, typically with hydrogen peroxide (H₂O₂).[18] The nitrogen atom's lone pair of electrons attacks one of the oxygen atoms of the peroxide, forming a highly polar N-O coordinate covalent bond and producing water as the only byproduct.
The resulting amine oxide headgroup exhibits pH-responsive charge behavior. In acidic solutions (low pH), the oxygen atom is protonated, giving the molecule a cationic charge (+). In neutral or alkaline solutions (high pH), it exists as a zwitterion, which behaves as a nonionic surfactant.[15][19] This versatility is a key driver of its utility.
Expert Insights: Causality Behind Experimental Choices
-
Precursor Amine: The process starts with a saturated long-chain tertiary amine, such as N,N-dimethyldodecylamine. The absence of the reactive allyl group is important here to prevent unwanted side reactions with the strong oxidizing agent.
-
Oxidizing Agent: Hydrogen peroxide (typically 30-35% aqueous solution) is the oxidant of choice. It is effective, relatively inexpensive, and its only byproduct is water, making it a "green" reagent.[18]
-
Solvent: While the reaction can be done in water, using a co-solvent like isopropanol is common practice.[18] The alcohol helps to homogenize the reaction mixture (as the starting amine is water-insoluble) and aids in controlling the reaction temperature.
-
Thermal Control: The N-oxidation reaction is highly exothermic. Careful, gradual addition of the hydrogen peroxide and maintaining the reaction temperature within a specific range (e.g., 55-65°C) is critical.[18] Uncontrolled temperature can lead to rapid decomposition of the hydrogen peroxide, creating a safety hazard and reducing yield.
Experimental Protocol: Synthesis of N,N-Dimethyldodecylamine Oxide
This protocol outlines the oxidation of a C12 tertiary amine.
Materials:
-
N,N-Dimethyldodecylamine, ≥98%
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution
-
Isopropanol
-
Round-bottom flask with magnetic stirrer, dropping funnel, and thermometer
-
Water bath for temperature control
Procedure:
-
Reactor Setup: In a 500 mL round-bottom flask, combine N,N-dimethyldodecylamine (42.6 g, 0.2 mol) and isopropanol (60.0 g).[18]
-
Initial Heating: Place the flask in a water bath and heat the mixture to 55-60°C with stirring.
-
Oxidant Addition: Transfer hydrogen peroxide (22.7 g of 30% solution, ~0.2 mol) to a dropping funnel. Add the H₂O₂ solution dropwise to the stirred amine solution over a period of 1-2 hours. Crucially, maintain the reaction temperature below 65°C throughout the addition. [18]
-
Reaction: After the addition is complete, continue stirring the solution at 60°C for an additional 4-5 hours to ensure complete conversion.[18]
-
Monitoring: The reaction can be monitored by testing for residual unreacted tertiary amine. A more advanced method is to test for the presence of unreacted hydrogen peroxide using peroxide test strips. The reaction is complete when the peroxide is consumed.
-
Product: The final product is an aqueous/isopropanol solution of N,N-dimethyldodecylamine oxide. The solvent can be removed under reduced pressure if a more concentrated product is desired.
Visualization: N-Oxidation Workflow
Caption: Workflow for the synthesis of an N,N-dimethylalkylamine oxide surfactant.
Data Summary: Properties of Amine Oxide Surfactants
| Property | Description | Relevance in Formulations |
| pH-Responsiveness | Cationic at low pH, nonionic/zwitterionic at high pH.[13] | Versatile performance across a wide range of product pH values. |
| Mildness | Very low skin and eye irritation potential.[16] | Ideal for personal care products like baby shampoos and facial cleansers. |
| Foam Boosting | Excellent foam generation and stabilization.[14][15] | Used as a primary or secondary surfactant in foaming products. |
| Compatibility | Stable with electrolytes, hard water, and other surfactant types. | Easy to formulate into complex detergent and cosmetic systems. |
Conclusion
This compound and its derivative tertiary amines are cornerstone molecules for the synthesis of advanced, high-performance surfactants. Through a straightforward quaternization reaction, DMAA yields cationic surfactants with the unique, value-added feature of a polymerizable allyl group, enabling their use as covalent "surfmers." The corresponding saturated tertiary amines serve as precursors for amphoteric amine oxides, a class of exceptionally mild and versatile foam-boosting surfactants. By understanding the mechanisms and the rationale behind the specific reaction conditions, researchers can effectively leverage these building blocks to design and create novel surfactant systems tailored to a wide array of specialty applications.
References
- Lamberti Group.
- This compound 2155-94-4 wiki.
- A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides.
- A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Semantic Scholar.
- Synthesis, Surface Properties, and Self-Aggregation Behavior of a Branched N , N -Dimethylalkylamine Oxide Surfactant.
- Amphoteric surfactants. Danish Environmental Protection Agency.
- Synthesis, Surface Properties, and Self-Aggregation Behavior of a Branched N,N-Dimethylalkylamine Oxide Surfactant. Nicl.it.
- Quaternary Alkylammonium Salts as Cleaning and Disinfectant Agents.
- The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentr
- Synthesis and Performance of Bio-Based Amphoteric Surfactants. PubMed.
- Surfactant - Quaternary Ammonium Compounds. Alfa Chemistry.
- Amination of alkyl halides.
- Quaternary ammonium c
- Solvent free quaternization of tertiary amines with dimethylsulfate.
- The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human p
- Amine Oxide: Synthesis and Analysis. MDPI.
- Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.
- Reactive surfactants. Polimery.
- Maleic diamide polymerizable surfactants. Applications in emulsion polymerization.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Cationic Surfactants | Lamberti Group [lamberti.com]
- 3. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides | Semantic Scholar [semanticscholar.org]
- 8. US3471561A - Amination of alkyl halides - Google Patents [patents.google.com]
- 9. CA2149815A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 10. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 11. researchgate.net [researchgate.net]
- 12. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6. Amphoteric surfactants, Danish Environmental Protection Agency [www2.mst.dk]
- 14. Synthesis, Surface Properties, and Self-Aggregation Behavior of a Branched N,N-Dimethylalkylamine Oxide Surfactant – Nicl.it [nicl.it]
- 15. The Amphoteric Surfactant N, N-Dimethyldodecylamine N-Oxide Unfolds β-Lactoglobulin above the Critical Micelle Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Performance of Bio-Based Amphoteric Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine - Google Patents [patents.google.com]
- 18. Amine Oxide: Synthesis and Analysis | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Poly(N,N-Dimethylallylamine) in Water Treatment
Introduction: The Role of Cationic Polyelectrolytes in Modern Water Purification
Water, the cornerstone of life and industry, is a resource under constant threat from contamination. The removal of suspended solids, dissolved pollutants, and colloidal particles is a critical challenge in municipal and industrial water treatment. Poly(N,N-Dimethylallylamine) (PDMAA) has emerged as a highly effective cationic polyelectrolyte, playing a pivotal role as a primary coagulant and flocculant. Its unique chemical structure, characterized by a high density of tertiary amine groups, imparts a strong positive charge in aqueous solutions.[1][2] This cationic nature is the foundation of its efficacy, enabling it to interact with and destabilize the predominantly negatively charged contaminants found in water, such as clays, silts, organic matter, and certain industrial effluents.
This guide provides an in-depth exploration of PDMAA, from its fundamental synthesis to its practical application in water treatment. We will detail the mechanisms of action, provide validated laboratory protocols for performance evaluation, and discuss its utility in removing a range of contaminants, including suspended solids, heavy metals, and organic dyes.
Part 1: Synthesis and Characterization of Poly(this compound) Hydrochloride
The functionality of PDMAA is intrinsically linked to its polymer architecture, primarily its molecular weight and charge density. The most common laboratory- and industrial-scale synthesis involves the free-radical polymerization of the this compound hydrochloride monomer.[1][3]
Protocol 1: Synthesis via Free-Radical Polymerization
This protocol outlines the synthesis of poly(this compound hydrochloride), a water-soluble salt form of the polymer, which is ideal for direct application in aqueous treatment systems.
Rationale:
-
Monomer Choice: The hydrochloride salt of the monomer is used to ensure solubility in the aqueous polymerization medium.[4]
-
Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization. Degassing the solution with an inert gas like nitrogen is crucial to remove dissolved oxygen and allow the reaction to proceed efficiently.[1]
-
Initiator: A water-soluble azo initiator like V-50 (2,2'-azobis(2-methylpropionamidine) dihydrochloride) is selected for its thermal decomposition into radicals at a controlled rate in the aqueous phase.[1]
-
Purification: PDMAA hydrochloride is soluble in water and ethanol but insoluble in nonpolar organic solvents like acetone. This differential solubility is exploited for purification, where adding the reaction mixture to an excess of acetone causes the polymer to precipitate, leaving unreacted monomer and initiator fragments in the solution.[1][3]
Materials:
-
This compound hydrochloride (monomer)
-
Ethanol (or deionized water)
-
2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50) or similar radical initiator
-
Acetone (for precipitation)
-
Reaction vessel with condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle
Procedure:
-
Monomer Solution Preparation: Prepare a solution of this compound hydrochloride in ethanol or deionized water at a concentration of 50-70% by weight in the reaction vessel.[1][3]
-
Degassing: Equip the vessel with a condenser and nitrogen inlet. Bubble nitrogen gas through the solution for at least 30 minutes while stirring to ensure the removal of all dissolved oxygen.[1]
-
Initiation of Polymerization: Under a continuous nitrogen atmosphere, heat the reaction mixture to 60°C. Once the temperature is stable, add the radical initiator (e.g., V-50, typically 1-3 mol% relative to the monomer).
-
Reaction: Allow the polymerization to proceed for 72-120 hours at 60°C under nitrogen.[1][3] The solution will become noticeably more viscous as the polymer chains grow.
-
Polymer Precipitation: After the reaction is complete, cool the vessel to room temperature. Slowly pour the viscous polymer solution into a large beaker containing a 10-fold excess of acetone while stirring vigorously. A white, stringy precipitate of the polymer will form instantly.[3]
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the solid polymer with fresh acetone two to three times to remove any residual impurities. Dry the purified poly(this compound hydrochloride) under vacuum at 45-55°C until a constant weight is achieved.[1]
Characterization of Synthesized PDMAA
Confirming the structural integrity and properties of the synthesized polymer is essential for reproducible performance.
| Characterization Technique | Purpose | Expected Outcome |
| Gel Permeation Chromatography (GPC) | To determine the weight average molecular weight (Mw) and polydispersity index (PDI).[1] | Provides critical information on the polymer chain length distribution, which influences flocculation efficiency. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the polymer structure and purity.[1] | Verifies the successful polymerization of the allylic monomer and the absence of significant side products. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer.[1] | Confirms the presence of key C-N and N-H (from hydrochloride) bonds and the disappearance of the C=C bond from the monomer. |
Part 2: Mechanism of Action in Water Clarification
PDMAA clarifies water primarily through two synergistic mechanisms: charge neutralization and interparticle bridging. This dual-action approach makes it highly effective for aggregating a wide range of colloidal impurities.
-
1. Charge Neutralization: Most suspended particles in raw water (e.g., clay, silica, algae, bacteria) possess a negative surface charge, leading to electrostatic repulsion that keeps them stably dispersed. The cationic amine groups along the PDMAA backbone neutralize these negative charges upon contact. This destabilization eliminates the repulsive forces, allowing the particles to approach one another.[2]
-
2. Interparticle Bridging: Once the initial charge repulsion is overcome, the long polymer chains of PDMAA physically link the destabilized particles together. A single polymer chain can adsorb onto the surfaces of multiple colloids simultaneously, forming robust bridges. This process aggregates the microscopic particles into large, three-dimensional structures known as "flocs."[2][5] These flocs are significantly larger and denser than the original contaminants, causing them to settle rapidly under gravity.
Caption: Mechanism of flocculation using PDMAA.
Part 3: Application Protocols for Water Treatment Evaluation
Evaluating the performance of PDMAA requires a systematic approach to determine the optimal dosage for a specific water source. The "jar test" is the universally accepted standard method for this purpose.[6][7]
Protocol 2: Preparation of a PDMAA Stock Solution
Rationale: Polymer flocculants are never dosed in their concentrated, neat form. A dilute stock solution ensures accurate dosing and rapid, uniform dispersion in the water sample during testing.[8]
Procedure:
-
Accurately weigh 0.5 g of dry PDMAA hydrochloride powder.
-
Measure 99.5 mL of deionized water into a 100 mL volumetric flask or graduated cylinder.
-
Slowly add the PDMAA powder to the water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the polymer is fully dissolved. This creates a 0.5% (w/v) stock solution. This solution should be prepared fresh for best results.[9]
Protocol 3: Standard Jar Test for Optimal Dosage Determination
Rationale: The jar test simulates the coagulation and flocculation processes of a full-scale water treatment plant, allowing for the visual and quantitative determination of the most effective polymer dose.[6] It identifies the "sweet spot" where turbidity removal is maximized before re-stabilization occurs at excessive dosages.
Materials:
-
Gang stirrer (multi-position laboratory stirrer)[6]
-
6 x 1 L beakers
-
Raw water sample
-
0.5% PDMAA stock solution
-
Pipettes or syringes for accurate dosing
-
Turbidimeter
-
pH meter
-
Timer
Procedure:
-
Setup: Place six 1 L beakers, each containing 500 mL of the raw water sample, on the gang stirrer.[6]
-
Initial Analysis: Measure and record the initial pH and turbidity of the raw water.
-
Dosing: While the paddles are off, dose beakers 1 through 5 with an increasing volume of the 0.5% PDMAA stock solution. Beaker 6 will serve as an untreated control. A typical starting dosage range is shown in the table below.
-
Rapid Mix: Immediately begin stirring all beakers at a high speed (e.g., 100-120 rpm) for 1 minute. This ensures the rapid dispersion of the polymer and promotes charge neutralization.[6][10]
-
Slow Mix: Reduce the stirring speed to a gentle rate (e.g., 20-40 rpm) for 15-20 minutes. This slow mixing promotes contact between destabilized particles, allowing for the formation and growth of large flocs via interparticle bridging.[7]
-
Settling: Stop the stirrers and allow the flocs to settle undisturbed for 20-30 minutes. Visually observe the floc size, formation time, and settling characteristics in each beaker.
-
Final Analysis: Carefully pipette a sample from the supernatant (the clear liquid layer) of each beaker, taking care not to disturb the settled sludge. Measure and record the final turbidity of each sample.
Caption: Standard workflow for a jar test experiment.
Interpreting Jar Test Results
The optimal dosage corresponds to the beaker with the lowest final turbidity.
| Beaker No. | 0.5% Stock Solution Added (mL) | PDMAA Dosage (ppm or mg/L) | Initial Turbidity (NTU) | Final Turbidity (NTU) | Observations |
| 1 (Control) | 0 | 0 | 50 | 48 | No visible floc |
| 2 | 0.2 | 2 | 50 | 25 | Small, fine floc |
| 3 | 0.5 | 5 | 50 | 8 | Good floc, moderate settling |
| 4 | 1.0 | 10 | 50 | < 2 | Large, well-defined floc, rapid settling |
| 5 | 2.0 | 20 | 50 | 5 | Good floc, but slight haze (re-stabilization) |
| 6 | 4.0 | 40 | 50 | 15 | Hazy supernatant, overdosed |
Dosage (ppm) = (Volume of stock solution in mL × Stock solution concentration in % × 10,000) / (Volume of water sample in mL)
Part 4: Specific Contaminant Removal Applications
Beyond general turbidity, PDMAA is effective against specific classes of pollutants.
Heavy Metal Removal
The tertiary amine groups on the PDMAA backbone act as binding sites for various dissolved heavy metal ions. The mechanism involves chelation and coordination, forming polymer-metal complexes that can be removed through precipitation or enhanced membrane filtration.[11][12] Studies have demonstrated high removal efficiencies for several environmentally significant metals.[13]
| Metal Ion | Typical Removal Efficiency | Primary Mechanism |
| Lead (Pb²⁺) | >99% | Chelation, Precipitation[13] |
| Copper (Cu²⁺) | >99% | Chelation, Precipitation[13] |
| Iron (Fe³⁺) | >99% | Chelation, Precipitation[13] |
| Cadmium (Cd²⁺) | 60-80% | Chelation[13] |
| Zinc (Zn²⁺) | 60-80% | Chelation[13] |
Anionic Dye Removal
In industries such as textiles and printing, wastewater is often contaminated with anionic organic dyes. The strong cationic charge of PDMAA makes it an excellent candidate for removing these dyes through electrostatic attraction.[14][15] The polymer neutralizes the charge of the dye molecules, causing them to precipitate and aggregate for easy removal.[16] This method has proven effective for dyes like Congo Red and other azo dyes.[14][16]
Part 5: Critical Considerations and Limitations
-
pH Sensitivity: The cationic charge of PDMAA is dependent on pH. At highly alkaline pH values, the amine groups may become deprotonated, reducing the polymer's positive charge and diminishing its effectiveness. Optimal performance is typically observed in neutral to slightly acidic conditions.
-
Potential for Disinfection Byproduct (DBP) Formation: A significant consideration for drinking water applications is the potential for amine-based polymers to act as precursors for the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, during chloramination (a common disinfection process).[17][18] The tertiary amine moieties on PDMAA can react with chloramine under certain conditions. Therefore, careful evaluation and monitoring are required if PDMAA is to be used in potable water systems employing chloramination.[18]
-
Molecular Weight: The molecular weight of the PDMAA is a critical parameter. Higher molecular weight polymers are generally more effective at bridging particles and forming stronger flocs, while lower molecular weight polymers can be more effective for charge neutralization. The optimal molecular weight is application-dependent.[3]
Conclusion
Poly(this compound) is a versatile and powerful cationic polyelectrolyte for a wide range of water treatment applications. Its high charge density makes it an exceptionally effective coagulant and flocculant for removing suspended solids, turbidity, anionic dyes, and certain heavy metals. The protocols provided herein offer a robust framework for its synthesis, characterization, and performance evaluation. While its efficacy is well-established, users must remain cognizant of operational parameters like pH and the potential for DBP formation in specific applications like drinking water treatment. With proper optimization, PDMAA stands as a valuable tool in the ongoing effort to purify and protect our vital water resources.
References
- BenchChem. (2025). Application Notes and Protocols: this compound in the Synthesis of Functional Polymers. BenchChem.
- Made-in-China.com.
- ResearchGate. (2025).
- Google Patents. (n.d.). Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers.
- DergiPark. (2009). Adsorption of Some Dyes on Cationic Poly(N,N-Dimethyl Amino Ethyl- methacrylate) Hydrogels. Hacettepe Journal of Biology and Chemistry.
- Tramfloc, Inc. (n.d.). Polymer Testing Protocol.
- Justia Patents. (1999). Process for the production of allylamine polymer.
- Georgia Institute of Technology. (n.d.). Effect of amine-based water treatment polymers on the formation of n-nitrosodimethylamine (ndma) disinfection by-product.
- Dober. (2022). How To Conduct a Jar Test.
- Met-Chem. (n.d.). Jar Test Procedure for Precipitants, Coagulants, & Flocculants.
- ResearchG
- Hubbard-Hall. (n.d.).
- ResearchGate. (2025). Degradation of Amine-Based Water Treatment Polymers during Chloramination as N-Nitrosodimethylamine (NDMA) Precursors.
- ResearchGate. (2020). Preparation and Coagulation Behavior of a Novel Multiple Flocculant Based on Cationic Polymer, Hydroxy Aluminum, and Clay Minerals.
- Semantic Scholar. (2024). Heavy Metal Removal from Wastewater Using Poly(Gamma-Glutamic Acid)-Based Hydrogel.
- MDPI. (2021). Sequestration of Dyes from Water into Poly(α-Olefins) Using Polyisobutylene Sequestering Agents.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- PubMed. (2016). Flocculation kinetics mechanism and floc formation prepared by poly aluminum chloride coupled with polyacrylamide for ship ballast water.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Allylamine Polymer CAS 30551-89-4 for Water Treatment - Poly (ALLYLAMINE), Allylamine Polymer | Made-in-China.com [m.made-in-china.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. dober.com [dober.com]
- 7. Jar Test Procedure for Precipitants, Coagulants, & Flocculants - Water Specialists Environmental Technologies [waterspecialists.biz]
- 8. Polymer Testing Protocol - Tramfloc, Inc. [tramfloc.com]
- 9. hubbardhall.com [hubbardhall.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. repository.gatech.edu [repository.gatech.edu]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: N,N-Dimethylallylamine as a Versatile Precursor for Advanced Corrosion Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the utilization of N,N-Dimethylallylamine as a precursor for the synthesis of novel quaternary ammonium-based corrosion inhibitors. It outlines the scientific rationale, detailed synthesis protocols, and comprehensive methodologies for evaluating inhibitor performance. The focus is on providing a self-validating framework for researchers to develop and assess the efficacy of these compounds in protecting metallic assets, particularly in acidic environments.
Introduction: The Strategic Importance of this compound in Corrosion Science
Corrosion remains a significant challenge across numerous industries, leading to structural failures, economic losses, and safety hazards. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[2][3]
Nitrogen-containing organic compounds, such as amines and their derivatives, are particularly effective due to the presence of lone pair electrons on the nitrogen atom, which facilitate strong adsorption onto metal surfaces.[1] this compound (DMAA) emerges as a precursor of significant interest due to its unique molecular architecture: a tertiary amine for facile quaternization and an allyl group that offers potential for further polymerization or film-forming functionalities.
The conversion of DMAA into a quaternary ammonium salt (QAS) enhances its functionality as a corrosion inhibitor. The resulting cationic molecule exhibits strong electrostatic interactions with the metal surface, which is often negatively charged in corrosive media. This leads to the formation of a durable protective film.[4] This guide will detail the synthesis of a novel QAS from DMAA and a comprehensive protocol for its evaluation as a corrosion inhibitor for mild steel in an acidic medium.
Synthesis of a Novel Corrosion Inhibitor from this compound
The synthesis of an effective corrosion inhibitor from this compound can be readily achieved through a quaternization reaction. This process involves the alkylation of the tertiary amine, resulting in a quaternary ammonium salt. The choice of the alkylating agent is crucial as it influences the hydrophobic character and, consequently, the inhibitive properties of the final product. In this protocol, we will use benzyl chloride as the alkylating agent to synthesize N-allyl-N,N-dimethyl-N-benzylammonium chloride.
Reaction Principle
The quaternization of this compound with benzyl chloride is a nucleophilic substitution reaction (SN2). The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the benzyl chloride. This reaction is typically carried out in a suitable solvent and may be facilitated by moderate heating.
DOT Diagram: Synthesis of N-allyl-N,N-dimethyl-N-benzylammonium chloride
Caption: Synthesis of the quaternary ammonium salt corrosion inhibitor.
Experimental Protocol: Synthesis of N-allyl-N,N-dimethyl-N-benzylammonium chloride
Materials:
-
This compound (DMAA), ≥98.0% purity
-
Benzyl chloride, ≥99% purity
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (0.1 mol, 8.52 g) in 100 mL of anhydrous acetonitrile.
-
Slowly add benzyl chloride (0.1 mol, 12.66 g) to the solution at room temperature while stirring.
-
Heat the reaction mixture to 60°C and maintain this temperature for 24 hours with continuous stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, reduce the volume of acetonitrile by rotary evaporation.
-
Add 100 mL of diethyl ether to the concentrated solution to precipitate the product.
-
Filter the white solid product using a Büchner funnel and wash with two 20 mL portions of cold diethyl ether.
-
Dry the product in a vacuum oven at 40°C for 12 hours.
-
Characterize the final product using FTIR and NMR spectroscopy to confirm its structure.
Evaluation of Corrosion Inhibition Performance
The effectiveness of the synthesized N-allyl-N,N-dimethyl-N-benzylammonium chloride as a corrosion inhibitor will be evaluated on mild steel in a 1 M HCl solution. The following standard electrochemical and gravimetric methods will be employed.[5][6]
Weight Loss Measurements
Principle: This gravimetric method provides a direct measure of the corrosion rate by determining the mass loss of a metal specimen after exposure to a corrosive environment. The inhibition efficiency is calculated by comparing the mass loss in the presence and absence of the inhibitor.
Protocol:
-
Prepare mild steel coupons of approximately 2 cm x 2 cm x 0.2 cm.
-
Polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Accurately weigh each coupon to four decimal places.
-
Prepare a 1 M HCl solution (uninhibited) and several solutions of 1 M HCl containing different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm).
-
Immerse one coupon in each of the test solutions for 6 hours at room temperature.
-
After the immersion period, remove the coupons, clean them with a soft brush, rinse with distilled water and acetone, and dry.
-
Reweigh the coupons to determine the mass loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following equations:
-
CR (g/m²h) = ΔW / (A * t)
-
%IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
Where ΔW is the mass loss, A is the surface area of the coupon, and t is the immersion time.
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[7] These tests are performed using a standard three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
3.2.1. Potentiodynamic Polarization
Principle: This technique measures the current response of the working electrode to a controlled change in its potential. The resulting Tafel plots provide information on the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic and cathodic reaction kinetics. The inhibition efficiency can be determined from the reduction in Icorr.
Protocol:
-
Immerse the three-electrode cell in the test solution (1 M HCl with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Plot the logarithm of the current density versus the potential to obtain the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves to determine Ecorr and Icorr.
-
Calculate the inhibition efficiency using:
-
%IE = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
-
3.2.2. Electrochemical Impedance Spectroscopy (EIS)
Principle: EIS measures the impedance of the working electrode over a range of AC frequencies. The resulting Nyquist plots can be used to model the corrosion process using an equivalent electrical circuit. Key parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be determined. A higher Rct value indicates better corrosion inhibition.
Protocol:
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 0.01 Hz.
-
Record the impedance data and plot it in a Nyquist plot (Z_imaginary vs. Z_real).
-
Fit the data to an appropriate equivalent circuit to determine Rct and Cdl.
-
Calculate the inhibition efficiency using:
-
%IE = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100
-
DOT Diagram: Corrosion Inhibition Evaluation Workflow
Caption: Workflow for evaluating the synthesized corrosion inhibitor.
Mechanism of Corrosion Inhibition
The synthesized N-allyl-N,N-dimethyl-N-benzylammonium chloride is expected to inhibit corrosion through a mechanism of adsorption onto the mild steel surface.[2]
-
Physisorption: In an acidic solution, the steel surface becomes positively charged due to the adsorption of H+ ions. Chloride ions from the HCl solution then adsorb onto this positively charged surface, creating a net negative charge. The cationic quaternary ammonium compound then electrostatically adsorbs onto this negatively charged surface.
-
Chemisorption: The lone pair electrons of the nitrogen atom and the π-electrons of the benzyl and allyl groups can be shared with the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. This chemical adsorption results in a more stable and robust protective film.
The overall inhibition is likely a combination of both physisorption and chemisorption.[8]
DOT Diagram: Mechanism of Corrosion Inhibition
Sources
- 1. Synthesis and Electrochemical Properties of Oleylamine as a Sour Saline Corrosion Inhibitor Under Laminar Flow at 40 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process | MDPI [mdpi.com]
- 5. mrforum.com [mrforum.com]
- 6. [PDF] Electrochemical Studies of Green Corrosion Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Strategic Integration of N,N-Dimethylallylamine in Advanced Adhesives and Coatings: A Guide to Application and Formulation
This technical guide serves as a comprehensive resource for researchers, scientists, and formulation chemists on the application of N,N-Dimethylallylamine (DMAA) in the development of high-performance adhesives and coatings. This document provides a detailed exploration of DMAA's chemical attributes, its polymerization into functional polymers, and its role in formulating innovative material systems. The protocols and insights presented herein are grounded in established chemical principles and supported by technical literature to ensure scientific integrity and practical applicability.
Introduction to this compound: A Versatile Functional Monomer
This compound (DMAA) is a tertiary amine with the chemical structure CH₂=CHCH₂N(CH₃)₂.[1] This unique molecular architecture, featuring both a reactive allyl group and a functional dimethylamino group, makes it a valuable building block in polymer synthesis.[2][3] The allyl group provides a site for free-radical polymerization, while the tertiary amine moiety can impart desirable characteristics such as pH-responsiveness, improved adhesion, and catalytic activity in certain formulations.[3]
DMAA is a colorless to pale yellow liquid with a characteristic amine odor.[2] It is essential to handle this compound with appropriate safety precautions due to its flammability and potential health hazards.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2155-94-4 | |
| Molecular Formula | C₅H₁₁N | |
| Molecular Weight | 85.15 g/mol | |
| Boiling Point | ~62 °C | [2] |
| Density | ~0.730 g/cm³ at 20 °C | |
| Flash Point | 8 °C | [2] |
| Solubility | Soluble in water and common organic solvents | [2] |
The Polymerization of this compound: Creating Functional Polymers
The primary application of DMAA in adhesives and coatings is through its polymerization to form poly(this compound) (poly(DMAA)). Due to the challenges associated with the direct radical polymerization of allylamines, which can result in low molecular weight oligomers, the polymerization is typically carried out on the hydrochloride salt of the monomer.[4][5] This method effectively yields higher molecular weight polymers suitable for various applications.[4]
Mechanism of Radical Polymerization
The polymerization of this compound hydrochloride proceeds via a free-radical chain-growth mechanism. The process is initiated by a radical initiator, which adds to the double bond of the allyl group, creating a carbon-centered radical. This radical then propagates by adding to subsequent monomer units.
Diagram 1: Radical Polymerization of this compound Hydrochloride
Caption: Free-radical polymerization of DMAA•HCl.
Experimental Protocol: Synthesis of Poly(this compound hydrochloride)
This protocol details the synthesis of poly(this compound hydrochloride) via free-radical polymerization in an aqueous solution, adapted from methodologies described in the patent literature.[4]
Materials:
-
This compound (DMAA), ≥98%
-
Concentrated Hydrochloric Acid (HCl)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or other suitable water-soluble radical initiator
-
Deionized water
-
Acetone
-
Methanol
-
Isopropanol
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Dropping funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Monomer Salt Preparation: In a well-ventilated fume hood, carefully add a stoichiometric amount of concentrated hydrochloric acid to a solution of this compound in deionized water with cooling to form this compound hydrochloride. The final monomer concentration in water should be in the range of 60-80% by weight.
-
Reaction Setup: Transfer the monomer salt solution to a three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet.
-
Degassing: Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiation: While maintaining a nitrogen atmosphere, heat the reaction mixture to 60-80 °C. Dissolve the radical initiator (e.g., V-50, typically 1-5 mol% relative to the monomer) in a small amount of deionized water and add it to the reaction flask.
-
Polymerization: Maintain the reaction at the specified temperature under a nitrogen atmosphere for 24-48 hours. Additional initiator may be added portion-wise during the reaction to maintain the polymerization rate.[4]
-
Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent mixture, such as acetone/isopropanol (1:1 by weight), with vigorous stirring.[4]
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent mixture, and dry it under vacuum at 50-60 °C to a constant weight.
Characterization:
The resulting poly(this compound hydrochloride) can be characterized by standard polymer analysis techniques, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the C=C bond from the monomer and the presence of the polymer backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Applications in Adhesive Formulations
The incorporation of poly(DMAA) or its derivatives can significantly enhance the performance of adhesive formulations, particularly in aqueous systems. The cationic nature of the polymer promotes adhesion to negatively charged substrates such as wood, paper, and textiles.
Poly(DMAA) as an Adhesion Promoter in Wood Adhesives
The amine groups in poly(DMAA) can interact with hydroxyl groups on cellulose fibers in wood, leading to improved bond strength. While specific formulations for poly(DMAA) in wood adhesives are proprietary, a general approach involves its inclusion as an additive to existing adhesive systems, such as urea-formaldehyde or melamine-formaldehyde resins.[6][7]
Hypothetical Formulation Concept:
A water-based wood adhesive could be formulated by blending a commercial polyvinyl acetate (PVAc) emulsion with a 5-10% aqueous solution of poly(this compound hydrochloride). The cationic poly(DMAA) would be expected to improve the adhesion of the PVAc to the wood substrate.
Stimulus-Responsive Adhesives
The pH-responsive nature of the dimethylamino groups in poly(DMAA) can be exploited to create "smart" adhesives. For instance, related poly(allylamine) (PAH) systems have been shown to form strong underwater adhesives when ionically crosslinked, with the adhesion being reversible with changes in pH or ionic strength.[8][9] This opens up possibilities for applications in biomedical fields or for temporary bonding applications.
Diagram 2: Adhesion Promotion Mechanism of Poly(DMAA) on a Cellulosic Substrate
Caption: Interfacial interactions of Poly(DMAA).
Applications in Coating Formulations
In the realm of coatings, poly(DMAA) can function as an adhesion promoter, a dispersant, or a surface modifier. Its cationic nature is particularly beneficial for improving the adhesion of coatings to metallic and plastic substrates.
Adhesion Promoter for Industrial Coatings
The addition of a small percentage of poly(DMAA) to a coating formulation can enhance its adhesion to various substrates. For instance, in a waterborne acrylic coating, the cationic poly(DMAA) can improve adhesion to negatively charged surfaces.
Table 2: Hypothetical Waterborne Acrylic Coating Formulation with Poly(DMAA) as an Adhesion Promoter
| Component | Weight % | Purpose |
| Acrylic Emulsion (50% solids) | 60.0 | Binder |
| Water | 23.5 | Solvent |
| Coalescing Solvent | 3.0 | Film Formation |
| Defoamer | 0.5 | Process Aid |
| Dispersant | 1.0 | Pigment Wetting |
| Titanium Dioxide | 10.0 | Pigment |
| Poly(DMAA•HCl) Solution (10% in water) | 2.0 | Adhesion Promoter |
| Total | 100.0 |
DMAA as a Reactive Diluent in UV-Curable Coatings
This compound can also be used as a reactive diluent in UV-curable coatings.[10][11] Reactive diluents are low-viscosity monomers that are incorporated into the coating formulation to reduce its viscosity and become part of the crosslinked polymer network upon curing. The amine functionality of DMAA can also contribute to improved adhesion and surface properties of the cured coating.
Experimental Protocol: Preparation of a UV-Curable Coating with DMAA
Materials:
-
Urethane Acrylate Oligomer
-
This compound (DMAA)
-
1,6-Hexanediol Diacrylate (HDDA)
-
Photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenyl-propan-1-one)
Procedure:
-
In a suitable mixing vessel, blend the urethane acrylate oligomer with HDDA and DMAA at the desired ratios. The amount of DMAA can be varied to study its effect on viscosity and final properties.
-
Add the photoinitiator (typically 2-5 wt%) to the mixture and stir until completely dissolved.
-
Apply the formulation to a substrate using a bar coater to achieve a uniform film thickness.
-
Cure the coating by exposing it to a UV lamp with an appropriate wavelength and intensity. The curing progress can be monitored by FTIR by observing the disappearance of the acrylate C=C absorption band.
This compound as a Curing Agent and Accelerator
The tertiary amine group in DMAA suggests its potential use as a catalyst or co-curing agent in thermosetting resin systems, such as epoxies.[12][13] Tertiary amines are known to accelerate the curing of epoxy resins by catalyzing the reaction between the epoxy groups and the primary or secondary amine hardeners.[12]
While direct protocols for using DMAA as a primary curing agent are not widely published, it can be evaluated as an accelerator in existing epoxy-amine formulations.
Diagram 3: Catalytic Role of a Tertiary Amine in Epoxy Curing
Caption: Tertiary amine catalysis of epoxy-amine reaction.
Protocol for Evaluating DMAA as an Epoxy Curing Accelerator:
Materials:
-
Bisphenol A based epoxy resin (e.g., D.E.R. 331)
-
Amine hardener (e.g., Jeffamine D-230)
-
This compound (DMAA)
Procedure:
-
Prepare a control formulation by mixing the epoxy resin and amine hardener at their stoichiometric ratio.
-
Prepare experimental formulations by adding varying amounts of DMAA (e.g., 1, 2, 5 phr - parts per hundred parts of resin) to the epoxy-amine mixture.
-
Thoroughly mix all components.
-
Measure the gel time of each formulation at a constant temperature. A significant reduction in gel time for the DMAA-containing formulations would indicate its accelerating effect.
-
Cure the samples according to the recommended cure schedule.
-
Evaluate the physical properties of the cured samples, such as hardness, glass transition temperature (Tg), and adhesion, to assess the impact of DMAA on the final product.
Conclusion
This compound is a highly versatile and functional monomer with significant potential in the formulation of advanced adhesives and coatings. Its ability to be polymerized into a cationic, pH-responsive polymer, poly(DMAA), allows for the development of materials with enhanced adhesion to a variety of substrates. Furthermore, its inherent tertiary amine functionality opens up possibilities for its use as a reactive diluent in UV-curable systems and as a catalytic accelerator in thermosetting resins. The protocols and application concepts presented in this guide provide a solid foundation for researchers and formulators to explore the full potential of this compound in their material development endeavors.
References
- Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers. (2002). U.S.
- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols: this compound in the Synthesis of Functional Polymers. (2025). Benchchem.
- Ionically cross-linked poly(allylamine) as a stimulus-responsive underwater adhesive: ionic strength and pH effects. (2015). PubMed.
- Process for producing poly (allylamine) derivatives. (1985).
- Ionically Cross-Linked Poly(allylamine) as a Stimulus-Responsive Underwater Adhesive: Ionic Strength and pH Effects. (2025).
- Biobased reactive diluent for UV-curable urethane acrylate oligomers for wood coating. (2025).
- New Epoxy Resin Polymerization Catalysts Based on N,N-Dimethylaminoalkylamides of Perfluoroalkanoic Acids. (2025).
- This compound | 2155-94-4. (n.d.). TCI Chemicals.
- This compound for synthesis 2155-94-4. (n.d.). Sigma-Aldrich.
- Wood Adhesive Formulation. (2014). U.S.
- Study on the effect of reactive diluents on exothermic UV curable and coating films properties. (2024).
- Pressure Sensitive Adhesive (PSA)
- Study on Press Formability and Properties of UV-Curable Polyurethane Acrylate Coatings with Different Reactive Diluents. (2023). MDPI.
- A Comparative Guide to Alternative Curing Agents for Epoxy Resins: Replacing 3,3'-Iminobis(N,N-dimethylpropylamine). (2025). Benchchem.
- N,N-Dimethylbenzylamine: The Go-To Catalyst for Epoxy Resin Curing and Adhesive Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Novel Metal-free Catalysts for Epoxy Carboxy Co
- Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. (2021). MDPI.
- Wood adhesive formulation. (2012).
- FORMULATION OF HIGH-QUALITY UV-CURABLE COATING CONTAINING RENEWABLE REACTIVE DILUENTS FOR WOOD PROTECTION. (n.d.).
- public
- Pressure-Sensitive Formul
- Properties of Amine-Containing Coatings Prepared by Plasma Polymerization. (2025).
- DEVELOPMENT OF THE FUNCTIONAL POLYMER COATINGS BY USING A GREEN APPROACH TO MODIFY PROPERTIES OF DIFFERENT SURFACES A THESIS SUB. (2022).
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4). (n.d.). Cheméo.
- This compound | C5H11N | CID 75082. (n.d.). PubChem.
- Pressure Sensitive Adhesives. (n.d.).
- A hydrogel adhesive fabricated from poly(ethylene glycol) diacrylate and poly(allylamine hydrochloride) with fast and spontaneous degradability and anti-bacterial property. (n.d.).
- Characterization of Curing and Bonding of Wood with Adhesive Mixtures of Liquefied Wood and Hexamethylenediamine. (n.d.).
- PRESSURE-SENSITIVE ADHESIVE COMPOSITION FOR ADHESION TO FOAMED SURFACES AND RELATED TAPES AND LAMIN
- Coatings Formulation: An Intern
- Developments in pressure-sensitive adhesives: a review. (n.d.).
- Wood: Adhesives. (n.d.).
- Composition and Properties of Protective Coatings Made of Biologically-Derived Polyester Reactive Binder. (2021). MDPI.
- ADHESIVE BONDING OF WOOD. (n.d.).
- Improving Eco-Friendly Polymer Adhesive Joints: Innovative Toughening Strategies for Consistent Performance Under Various Loading Conditions. (n.d.). MDPI.
- Polyolefin elastomers boost end use performance of hot melt adhesives. (n.d.).
- This compound forproteinsequenceanalysis 2155-94-4. (n.d.). Sigma-Aldrich.
Sources
- 1. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 5. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]
- 6. US20140364557A1 - Wood Adhesive Formulation - Google Patents [patents.google.com]
- 7. woodcenter.org [woodcenter.org]
- 8. Ionically cross-linked poly(allylamine) as a stimulus-responsive underwater adhesive: ionic strength and pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
Application Notes & Protocols: A Guide to the Preparation and Use of N,N-Dimethylallylamine Hydrochloride
Abstract
N,N-Dimethylallylamine and its hydrochloride salt are pivotal intermediates in modern chemistry, bridging the gap between basic building blocks and high-value functional molecules. The free amine, a volatile and reactive liquid, is often converted to its crystalline, stable hydrochloride salt for ease of handling, purification, and use in aqueous media. This guide provides an in-depth exploration of the synthesis of this compound hydrochloride, beginning with the preparation of the parent amine. We will elucidate the causality behind the chosen synthetic routes and purification strategies. Furthermore, this document details a key application in polymer science—the radical polymerization of the hydrochloride salt to form cationic polyelectrolytes—and provides a validated, step-by-step protocol. This guide is intended for researchers in organic synthesis, polymer chemistry, and pharmaceutical development, offering both foundational knowledge and actionable experimental procedures.
Introduction: The Versatility of an Allylic Amine Salt
This compound (DMAA) is a tertiary amine featuring both a nucleophilic dimethylamino group and a reactive allyl moiety.[1][2] This dual functionality makes it a versatile building block in organic synthesis. However, the free amine is a colorless, volatile liquid with a low flash point, making its storage and handling challenging.[3][4]
Conversion to its hydrochloride salt, this compound hydrochloride, transforms the compound into a stable, non-volatile, water-soluble white solid.[5] This form is significantly easier to manage in a laboratory setting and is the preferred monomer for aqueous polymerization reactions. Its applications are extensive, serving as a crucial intermediate in the synthesis of:
-
Functional Polymers: Used to create cationic polymers and hydrogels with applications in drug delivery, gene therapy, and as flocculants in water treatment.[6]
-
Pharmaceuticals: The dimethylamino group is a common pharmacophore in active pharmaceutical ingredients (APIs), and the allyl group provides a handle for further molecular elaboration.[7][8][9]
-
Specialty Chemicals: Serves as a precursor for quaternary ammonium compounds, which are widely used as surfactants, disinfectants, and corrosion inhibitors.[1][7]
This document provides a comprehensive guide to the reliable preparation of the hydrochloride salt and its subsequent use in a representative polymerization protocol.
Synthesis and Preparation of this compound Hydrochloride
The preparation is a two-stage process: first, the synthesis of the free base, this compound, followed by its conversion to the hydrochloride salt.
Stage 1: Synthesis of this compound (Free Base)
The most common and industrially relevant method for synthesizing this compound is the nucleophilic substitution reaction between an allyl halide (typically allyl chloride) and dimethylamine.[1][7]
Reaction Mechanism: The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of allyl chloride that is bonded to the chlorine atom. This attack displaces the chloride ion, forming this compound and hydrochloric acid.[1] To drive the reaction to completion and prevent the formation of dimethylamine hydrochloride, a base such as sodium hydroxide is added to neutralize the HCl as it is formed.[1][7]
Protocol 2.1: Laboratory Scale Synthesis of this compound
Materials:
-
Dimethylamine (40% aqueous solution)
-
Allyl chloride
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add a 40% aqueous solution of dimethylamine. Cool the flask in an ice-water bath to 0-5 °C.
-
Base Addition: While stirring, slowly add a 50% aqueous solution of sodium hydroxide, ensuring the temperature remains below 10 °C.
-
Allyl Chloride Addition: Add allyl chloride dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature between 5-15 °C throughout the addition.[10][11]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 3-4 hours. Monitor the reaction progress by GC analysis until the allyl chloride content is minimal (<0.2%).[10]
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer. Extract the aqueous layer twice with diethyl ether.
-
Drying and Solvent Removal: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the solvent by rotary evaporation.
-
Purification: The resulting crude this compound can be purified by fractional distillation to yield a clear, colorless liquid.
Stage 2: Conversion to this compound Hydrochloride
This is a straightforward acid-base neutralization reaction. The free amine is protonated by hydrochloric acid to form the stable ammonium salt.
Protocol 2.2: Preparation of this compound Hydrochloride
Materials:
-
Purified this compound (from Protocol 2.1)
-
Concentrated Hydrochloric Acid (HCl, ~37%) or HCl gas in a suitable solvent (e.g., isopropanol)
-
Toluene or Isopropanol
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent like isopropanol or diethyl ether in a flask. Cool the solution in an ice bath.
-
Acidification: While stirring vigorously, add concentrated hydrochloric acid dropwise.[12] A white precipitate of this compound hydrochloride will form immediately. This reaction is highly exothermic; maintain the temperature below 10 °C.
-
Completion: Continue adding HCl until the solution is acidic (test with pH paper).
-
Isolation: Collect the white solid by vacuum filtration.
-
Purification and Drying: Wash the solid with cold diethyl ether or acetone to remove any unreacted starting material and residual acid.[13] The product can be further purified by recrystallization from a solvent system like ethanol/ether.[13] Dry the final product under vacuum to yield pure, white, crystalline this compound hydrochloride.
Data Summary: Synthesis Parameters
| Parameter | Stage 1: Free Amine Synthesis | Stage 2: Hydrochloride Salt Formation |
| Key Reactants | Dimethylamine, Allyl Chloride, NaOH | This compound, HCl |
| Molar Ratio | Amine:Halide:Base ≈ 1 : 1.1 : 1.1 | Amine:Acid ≈ 1 : 1.05 |
| Temperature | 0 - 15 °C | 0 - 10 °C |
| Reaction Time | 4 - 6 hours | 30 - 60 minutes |
| Typical Yield | 80 - 90% | >95% |
| Purification | Fractional Distillation | Recrystallization |
Visualization: Synthesis Workflow
Caption: Workflow for the two-stage synthesis of this compound hydrochloride.
Application Focus: Radical Polymerization
One of the most significant applications of this compound hydrochloride is its use as a monomer in radical polymerization to produce poly(this compound hydrochloride), a cationic polyelectrolyte.[5][6] These polymers are water-soluble and their cationic nature allows them to interact with negatively charged surfaces and molecules, making them useful in various biomedical and industrial applications.[6][14]
Causality of Protocol Choices:
-
Aqueous Medium: The hydrochloride salt is highly soluble in water, making it an ideal solvent for polymerization, which is environmentally friendly and simplifies product handling.[5]
-
Radical Initiator: A water-soluble radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50), is used to generate radicals in the aqueous phase, effectively initiating the polymerization of the monomer.[6]
-
Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent oxygen from inhibiting the radical polymerization process.
-
Precipitation: The resulting polymer is isolated by precipitation into a non-solvent like acetone. This is an effective method because the polymer is insoluble in acetone while the unreacted monomer and initiator are soluble, allowing for efficient purification.[5][6]
Protocol 3.1: Aqueous Radical Polymerization of this compound Hydrochloride
Materials:
-
This compound hydrochloride (from Protocol 2.2)
-
2,2'-azobis(2-amidinopropane) dihydrochloride (V-50) or similar water-soluble initiator
-
Deionized water
-
Acetone
Procedure:
-
Monomer Solution: Prepare an aqueous solution of this compound hydrochloride at the desired concentration (e.g., 60-70% by weight) in a reaction vessel equipped with a magnetic stirrer, condenser, and a nitrogen inlet/outlet.[5][6]
-
Degassing: Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can terminate radical chains.[6]
-
Initiation: While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (typically 60-70 °C).[6] Once the temperature is stable, add the radical initiator (V-50, typically 1-5 mol% relative to the monomer).
-
Polymerization: Continue stirring the reaction mixture at the set temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Isolation: After the reaction is complete, cool the viscous solution to room temperature. Slowly pour the polymer solution into a large excess of vigorously stirred acetone (e.g., 10 volumes of acetone per 1 volume of reaction mixture). A white, stringy precipitate of the polymer will form.
-
Purification and Drying: Collect the polymer by filtration, wash it thoroughly with fresh acetone, and dry it under vacuum at 40-50 °C until a constant weight is achieved.
Visualization: Radical Polymerization Mechanism
Caption: Simplified mechanism of free radical polymerization.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound hydrochloride, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The spectrum should show characteristic peaks for the dimethyl protons, the methylene protons adjacent to the nitrogen, and the vinyl protons of the allyl group.[15]
-
Titration: Acid-base titration can be used to determine the purity of the free amine, while non-aqueous titration can be used for the hydrochloride salt.[16]
-
Gas Chromatography (GC): Useful for assessing the purity of the volatile free amine and for monitoring reaction progress.[17]
Safety and Handling
This compound and its precursors are hazardous chemicals that must be handled with appropriate safety precautions.
-
This compound (Free Base): Highly flammable liquid and vapor.[3][4] Causes severe skin burns and eye damage.[4][18] Harmful if inhaled.[18] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[18][19]
-
Allyl Chloride: Flammable, toxic, and a known carcinogen. Handle with extreme care.
-
Dimethylamine: Flammable gas or liquid that is corrosive and can cause serious eye damage.
-
This compound Hydrochloride: Harmful if swallowed and causes skin and serious eye irritation. Avoid creating dust.
Always consult the latest Safety Data Sheet (SDS) for each chemical before use.[3][18][19]
References
- Vertex AI Search. (2025).
- Google Patents. (n.d.). US3461163A - Synthesis of dimethyl diallyl ammonium chloride.
- XINDAO. (n.d.). Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers.
- American Chemical Society. (1956). Allylic Rearrangements. XXXVI. The Reaction of Dimethylamine with α-Methylallyl Chloride.
- Google Patents. (n.d.). CN113636941A - Synthesis process of dimethyl diallyl ammonium chloride.
- LookChem. (n.d.). This compound 2155-94-4 wiki.
- Google Patents. (n.d.). US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers.
- Sigma-Aldrich. (2025).
- Molbase. (n.d.). Synthesis of Allyl dimethyl octadecyl ammonium chloride (abbreviated A2MAlk.).
- Organic Syntheses. (n.d.). N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE.
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N,O-Dimethylhydroxylamine Hydrochloride in Pharmaceutical Development.
- Google Patents. (n.d.). CN103183618A - Method for recovering dimethylamine from dimethylamine hydrochloride.
- Google Patents. (n.d.). CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
- ResearchGate. (2025).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. This compound | 2155-94-4 | TCI AMERICA [tcichemicals.com]
- 5. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. CN113636941A - Synthesis process of dimethyl diallyl ammonium chloride - Google Patents [patents.google.com]
- 11. Diallyldimethylammonium chloride synthesis - chemicalbook [chemicalbook.com]
- 12. Dimethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Dimethylamine hydrochloride: applications and toxicology_Chemicalbook [chemicalbook.com]
- 15. This compound(2155-94-4) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.com [fishersci.com]
- 19. echemi.com [echemi.com]
Troubleshooting & Optimization
Troubleshooting low yield in N,N-Dimethylallylamine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N,N-Dimethylallylamine?
There are several established methods for synthesizing this compound. The most prevalent include:
-
Alkylation of Dimethylamine: This widely used method involves the reaction of dimethylamine with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base like sodium hydroxide or potassium carbonate.[1][2] This is a nucleophilic substitution reaction that produces the desired tertiary amine and a salt byproduct.[1]
-
Eschweiler-Clarke Reaction: This classic method involves the reductive amination of allylamine with excess formaldehyde and formic acid.[3][4][5] It's a one-pot reaction that efficiently methylates the primary amine to the tertiary amine without the formation of quaternary ammonium salts.[4][6][7]
-
Reductive Amination of Allyl Alcohol: this compound can also be synthesized by reacting a higher alcohol with dimethylamine in the presence of a catalyst and hydrogen gas.[8]
Q2: I'm experiencing a significantly lower yield than expected. What are the general areas I should investigate?
Low yields in organic synthesis can often be attributed to a few key areas.[9] A systematic approach to troubleshooting is crucial. Consider the following:
-
Purity of Starting Materials: Impurities in your reactants can lead to undesired side reactions, consuming your starting materials and complicating purification.[9] Always use reagents of appropriate purity and consider purification of starting materials if their quality is questionable.
-
Reaction Conditions: Sub-optimal conditions such as incorrect temperature, reaction time, or pressure can drastically affect yield.[9] Each synthetic route has an optimal set of conditions that should be carefully controlled.
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants can result in the incomplete consumption of the limiting reagent, directly impacting the theoretical maximum yield.[9]
-
Atmospheric Control: Some reactions are sensitive to atmospheric oxygen or moisture.[9] If applicable to your chosen method, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps.[9] Careful technique is essential to minimize these losses.
Troubleshooting Guide: Alkylation of Dimethylamine with Allyl Halides
This is a common and cost-effective method, but several factors can lead to diminished yields.
Problem: Low Conversion of Allyl Halide
| Possible Cause | Troubleshooting Steps |
| Insufficient Base | The base is crucial for neutralizing the hydrohalic acid byproduct. An insufficient amount will slow down or halt the reaction. Solution: Ensure at least a stoichiometric amount of base is used. A slight excess (1.1-1.2 equivalents) is often beneficial. |
| Low Reaction Temperature | While the reaction is typically conducted under mild conditions, a temperature that is too low can lead to a slow reaction rate.[1] Solution: Gradually increase the reaction temperature, monitoring for any increase in side product formation. A typical range is 40-80 °C.[1] |
| Poor Mixing | In a biphasic reaction (e.g., with an aqueous base), inefficient stirring can limit the contact between reactants. Solution: Use a mechanical stirrer to ensure vigorous mixing of the reaction mixture. |
| Inactive Allyl Halide | The allyl halide may have degraded over time. Solution: Use a freshly opened bottle or distill the allyl halide before use. |
Problem: Formation of Quaternary Ammonium Salt
The desired tertiary amine can react further with the allyl halide to form a quaternary ammonium salt, a common byproduct that reduces the yield of the desired product.
dot
Caption: Formation of quaternary ammonium salt byproduct.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess of dimethylamine relative to the allyl halide. This will favor the reaction of the allyl halide with the primary amine over the tertiary amine product.
-
Slow Addition of Allyl Halide: Adding the allyl halide dropwise to the reaction mixture containing dimethylamine and the base can help to maintain a low concentration of the allyl halide, thus minimizing the formation of the quaternary salt.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Stop the reaction once the starting allyl halide has been consumed to prevent further reaction.
Troubleshooting Guide: Eschweiler-Clarke Reaction
This elegant reaction offers high selectivity for the tertiary amine, but certain pitfalls can lead to lower yields.
Problem: Incomplete Methylation (Presence of N-Methylallylamine)
| Possible Cause | Troubleshooting Steps |
| Insufficient Formaldehyde or Formic Acid | The Eschweiler-Clarke reaction requires an excess of both formaldehyde (the methylating agent) and formic acid (the reducing agent) to drive the reaction to completion.[4] Solution: Ensure you are using a sufficient excess of both reagents as specified in reliable protocols. |
| Low Reaction Temperature | The reaction is typically performed at or near the boiling point of the aqueous solution.[4] Solution: Maintain a reaction temperature of around 100 °C to ensure an adequate reaction rate. |
| Premature Workup | The reaction may not have proceeded to completion. Solution: Increase the reaction time and monitor the disappearance of the secondary amine intermediate by TLC or GC. |
dot
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N,N-Dimethylallylamine
Last Updated: 2026-01-10
Introduction
Welcome to the technical support guide for the purification of N,N-Dimethylallylamine (DMAA). This document is designed for researchers, scientists, and drug development professionals who are actively using DMAA in their synthetic workflows. This compound is a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] However, achieving high purity can be challenging due to the presence of various byproducts from its synthesis.
This guide provides a comprehensive resource in a question-and-answer format to directly address common issues encountered during the purification of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your purification processes and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. The most common industrial synthesis involves the reaction of allyl chloride or allyl bromide with dimethylamine in the presence of a base like sodium hydroxide.[1][2]
Common impurities from this process include:
-
Unreacted Starting Materials: Residual dimethylamine and allyl chloride/bromide.
-
Over-alkylation Products: Quaternary ammonium salts can form if the this compound product reacts further with the allyl halide.
-
Solvent Residues: If a solvent like carbon tetrachloride is used, it may be present in the crude product.[2]
-
Inorganic Salts: Salts such as sodium chloride or sodium bromide are byproducts of the neutralization step.[2]
-
Water: Introduced from aqueous reagents or workup procedures.
Q2: What are the key physical properties of this compound that I need to consider for purification?
A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Significance for Purification |
| Boiling Point | ~62 °C[1][3] | The low boiling point makes fractional distillation a viable and effective purification method for separating it from less volatile impurities. |
| Solubility | Soluble in water and common organic solvents (e.g., ether, chloroform, benzene).[1][2] | Its water solubility can complicate aqueous extractions, potentially leading to product loss. |
| pKa | ~8.88 (Predicted)[2][4] | As a tertiary amine, it is basic and will react with acids to form salts. This property can be exploited for purification via acid-base extraction. |
| Stability | Stable under normal conditions, but incompatible with strong oxidizing agents.[2][4] | Care should be taken to avoid contact with strong oxidants during purification and storage. |
Q3: How should I properly store purified this compound to maintain its purity?
A3: To maintain the purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances like strong oxidizing agents.[5][6] Storage below 30°C is recommended.[2][4] For long-term storage, refrigeration (0-6°C) under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.
Problem 1: My final product is contaminated with a significant amount of water.
-
Underlying Cause: this compound is soluble in water, which can make complete separation during aqueous workups challenging.[1] Inefficient drying of the organic phase is another common cause.
-
Troubleshooting Steps:
-
Brine Wash: Before drying, wash the organic extract with a saturated sodium chloride solution (brine). This will help to remove the majority of dissolved water.
-
Efficient Drying Agent: Use a suitable drying agent such as anhydrous sodium sulfate or magnesium sulfate. Ensure a sufficient amount is used and allow adequate time for drying.
-
Azeotropic Removal: If water persists, consider adding a solvent that forms a low-boiling azeotrope with water, such as toluene, and then removing it by distillation.
-
Problem 2: I'm observing low recovery after my aqueous extraction (acid wash).
-
Underlying Cause: While converting the amine to its hydrochloride salt is an effective way to remove non-basic impurities, product loss can occur if the subsequent basification and re-extraction are incomplete.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery.
-
Detailed Explanation:
-
Ensure Complete Basification: After acid washing, the aqueous layer containing the dimethylallylammonium salt must be made sufficiently basic (pH > 10) to regenerate the free amine. Use a strong base like sodium hydroxide or potassium carbonate.[7]
-
Multiple Extractions: The free amine may still have some solubility in the aqueous layer. Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery.[7]
-
Address Emulsions: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break emulsions, try adding brine, gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.
-
Problem 3: My distilled this compound is not pure enough (contains close-boiling impurities).
-
Underlying Cause: Simple distillation may not be sufficient to separate impurities with boiling points close to that of this compound.
-
Solutions:
-
Fractional Distillation: Employ a fractional distillation setup with a Vigreux or packed column to increase the separation efficiency. Carefully monitor the head temperature and collect the fraction that distills at the correct boiling point (~62 °C).
-
Vacuum Distillation: While the boiling point is already low, distillation under reduced pressure can sometimes help in separating from thermally sensitive impurities.
-
Alternative Purification: If distillation fails to provide the desired purity, consider an alternative method such as column chromatography. However, due to the volatility of this compound, this can be challenging. A more robust method is purification via salt formation.
-
Detailed Purification Protocols
Protocol 1: Purification by Extractive Workup (Acid-Base Extraction)
This method is effective for removing non-basic organic impurities and inorganic salts.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).[8] The this compound will react to form the water-soluble dimethylallylammonium chloride and move into the aqueous layer.[9] Non-basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated amine. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., concentrated NaOH solution) until the solution is strongly basic (pH > 10), which will regenerate the free amine.[7]
-
Extraction: Extract the free this compound from the aqueous layer with several portions of a fresh organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation.
Protocol 2: Purification by Fractional Distillation
This is the most common method for purifying this compound to a high degree, especially for removing other volatile impurities.
Step-by-Step Methodology:
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Distillation: Gently heat the flask. Discard the initial forerun, which may contain highly volatile impurities.
-
Collection: Carefully collect the fraction that distills at a constant temperature of approximately 62 °C.[1][3]
-
Storage: Store the purified, colorless liquid under an inert atmosphere as previously described.
Visualizing the Distillation Process:
Caption: Fractional distillation workflow.
Safety Information
This compound is a highly flammable liquid and vapor.[6] It can cause severe skin burns and eye damage and is harmful if inhaled.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Keep away from heat, sparks, and open flames.[5]
References
- Vertex AI Search. (2025).
- Chemicalize. (n.d.). This compound 2155-94-4 wiki.
- ChemicalBook. (2023). This compound | 2155-94-4.
- BenchChem. (2025). Technical Support Center: Purification of Commercial N,N-Dimethyl-1-Naphthylamine.
- ChemicalBook. (n.d.). This compound(2155-94-4) - Handling and Storage.
- ChemicalBook. (n.d.). This compound CAS#: 2155-94-4.
- The Safety Profile of this compound for Industrial Use. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Brainly. (2023). Write the chemical reaction between dimethylamine, (CH_3)_2NH, and HCl.
- TCI Chemicals. (n.d.). This compound | 2155-94-4.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 2155-94-4 [m.chemicalbook.com]
- 4. This compound | 2155-94-4 [chemicalbook.com]
- 5. This compound(2155-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. brainly.com [brainly.com]
Identifying and minimizing side reactions in N,N-Dimethylallylamine synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethylallylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you identify and minimize common side reactions in your experiments. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Introduction to this compound Synthesis
This compound is a valuable tertiary amine used as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The most common synthetic routes involve the nucleophilic substitution of an allyl halide with dimethylamine or the reductive amination of allylamine. While seemingly straightforward, these methods can be prone to several side reactions that can significantly impact yield and purity. This guide will walk you through the identification and mitigation of these challenges.
Common Synthetic Routes: An Overview
Two primary methods are widely employed for the synthesis of this compound:
-
Direct Alkylation of Dimethylamine: This method involves the reaction of dimethylamine with an allyl halide (e.g., allyl chloride or allyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid.[1]
-
Eschweiler-Clarke Reaction of Allylamine: This classic reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[2][3] It is an effective method for producing tertiary amines while avoiding the formation of quaternary ammonium salts.[3]
Troubleshooting Guide: Identifying and Minimizing Side Reactions
This section addresses the most common issues encountered during the synthesis of this compound, providing diagnostic guidance and corrective actions.
Problem 1: Low Yield of this compound and Formation of a Water-Soluble, Non-Volatile Byproduct
Possible Cause: Over-Alkylation (Quaternary Ammonium Salt Formation)
When using the direct alkylation method, the desired product, this compound, is itself a nucleophile and can react further with the allyl halide to form the quaternary ammonium salt, N,N-dimethyl-N,N-diallylammonium halide. This is a classic example of over-alkylation in amine synthesis.[4][5]
Diagnostic Checks:
-
Solubility: The quaternary ammonium salt is highly polar and will be soluble in the aqueous phase during workup, while the desired tertiary amine is more soluble in organic solvents.
-
TLC Analysis: Spot the crude reaction mixture against a pure standard of this compound. The quaternary salt will have a much lower Rf value and may streak due to its high polarity.
-
NMR Spectroscopy: In the 1H NMR spectrum of the crude product, the presence of the quaternary salt can be identified by characteristic signals for the additional allyl group.
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Use of Excess Dimethylamine | Statistically favors the reaction of the allyl halide with the starting amine rather than the tertiary amine product.[4] | Use a 2-5 fold molar excess of dimethylamine relative to the allyl halide. The reaction can be performed in a sealed vessel to contain the volatile dimethylamine. |
| Slow Addition of Alkyl Halide | Maintains a low concentration of the alkylating agent, reducing the likelihood of it reacting with the product. | Add the allyl halide dropwise to the solution of dimethylamine over a period of 1-2 hours, maintaining the reaction temperature. |
| Eschweiler-Clarke Reaction | This method inherently avoids over-alkylation as the tertiary amine cannot form an iminium ion intermediate necessary for further reaction.[3] | See the detailed protocol in the "Experimental Protocols" section below. |
dot
Caption: Over-alkylation side reaction in direct synthesis.
Problem 2: Presence of an Isomeric Impurity with a Similar Boiling Point
Possible Cause: Isomerization of the Allyl Group
Under certain conditions, the double bond of the allyl group can migrate to form the thermodynamically more stable internal alkene, resulting in the formation of (E/Z)-N,N-dimethyl-1-propenylamine. This isomerization can be catalyzed by transition metals or under certain acidic or basic conditions.[6]
Diagnostic Checks:
-
GC-MS Analysis: This is the most effective method to identify the presence of isomers with different retention times and fragmentation patterns.
-
NMR Spectroscopy: The 1H NMR spectrum of the isomerized product will show characteristic signals for a vinyl group with a methyl substituent, which are distinct from the terminal alkene signals of this compound. The 1H NMR spectrum of this compound shows peaks around 5.8 ppm (ddt), 5.1 ppm (dq), and 5.0 ppm (dq) for the vinyl protons.[7]
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Avoid Transition Metal Contamination | Trace amounts of transition metals from previous reactions or reagents can catalyze isomerization. | Ensure all glassware is scrupulously clean. Use high-purity reagents. |
| Control of Basicity/Acidity | Strong bases or acids can promote isomerization. | Use a mild base (e.g., K2CO3) in direct alkylation. In the Eschweiler-Clarke reaction, the acidic conditions are generally mild enough to not cause significant isomerization of simple allylamines. |
| Moderate Reaction Temperature | Higher temperatures can provide the activation energy needed for isomerization. | Maintain the reaction temperature as low as practically possible while ensuring a reasonable reaction rate. For direct alkylation, temperatures around 40-50°C are often sufficient. |
dot
Caption: Isomerization of the allyl group.
Problem 3: Formation of a Viscous, High-Molecular-Weight Residue
Possible Cause: Polymerization
Allylic compounds, including this compound, can undergo polymerization, especially in the presence of radical initiators, light, or at elevated temperatures.[8] This can lead to the formation of a viscous oil or a solid polymer, reducing the yield of the desired monomer.
Diagnostic Checks:
-
Visual Observation: The reaction mixture becomes viscous or a solid precipitate forms.
-
Workup Issues: Difficulty in separating the organic and aqueous layers due to the presence of polymeric material.
-
Distillation: A significant amount of non-volatile residue remains in the distillation flask.
Mitigation Strategies:
| Strategy | Mechanism of Action | Experimental Protocol |
| Exclusion of Oxygen and Light | Oxygen can initiate radical polymerization, and light can provide the energy for initiation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction vessel from light by wrapping it in aluminum foil. |
| Use of a Radical Inhibitor | Inhibitors scavenge free radicals, preventing the initiation of polymerization. | Add a small amount (e.g., a few crystals) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture. |
| Moderate Reaction Temperature and Time | Prolonged heating can promote polymerization. | Monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures. |
dot
Caption: Polymerization of this compound.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better, direct alkylation or the Eschweiler-Clarke reaction?
A1: The choice of route depends on the available starting materials and the desired scale of the reaction. The Eschweiler-Clarke reaction is often preferred for its high selectivity for the tertiary amine and the avoidance of over-alkylation.[3][9] However, it requires starting from allylamine. Direct alkylation is a viable option if dimethylamine and an allyl halide are readily available, but careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the quaternary ammonium salt.[4]
Q2: How can I effectively purify this compound from the quaternary ammonium salt?
A2: Separation is typically achieved through an extractive workup. The crude reaction mixture should be diluted with a non-polar organic solvent (e.g., diethyl ether or hexanes) and washed with water. The desired tertiary amine will partition into the organic layer, while the highly polar quaternary ammonium salt will remain in the aqueous layer. Subsequent drying of the organic layer and fractional distillation will yield the pure product.
Q3: My reaction is complete, but I'm having trouble with the final distillation. The product seems to be decomposing. What could be the cause?
A3: Thermal instability during distillation can be an issue. As mentioned, this compound can be prone to polymerization at elevated temperatures. Ensure the distillation is performed under reduced pressure to lower the boiling point. It is also advisable to add a radical inhibitor to the distillation flask. The boiling point of this compound is approximately 63-65 °C at atmospheric pressure.[10]
Q4: Can I use other methylating agents besides formaldehyde and formic acid in an Eschweiler-Clarke type reaction?
A4: While formaldehyde and formic acid are the classic reagents for the Eschweiler-Clarke reaction, other reducing agents like sodium borohydride or sodium cyanoborohydride can be used in reductive amination protocols.[11] However, the traditional Eschweiler-Clarke conditions are often advantageous due to the low cost of the reagents and the irreversible nature of the reaction due to the evolution of carbon dioxide.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Alkylation
Materials:
-
Dimethylamine (40% aqueous solution)
-
Allyl chloride
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a 2-fold molar excess of 40% aqueous dimethylamine solution.
-
Cool the flask in an ice bath and slowly add a stoichiometric amount of allyl chloride dropwise with vigorous stirring.
-
After the addition is complete, add a 1.2 molar equivalent of sodium hydroxide pellets portion-wise, ensuring the temperature does not exceed 30°C.
-
Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction
Materials:
-
Allylamine
-
Formic acid (90%)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
To a round-bottom flask, add allylamine.
-
Cool the flask in an ice bath and slowly add a 2.5 molar equivalent of 90% formic acid.
-
To this mixture, add a 2.5 molar equivalent of 37% aqueous formaldehyde solution.
-
Heat the reaction mixture to 80-90°C under a reflux condenser for 6-8 hours. Carbon dioxide evolution will be observed.
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
References
- Fahim, H. A., & Galaby, M. (n.d.). Quaternary ammonium salts. The formation and decomposition of ethyldimethylanilinium salts. The synthesis of N-ethyl-N-methylanilines. Journal of the Chemical Society (Resumed).
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- ChemicalBook. (n.d.). This compound(2155-94-4) 1H NMR spectrum.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2019, June 17).
- J-Stage. (n.d.).
- PMC. (2019, April 13).
- PubChem. (n.d.). This compound | C5H11N | CID 75082.
- Wiki. (n.d.). This compound 2155-94-4.
- Google Patents. (n.d.). Method for purifying N,N-dimethylaminopropylamine.
- PMC. (n.d.). Copper-Catalyzed Allylic Amination of Alkenes Using O-Acylhydroxylamines: A Direct Entry to Diverse N-Alkyl Allylamines.
- Guidechem. (n.d.). 2155-94-4 this compound C5H11N, Formula,NMR,Boiling Point,Density,Flash Point.
- University of Rochester. (n.d.).
- Wikipedia. (n.d.).
- SpectraBase. (n.d.). This compound.
- Google Patents. (n.d.). Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers.
- ResearchGate. (2025, August 6). (PDF) Isomerization of N-allylamides and -imides to aliphatic enamides by iron, rhodium, and ruthenium complexes.
- (2021, May 5). Copper-Catalyzed Asymmetric Allylic C-H Amination of Alkenes using N-Arylhydroxylamines.
- ACS Publications. (n.d.).
- ResearchGate. (2025, August 7).
- Books. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines.
- The Chemistry Blog. (n.d.).
- Amanote Research. (n.d.). (PDF)
- TCI Chemicals. (n.d.). This compound | 2155-94-4.
- Journal of the American Chemical Society. (n.d.). Mechanism of the asymmetric isomerization of allylamines to enamines catalyzed by 2,2'-bis(diphenylphosphino)-1,1'binaphthyl-rhodium complexes.
- PMC. (n.d.). Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines.
- Master Organic Chemistry. (2017, May 26).
- (n.d.). TELOMERIZATION OF ISOPRENE WITH DIALKYLAMINE: N,N- DIETHYLNERYLAMINE.
- Cheméo. (n.d.). Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4).
- OpenStax. (n.d.). 24.
Sources
- 1. Page loading... [guidechem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(2155-94-4) 1H NMR [m.chemicalbook.com]
- 8. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. Page loading... [wap.guidechem.com]
- 11. jk-sci.com [jk-sci.com]
Optimizing reaction conditions for N,N-Dimethylallylamine quaternization
Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethylallylamine Quaternization
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound quaternization?
The quaternization of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, often referred to as the Menshutkin reaction when applied to amines.[1][2] In this process, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). This occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the bond between the carbon and the leaving group (e.g., a halide) breaks.[3][4] The reaction rate is dependent on the concentration of both the amine and the alkylating agent.[4][5][6]
Several factors influence the success of this SN2 reaction:
-
Nucleophile Strength: The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile.[7]
-
Electrophile Structure: The alkylating agent should have an accessible electrophilic carbon. Steric hindrance can significantly slow down or prevent the reaction.[5][7] For this reason, less sterically hindered alkylating agents like methyl or ethyl halides are highly effective.[5][8]
-
Leaving Group Quality: A good leaving group is essential for a fast reaction rate. The stability of the leaving group after it has departed is key; therefore, weaker bases make better leaving groups.[9] The general reactivity trend for halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻.[9]
-
Solvent Choice: Polar aprotic solvents are generally preferred as they can solvate the cation but do not strongly solvate the nucleophile, thus enhancing its reactivity.[3][10]
Below is a diagram illustrating the general SN2 mechanism for this reaction.
Caption: General SN2 mechanism for this compound quaternization.
Troubleshooting Guide
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, from reaction conditions to the purity of your starting materials. Here’s a systematic approach to troubleshooting:
Possible Cause 1: Suboptimal Reaction Conditions
-
Troubleshooting Steps:
-
Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions or product decomposition.[1] A systematic variation of the temperature, for instance, between 50-100°C, can help identify the optimal balance.[1][11] For some alkylating agents like dimethyl sulfate, the reaction can be exothermic, requiring careful temperature control.[12]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine when the starting material has been consumed.[1][13][14]
-
Molar Ratio: An incorrect stoichiometry of reactants is a common issue. While a 1:1 molar ratio is theoretically required, using a slight excess of the alkylating agent (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.[1] However, a large excess may complicate purification.
-
Possible Cause 2: Inappropriate Solvent Choice
-
Troubleshooting Steps:
-
Solvent Polarity: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are often effective because they enhance the nucleophilicity of the amine.[1][3][10] Protic solvents like water or alcohols can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its ability to act as a nucleophile and slows the reaction.[3][7]
-
Solubility: Ensure that both this compound and the alkylating agent are soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a slow or incomplete reaction.
-
Possible Cause 3: Impure Starting Materials
-
Troubleshooting Steps:
-
Purity Check: Verify the purity of your this compound and alkylating agent. Impurities can interfere with the reaction.
-
Water Contamination: The presence of water can be problematic, especially with highly reactive alkylating agents. Ensure you are using anhydrous solvents.
-
| Parameter | Recommended Range | Rationale |
| Temperature | 50 - 125°C | Balances reaction rate with minimizing side reactions and decomposition.[1][11] |
| Alkylating Agent | 1.0 - 2.5 moles | A slight to moderate excess can improve yield by driving the reaction to completion.[1][11][15] |
| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic solvents enhance nucleophile reactivity, accelerating the SN2 reaction.[3][10] |
Q3: The reaction mixture turns into a viscous, sticky goo. What is happening and how can I prevent it?
This is a common issue, often indicative of oligomerization or polymerization of the allyl group present in this compound.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Polymerization is often initiated or accelerated by heat. Running the reaction at a lower temperature can significantly reduce this side reaction.[16]
-
Use a More Dilute Solution: High concentrations of reactants can favor intermolecular reactions like polymerization. Increasing the solvent volume can help to mitigate this.[16]
-
Ensure Reactant Purity: Impurities, particularly bifunctional ones, can act as initiators or cross-linkers, leading to polymer formation.[16]
-
Avoid Unnecessary Base: For the quaternization of a tertiary amine, a base is generally not required and can sometimes promote unwanted elimination or polymerization reactions.[16]
-
Q4: My final product is an oil that is difficult to purify. What purification strategies can I employ?
Quaternary ammonium salts, especially those with shorter alkyl chains, can be hygroscopic or exist as oils at room temperature, making purification challenging.[17]
-
Troubleshooting Steps:
-
Precipitation/Crystallization:
-
After the reaction, cool the mixture to room temperature or below. If the product is a solid, it may precipitate.
-
If the product remains dissolved, try adding a non-polar "anti-solvent" like diethyl ether or hexane to induce precipitation. The product, being a salt, is typically insoluble in non-polar solvents.[1]
-
-
Washing:
-
Chromatography:
-
Standard silica gel chromatography can be challenging due to the strong interaction between the charged quaternary ammonium compound and the silica.[19][20]
-
Ion-pair chromatography using a mobile phase additive like NaBr can be an effective technique for purification on silica gel.[19]
-
Alternatively, chromatography on alumina or reverse-phase (C18) silica can be successful.[20]
-
-
Anion Exchange: If purification remains difficult, consider an anion exchange. Swapping the original halide for a larger, more hydrophobic anion like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) can significantly alter the product's physical properties, potentially making it a more manageable crystalline solid.[17][20]
-
Caption: A systematic workflow for troubleshooting quaternization reactions.
Experimental Protocols
Protocol 1: General Procedure for Quaternization of this compound
This protocol is a general guideline. Optimization of specific parameters is highly recommended.
Materials:
-
This compound (purified)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Non-polar solvent for washing (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Add the alkylating agent (1.1 equivalents) to the stirred solution. If the reaction is highly exothermic, the addition should be done slowly, possibly in an ice bath.
-
Heat the reaction mixture to a temperature between 60-80°C.[1]
-
Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC or ¹H NMR spectroscopy.[1]
-
Once the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature.
-
If the product precipitates as a solid, filter the solid and wash it with cold diethyl ether to remove unreacted starting materials.
-
If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product (often an oil or semi-solid) can be triturated with diethyl ether to induce solidification and remove impurities.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary.[1]
-
Dry the final product under vacuum.
References
- Preventing unwanted oligomerization during quaterniz
- Technical Support Center: Optimization of Quaternium-22 Quaterniz
- Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
- Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. Reaction Chemistry & Engineering (RSC Publishing).
- Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chrom
- Isolation and purification of quaternary ammonium salts.
- Quaternary ammonium salt purific
- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Factors affecting the SN2 Reaction. Chemistry LibreTexts.
- The SN2 Reaction Mechanism. Master Organic Chemistry.
- Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. Plant Physiology | Oxford Academic.
- 8.2: Factors That Affect Reactions. Chemistry LibreTexts.
- Synthesis of Allyl dimethyl octadecyl ammonium chloride (abbrevi
- Preparation of an allyl amine and quaternary diallyl ammonium compounds there
- This compound 2155-94-4 wiki.
- Synthesis and stability of 1-aminoalkylphosphonic acid qu
- Other Factors that Affect SN2 Reactions. Organic Chemistry I - KPU Pressbooks.
- Arrhenius plots of quaternisation reaction of N,N-dimethyldecylamine and benzyl chloride or methyl iodide both dissolved in methanol in the flow reactor.
- KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. Semantic Scholar.
- Quaternary ammonium ion-tethered (ambient-temper
- Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. Reaction Chemistry & Engineering (RSC Publishing). [Link]
- Synthesis of dimethyldiallyl ammonium chloride with high purity.
- Common side reactions in the N-alkyl
- Solvent free quaternization of tertiary amines with dimethylsulfate.
- Synthesis of Allyl hexadecyl dimethyl ammonium chloride. PrepChem.com.
- Process for the continuous quaternization of tertiary amines with an alkyl halide.
- Amine Quaterniz
- Synthesis of dimethyl diallyl ammonium chloride.
- Quaternization of an aqueous tertiary amine. Reddit.
- A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides.
- A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Semantic Scholar.
- N-Allyl-N,N-dimethylamine. NIST WebBook.
- Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
- This compound CAS:2155-94-4: Comprehensive Overview and Applic
- Loudon Chapter 9 Review: Reactions of Alkyl Halides.
- Quaterniz
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4). Cheméo.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Alkylamine synthesis by C-C coupling. Organic Chemistry Portal.
- N-Dealkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 12. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO1987000831A1 - Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 19. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]
- 20. reddit.com [reddit.com]
Preventing polymerization of N,N-Dimethylallylamine during storage
Technical Support Center: N,N-Dimethylallylamine
Welcome to the technical support center for this compound (DMAA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stable storage and effective use of DMAA in your experiments. Here, we address common challenges and questions regarding the prevention of polymerization, a critical aspect of handling this versatile tertiary amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound (CAS 2155-94-4) is a tertiary amine containing an allyl group.[1][2] This chemical structure, specifically the carbon-carbon double bond in the allyl group, makes it susceptible to polymerization, particularly through free-radical mechanisms.[1][3] Factors like heat, light, and the presence of radical initiators (such as peroxides) can trigger this process, leading to an increase in viscosity or solidification of the material.
Q2: What are the ideal storage conditions for this compound?
A2: To maintain the stability and prevent polymerization of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5][6] Optimal storage involves refrigeration and protection from light by using an amber or opaque container.[4] For long-term stability, it is also recommended to store the container under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides which can initiate polymerization.[7]
Q3: What role do inhibitors play in the storage of this compound?
A3: Polymerization inhibitors are chemical compounds added to monomers like this compound to prevent spontaneous polymerization during storage. They work by scavenging free radicals that initiate the polymerization chain reaction. Common inhibitors for similar compounds include hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ). It is crucial to be aware of the specific inhibitor and its concentration in the product you are using, as this can affect your experimental procedures.
Q4: How can I visually inspect my this compound for signs of polymerization?
A4: Periodically and before each use, visually inspect your this compound. Signs of polymerization include:
-
An increase in viscosity (the liquid becomes thicker).
-
The presence of cloudiness or turbidity.
-
The formation of a gel or solid precipitates.
If you observe any of these changes, the product's quality may be compromised, and it may not be suitable for your intended application.
Q5: What is the typical shelf life of this compound?
A5: The shelf life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, protected from light, and under an inert atmosphere), it should remain stable for the duration specified by the manufacturer on the certificate of analysis. Improper storage can significantly shorten its shelf life.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter with this compound.
Issue 1: My this compound has become viscous or contains solid particles.
-
Cause: This is a clear indication that polymerization has initiated. This can be triggered by exposure to heat, light, or air (which can lead to peroxide formation).
-
Solution:
-
Do not use: If polymerization is evident, the material is no longer pure this compound and should not be used in your experiments as it can lead to inaccurate results and potential safety hazards.
-
Proper Disposal: Dispose of the polymerized material according to your institution's hazardous waste disposal guidelines.
-
Review Storage Practices: Re-evaluate your storage procedures to ensure they align with the recommended conditions to prevent future occurrences.[4][6]
-
Issue 2: My reaction is not proceeding as expected, and I suspect the inhibitor is interfering.
-
Cause: The polymerization inhibitor, while essential for storage, can sometimes interfere with certain chemical reactions by quenching radicals or reacting with other reagents.[8]
-
Solution: Inhibitor Removal If your synthesis is sensitive to the presence of an inhibitor, you may need to remove it immediately before use. A common method is to pass the this compound through a column of activated basic alumina.[9]
Experimental Protocol: Inhibitor Removal using an Alumina Column
-
Prepare the Column:
-
Select a glass chromatography column appropriate for the volume of this compound you need to purify.
-
Place a small plug of glass wool at the bottom of the column.
-
Dry-pack the column with activated basic alumina. A general guideline is to use approximately 10-15g of alumina for every 100mL of the amine.
-
-
Purification:
-
Carefully pour the this compound onto the top of the alumina bed.
-
Allow the liquid to pass through the column under gravity.
-
Collect the purified, inhibitor-free this compound in a clean, dry flask.
-
-
Immediate Use:
-
The purified this compound is now unstabilized and highly susceptible to polymerization. It should be used immediately.
-
If not used immediately, it must be stored under an inert atmosphere and at a low temperature for a very short period.
-
-
Issue 3: I am concerned about the presence of peroxides in my older stock of this compound.
-
Cause: Exposure to air, especially in the presence of light, can lead to the formation of peroxides in many organic compounds, including those with allylic hydrogens. Peroxides are potent polymerization initiators.
-
Solution: Peroxide Testing
-
Safety First: Handle the material with extreme caution. Peroxides can be explosive, especially when concentrated.
-
Peroxide Test Strips: Use commercially available peroxide test strips for a quick qualitative assessment. Moisten the test strip with the this compound and observe the color change according to the manufacturer's instructions.
-
Potassium Iodide Test: A more sensitive, though still qualitative, method involves mixing a small amount of the amine with an acidic potassium iodide solution. The formation of a yellow-brown color (due to the oxidation of iodide to iodine) indicates the presence of peroxides.
-
Action: If peroxides are detected, it is strongly recommended to dispose of the material safely. Do not attempt to distill or concentrate the material, as this can lead to a dangerous concentration of explosive peroxides.[10]
-
Visual Guides
To further clarify the processes involved, please refer to the following diagrams:
Caption: Free-radical polymerization of this compound.
Caption: How inhibitors prevent polymerization.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Store at refrigerated temperatures (2-8°C). | Reduces the rate of potential polymerization reactions. |
| Light | Store in an amber or opaque, tightly sealed container.[4] | Prevents light-induced (photochemical) initiation of polymerization. |
| Atmosphere | For long-term storage, blanket with an inert gas (N₂ or Ar).[7] | Prevents the formation of peroxides from atmospheric oxygen. |
| Inhibitor | Do not remove until immediately before use. | The inhibitor is essential for preventing polymerization during storage. |
| Monitoring | Visually inspect for changes in viscosity or appearance before use. | Early detection of polymerization can prevent failed experiments. |
References
- This compound(2155-94-4) - ChemicalBook. (URL: )
- The Safety Profile of this compound for Industrial Use. (URL: )
- This compound 2155-94-4 wiki. (URL: )
- Sigma 05937 - SAFETY D
- This compound for synthesis 2155-94-4 - Sigma-Aldrich. (URL: )
- TCI AMERICA - Spectrum Chemical. (URL: )
- This compound 2155-94-4 | Tokyo Chemical Industry UK Ltd. (URL: )
- SAFETY D
- Application Notes and Protocols: this compound in the Synthesis of Functional Polymers - Benchchem. (URL: )
- This compound CAS:2155-94-4: Comprehensive Overview and Applic
- Should I remove inhibitor from methyl acryl
- How to remove inhibitor from N-(2-Hydroxyethyl)
- Peroxide Forming Chemicals Common to Research | CSU Pueblo. (URL: )
- This compound | C5H11N | CID 75082 - PubChem. (URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound(2155-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | 2155-94-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. csupueblo.edu [csupueblo.edu]
Technical Support Center: Strategies to Increase the Molecular Weight of Poly(N,N-Dimethylallylamine)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of poly(N,N-Dimethylallylamine) (pDMAA). This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize high molecular weight pDMAA. Achieving this goal can be challenging due to the inherent chemical properties of the monomer. This document provides in-depth, experience-driven answers to common questions, troubleshooting for frequent experimental issues, and detailed protocols to guide your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the polymerization of this compound (DMAA).
Q1: Why is it inherently difficult to achieve high molecular weight during the radical polymerization of this compound?
The primary obstacle is a process known as degradative chain transfer to monomer . Unlike typical vinyl monomers, the DMAA monomer contains reactive allylic protons. A growing polymer radical can abstract one of these protons from a monomer molecule. This action terminates the growing polymer chain and creates a new, stable, and less reactive allylic radical from the monomer. This new radical is often too stable to efficiently initiate a new polymer chain, effectively terminating the kinetic chain. The result is the formation of a high number of low molecular weight oligomers instead of long polymer chains.[1][2] This mechanism is a key reason why early attempts at radical polymerization of DMAA often resulted in very low yields and molecular weights.[1]
Caption: Ideal propagation vs. degradative chain transfer in DMAA polymerization.
Q2: What is the most effective strategy to suppress degradative chain transfer and increase molecular weight?
The most successful strategy is to polymerize an acid salt of the monomer , such as this compound hydrochloride, typically in an aqueous or highly polar solvent.[1][3][4] Protonating the tertiary amine to form an ammonium salt significantly alters the electronic properties of the monomer. This protonation reduces the reactivity of the allylic protons, making them less susceptible to abstraction by the growing polymer radical. By suppressing degradative chain transfer, the polymerization can proceed to higher conversions and produce significantly higher molecular weight polymers.[2][5] Research on the related monomer, N,N-diallyl-N-methylamine, has shown that polymerization of its trifluoroacetate salt transforms the degradative transfer into an effective chain transfer, allowing for the synthesis of high-molecular-weight polymers.[2]
Q3: How do the choice and concentration of the radical initiator impact the final molecular weight?
The initiator plays a critical role in determining the final molecular weight of the polymer.
-
Initiator Type: Water-soluble azo initiators, such as 2,2′-azobis(2-methylpropionamidine) dihydrochloride (V-50), or persulfates like ammonium persulfate, are commonly used for the aqueous polymerization of DMAA salts.[1][3] The choice depends on the desired reaction temperature and solvent system.
-
Initiator Concentration: In radical polymerization, there is an inverse relationship between the initiator concentration and the polymer's molecular weight. A higher initiator concentration generates a larger number of initial radicals. With a fixed amount of monomer, this results in the formation of many polymer chains that are consequently shorter, leading to a lower average molecular weight.[6][7] To achieve a high molecular weight, one should generally use the lowest initiator concentration that still provides a reasonable polymerization rate.
Q4: Can Controlled Radical Polymerization (CRP) techniques like ATRP or RAFT be used to synthesize well-defined pDMAA?
Yes, but with significant challenges. While CRP techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) are powerful tools for creating polymers with controlled molecular weights and low polydispersity, their application to acrylamide-type monomers can be complex.[8]
-
ATRP: Studies on the ATRP of N,N-dimethylacrylamide, a structurally similar monomer, have shown that the amide group can complex with the copper catalyst. This interaction can interfere with the activation/deactivation equilibrium, leading to a loss of control, broad molecular weight distributions, and termination reactions.[9] However, successful living radical polymerization of N,N-Dimethylacrylamide has been reported using specific initiating systems, such as RuCl2(PPh3)3 in conjunction with a bromide initiator.[10]
-
RAFT: RAFT polymerization is often more tolerant of functional monomers. Success is highly dependent on selecting the appropriate RAFT agent (also known as a chain transfer agent or CTA).[11] For acrylamides, trithiocarbonates or dithiobenzoates tailored for high reinitiation efficiency are often required.[12][13] RAFT has been successfully used for the polymerization of N,N-dimethylacrylamide, demonstrating good control over molecular weight when conditions are optimized.[14]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during pDMAA synthesis.
Caption: General troubleshooting workflow for pDMAA synthesis.
Symptom: Polymerization results in very low yield or only low molecular weight oligomers.
-
Potential Cause 1: Dominant Degradative Chain Transfer.
-
Explanation: As detailed in FAQ Q1, this is the most common reason for failure. The radical polymerization of free-base this compound is notoriously difficult.[1]
-
Recommended Solution: Ensure you are using the hydrochloride salt of the monomer (this compound HCl). If you are starting with the free-base amine, it must be neutralized with an acid (like HCl) prior to polymerization. The reaction should be performed in an aqueous solvent to ensure the salt remains ionized.[3][4]
-
-
Potential Cause 2: Presence of Monomer Impurities.
-
Explanation: Impurities in the monomer can act as inhibitors or chain transfer agents, preventing the growth of long polymer chains. The purity of the monomer is a key factor affecting the final molecular weight.[15]
-
Recommended Solution: If possible, purify the this compound monomer by distillation before converting it to the hydrochloride salt. Ensure all solvents and reagents are of high purity.
-
-
Potential Cause 3: Excessive Initiator Concentration.
-
Explanation: Too much initiator creates a high population of growing chains that terminate quickly due to monomer depletion, resulting in low molecular weight polymers.
-
Recommended Solution: Systematically decrease the molar ratio of initiator to monomer. A common starting point is 1-3 mol% of initiator relative to the monomer.[4] See the data in Table 1 for a representative trend.
-
| Initiator (MAIB) Conc. (mol% to Monomer) | Polymerization Time (h) | Solvent | Weight Average MW (Da) | Reference |
| 1.0 | 72 | Methanol | ~10,000 | Adapted from[4] |
| 2.5 | 72 | Methanol | ~7,500 | Adapted from[4] |
| 5.0 | 72 | Methanol | ~4,000 | Adapted from[4] |
| Table 1: Representative data showing the effect of initiator concentration on the weight average molecular weight of pDMAA hydrochloride. MAIB = Dimethyl 2,2'-azobis(2-methylpropionate). |
Symptom: The polymer has a high molecular weight, but the polydispersity index (PDI) is very broad (e.g., >2.0).
-
Potential Cause 1: Uncontrolled Nature of Conventional Radical Polymerization.
-
Explanation: Conventional free radical polymerization is inherently uncontrolled, leading to a broad distribution of chain lengths due to various termination and transfer reactions occurring at different rates.
-
Recommended Solution: For applications requiring a narrow molecular weight distribution, transitioning to a Controlled Radical Polymerization (CRP) technique is advised. RAFT polymerization is a promising approach. This will require synthesizing or purchasing a suitable RAFT agent and redesigning the experimental conditions, including initiator-to-CTA ratios.[11][16]
-
-
Potential Cause 2: Chain Transfer to Solvent or Other Species.
-
Explanation: While the primary chain transfer is to the monomer, transfer to solvent can also occur, contributing to a broader PDI.
-
Recommended Solution: Ensure the chosen solvent has low chain transfer constants. Water and some alcohols like ethanol are generally suitable choices for this polymerization.[1][4]
-
Advanced Strategy: Post-Polymerization Modification
An alternative strategy to directly synthesizing high molecular weight pDMAA is to use post-polymerization modification. This approach involves creating a well-defined precursor polymer using a controlled polymerization technique and then chemically converting it to the desired final polymer.[17][18]
Workflow:
-
Synthesize a Reactive Precursor: Polymerize a monomer containing a reactive group (e.g., an activated ester, an epoxide, or a protected amine) using a controlled method like RAFT or ATRP to achieve high molecular weight and low PDI.
-
Characterize Precursor: Thoroughly characterize this precursor polymer to confirm its molecular weight and structure.
-
Perform Modification: React the precursor polymer with a suitable small molecule to install the N,N-dimethylamino functionality. For example, a polymer with primary amine side chains could be methylated.[1]
This method decouples the challenge of polymerization from the introduction of the specific functional group, often providing better control over the final macromolecular architecture.[19]
Caption: Experimental workflow for the radical polymerization of DMAA HCl.
Procedure:
-
Preparation: Prepare a solution of this compound hydrochloride in ethanol at a concentration of 70% by weight in the reaction vessel. [3][4]2. Degassing: Equip the vessel with a stirrer, condenser, and nitrogen line. Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Heating: Under a continuous nitrogen atmosphere, heat the reaction mixture to 60 °C using an oil bath.
-
Initiation: Once the temperature has stabilized, add the radical initiator (e.g., V-50, 1-3 mol% relative to the monomer). For prolonged reactions, the initiator may be added in portions over time to maintain a steady rate. [3][4]5. Polymerization: Allow the reaction to proceed under stirring at 60 °C for 72 to 120 hours. The solution will become noticeably more viscous as the polymer forms.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a large excess of cold acetone while stirring vigorously. The polymer will precipitate as a white solid.
-
Collection: Collect the precipitated polymer by filtration. Wash the solid thoroughly with fresh acetone to remove any unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at 45-55 °C until a constant weight is achieved.
-
Characterization: Characterize the final polymer using:
-
Gel Permeation Chromatography (GPC): To determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): To confirm the polymer structure and check for residual monomer.
-
FTIR Spectroscopy: To verify the presence of the expected functional groups.
-
References
- Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers. (n.d.). Google Patents.
- Post-polymerization modification of monomer units. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University.
- Topchiev, D. A., et al. (2002). Synthesis of high-molecular-weight polyamine by radical polymerization of N,N-diallyl-N-methylamine. ResearchGate.
- Gubbels, E., et al. (2013). Post-polymerisation approaches for the rapid modification of conjugated polymer properties. Polymer Chemistry, 4(21), 5434-5444. National Center for Biotechnology Information.
- Ryu, J. H., et al. (2011). Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems. Accounts of Chemical Research, 44(7), 547-557. National Center for Biotechnology Information.
- Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. (2023). Journal of the American Chemical Society.
- Topchiev, D. A., et al. (2002). Radical polymerization of diallylamine compounds: From quantum chemical modeling to controllable synthesis of high-molecular-weight polymers. ResearchGate.
- Jewrajka, S. K., & Nanda, A. K. (2002). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules, 35(19), 7388–7394. ACS Publications.
- Post-polymerization Modification of Surface-Bound Polymers. (n.d.). ResearchGate.
- Process for the production of allylamine polymer. (1999, April 14). Justia Patents.
- Chain transfer agents used for DMB RAFT polymerization. (n.d.). ResearchGate.
- Synthesis of ultra high molecular weight poly(dimethyldiallyl ammonium chloride). (n.d.). ResearchGate.
- Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control. (n.d.). ResearchGate.
- Senoo, M., et al. (1999). Living Radical Polymerization of N,N-Dimethylacrylamide with RuCl2(PPh3)3-Based Initiating Systems. Macromolecules, 32(24), 8005–8009. ACS Publications.
- Chain transfer agents. (n.d.). SAKAI CHEMICAL INDUSTRY CO., LTD.
- Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. (2012). Polymer Chemistry.
- Optimization of Atom Transfer Radical Polymerization Using Cu(I)/ Tris(2-(dimethylamino)ethyl)amine as a Catalyst. (1999). Macromolecules.
- Experimental Section Materials. (n.d.). The Royal Society of Chemistry.
- About ATRP. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University.
- Degenerative Chain-Transfer Process: Controlling All Chain-Growth Polymerizations. (n.d.).
- Development of Environmentally Friendly Atom Transfer Radical Polymerization. (2020). Polymers.
- Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control. (2002). Scilit.
- RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer. (2021). Polymer Chemistry.
- Effect of the initiator on thermosensitive rate of poly(N-isopropylacrylamide) hydrogels. (2008). Express Polymer Letters.
- Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine. (2020). Journal of Pharmaceutical Sciences.
- Effect of Poly(allylamine) Molecular Weight on Drug Loading and Release Abilities of Nano-Aggregates for Potential in Cancer Nanomedicine. (2020). ResearchGate.
- The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. (2019). Polymers.
- Controlled Polymerization. (2020). ResearchGate.
- Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022). Materials.
- Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. (2024). MDPI.
- Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. (2019). ResearchGate.
Sources
- 1. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control | Scilit [scilit.com]
- 14. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 18. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproducts in Reactions of N,N-Dimethylallylamine with Electrophiles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N,N-Dimethylallylamine. Here, we address common and complex issues related to byproduct formation during its reaction with various electrophiles. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing a significant amount of a rearranged byproduct, where the electrophile has added to the γ-carbon of the allyl group instead of the nitrogen. Why is this happening and how can I minimize it?
Answer:
This is a classic and frequently encountered issue when working with allylic amines. The byproduct you're observing is the result of a competitive reaction pathway involving a[1][1]-sigmatropic rearrangement, specifically a cationic 2-aza-Cope rearrangement.[2][3]
The Underlying Mechanism:
The reaction of this compound, a tertiary amine, with an electrophile (E⁺) first forms a quaternary allylic ammonium salt. This intermediate is the crucial branch point.
-
Desired Pathway (Direct Sₙ2 Attack): The electrophile directly attacks the nitrogen atom, forming the desired quaternary ammonium product. This is typically favored under kinetic control at low temperatures.
-
Byproduct Pathway (Aza-Cope Rearrangement): The initially formed quaternary ammonium salt can undergo a[1][1]-sigmatropic rearrangement. This process involves a cyclic transition state where the bond between the nitrogen and the allylic carbon breaks, and a new bond forms between the electrophile's attachment point and the γ-carbon of the original allyl group. This pathway is often favored under thermodynamic control, especially at elevated temperatures.[4]
Visualizing the Competing Pathways
The following diagram illustrates the divergence between the direct alkylation and the rearrangement pathway.
Caption: Competing pathways in electrophilic addition to this compound.
Troubleshooting & Mitigation Protocol:
To favor the formation of the desired N-adduct, you must implement conditions that favor kinetic control and suppress the rearrangement.
Protocol 1: Minimizing Aza-Cope Rearrangement
-
Temperature Control (Critical):
-
Action: Perform the reaction at low temperatures. Start at 0 °C and, if the byproduct is still observed, lower the temperature to -20 °C or even -78 °C (dry ice/acetone bath).
-
Causality: The activation energy for the aza-Cope rearrangement is generally higher than that for the initial N-alkylation.[2] Lowering the temperature disproportionately slows the rearrangement, making the direct pathway kinetically dominant.
-
-
Solvent Choice:
-
Action: Use a non-polar or weakly polar aprotic solvent such as toluene, hexane, or dichloromethane (DCM). Avoid highly polar solvents like DMF or DMSO if rearrangement is an issue.
-
Causality: The aza-Cope rearrangement proceeds through a charged, delocalized transition state. Polar solvents can stabilize this transition state, lowering its activation energy and promoting byproduct formation. Less polar solvents disfavor this pathway.
-
-
Order of Addition:
-
Action: Add the electrophile slowly and dropwise to a cooled solution of the this compound.
-
Causality: This ensures that the concentration of the electrophile is always low, minimizing localized heat generation (exotherms) and reducing the lifetime of the key ammonium intermediate before it can rearrange.
-
-
Monitoring:
-
Action: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or rapid GC-MS analysis.
-
Causality: Over-running the reaction, even at low temperatures, can allow the system to slowly equilibrate towards the more thermodynamically stable rearranged product. Stop the reaction as soon as the starting material is consumed.
-
Data Summary: Effect of Conditions on Product Ratio
| Parameter | Condition Favoring Desired N-Adduct | Condition Favoring Rearranged Byproduct | Rationale |
| Temperature | Low (-78 °C to 0 °C) | High (Room Temp to Reflux) | Suppresses rearrangement activation barrier.[2] |
| Solvent Polarity | Low (Toluene, Hexane) | High (DMF, DMSO) | Stabilizes the charged transition state of rearrangement. |
| Addition Rate | Slow, Dropwise | Rapid, Bolus | Minimizes local exotherms and intermediate lifetime. |
FAQ 2: My reaction is producing a significant amount of insoluble, sticky, or polymeric material. What is causing this and how can I prevent it?
Answer:
Polymerization is a common side reaction, especially with allylic monomers like this compound.[5] This can be initiated by several factors, often related to the reaction conditions or the nature of the electrophile.
Causality:
-
Radical Polymerization: Trace impurities, exposure to air (oxygen), or high temperatures can initiate free-radical polymerization of the allyl double bond.[1] Some electrophiles or reaction conditions can generate radical species that act as initiators.
-
Cationic Polymerization: Strongly acidic conditions or certain Lewis acid electrophiles can protonate the double bond, creating a carbocation that can then initiate cationic polymerization of other monomer units.
-
Step-Growth Polymerization: If the electrophile is bifunctional, it can cross-link amine molecules, leading to oligomers and polymers.
Troubleshooting & Mitigation Protocol:
Protocol 2: Preventing Polymerization
-
Inert Atmosphere:
-
Action: Rigorously de-gas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality: This eliminates oxygen, a common initiator of radical polymerization.[1]
-
-
Inhibitor Addition:
-
Action: Add a small amount (e.g., 100-500 ppm) of a radical inhibitor like BHT (Butylated hydroxytoluene) or hydroquinone to the reaction mixture.
-
Causality: These compounds act as radical scavengers, terminating any radical chains that may form before they can propagate polymerization.
-
-
Reagent Purity:
-
Action: Ensure your this compound and electrophile are pure. If necessary, distill the amine before use.
-
Causality: Peroxides in old solvents or impurities in reagents can act as polymerization initiators.
-
-
pH and Lewis Acid Control:
-
Action: If using a strong acid or Lewis acid, consider using a non-coordinating base (e.g., a hindered amine like 2,6-lutidine) to scavenge protons. Add the Lewis acid at low temperature.
-
Causality: This minimizes the concentration of free protons or active Lewis acids that could initiate cationic polymerization.
-
Workflow for Diagnosing Polymerization
Caption: Troubleshooting workflow for polymerization side reactions.
FAQ 3: I am observing N-demethylation or other N-dealkylation byproducts. Is this expected and can it be prevented?
Answer:
Yes, N-dealkylation, particularly N-demethylation, can occur under specific, often oxidative, conditions. While less common than rearrangement or polymerization in standard alkylations, it is a known metabolic pathway for tertiary amines and can be replicated in the lab.[6][7]
Causality:
-
Oxidative N-Dealkylation: This is the most common cause. If your electrophile is an oxidizing agent, or if oxidizing impurities are present, the reaction can proceed through an N-oxide or an iminium ion intermediate. This intermediate is then hydrolyzed during workup to yield the N-desmethyl secondary amine and formaldehyde.[8][9] This is a known biological process catalyzed by Cytochrome P450 enzymes.[10]
-
Reaction with Certain Reagents: Specific reagents, like chloroformates (e.g., in the von Braun reaction), are explicitly designed to cause N-dealkylation.[7] Similarly, reaction with acyl chlorides followed by hydrolysis can cleave N-alkyl groups.
Troubleshooting & Mitigation:
-
Assess Reagents for Oxidizing Potential:
-
Action: Carefully review your electrophile and all other reagents. Are any of them known oxidants (e.g., peroxy acids, certain metal complexes)?[9]
-
Causality: Identifying the oxidizing agent is the first step. If its role is not for oxidation, it should be replaced.
-
-
Protect from Air/Oxygen:
-
Action: As with polymerization, run the reaction under an inert atmosphere.
-
Causality: Air can slowly oxidize tertiary amines, especially in the presence of light or catalytic impurities, leading to N-dealkylation products over long reaction times.
-
-
Avoid Aggressive Workup Conditions:
-
Action: Use mild aqueous workup conditions. Avoid strongly acidic or basic conditions at high temperatures during extraction and isolation.
-
Causality: Harsh workup conditions can promote the hydrolysis of sensitive intermediates (like iminium ions) that lead to the dealkylated product.
-
-
Reagent Choice:
-
Action: If you suspect your electrophile is the cause, consider an alternative. For simple alkylations, alkyl halides or tosylates are less likely to cause N-dealkylation than more complex or oxidizing electrophiles.[11]
-
References
- Mechanistic Studies of Plasma Polymerization of Allylamine.The Journal of Physical Chemistry B - ACS Publications.
- Aza-Cope rearrangement.Wikipedia.
- Free Radical Polymerization of Allylamine in Different Acidic Media.ResearchGate.
- Tandem Conjugate Additions and 3-Aza-Cope Rearrangements of Tertiary Allyl Amines and Cyclic α-Vinylamines with Acetylenic Sulfones.The Journal of Organic Chemistry - ACS Publications.
- Allylamine: Density & Medication.StudySmarter.
- Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts.MDPI.
- Process for the production of allylamine polymer.Google Patents.
- Stability of plasma-polymerized allylamine films with sterilization by autoclaving.PubMed.
- This compound 2155-94-4 wiki.Molbase.
- Nucleophilicity Trends of Amines.Master Organic Chemistry.
- Aza-Cope Rearrangement.Chem-Station Int. Ed.
- Preparation of 3-aza-Cope rearrangement of N-alkyl-N-allyl enamines.ACS Publications.
- Amine Reactivity.MSU chemistry.
- Amine - Reactions, Synthesis, Properties.Britannica.
- Green Catalytic Method for Hydrothiolation of Allylamines: An External Electric Field.NIH.
- Mechanism of Electrophilic Addition Reaction.Unacademy.
- (PDF) Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts.ResearchGate.
- Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.MDPI.
- Regioselectivity of the Reactions of Heteroatom-Stabilized Allyl Anions with Electrophiles.PubMed.
- N-Dealkylation of Amines.PMC - NIH.
- Electrophilic addition.Wikipedia.
- This compound CAS:2155-94-4: Comprehensive Overview and Applications.LinkedIn.
- 21.3: Amines React as Bases and as Nucleophiles.Chemistry LibreTexts.
- Origin of the regio- and stereoselectivity in palladium-catalyzed electrophilic substitution via bis(allyl)palladium complexes.PubMed.
- CHAPTER 21: AMINES.University of Calgary.
- 7.6: Regiochemistry of SN1 Reactions with Allylic Electrophiles.Chemistry LibreTexts.
- Although N, N-dimethylaniline is extremely reactive toward electrophilic...Filo.
- Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals.Dalal Institute.
- Metabolic N-Dealkylation and N-Oxidation.Encyclopedia MDPI.
- Electrophilic Addition Mechanism.YouTube.
- Amines.NCERT.
- Mechanism of electrophilic addition with alkynes.Reddit.
- N-Allyl-N,N-dimethylamine.NIST WebBook.
- Alkylation of Amines (Sucks!).Master Organic Chemistry.
- Electrochemical Synthesis of Allylic Amines from Terminal Alkenes and Secondary Amines.Journal of the American Chemical Society - ACS Publications.
- Difficulties with N-Alkylations using alkyl bromides.Reddit.
- Arylamine synthesis by amination (alkylation).Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 3. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Aza-Cope Rearrangement | TCI AMERICA [tcichemicals.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
N,N-Dimethylallylamine stability and potential degradation pathways
Technical Support Center: N,N-Dimethylallylamine (DMAA)
A Guide to Stability, Degradation, and Experimental Troubleshooting
Welcome to the technical support guide for this compound (DMAA), a versatile intermediate crucial for various applications, from the synthesis of pharmaceuticals and agrochemicals to the creation of functional polymers.[1][2][3] This guide is designed for our scientific partners to proactively address challenges related to the stability and handling of DMAA, ensuring the integrity and success of your experiments. Below, we address common questions and provide field-proven insights into potential degradation pathways and troubleshooting methodologies.
Frequently Asked Questions (FAQs)
Section 1: Storage and Handling
Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?
Proper storage is the most critical factor in maintaining the purity and reactivity of this compound. Due to its chemical structure—containing both a reactive tertiary amine and an electron-rich allyl group—it is susceptible to degradation if not stored correctly.
The primary concerns are oxidation, moisture, light exposure, and potential polymerization.[1] Therefore, we recommend the following multi-layered approach for storage:
-
Temperature: Store in a cool environment. Refrigeration is recommended, and storage temperatures should be kept below 30°C (86°F).[4][5][6] This minimizes the rate of potential degradation reactions and reduces the loss of this volatile compound (Boiling Point: ~62-63.5°C).[2][6]
-
Atmosphere: Always store under an inert atmosphere, such as nitrogen or argon.[7] Oxygen can promote the oxidation of the tertiary amine to form an N-oxide and can also lead to the formation of peroxides at the allylic position, which may initiate unwanted polymerization.[1]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[7][8][9] Safety data sheets often recommend amber glass bottles to protect against light, which can also catalyze degradation.
-
Location: Store in a dry, well-ventilated area designated for flammable liquids, away from heat sources, sparks, or open flames.[8][9][10]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated; Below 30°C | Reduces volatility and slows degradation kinetics.[4][5][6] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation and potential peroxide formation.[7] |
| Container | Tightly Sealed, Amber Glass | Protects from air, moisture, and light.[8] |
| Incompatibilities | Strong Oxidizing Agents, Acids | Avoids vigorous, potentially hazardous reactions.[4][5][6][8][10] |
Question 2: I've noticed my this compound has developed a yellow tint. Is it still usable?
This compound is typically a clear, colorless to faintly yellow liquid.[2][4][6][11] A noticeable shift to a more pronounced yellow or brownish color is a common visual indicator of degradation. This color change is often associated with the formation of oxidized species or oligomeric/polymeric impurities.
While a slight yellowing may not significantly impact every application, it signals a change in purity that can be detrimental to sensitive downstream processes, such as polymerization or pharmaceutical synthesis, where minor impurities can alter reaction kinetics or lead to undesirable side products.[12]
Our recommendation: Do not assume the material is usable. You must first re-qualify the material. We strongly advise performing a purity analysis using a suitable analytical method, such as Gas Chromatography (GC), before proceeding.[13] If the purity is below your required specification (e.g., <98%), the material should be purified (e.g., by distillation) or discarded.
Section 2: Degradation Pathways and Mechanisms
Question 3: What are the most likely chemical degradation pathways for this compound?
Understanding the potential degradation pathways is key to preventing them and troubleshooting unexpected experimental results. The two primary sites of reactivity on the DMAA molecule are the nucleophilic tertiary amine and the allylic double bond.
-
Oxidation: This is the most common degradation pathway, especially with improper storage.
-
N-Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to attack by oxidizing agents, including atmospheric oxygen, to form this compound N-oxide. This introduces a more polar, less volatile impurity into your material.
-
Allyl Group Oxidation: The double bond can undergo oxidation, potentially leading to the formation of epoxides, diols, or even cleavage products, particularly in the presence of stronger oxidants or catalysts.
-
-
Polymerization: DMAA is a monomer used in radical polymerization to create functional polymers.[1][2] This inherent reactivity means that improper storage can lead to spontaneous polymerization. This can be initiated by:
-
Trace peroxide impurities formed from slow air oxidation.
-
Exposure to light or elevated temperatures.
-
Contamination with radical initiators. Polymerized material will present as a non-volatile, potentially viscous or solid residue that significantly reduces the purity of the monomer.
-
-
Reaction with Carbon Dioxide: Tertiary amines can react with atmospheric CO2, especially in the presence of trace water, to form carbamate salts. This is a consideration for long-term storage in containers that are frequently opened.
The following diagram illustrates these primary degradation routes.
Caption: Figure 2: Workflow for Troubleshooting DMAA Purity Issues.
Question 5: What is the best analytical method for routine purity checks of this compound, and can you provide a basic protocol?
For a volatile amine like DMAA, Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method due to its robustness, sensitivity, and simplicity. [13]It effectively separates the volatile parent compound from less volatile degradation products like N-oxides or polymers.
Protocol: Routine Purity Analysis of this compound by GC-FID
This protocol is a general guideline and should be adapted and validated for your specific instrumentation and requirements.
-
Instrumentation and Conditions:
-
System: Standard Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Temperatures:
-
Inlet: 250°C
-
Detector: 280°C
-
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Final Hold: Hold at 200°C for 2 minutes. (This program should be optimized to ensure good separation from any solvent and expected impurities.)
-
-
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.
-
Vortex the sample to ensure it is homogeneous.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram. The DMAA peak should be sharp and well-defined. Degradation products will typically appear as later-eluting peaks or a rise in the baseline.
-
-
Quantification:
-
Purity is determined by area percent calculation. Divide the peak area of DMAA by the total area of all peaks in the chromatogram and multiply by 100. For higher accuracy, a calibration curve with a certified reference standard should be used.
-
Table 2: Comparison of Analytical Methods for DMAA
| Method | Principle | Specificity | Sensitivity | Common Use Case |
| GC-FID | Separation by volatility, detection by flame ionization. [13] | High | High | Routine quality control, purity assessment. [13] |
| HPLC with Derivatization | Separation by polarity after adding a UV-active tag. [13] | High | Very High | Trace analysis in complex matrices. [13] |
| NMR Spectroscopy | Nuclear magnetic resonance to confirm structure. [1] | High | Moderate | Structural confirmation, identification of major impurities. |
| Titrimetry | Acid-base titration. [14] | Low | Low | Assay of high-purity bulk material. [13] |
By implementing these storage, handling, and analytical validation procedures, you can ensure the stability and reliability of this compound in your research and development workflows, leading to more consistent and trustworthy results.
References
- This compound 2155-94-4 wiki. (n.d.).
- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025-03-01).
- Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO. (n.d.).
- The Safety Profile of this compound for Industrial Use. (n.d.).
- US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents. (n.d.).
- Determination of dimethylallylamine by titration in nonaqueous solvent - ResearchGate. (2025-08-06).
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4) - Cheméo. (n.d.).
- This compound | C5H11N | CID 75082 - PubChem. (n.d.).
- This compound: Purity, Price, and Purchase Considerations. (n.d.).
- N-Allyl-N,N-dimethylamine - the NIST WebBook. (n.d.).
- N‐Methyl oxidation and N‐dealkylation of N,N‐dimethylaniline. - ResearchGate. (n.d.).
- N, N-Dimethylallylamine, min 98%, 100 ml. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 2155-94-4 [chemicalbook.com]
- 6. This compound CAS#: 2155-94-4 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound(2155-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. nbinno.com [nbinno.com]
- 11. Page loading... [wap.guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
N,N-Dimethylallylamine Technical Support Center: A Guide to Safe Handling and Storage
Welcome to the technical support center for N,N-Dimethylallylamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile chemical intermediate. Here, we will delve into the critical aspects of handling and storage to prevent decomposition and maintain the integrity of your experiments. Our approach is rooted in scientific principles and practical laboratory experience to provide you with a trustworthy and comprehensive resource.
I. Core Principles of this compound Stability
This compound is a valuable reagent in organic synthesis, notably in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] However, its utility is matched by its reactivity. As a tertiary amine with an allyl group, it is susceptible to degradation through several pathways if not handled and stored correctly. Understanding these vulnerabilities is the first step toward preventing them.
The primary concerns for the stability of this compound are:
-
Oxidation: Exposure to air can cause oxidation, which is a common degradation pathway for amines. This can lead to a change in the appearance of the chemical, typically a yellowing of the otherwise colorless liquid.[2]
-
Thermal Decomposition: Like many organic compounds, this compound will decompose at elevated temperatures. In the event of a fire, this decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
-
Incompatibilities: Contact with strong oxidizing agents, acids, and bases can lead to vigorous and potentially hazardous reactions.
By adhering to the protocols outlined in this guide, you can mitigate these risks and ensure the quality of your this compound for reproducible and reliable experimental results.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the use and storage of this compound in a practical question-and-answer format.
Question 1: My this compound has turned yellow. Can I still use it?
Answer: A yellow discoloration is the most common sign of degradation and is typically caused by air oxidation.[2] While slight yellowing may not significantly impact the outcome of all reactions, it is an indicator of impurity. For sensitive applications, such as in pharmaceutical synthesis or kinetic studies, using discolored this compound is not recommended as the impurities could lead to side reactions or affect reaction rates.
Recommendation: If your this compound has turned yellow, it is best to use a fresh, unopened bottle for critical applications. To prevent this from happening, always store the chemical under an inert atmosphere, such as nitrogen or argon, and ensure the container is tightly sealed after each use.
Question 2: I've noticed a solid precipitate in my bottle of this compound. What is it and is the product still usable?
Answer: The formation of a solid precipitate is a less common but more serious sign of degradation. This could be due to several factors, including:
-
Polymerization: While this compound does not readily polymerize on its own, contamination or specific conditions could initiate this process.[4]
-
Reaction with atmospheric components: In addition to oxygen, this compound could potentially react with carbon dioxide or moisture from the air to form carbonate or hydrate salts, which may have limited solubility.
Recommendation: Do not use this compound that contains a precipitate. The presence of solids indicates significant degradation and the introduction of unknown substances into your reaction. The bottle should be disposed of according to your institution's hazardous waste guidelines.
Question 3: I suspect my this compound has been exposed to high temperatures. How can I tell if it has decomposed?
Answer: Thermal decomposition of this compound, outside of a fire scenario, is not visually obvious without analytical testing. However, if you suspect thermal stress, you should look for:
-
A significant color change: A darkening beyond a pale yellow.
-
A change in viscosity: An increase in viscosity could suggest oligomerization or polymerization.
-
An unusual odor: While this compound has a characteristic amine odor, a burnt or acrid smell could indicate decomposition.
Recommendation: If you have any reason to believe your this compound has been thermally decomposed, it is safest to discard it. For confirmation, you could consider analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of degradation products.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3] The recommended storage temperature is typically between 2°C and 8°C. It is also crucial to store it under an inert atmosphere to prevent oxidation.[5]
Q2: What materials are incompatible with this compound?
A2: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Reactions with these substances can be exothermic and potentially dangerous.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhaling the vapors.
Q4: How should I dispose of waste this compound?
A4: Waste this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not pour it down the drain.
IV. Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
-
Preparation: Before handling, ensure you are wearing the appropriate PPE (chemical-resistant gloves, safety goggles, and a lab coat). Work in a properly functioning chemical fume hood.
-
Inert Atmosphere: To maintain the integrity of the chemical, it is recommended to work under an inert atmosphere. This can be achieved by using a Schlenk line or a glove box.
-
Dispensing: Use a clean, dry syringe or cannula to transfer the required amount of this compound from the storage bottle to your reaction vessel.
-
Sealing: After dispensing, immediately and tightly seal the bottle. If the bottle has a septum, ensure it is not punctured multiple times in the same spot to maintain a good seal. Consider wrapping the cap and neck of the bottle with Parafilm for extra protection against air and moisture ingress.
-
Cleaning: Clean any spills immediately with an appropriate absorbent material. Dispose of the contaminated material as hazardous waste.
Protocol 2: Long-Term Storage of this compound
-
Container: Ensure the this compound is in its original, tightly sealed container. If you have transferred it to a different container, ensure it is appropriate for storing flammable and corrosive liquids and can be sealed to be airtight.
-
Inert Gas Blanket: Before sealing for long-term storage, flush the headspace of the container with an inert gas like nitrogen or argon.
-
Temperature: Store the container in a refrigerator or a cool, designated chemical storage area, away from heat sources and direct sunlight.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened.
-
Inventory Management: Practice a "first-in, first-out" inventory system to ensure older stock is used first, minimizing the risk of degradation over prolonged storage.
V. Visualizing Safe Practices and Degradation
To further clarify the concepts discussed, the following diagrams illustrate the recommended workflow for safe handling and the potential pathways for degradation.
Caption: Recommended workflow for the safe handling of this compound.
Caption: Potential degradation pathways for this compound.
VI. Data Summary
For quick reference, the following tables summarize the key handling and storage parameters for this compound.
| Parameter | Recommendation | Reference |
| Storage Temperature | 2°C to 8°C | [2] |
| Atmosphere | Inert Gas (Nitrogen, Argon) | [5] |
| Light | Store away from direct sunlight | General best practice |
| Container | Original, tightly sealed container | [3] |
Table 1: Recommended Storage Conditions
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Vigorous, exothermic reaction |
| Strong Acids | Violent reaction, heat generation |
| Strong Bases | Potential for reaction and heat generation |
| Sources of Ignition | Fire and explosion hazard due to flammability |
Table 2: Major Incompatibilities
VII. Conclusion
The safe handling and storage of this compound are paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. By understanding the potential for degradation and adhering to the protocols outlined in this guide, researchers can confidently and safely utilize this important chemical reagent. Should you have any further questions or encounter issues not covered in this guide, please consult the Safety Data Sheet (SDS) provided by the manufacturer and contact your institution's Environmental Health and Safety (EHS) department.
References
- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | C5H11N | CID 75082. (n.d.). PubChem.
- Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers. (2002). Google Patents.
- Process for preparing dimethylhydroxylamine. (1966). Google Patents.
- Thermal decomposition of dimethyllaurylamine oxide. (n.d.). Semantic Scholar.
- Peroxide Forming Chemicals Common to Research. (2019, November 7). CSU Pueblo.
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (n.d.). PMC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound(2155-94-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 5. This compound | 2155-94-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Technical Support Center: Navigating the Scale-Up of N,N-Dimethylallylamine Production
Welcome to the technical support center dedicated to addressing the challenges encountered during the scale-up of N,N-Dimethylallylamine (DMAA) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to transition your DMAA synthesis from the laboratory bench to pilot and production scales efficiently and safely.
Introduction to this compound Synthesis
This compound is a valuable tertiary amine intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals such as surfactants and corrosion inhibitors.[1] The most common industrial production method is the alkylation of dimethylamine with an allyl halide, typically allyl chloride, in the presence of a base to neutralize the resulting hydrochloric acid.[1] While straightforward in principle, scaling up this synthesis presents several critical challenges that can impact yield, purity, and safety.
This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when scaling up this compound production?
A1: The scale-up of this compound synthesis introduces several challenges that are often negligible at the lab scale. The most critical considerations include:
-
Exothermic Reaction Management: The alkylation of dimethylamine is a highly exothermic reaction. Inadequate heat removal in large reactors can lead to a rapid temperature increase, posing a risk of a thermal runaway.[2][3]
-
Byproduct Formation: Several side reactions can occur, leading to impurities that complicate purification and reduce yield. The most common byproducts are quaternary ammonium salts (from over-alkylation) and hydrolysis products of allyl chloride.
-
pH Control: Maintaining the optimal pH is crucial for maximizing the reaction rate while minimizing the formation of hydrolysis-related byproducts.[4]
-
Purification at Scale: Separating this compound from unreacted starting materials, byproducts, and salts can be challenging on an industrial scale, often requiring specialized distillation setups.[5][6]
-
Analytical Monitoring: Implementing robust in-process analytical methods is essential for tracking reaction progress, identifying impurities, and ensuring consistent product quality.
Q2: How can I control the strong exotherm of the reaction during a large-scale batch?
A2: Managing the reaction exotherm is paramount for safety and to prevent the formation of unwanted byproducts. Here are several strategies:
-
Semi-Batch Process: Instead of adding all reactants at once, employ a semi-batch approach where one reactant (typically allyl chloride) is added gradually to the solution of the other (dimethylamine and base).[3] This allows the cooling system to keep pace with the heat generation.
-
Reactor Cooling Capacity: Ensure your reactor's cooling system is adequately sized to handle the total heat of reaction. This may involve using a reactor with a high surface-area-to-volume ratio, cooling jackets, and potentially internal cooling coils or an external heat exchanger.[2]
-
Controlled Addition Rate: The rate of allyl chloride addition should be carefully controlled and linked to the internal temperature of the reactor. An automated system that pauses the addition if the temperature exceeds a set point is highly recommended.
-
Solvent Choice: While the reaction can be run neat, using a suitable solvent can help to moderate the temperature increase by acting as a heat sink.
Q3: What causes the formation of a quaternary ammonium salt, and how can I prevent it?
A3: The formation of a quaternary ammonium salt, specifically diallyl dimethyl ammonium chloride, occurs when the this compound product reacts further with the allyl chloride reactant. This is a common issue in amine alkylations, often referred to as over-alkylation.[7]
To minimize this side reaction:
-
Stoichiometry Control: Use a molar excess of dimethylamine relative to allyl chloride. This increases the probability that allyl chloride will react with the primary reactant rather than the product.
-
Maintain Low Allyl Chloride Concentration: A semi-batch process, as mentioned for exotherm control, also helps here. By adding allyl chloride slowly, its concentration in the reactor remains low, reducing the likelihood of a second alkylation.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, though this needs to be balanced with achieving a reasonable overall reaction time.
Q4: My final product is contaminated with allyl alcohol. What is the cause, and how can I avoid this?
A4: The presence of allyl alcohol is typically due to the hydrolysis of allyl chloride under the basic reaction conditions. This is more prevalent if the pH is too high or if there is a significant amount of water present.
To prevent the formation of allyl alcohol:
-
Precise pH Control: Maintain the pH in a range that is basic enough to neutralize the generated HCl but not so high as to promote significant hydrolysis of the allyl chloride. A pH range of 12-14 has been found to be effective in similar syntheses.[4]
-
Choice of Base: While sodium hydroxide is commonly used, weaker bases like sodium carbonate can sometimes provide better control over the pH and reduce hydrolysis.
-
Two-Phase System: Utilizing a two-phase system with a phase-transfer catalyst can be beneficial. The reaction occurs in the organic phase, where the concentration of water is lower, thus reducing the chance of hydrolysis.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Monitor Reaction Progress: Use in-process analytics such as Gas Chromatography (GC) to track the consumption of starting materials.[8][9] 2. Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. 3. Temperature: Verify that the reaction temperature is within the optimal range. Too low a temperature can lead to a slow reaction rate. |
| Loss of Volatile Reactants | 1. Reactor Sealing: Ensure the reactor is well-sealed to prevent the loss of volatile dimethylamine. 2. Condenser Efficiency: Use a highly efficient condenser, especially if the reaction is run at elevated temperatures. |
| Side Reactions | 1. Over-alkylation: Implement strategies to minimize the formation of quaternary ammonium salts as described in the FAQ section. 2. Hydrolysis of Allyl Chloride: Control the pH and consider a two-phase system to reduce the formation of allyl alcohol. |
| Product Loss During Workup | 1. Phase Separation: Ensure complete separation of the organic and aqueous layers. 2. Extraction Efficiency: If performing an extraction, use an appropriate solvent and perform multiple extractions to maximize recovery. |
Problem 2: Product Purity Issues
| Impurity Detected | Possible Cause | Mitigation and Removal Strategies |
| Unreacted Dimethylamine | Incomplete reaction or use of a large excess. | 1. Reaction Optimization: Drive the reaction to completion. 2. Purification: Dimethylamine is highly volatile and can typically be removed during the initial stages of distillation. |
| Unreacted Allyl Chloride | Incomplete reaction. | 1. Reaction Monitoring: Ensure the reaction goes to completion. 2. Purification: Allyl chloride can be removed by fractional distillation. |
| Quaternary Ammonium Salt | Over-alkylation of the product. | 1. Prevention: Optimize stoichiometry and use a semi-batch process. 2. Removal: The quaternary salt is non-volatile and will remain in the distillation bottoms during the purification of the product. |
| Allyl Alcohol/Aldehyde | Hydrolysis of allyl chloride. | 1. Prevention: Maintain strict pH control and consider a two-phase reaction system. 2. Removal: These impurities may have boiling points close to the product, requiring efficient fractional distillation for separation. |
Experimental Protocols & Process Diagrams
Protocol 1: In-Process Monitoring by Gas Chromatography (GC)
A robust GC method is crucial for monitoring the progress of the this compound synthesis.
-
Sample Preparation: Carefully withdraw a sample from the reaction mixture. Quench the reaction by diluting the sample in a suitable solvent (e.g., isopropanol) containing an internal standard.
-
GC Conditions (Example):
-
Column: A polar capillary column suitable for amine analysis (e.g., Rtx-5 Amine).[8]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) to resolve volatile components like dimethylamine, then ramp up to a higher temperature (e.g., 200 °C) to elute the product and byproducts.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Analysis: Monitor the disappearance of the allyl chloride peak and the appearance of the this compound peak over time. Quantify the components relative to the internal standard to determine the reaction conversion.
Diagrams
Caption: General workflow for the scale-up production of this compound.
Caption: Decision-making workflow for troubleshooting common scale-up issues.
Material Compatibility
When scaling up the production of this compound, it is essential to consider the compatibility of the construction materials of the reactor and ancillary equipment with the chemicals involved.
| Chemical | Recommended Materials | Materials to Avoid |
| Allyl Chloride | Stainless Steel (304, 316), Glass, PTFE | Aluminum, Zinc, Magnesium |
| Dimethylamine | Carbon Steel, Stainless Steel, Nickel Alloys | Copper, Aluminum, Zinc, Magnesium |
| Sodium Hydroxide | Stainless Steel, Nickel Alloys, Polypropylene | Aluminum, Zinc, Tin, Lead |
This table provides general guidance. Always consult detailed chemical compatibility charts for specific operating conditions (temperature, pressure, concentration).
References
- M Barnwell Services. (n.d.). Material Compatibility Chart.
- PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- Alkyl Strategies. (2025). Optimizing Reaction Conditions.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- ResearchGate. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
- LinkedIn. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the allylic alkylation of 1a. a.
- Semantic Scholar. (n.d.). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- Google Patents. (n.d.). US3461163A - Synthesis of dimethyl diallyl ammonium chloride.
- Google Patents. (n.d.). US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.
- ResearchGate. (2019). Safe scale-up with exothermic reactions.
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
- Justia Patents. (1999). Process for the production of allylamine polymer.
- ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were....
- Google Patents. (n.d.). US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers.
- IDEX Health & Science. (n.d.). Chemical Compatibility.
- ResearchGate. (n.d.). Study on Analysis Methods for Dimethylamine and Diethylamine in Ambient Water.
- PubMed. (n.d.). The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry.
- Scribd. (n.d.). US3461163 | PDF | Ph | Chemical Reactions.
- Chemical Entities of Biological Interest (ChEBI). (n.d.). This compound.
- Google Patents. (n.d.). CN113636941A - Synthesis process of dimethyl diallyl ammonium chloride.
- Google Patents. (n.d.). US4532354A - Method for purifying N,N-dimethylaminopropylamine.
- YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
- National Center for Biotechnology Information. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.
- Tin Hang Technology Limited. (n.d.). This compound FOR SYNTHESIS.
- NASA. (n.d.). Mitigating Thermal Runaway Risk in Lithium Ion Batteries.
- Pro-Peptide. (n.d.). How to Optimize Peptide Synthesis?.
- MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.
- UKnowledge. (n.d.). Causes and Prevention of Thermal Runaway in Lithium-Ion Batteries — a U.S. Utility Perspective.
- National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Longdom Publishing. (n.d.). Preventing thermal runaway propagation in Li-ion batteries.
- Sandia National Laboratories. (n.d.). Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems.
Sources
- 1. Page loading... [guidechem.com]
- 2. amarequip.com [amarequip.com]
- 3. fauske.com [fauske.com]
- 4. US3461163A - Synthesis of dimethyl diallyl ammonium chloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine - Google Patents [patents.google.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Removing Impurities from Commercial N,N-Dimethylallylamine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for N,N-Dimethylallylamine (DMAA). This guide is designed for researchers, scientists, and drug development professionals who require high-purity DMAA for their applications. Commercial-grade reagents often contain impurities that can interfere with sensitive reactions, such as polymerizations or the synthesis of pharmaceutical intermediates. This document provides in-depth, field-proven answers and protocols to help you identify, troubleshoot, and remove these impurities effectively.
PART 1: Safety First - Essential Handling Precautions
Before any purification work, it is critical to recognize that this compound is a hazardous substance. A thorough review of the Safety Data Sheet (SDS) is mandatory.[1][2]
-
High Flammability : DMAA has a very low flash point (-20°C / -4°F) and its vapors can form explosive mixtures with air.[3] All operations must be conducted in a chemical fume hood, away from heat, sparks, and open flames.[4] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4]
-
Corrosivity and Toxicity : The compound causes severe skin burns and eye damage.[5] It is also harmful if inhaled.[1]
-
Required Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[6] Work exclusively in a well-ventilated area or chemical fume hood.[1]
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial DMAA, typically synthesized from dimethylamine and an allyl halide (like 3-chloropropene), can contain several types of impurities stemming from the synthesis, storage, and handling processes.[7][8]
-
Water : Amines are often hygroscopic and readily absorb atmospheric moisture. Water can act as an unwanted nucleophile or base in many sensitive reactions.
-
Starting Materials : Residual unreacted dimethylamine or allyl precursors.
-
Side-Reaction Products : Over-alkylation can lead to the formation of triallylamine, while side reactions could produce related compounds like allylamine or N-allylmethylamine.
-
Oxidation & Degradation Products : Exposure to air, light, or heat can cause the amine to oxidize or polymerize, often resulting in a yellow or brown discoloration.[4][7][9] The allyl group is particularly susceptible to oxidation.
-
Solvent Residues : Trace amounts of solvents used during the manufacturing process may remain.[9]
Q2: My commercial DMAA is yellow. Is this a problem and what causes it?
A yellow to brownish tint is a common observation in commercial amines and is almost always indicative of oxidation.[4][7][9] While minor discoloration might not affect robust reactions, it is a clear sign of impurity. For sensitive applications like catalysis, polymerization, or pharmaceutical synthesis, these oxidation products can act as inhibitors or cause unpredictable side reactions. Therefore, purification is highly recommended.
Q3: How can I assess the initial purity of my this compound?
Before attempting purification, it is crucial to establish a baseline purity level.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the ideal method to separate volatile impurities and identify them by their mass-to-charge ratio. It will clearly show the presence of water, starting materials, and side-products.
-
¹H NMR Spectroscopy : Proton NMR can quantify impurities if their signals do not overlap significantly with the product signals. Look for unexpected peaks, particularly in the vinyl region or for N-H protons from primary/secondary amine impurities.
-
Karl Fischer Titration : This is the gold standard for accurately quantifying water content.
PART 3: Troubleshooting Guide & Purification Protocols
This section is structured to address common problems encountered during purification and provide validated, step-by-step solutions.
Initial Assessment & Workflow
Before starting, it's essential to have a clear plan. The following workflow illustrates the decision-making process for purifying DMAA.
Caption: General workflow for the purification of this compound.
Problem: My reaction is water-sensitive and requires anhydrous amine.
-
Probable Cause : Commercial DMAA contains significant amounts of dissolved water. Standard drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are often slow and inefficient for amines. Acidic drying agents cannot be used. Calcium chloride (CaCl₂) is incompatible as it forms complexes with amines.
-
Solution : Pre-dry the amine using a suitable basic desiccant before distillation. The traditionally recommended drying agents for amines are alkali metal hydroxides or alkaline earth oxides.[10][11]
Causality : Potassium hydroxide (KOH) and calcium oxide (CaO) are effective because they are basic and react irreversibly with water without forming complexes with the amine.[12][13] KOH is very efficient but can introduce potassium ions, while CaO is a good, neutral alternative.
Materials :
-
Commercial this compound
-
Potassium hydroxide (KOH) pellets or Calcium Oxide (CaO), freshly crushed
-
Anhydrous round-bottom flask with a stir bar
-
Inert gas line (Nitrogen or Argon)
Procedure :
-
Place the commercial this compound in a round-bottom flask equipped with a magnetic stir bar.
-
Under a gentle stream of inert gas, add KOH pellets (approx. 10-20 g per 100 mL of amine).
-
Seal the flask with a septum or drying tube and stir the mixture at room temperature for 4-12 hours. The stirring ensures maximum surface contact between the desiccant and the liquid.
-
The amine can now be decanted or filtered directly into a distillation apparatus. For ultimate dryness, distill directly from the desiccant.
| Drying Agent | Suitability for Amines | Speed | Capacity | Comments |
| Potassium Hydroxide (KOH) | Excellent | Fast & Efficient | High | Recommended. Basic nature is compatible with amines.[13] |
| Calcium Oxide (CaO) | Excellent | Moderate | High | Good alternative to KOH; does not dry as completely.[12][13] |
| Calcium Hydride (CaH₂) | Good | Moderate | High | Effective, but reacts to produce H₂, requiring caution. |
| Molecular Sieves (3Å/4Å) | Good | Moderate | Moderate | Can be effective but may be slower than reactive desiccants. |
| Magnesium Sulfate (MgSO₄) | Poor | Slow | High | Inefficient for amines; slightly acidic nature is undesirable. |
| Calcium Chloride (CaCl₂) | Unsuitable | - | - | Forms stable complexes with amines and should be avoided. |
Problem: My amine is discolored and contains volatile impurities.
-
Probable Cause : The presence of oxidation byproducts and structurally similar amines from side-reactions during synthesis.
-
Solution : Fractional distillation is the most effective method to separate liquids with different boiling points. The significant differences in boiling points between DMAA and its likely impurities make this an ideal technique.
| Compound | Boiling Point (°C) | Boiling Point (°F) | Rationale for Separation |
| Allylamine | 55 - 58 °C | 131 - 136 °F | Lower boiling point; will distill as a forerun.[14][15] |
| This compound | 62 - 65 °C | 144 - 149 °F | Product; collected as the main fraction. [3][4] |
| N-Allylmethylamine | 64 - 66 °C | 147 - 151 °F | Very close boiling point; requires an efficient fractional column. |
| Diallylamine | 111 °C | 232 °F | Higher boiling point; will remain in the distillation pot.[16][17] |
| Oxidation/Polymer Products | >150 °C (typically) | >302 °F | Non-volatile; will remain in the distillation pot. |
Causality : This process separates compounds based on their vapor pressure differences. By using a fractionating column, multiple theoretical vaporization-condensation cycles occur, allowing for a much finer separation of components with close boiling points than a simple distillation.
Procedure :
-
Setup : Assemble a fractional distillation apparatus using oven-dried glassware. Use a Vigreux or packed column (e.g., with Raschig rings) for efficient separation. The entire system should be under an inert atmosphere (Nitrogen or Argon).
-
Charge the Flask : Charge the distillation flask with the pre-dried this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating : Gently heat the distillation pot using a heating mantle.
-
Collect Forerun : Carefully monitor the temperature at the distillation head. Collect any initial distillate that comes over below ~60°C. This fraction will contain lower-boiling impurities like residual allylamine.
-
Collect Product : When the head temperature stabilizes at the boiling point of DMAA (approx. 62-65°C), switch to a clean, dry, pre-weighed receiving flask. Collect the pure product fraction. The temperature should remain stable throughout the collection.
-
Stop Distillation : Stop the distillation when the temperature either begins to drop (indicating the product is exhausted) or rise sharply (indicating higher-boiling impurities). Never distill to dryness to avoid the potential concentration of explosive peroxides.
-
Storage : Immediately seal the collected pure amine under an inert atmosphere and store it properly.
Problem: The amine turns yellow again shortly after distillation.
-
Probable Cause : Exposure to atmospheric oxygen. The purified amine is highly susceptible to re-oxidation.
-
Solution : Implement rigorous anaerobic handling and storage techniques.
-
Inert Atmosphere : The receiver flask for the distillation should be flushed with Nitrogen or Argon. After collection, blanket the liquid with inert gas before sealing.
-
Seal Tightly : Use a high-quality cap with a PTFE liner (e.g., a Sure/Seal™ bottle).
-
Protect from Light : Store the sealed container in the dark, either by using an amber glass vial or by wrapping a clear vial in aluminum foil.
-
Refrigerate : Store the container in a refrigerator (2-8°C) designated for flammable chemicals to reduce vapor pressure and slow degradation.[4][7]
Troubleshooting Logic Diagram
If you encounter issues after purification, use this logic tree to diagnose the problem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound(2155-94-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. Drying solvents and Drying agents [delloyd.50megs.com]
- 12. Drying Agents [sigmaaldrich.com]
- 13. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 14. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Diallylamine | C6H11N | CID 31279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Diallylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Controlling Exotherms in N,N-Dimethylallylamine Reactions
Welcome to the technical support center for handling N,N-Dimethylallylamine (DMAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the thermal hazards associated with this versatile but highly reactive compound. Our focus is on providing not just procedural steps, but the causal logic behind them, ensuring your experiments are both successful and, above all, safe.
Introduction: Understanding the Reactivity of this compound
This compound (CAS 2155-94-4) is a valuable intermediate in organic synthesis, frequently used in the production of polymers, pharmaceuticals, and other specialty chemicals.[1][2] Its utility stems from two key reactive centers: the nucleophilic tertiary amine and the reactive allyl group. However, these same features contribute to its potential for highly exothermic reactions.
The lone pair of electrons on the nitrogen atom makes the molecule basic and highly nucleophilic, leading to strong, often rapid, reactions with electrophiles such as acids, acyl halides, and alkylating agents.[3] These acid-base and quaternization reactions can release significant amounts of heat. Furthermore, the allyl group can participate in energetic polymerization reactions, which can be initiated by radicals, heat, or certain catalysts.[2][4]
Given its low boiling point (62-63.5 °C) and very low flash point (-20 to 8 °C), any uncontrolled exotherm can quickly lead to a boil-up, generating a rapid increase in pressure and releasing flammable vapors, creating a significant risk of fire or explosion.[5][6] Therefore, rigorous control over reaction conditions is not merely best practice; it is a critical safety imperative.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound reactions?
A1: The primary thermal hazards are:
-
Rapid, High-Energy Exotherms: Reactions, particularly with strong acids or reactive electrophiles, can generate heat faster than it can be removed, leading to a rapid temperature increase.
-
Thermal Runaway: If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will increase exponentially. This accelerates the reaction rate, creating a dangerous feedback loop that can lead to a violent release of energy.[7][8]
-
Gas Evolution and Over-Pressurization: Many reactions, including neutralization and decomposition at high temperatures, can produce non-condensable gases.[9] In a closed system, or one with insufficient venting, this can lead to catastrophic over-pressurization.
-
Boil-Up of Flammable Vapors: DMAA is highly flammable with a low boiling point.[5][10] An uncontrolled exotherm can easily exceed this boiling point, creating a large volume of flammable vapor that can ignite from nearby sources.[11]
Q2: How can I proactively assess the potential exotherm of a planned reaction?
A2: Before running any reaction on scale, a thermal hazard assessment is crucial.
-
Literature Review: Search for data on similar reaction classes. While specific data for your exact system may be unavailable, understanding the behavior of analogous amines or allyl compounds can provide valuable insight.
-
Reaction Calorimetry: For novel or large-scale processes, reaction calorimetry (e.g., using an RC1 calorimeter) is the gold standard. It measures the heat of reaction, the rate of heat evolution, and the heat capacity of the system, providing quantitative data to design a safe process.
-
Small-Scale Test: Conduct a small-scale trial (<1g) with careful temperature monitoring. This can provide a qualitative, early indication of the reaction's thermal profile.
Q3: What is the single most important factor in controlling an exotherm?
A3: The single most important factor is controlling the rate of addition of the limiting reagent. The rate of heat generation is directly proportional to the rate of reaction. By adding a reagent slowly and monitoring the temperature, you can directly control the reaction rate and, therefore, the rate of heat production, ensuring it never exceeds the cooling capacity of your apparatus.[7]
Q4: What type of cooling system is most effective?
A4: The choice of cooling system depends on the anticipated energy of the reaction and the scale.
-
For small-scale lab reactions (<1 L): A standard ice-water bath (0 °C) or a dry ice/acetone bath (-78 °C) is often sufficient. Ensure the flask is adequately submerged and the bath volume is large enough to act as an effective heat sink.[12]
-
For larger-scale or highly energetic reactions: An active cooling system using a cryostat or circulator is superior. These systems offer precise temperature control and have a much higher cooling capacity than static baths.[13]
| Cooling Bath Composition | Typical Temperature | Use Case & Considerations |
| Ice / Water | 0 °C | Standard cooling for mild exotherms. Inexpensive and readily available. |
| Ice / Water / NaCl | -10 to -20 °C | Lower temperature range than ice/water alone. |
| Dry Ice / Acetone or Isopropanol | -78 °C | Standard for very low-temperature reactions or for managing strong exotherms. Use with caution due to flammability of the solvent. |
| Liquid Nitrogen | -196 °C | Generally used for pre-cooling baths or trapping, not typically for direct reaction cooling due to risk of condensing liquid oxygen. |
Table 1: Recommended Cooling Bath Compositions and Temperatures.
Troubleshooting Guide: In-Experiment Issues
Q5: My reaction temperature is rising rapidly and overshooting the target setpoint. What should I do?
A5: This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal.[13]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.[13]
-
Enhance Cooling: Lower the temperature of the external cooling bath or increase the flow rate of the cooling fluid. If using a static bath, add more of the cooling agent (e.g., more dry ice).
-
Increase Agitation: Ensure the stirring is vigorous to improve heat transfer from the reaction mixture to the flask walls and into the cooling bath.
-
Dilute (If Safe): If you have a pre-chilled, inert solvent available, adding it can help absorb heat and slow the reaction by reducing reactant concentration.[14]
Expert Explanation: The goal is to immediately break the feedback loop of a potential runaway. Stopping the addition of the limiting reagent is the fastest way to stop generating more heat. Enhancing cooling and agitation addresses the other side of the thermal balance equation: maximizing heat removal.
Q6: I've stopped the reagent addition, but the temperature is still climbing. What is the emergency shutdown procedure?
A6: This is a very dangerous situation, bordering on a thermal runaway. The reaction is proceeding based on the unreacted material already in the flask. An emergency quench is required.
Immediate Actions:
-
Alert Personnel: Announce the emergency to others in the lab and prepare for an evacuation if necessary.
-
Maximum Cooling: Apply the maximum available cooling (e.g., a large dry ice/acetone bath).
-
Emergency Quench: If and only if it is safe to do so, add a pre-prepared, cold quenching agent to the reaction. The choice of agent is critical (see Protocol 2). This should be done from behind a blast shield.[15]
-
Evacuate: If the temperature continues to rise uncontrollably or if there are signs of rapid pressurization (venting, vessel bulging), evacuate the area immediately and activate emergency protocols.
Expert Explanation: When unreacted reagents have accumulated, the reaction can continue to generate heat even after addition is stopped. A quench introduces a substance that reacts rapidly and exothermically with the most reactive species, but in a controlled manner, or a substance that inhibits the reaction. The goal is to consume the reactive material or stop the chemical process before a catastrophic failure.
Q7: The reaction mixture has become a thick, unstirrable slurry, and the temperature is starting to rise. What can I do?
A7: This is a common problem where poor mixing creates localized hot spots and dramatically reduces heat transfer.
Immediate Actions:
-
Stop Reagent Addition.
-
Attempt to Restore Agitation: If using a magnetic stirrer, it may be overwhelmed. If possible and safe, switch to a mechanical overhead stirrer, which has much higher torque.
-
Dilute with Solvent: Add a pre-chilled, inert solvent that is known to dissolve the components of the slurry. This will reduce the viscosity and help dissipate heat.
-
Do Not Proceed: Do not resume reagent addition until effective stirring and temperature control are fully re-established.
Expert Explanation: Effective heat transfer is critically dependent on good mixing. Without it, the bulk of the reaction mixture may be cool, but localized "hot spots" can form where reagents are concentrated, potentially initiating a runaway. Restoring agitation and fluidity is essential for safety.
Experimental Protocols
Protocol 1: Controlled Reagent Addition for Exothermic Reactions
This protocol outlines a general procedure for safely adding DMAA or a reactive electrophile to a reaction mixture.
-
System Setup:
-
Assemble the reaction apparatus in a certified fume hood.[16]
-
Use a round-bottom flask that is no more than 50% full to allow for headspace.
-
Equip the flask with a mechanical stirrer, a temperature probe placed directly in the reaction medium, a reflux condenser, and an inert gas inlet (e.g., Nitrogen).[17]
-
Place the reagent to be added (e.g., DMAA) in a pressure-equalizing addition funnel.
-
-
Initial Cooldown:
-
Cool the main reaction flask to at least 10-20 °C below the target reaction temperature using an appropriate cooling bath.
-
-
Slow Addition:
-
Begin adding the reagent dropwise from the addition funnel.[7]
-
Monitor the internal temperature closely. The rate of addition should be slow enough that the temperature remains stable and well-controlled. A good starting point is a rate that causes a 1-2 °C temperature rise.
-
-
Monitoring and Control:
-
Maintain the addition rate to hold the temperature at the desired setpoint. If the temperature begins to rise above the setpoint, immediately slow or stop the addition until it is back under control.
-
-
Post-Addition Stirring:
-
After the addition is complete, continue to stir the reaction mixture at the target temperature and monitor for any delayed exotherm.
-
Protocol 2: Emergency Quenching of an Uncontrolled Exotherm
This procedure is for emergency use only when a reaction is showing signs of thermal runaway. It must be performed with extreme caution, behind a blast shield.
-
Preparation (to be done before starting the reaction):
-
Prepare a quench flask containing a suitable quenching agent chilled in a cooling bath. The volume should be sufficient to handle the entire reaction volume.
-
Quench Agent Hierarchy: The ideal quencher reacts quickly but not violently. For reactions involving DMAA (a base), a suitable initial quencher would be a weak acid or a less reactive alcohol. A good choice is cold isopropanol or acetic acid in a high-boiling solvent.[16][18] Avoid water as an initial quencher, as its reaction with some electrophiles (e.g., acid chlorides) can be extremely violent.
-
-
Execution (Emergency):
-
If the reaction is in a small flask (<500 mL) that can be safely moved, carefully but quickly lift it and pour the contents into the prepared quench flask.
-
If the reaction is too large to move, use a cannula to transfer a cold quenching agent from a separate flask into the runaway reaction. This is a hazardous operation and should only be performed if there is no other choice.
-
-
Observation:
-
Observe the quenched mixture from a safe distance until all signs of reaction (gas evolution, temperature rise) have ceased.
-
Visualization of Safety Workflows
Diagram 1: Setup Workflow for Exothermic Reactions
This diagram illustrates the key steps for safely setting up a reaction involving this compound.
Caption: Workflow for Safe Reaction Setup.
Diagram 2: Decision Tree for Managing Temperature Spikes
This diagram provides a logical path for responding to an unexpected temperature increase during a reaction.
Caption: Decision Tree for Thermal Excursions.
References
- Vertex AI Search. (n.d.). The Safety Profile of this compound for Industrial Use.
- ChemicalBook. (n.d.). This compound(2155-94-4).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
- TCI AMERICA / Spectrum Chemical. (2018). This compound Safety Data Sheet.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- TCI Chemicals. (2025). SAFETY DATA SHEET - this compound.
- Fisher Scientific. (2023). SAFETY DATA SHEET - this compound.
- UC Irvine Environmental Health & Safety. (n.d.). Quenching Solvent Drying Still Bottoms.
- ECHEMI. (n.d.). This compound SDS, 2155-94-4 Safety Data Sheets.
- University of California, Santa Barbara. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure.
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
- Cheméo. (n.d.). Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4).
- BenchChem. (2025). Technical Support Center: Quenching Procedures for Lithium Dimethylamide Reactions.
- NOAA. (n.d.). ALLYLAMINE - CAMEO Chemicals.
- Google Patents. (n.d.). US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- BenchChem. (2025). Managing reaction temperature in N,N-Dimethylacetoacetamide-mediated synthesis.
- National Institutes of Health. (n.d.). Heat of Formation of N-Dimethylaminodiborane.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Google Patents. (n.d.). US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
- NIST. (n.d.). N-Allyl-N,N-dimethylamine.
- Mol-Instincts. (n.d.). This compound 2155-94-4 wiki.
- NIST. (n.d.). Dimethylamine.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Filo. (2025). Although N, N-dimethylaniline is extremely reactive toward electrophilic....
- BenchChem. (2025). Application Notes and Protocols: this compound in the Synthesis of Functional Polymers.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Sigma-Aldrich. (n.d.). This compound for synthesis 2155-94-4.
- Wolfram Demonstrations Project. (n.d.). Control of Thermal Runaway of an Exothermic Reaction by Coupling with an Endothermic Reaction.
- TCI Chemicals. (n.d.). This compound | 2155-94-4.
- PubChem. (n.d.). This compound.
- PMC. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens.
- PubMed. (n.d.). Pharmacology of the allylamines.
- PLOS One. (2019). Thermal properties of poly(N,N-dimethylaminoethyl methacrylate).
- ScienceDirect. (2019). Thermal hazard evaluation of runaway polymerization of acrylic acid.
- ResearchGate. (2025). Thermal runaway reaction hazards and mechanisms of hydroxylamine with acid/base contaminants.
- ResearchGate. (2019). (PDF) Thermal properties of poly(N,N-dimethylaminoethyl methacrylate).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]
- 4. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.fi [fishersci.fi]
- 11. This compound(2155-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. ehs.uci.edu [ehs.uci.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 15. ehs.ucr.edu [ehs.ucr.edu]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. tcichemicals.com [tcichemicals.com]
- 18. kgroup.du.edu [kgroup.du.edu]
Catalyst selection and optimization for N,N-Dimethylallylamine synthesis
Welcome to the technical support resource for the synthesis of N,N-Dimethylallylamine (DMAA). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into catalyst selection, reaction optimization, and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the fundamental principles that govern successful DMAA synthesis, empowering you to overcome common experimental hurdles.
Introduction: Navigating Synthetic Routes to this compound
The synthesis of this compound, a key intermediate in the production of polymers, pharmaceuticals, and agrochemicals, is primarily achieved through two distinct chemical pathways.[1][2] The choice between these routes depends on factors such as precursor availability, cost, scalability, and environmental considerations.
-
Nucleophilic Substitution (Alkylation Route): The traditional and widely practiced method involves the reaction of an allyl halide, typically allyl chloride, with dimethylamine in the presence of a base to neutralize the resulting hydrochloric acid.[2] This method is robust but can generate significant salt waste.
-
Catalytic Amination of Allyl Alcohol: A more modern and atom-economical approach is the direct catalytic amination of allyl alcohol with dimethylamine.[3] This pathway, often favored in green chemistry initiatives, typically requires a sophisticated catalyst system to facilitate the dehydrative coupling.
This guide will focus predominantly on the catalytic route due to its complexities and the critical role of catalyst optimization, while also addressing common issues in the classical alkylation pathway.
Caption: Overview of the two primary synthetic routes to this compound.
Catalyst Selection for Amination of Allyl Alcohol
The success of the direct amination of allyl alcohol hinges on the selection of an appropriate catalyst. The primary function of the catalyst is to activate the alcohol's C-O bond for nucleophilic attack by the amine, a challenging transformation. Various catalytic systems have been explored, each with distinct advantages and operating windows.
| Catalyst System | Active Metal(s) | Support/Ligand | Typical Conditions | Key Advantages & Considerations |
| Phosphorus-Containing | Group IIA Metal (e.g., Ca) | Phosphate | High Temp (250-350°C), High Pressure | Effective for producing various allylic amines; high temperatures can risk polymerization.[3] |
| Molybdenum-Based | Mo | TiO₂ | 150-200°C, Atmospheric Pressure | Reusable solid catalyst, promotes dehydrative allylation.[4] |
| Palladium-Based | Pd | Phosphine Ligands (e.g., DPEphos) | Room Temp to Moderate Heat | High activity and selectivity, can be sensitive to air/moisture. Some systems require additives.[4][5] |
| Gold-Based | Au(I) | Phosphine Ligands | Mild Conditions | Effective for intramolecular amination, demonstrating syn-addition mechanism.[6] |
| Multi-metallic | Cu-Ni, Cu-Zn-Ru | Zeolite, Al₂O₃ | 150-250°C, H₂ atmosphere | Robust for producing various amines from alcohols, often used in reductive amination.[7] |
Troubleshooting Guide for DMAA Synthesis
This section addresses specific problems that may arise during your experiments. The Q&A format is designed to help you quickly identify the root cause of an issue and implement a validated solution.
Q1: My reaction yield is consistently low or the reaction has stalled. What are the primary causes?
Low yield or a stalled reaction is a common but multifaceted problem. The first step is to determine whether the issue stems from catalyst activity, reaction conditions, or reagent purity.
Answer:
A systematic approach is crucial. Begin by verifying the integrity of your starting materials and then investigate the catalytic cycle and reaction parameters.
Troubleshooting Workflow: Low Yield/Stalled Reaction
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Detailed Checks:
-
Catalyst Deactivation: This is the most common culprit in catalytic reactions. Deactivation can occur through several mechanisms, including poisoning, sintering, fouling (coking), or leaching of the active metal.[8][9][10]
-
Poisoning: Trace impurities in reagents or solvents (e.g., sulfur compounds, water for some systems) can irreversibly bind to active sites.
-
Sintering: At high temperatures, fine metal nanoparticles on a support can agglomerate into larger particles, reducing the active surface area.[8]
-
Solution: Ensure high-purity, degassed reagents and solvents. If deactivation is suspected, attempt to regenerate the catalyst (if possible) or use a fresh batch. For heterogeneous catalysts, analysis via TEM or chemisorption can confirm sintering.[11]
-
-
Incorrect Reaction Conditions:
-
Temperature: Amination reactions are often temperature-sensitive. Too low a temperature will result in a slow rate, while excessively high temperatures can lead to catalyst sintering or byproduct formation.[7]
-
Pressure: For reactions involving gaseous reagents like dimethylamine, maintaining adequate pressure is critical to ensure sufficient concentration in the liquid phase.
-
-
Equilibrium Limitations: Dehydrative aminations produce water as a byproduct. In a closed system, the accumulation of water can inhibit the catalyst and shift the equilibrium back toward the reactants.[8]
-
Solution: Employ methods for in-situ water removal, such as a Dean-Stark trap or the use of molecular sieves, to drive the reaction to completion.
-
Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Poor selectivity compromises yield and complicates purification. The nature of the byproduct provides critical clues to the underlying issue.
Answer:
Byproduct formation is typically linked to either the reaction mechanism or catalyst instability.
-
For the Alkylation Route (Allyl Chloride):
-
Primary Byproduct: The most common byproduct is the quaternary ammonium salt, dimethyldiallylammonium chloride, formed from the reaction of the DMAA product with another molecule of allyl chloride.[12]
-
Cause: This over-alkylation occurs when the product (a tertiary amine) successfully competes with the dimethylamine reactant as a nucleophile.
-
Solution: Maintain a stoichiometric excess of dimethylamine relative to allyl chloride. This ensures that allyl chloride is more likely to react with the intended primary nucleophile. Running the reaction at a lower temperature can also help control the rate of the second alkylation.
-
-
For the Catalytic Amination Route (Allyl Alcohol):
-
Primary Byproducts: Common side products include diallyl ether (from the self-condensation of two allyl alcohol molecules) and various oligomers/polymers.
-
Cause: Diallyl ether formation is catalyzed by acidic sites on the catalyst support or can occur at high temperatures. Polymerization is also a risk at elevated temperatures.[3]
-
Solution:
-
Optimize Temperature: Screen a range of temperatures to find a window that favors amination without promoting side reactions.
-
Catalyst Choice: Select a catalyst with low acidity. For example, if using an acidic support like γ-Al₂O₃, consider neutralizing it or switching to a more inert support.[11]
-
Control Residence Time: In a continuous flow setup, a shorter residence time can minimize the opportunity for byproduct formation.
-
-
Q3: My heterogeneous catalyst appears to be losing activity over several runs. What is causing this and can it be prevented?
Catalyst reusability is a key advantage of heterogeneous systems, but deactivation is a common challenge.
Answer:
The loss of activity upon recycling points to irreversible changes in the catalyst's physical or chemical structure.
Common Catalyst Deactivation Mechanisms
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. US5639916A - Amination of allylic alcohols - Google Patents [patents.google.com]
- 4. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 5. A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions [mdpi.com]
- 6. Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine - Google Patents [patents.google.com]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. US3461163A - Synthesis of dimethyl diallyl ammonium chloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Effect of Solvents on N,N-Dimethylallylamine Reaction Rates
Welcome to the technical support center for optimizing reactions involving N,N-Dimethylallylamine. As a versatile synthetic building block, its reactivity is profoundly influenced by the choice of solvent.[1][2] This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen their understanding of solvent effects.
Part 1: Troubleshooting Common Issues
This section addresses the most frequent challenges encountered during experiments with this compound, focusing on solvent-related causes and solutions.
Q1: My reaction with this compound has a very low yield. What are the common solvent-related causes?
A1: A low yield is a frequent problem that can often be traced back to the reaction medium.[3][4] Beyond universal issues like impure reagents or incorrect stoichiometry, the solvent choice is a primary factor.[4][5]
Core Reasons for Low Yield:
-
Mechanism-Solvent Mismatch: The fundamental principle of solvent effects is the stabilization of the transition state relative to the reactants.[6] If your reaction proceeds through a polar, charged transition state (common in SN1-type reactions or certain additions), using a non-polar solvent like hexane or toluene will suppress the reaction rate and, consequently, the yield. Conversely, a reaction with a non-polar transition state may be hindered by highly polar solvents.[7]
-
Poor Solubility: For a reaction to occur, the reagents must be in the same phase. If this compound or another key reactant is not fully soluble in the chosen solvent, the effective concentration of reactants is lowered, leading to a sluggish and incomplete reaction.
-
Solvent-Induced Degradation or Side Reactions: The solvent can do more than just solvate; it can actively participate in or promote undesired pathways.[8][9] For instance, protic solvents might interfere with highly basic or organometallic reagents.
-
Presence of Impurities: Solvents, particularly non-anhydrous ones, can introduce contaminants like water. Moisture can quench sensitive reagents, hydrolyze intermediates, or poison catalysts, leading to a failed reaction.[4]
To systematically diagnose the issue, consider the following workflow:
Q2: I am observing significant side product formation. How can the solvent be contributing to this?
A2: Solvents can dictate the selectivity of a reaction, and an improper choice can favor undesired pathways.
-
Promoting Competing Mechanisms: this compound can undergo both substitution reactions at the allylic position and addition reactions at the double bond. A classic example is the competition between SN1/SN2 and E1/E2 pathways. Polar protic solvents (e.g., ethanol, water) excel at stabilizing carbocation intermediates, which could favor SN1 or E1 pathways.[10] In contrast, polar aprotic solvents (e.g., DMF, DMSO) can increase the reactivity of nucleophiles, potentially favoring an SN2 pathway.
-
Solvent Participation: In some cases, the solvent can act as a nucleophile, especially in solvolysis reactions where the solvent concentration is high.[10] If a reaction generating a carbocation intermediate is run in a nucleophilic solvent like methanol, you may isolate a methoxy-adduct as a major byproduct.
-
Over-alkylation: When this compound is used as a nucleophile, subsequent reactions can occur. For example, in the synthesis of a tertiary amine, over-alkylation to form a quaternary ammonium salt is a common side reaction.[11] This is often exacerbated in polar aprotic solvents where the amine's nucleophilicity is enhanced.
Q3: The reaction rate is extremely slow. How do I choose a solvent to accelerate it?
A3: To rationally select a solvent that accelerates your reaction, you must consider the change in charge distribution between your reactants and the transition state.
-
For Reactions with a Polar Transition State (e.g., SN1): If the transition state is more polar and has more charge separation than the reactants, a polar solvent will stabilize it more than it stabilizes the reactants. This lowers the activation energy (ΔG‡) and speeds up the reaction. Polar protic solvents are particularly effective at stabilizing ionic intermediates like carbocations through hydrogen bonding.[6][10]
-
For Reactions Involving Strong Anionic Nucleophiles (e.g., SN2): The key is to enhance the nucleophile's reactivity. Polar protic solvents form a tight solvation shell around anions via hydrogen bonding, blunting their nucleophilicity. Polar aprotic solvents, however, solvate cations well but leave anions relatively "naked" and highly reactive. Therefore, switching from methanol to DMF or acetonitrile can cause a dramatic rate increase for many SN2 reactions.
-
For Non-Polar Reactions (e.g., Diels-Alder, Cope Rearrangement): These reactions often proceed through a concerted, isopolar transition state. The effect of solvent polarity is less pronounced. However, specific interactions like hydrogen bonding can still influence rates.[12] Often, the primary consideration is ensuring reagent solubility.
Part 2: FAQs on Fundamental Solvent Effects
This section delves into the core principles governing the choice of solvent for reactions involving this compound.
Q4: What is the difference between polar protic, polar aprotic, and non-polar solvents, and how do they impact reactivity?
A4: Solvents are broadly classified based on their polarity (dipole moment) and their ability to donate hydrogen bonds.[6][13]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have large dipole moments and contain O-H or N-H bonds. They are excellent at solvating both cations and anions. Their defining feature is their ability to act as hydrogen bond donors, which strongly stabilizes anions and lone pairs (like the one on the nitrogen of this compound).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have large dipole moments but lack O-H or N-H bonds. They cannot act as hydrogen bond donors. They are effective at solvating cations but poorly solvate anions, leaving them highly reactive.[13]
-
Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dipole moments and low dielectric constants. They interact weakly with polar molecules and are poor solvents for charged species.[13]
Sources
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 8. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mddionline.com [mddionline.com]
Validation & Comparative
A Comparative Guide to the Reactivity of N,N-Dimethylallylamine and Triethylamine in Quaternization Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an in-depth technical comparison of N,N-Dimethylallylamine (DMAA) and Triethylamine (TEA) in the context of quaternization reactions, a fundamental transformation in organic chemistry. By examining the interplay of steric and electronic effects, supported by available experimental data, this document aims to equip scientists with the insights needed to make informed decisions in their experimental design.
Introduction: The Menshutkin Reaction and Tertiary Amine Reactivity
The quaternization of tertiary amines, known as the Menshutkin reaction, is a classic SN2 (bimolecular nucleophilic substitution) process where a tertiary amine displaces a halide from an alkyl halide to form a quaternary ammonium salt.[1][2] This reaction is integral to the synthesis of a wide array of compounds, including phase-transfer catalysts, ionic liquids, and various pharmaceutical intermediates.
The rate and efficiency of the Menshutkin reaction are profoundly influenced by the structure of the tertiary amine, the nature of the alkyl halide, the solvent, and the reaction temperature.[1] This guide focuses on the structural and electronic differences between this compound and Triethylamine and how these factors dictate their reactivity as nucleophiles in quaternization.
Structural and Physicochemical Properties: A Tale of Two Amines
At first glance, DMAA and TEA are both tertiary amines. However, their substituent groups impart distinct steric and electronic characteristics that govern their chemical behavior.
| Property | This compound (DMAA) | Triethylamine (TEA) |
| Structure | CH₂=CHCH₂N(CH₃)₂ | (CH₃CH₂)₃N |
| Molecular Weight | 85.15 g/mol [3] | 101.19 g/mol |
| Boiling Point | 63.5 °C[4] | 89.5 °C |
| pKa of Conjugate Acid | ~8.88 (Predicted) | 10.75 |
| Key Structural Feature | Allyl group, two methyl groups | Three ethyl groups |
Triethylamine is the more basic of the two amines, as indicated by the higher pKa of its conjugate acid. This is attributed to the positive inductive effect of the three electron-donating ethyl groups, which increases the electron density on the nitrogen atom.[5] In contrast, the allyl group in DMAA is less electron-donating than an ethyl group, resulting in a lower basicity. However, as we will explore, basicity does not always directly correlate with nucleophilicity in SN2 reactions.
Comparative Reactivity in Quaternization
The quaternization of tertiary amines is a kinetically controlled process, and the structure of the amine plays a critical role in determining the reaction rate. The two primary factors at play are steric hindrance and the electronic nature of the substituents on the nitrogen atom.
The Decisive Role of Steric Hindrance
The SN2 reaction proceeds via a backside attack of the nucleophile on the electrophilic carbon of the alkyl halide.[6] The transition state is sterically crowded, and bulky substituents on the nucleophile can significantly impede this attack, thereby slowing down the reaction rate.[7][8]
Triethylamine, with its three ethyl groups, is considerably more sterically hindered than an amine with smaller methyl groups.[9] This steric bulk around the nitrogen atom makes it more difficult for TEA to approach the electrophilic center of an alkyl halide.
In contrast, this compound possesses two relatively small methyl groups and one larger allyl group. The steric hindrance around the nitrogen in DMAA is therefore expected to be less than that in TEA. This difference in steric encumbrance is a key determinant of their relative reactivities in quaternization.
The Allylic Effect: An Electronic Advantage for DMAA
While less basic, this compound benefits from the "allylic effect." Allylic systems are known to exhibit enhanced reactivity in SN2 reactions.[10] This acceleration is attributed to the stabilization of the SN2 transition state through orbital overlap between the π-system of the double bond and the p-orbitals of the reacting centers.[10] This electronic stabilization lowers the activation energy of the reaction, leading to a faster rate.
The presence of the allyl group in DMAA, therefore, provides an electronic advantage that can counteract its lower basicity, making it a more potent nucleophile than might be predicted from its pKa alone.
The interplay of these steric and electronic factors is visually represented in the following diagram:
Experimental Considerations and Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale quaternization reaction.
Protocol: Quaternization of a Tertiary Amine with Methyl Iodide
This protocol provides a general framework that can be adapted for both this compound and Triethylamine.
Materials:
-
Tertiary amine (this compound or Triethylamine)
-
Methyl iodide
-
Anhydrous solvent (e.g., acetonitrile, acetone, or DMF)
-
Round-bottom flask with a magnetic stirrer
-
Condenser and inert gas inlet (e.g., nitrogen or argon)
-
Temperature-controlled heating mantle or oil bath
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with the anhydrous solvent and the tertiary amine (1.0 equivalent).
-
Initiation: While stirring, add methyl iodide (1.0-1.2 equivalents) to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and maintain it for the required duration. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The quaternary ammonium salt, which is often insoluble in the reaction solvent, may precipitate. If so, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or trituration.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Expected Outcomes and Performance Comparison
Based on the principles of steric hindrance and the allylic effect, we can predict the relative performance of DMAA and TEA in quaternization reactions.
| Performance Metric | This compound (DMAA) | Triethylamine (TEA) | Rationale |
| Reaction Rate | Expected to be faster | Expected to be slower | The activating allylic effect and lower steric hindrance of DMAA are likely to outweigh the higher basicity of TEA. |
| Reaction Conditions | May proceed under milder conditions | May require higher temperatures or longer reaction times | The higher reactivity of DMAA could allow for less forcing conditions to achieve complete conversion. |
| Yield | Generally high | Generally high | Both are effective nucleophiles, and with appropriate optimization, high yields can be expected for both. |
| Side Reactions | Less prone to elimination | More prone to elimination (as a base) | In cases where the alkyl halide is susceptible to elimination, the less basic DMAA may offer a cleaner reaction profile. |
It is important to note that these are generalized expectations. The specific alkyl halide, solvent, and temperature will all play a significant role in the actual experimental outcome.
Conclusion and Recommendations
The choice between this compound and Triethylamine for a quaternization reaction should be guided by a careful consideration of the specific synthetic challenge.
-
For applications requiring a highly reactive nucleophile and where steric hindrance at the electrophilic center is not a major concern, this compound is likely the superior choice. Its reactivity is enhanced by the electronic contribution of the allyl group and its relatively lower steric profile.
-
Triethylamine remains a viable and widely used nucleophile, particularly when its higher basicity is advantageous or when the steric sensitivity of the reaction is low. However, for sterically demanding quaternizations, its utility may be limited.
Ultimately, the optimal choice of tertiary amine will be context-dependent. It is recommended that researchers conduct small-scale trial reactions to empirically determine the most effective reagent and conditions for their specific application.
References
- Arnett, E. M., & Wu, C. Y. (1962). Steric and Electronic Effects in the Ionization of Tertiary Amines. Journal of the American Chemical Society, 84(9), 1684–1689.
- Bachrach, S. M. (2015). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 80(15), 7855–7862.
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
- Menshutkin, N. (1890). Über die Affinitätskoeffizienten der Alkylhaloide und der Amine. Zeitschrift für Physikalische Chemie, 5, 589-600.
- Pearson, R. G., & Songstad, J. (1967). Application of the principle of hard and soft acids and bases to organic chemistry. Journal of the American Chemical Society, 89(8), 1827–1836.
- Pross, A., & Shaik, S. S. (1981). A qualitative valence-bond approach to the S N 2 reaction. Journal of the American Chemical Society, 103(13), 3702–3709.
- Streitwieser, A. (1956).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Triethylamine. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2023). 10.4: Effect of sterics on Sn2 reactions.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Royal Society of Chemistry. (n.d.). Menshutkin reaction. In RSC Education.
- Wikipedia. (2023). Menshutkin reaction. In Wikipedia.
- ResearchGate. (2007). One Century of Physical Organic Chemistry: The Menshutkin Reaction. ChemInform, 25(50), 1-182.
- MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 10348-10361.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Quora. (2015). Why are bridge head amines better nucleophiles than N-triethylamine?.
Sources
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Cations: A Comparative Guide to Poly(N,N-Dimethylallylamine) and Poly(diallyldimethylammonium chloride) for Biomedical Researchers
In the landscape of cationic polymers for biomedical and pharmaceutical research, poly(N,N-Dimethylallylamine) (PDMAA) and poly(diallyldimethylammonium chloride) (PDADMAC) are two prominent, yet distinct, players. While both possess a positively charged backbone crucial for interacting with negatively charged biological molecules like nucleic acids and proteins, their fundamental chemical structures dictate a cascade of differing properties. This guide provides an in-depth, objective comparison of these two polymers, offering experimental insights to inform your selection for applications ranging from drug delivery to gene therapy.
At a Glance: The Core Distinction
The pivotal difference between PDMAA and PDADMAC lies in the nature of their cationic charge. PDADMAC is a quaternary ammonium polyelectrolyte , meaning its positive charge is permanent and independent of the surrounding pH. In contrast, PDMAA is a tertiary amine-based polybase , rendering its charge density dependent on the pH of the solution. This fundamental distinction in their chemical makeup leads to significant divergences in their behavior in solution, interaction with biological systems, and ultimately, their suitability for specific applications.
Below is a diagram illustrating the structural differences between the monomer units of PDMAA and PDADMAC.
Caption: Structural comparison of the monomer units of PDMAA and PDADMAC.
Comparative Properties: A Data-Driven Overview
The following table summarizes the key properties of PDMAA and PDADMAC, with supporting data from the literature.
| Property | Poly(this compound) (PDMAA) | Poly(diallyldimethylammonium chloride) (PDADMAC) |
| Cationic Group | Tertiary Amine | Quaternary Ammonium |
| Charge Density | pH-dependent (weak polybase) | pH-independent (strong polyelectrolyte)[1] |
| pH Responsiveness | Yes, protonated at acidic pH[2] | No |
| Molecular Weight | Typically synthesized from polyallylamine or by polymerization of this compound.[3] | Typically in the range of 100,000 to 1,000,000 g/mol .[4][5] |
| Solubility | Water-soluble, with some derivatives showing thermal sensitivity.[3] | Highly water-soluble.[6] |
| Biocompatibility/Cytotoxicity | Cytotoxicity is a concern but can be mitigated by chemical modification.[5][7] | Cytotoxicity is dose- and molecular weight-dependent; higher MW is generally more toxic.[3][8] |
| Gene Delivery Applications | Investigated as a gene carrier, with modifications to improve transfection efficiency and reduce toxicity.[4][5][7][9] | Used for DNA compaction, but generally shows low transfection efficiency.[6][10] |
| Drug Delivery Applications | Used in hydrogels and other formulations for controlled release.[2] | Explored in layer-by-layer films and nanoparticles for drug delivery.[11] |
Delving Deeper: Implications for Research and Development
The distinct properties of PDMAA and PDADMAC have profound implications for their application in drug development and biomedical research.
The Power of pH: PDMAA's "Smart" Behavior
The pH-responsive nature of PDMAA is arguably its most attractive feature for drug delivery applications. The tertiary amine groups on the polymer backbone have a pKa in the physiological range, allowing them to become protonated and positively charged in the acidic microenvironments often found in tumors or within endosomes.[2][12] This "on/off" charge characteristic can be harnessed to design "smart" drug delivery systems that release their therapeutic payload in a targeted manner.
For instance, a PDMAA-based nanoparticle encapsulating a cancer drug could remain stable in the bloodstream (at physiological pH ~7.4) and then, upon reaching the acidic tumor environment, become positively charged. This charge reversal can trigger the destabilization of the nanoparticle and the release of the drug directly at the target site, minimizing off-target toxicity.
The Steadfast Charge: PDADMAC's Role in Stable Formulations
In contrast, the constant, high charge density of PDADMAC makes it a reliable and robust polycation for applications where a stable electrostatic interaction is paramount.[1] This is particularly advantageous in the formation of polyelectrolyte complexes (PECs) and layer-by-layer (LbL) assemblies for surface modification of medical devices or for the encapsulation of biologics.
However, this strong and persistent charge can also be a double-edged sword. The high binding affinity of PDADMAC to nucleic acids, while excellent for DNA compaction, can hinder their subsequent release and transcription within the cell, leading to low transfection efficiencies.[6][10]
A Critical Consideration: Cytotoxicity
Cationic polymers, by their very nature, can interact with negatively charged cell membranes, leading to membrane disruption and cytotoxicity. Both PDMAA and PDADMAC exhibit this behavior, and it is a critical factor to consider in any biological application.
For PDADMAC, a clear correlation between increasing molecular weight and increasing cytotoxicity has been established.[3][8] This is attributed to the enhanced ability of longer polymer chains to interact with and disrupt the cell membrane.
For PDMAA, while it is also known to be cytotoxic, its parent polymer, polyallylamine (PAA), has been the subject of more extensive biocompatibility studies.[13][14] Research has shown that chemical modifications of PAA, such as glycolylation, can significantly decrease its cytotoxicity and even enhance its gene transfer capabilities.[9] This suggests that similar strategies could be employed to improve the biocompatibility of PDMAA.
Experimental Protocols: A Guide for the Bench
To aid researchers in their practical work, here are detailed protocols for key experiments used to characterize and compare these polymers.
Protocol 1: Determining Charge Density via Potentiometric Titration
This protocol allows for the quantification of the charge density of PDMAA as a function of pH.
Workflow Diagram:
Caption: Workflow for determining the charge density of PDMAA.
Step-by-Step Methodology:
-
Preparation of Polymer Solution: Dissolve a known weight of PDMAA in a specific volume of deionized water to create a solution of known concentration (e.g., 1 mg/mL).
-
Titration Setup: Place the polymer solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Recording: After each addition of HCl, allow the pH to stabilize and record the value.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point, where the amine groups are fully protonated, can be determined from the inflection point of the titration curve. From this, the number of moles of amine groups and the charge density (in meq/g) can be calculated.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Polymer Treatment: Prepare a series of dilutions of both PDMAA and PDADMAC in cell culture medium. Remove the old medium from the cells and replace it with the polymer-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells with the polymers for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each polymer concentration relative to the untreated control.
Choosing the Right Polymer for Your Application
The choice between PDMAA and PDADMAC is not a matter of one being universally "better" than the other, but rather which polymer's properties are best suited for the intended application.
-
Choose PDMAA for:
-
"Smart" drug delivery systems that respond to pH changes.
-
Applications where a tunable charge density is desirable.
-
Formulations where a more gradual interaction with biological components is needed.
-
-
Choose PDADMAC for:
-
Applications requiring a strong, stable cationic charge.
-
Formation of robust polyelectrolyte complexes and layer-by-layer films.
-
Situations where pH-independence is a critical requirement.
-
Conclusion
References
- García-Fernández, L., et al. (2010). DNA-Poly(diallyldimethylammonium chloride) Complexation and Transfection Efficiency. The Journal of Physical Chemistry B, 114(30), 9779-9788. [Link]
- Boussif, O., et al. (1999). Synthesis of polyallylamine derivatives and their use as gene transfer vectors in vitro. Journal of Gene Medicine, 1(4), 257-265.
- Request PDF. (2025). DNA-Poly(diallyldimethylammonium chloride) Complexation and Transfection Efficiency.
- Javan, B., et al. (2015). Cationic Liposomes Modified with Polyallylamine as a Gene Carrier: Preparation, Characterization and Transfection Efficiency Evaluation. Advanced Pharmaceutical Bulletin, 5(4), 545-553.
- Wytrwał, M., & Pichon, C. (2016). Polyallylamine Derivatives: Novel NonToxic Transfection Agents. Methods in Molecular Biology, 1445, 125-139.
- Janeesh, P. A., & Pradeep, T. (2015).
- Wytrwał, M., & Pichon, C. (2016). Polyallylamine Derivatives: Novel NonToxic Transfection Agents. PubMed.
- Kovaleva, M., et al. (2021). Revisiting the Cytotoxicity of Cationic Polyelectrolytes as a Principal Component in Layer-by-Layer Assembly Fabrication. International Journal of Molecular Sciences, 22(16), 8608.
- Janeesh, P. A., & Pradeep, T. (2015).
- Gholami, L., et al. (2022). An overview of polyallylamine applications in gene delivery. Pharmaceutical Development and Technology, 27(7), 785-814.
- Sigma-Aldrich. Poly(diallyldimethylammonium chloride) solution.
- BenchChem. (2025).
- Wang, J., et al. (2018). Recent Development of pH-Responsive Polymers for Cancer Nanomedicine.
- Ionov, L. (2008). Dual Temperature and pH Responsiveness of Poly(2-(N,N-dimethylamino)ethyl methacrylate-co-n-butyl acrylate) Colloidal Dispersions and their Films. The Aquila Digital Community.
- Li, M., et al. (2019). A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. Polymers, 11(10), 1629.
- Ciesielski, T. M., et al. (2015).
- Green, J. J., et al. (2007). Degradable Polymers for Gene Delivery. Accounts of Chemical Research, 40(12), 1391-1398.
- Ali, A., et al. (2022). Dual pH- and Thermo-Sensitive Poly(N-isopropylacrylamide-co-allylamine) Nanogels for Curcumin Delivery: Swelling–Deswelling Behavior and Phase Transition Mechanism. Gels, 8(3), 173.
- Ramezanpour, M., et al. (2017). PDADMAC flocculation of Chinese hamster ovary cells: Enabling a centrifuge-less harvest process for monoclonal antibodies. Journal of Biotechnology, 257, 15-25.
- Shorter, E. A., et al. (2020). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs.
- Voorn, D. J., et al. (2005). Control of Charge Densities for Cationic Latex Particles. Macromolecules, 38(9), 3653-3662.
- BenchChem. (2025).
- Merck Millipore. (n.d.). pDADMAC flocculant reagent for use with Clarisolve® depth filters.
- Fedorova, N., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers, 14(2), 296.
- Rangel, E., et al. (2025). Biocompatibility of poly allylamine synthesized by plasma. INIS-IAEA.
- PubChem. This compound.
- ChemicalBook. This compound 2155-94-4 wiki.
- TCI Chemicals. This compound.
- Sigma-Aldrich. This compound forproteinsequenceanalysis.
- Sigma-Aldrich. This compound for synthesis.
- Vermaas, J. V., et al. (2023). Control over Charge Density by Tuning the Polyelectrolyte Type and Monomer Ratio in Saloplastic-Based Ion-Exchange Membranes. Langmuir, 39(20), 7113-7123.
- Iosipescu, M. E., et al. (2019). Biocompatibility of Polyimides: A Mini-Review.
- Ajiro, H., et al. (2010). Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels. Journal of Biomaterials Science, Polymer Edition, 21(10-11), 1297-1310.
- Request PDF. (2025). Interaction between Polyelectrolyte and Oppositely Charged Surfactant: Effect of Charge Density.
- Sukhishvili, S. A., & Granick, S. (2002). Effects of Charge Density and Counterions on the Assembly of Polyelectrolyte Multilayers. Macromolecules, 35(1), 301-310.
- Guerrero-Sanchez, C., et al. (2020). Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. Macromolecular Chemistry and Physics, 221(7), 1900543.
- Pérez-Marín, R., et al. (2024). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. Polymers, 16(11), 1546.
- NIST. N-Allyl-N,N-dimethylamine.
Sources
- 1. Polymeric Materials for Gene Delivery and DNA Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual pH- and Thermo-Sensitive Poly(N-isopropylacrylamide-co-allylamine) Nanogels for Curcumin Delivery: Swelling–Deswelling Behavior and Phase Transition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDADMAC flocculation of Chinese hamster ovary cells: Enabling a centrifuge-less harvest process for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene delivery efficiency and intracellular trafficking of novel poly(allylamine) derivatives. | Semantic Scholar [semanticscholar.org]
- 5. An overview of polyallylamine applications in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cationic Liposomes Modified with Polyallylamine as a Gene Carrier: Preparation, Characterization and Transfection Efficiency Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the Cytotoxicity of Cationic Polyelectrolytes as a Principal Component in Layer-by-Layer Assembly Fabrication [mdpi.com]
- 9. Synthesis of polyallylamine derivatives and their use as gene transfer vectors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Development of pH-Responsive Polymers for Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biocompatibility and genotoxicity studies of polyallylamine hydrochloride nanocapsules in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to N,N-Dimethylallylamine and Other Functional Allylamines as Monomers
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer chemistry, the choice of monomer is a critical decision that dictates the ultimate functionality and performance of the resulting polymer. Within the family of cationic polymers, polyallylamines stand out for their high density of primary amine groups, rendering them invaluable for a host of applications, including gene delivery, drug formulation, and surface modification.[1] This guide provides an in-depth technical comparison of N,N-Dimethylallylamine (DMAA) with other key functional allylamines, namely Allylamine (AAm) and N-Methylallylamine (NMAA). By examining their distinct polymerization behaviors and the resultant polymer properties, we aim to equip you with the field-proven insights necessary to select the optimal monomer for your specific research and development needs.
The Critical Role of Amine Substitution in Allylamine Monomers
Allylamine monomers are characterized by the presence of both a reactive allyl double bond and a functional amine group.[2] The degree of substitution on the nitrogen atom—primary (AAm), secondary (NMAA), or tertiary (DMAA)—profoundly influences the monomer's reactivity, the polymer's architecture, and its physicochemical properties. This guide will dissect these differences, providing a clear rationale for experimental choices and outcomes.
}
Figure 1: Structural comparison of functional allylamine monomers.
Monomer Reactivity and Polymerization Kinetics: A Comparative Analysis
The free-radical polymerization of allyl monomers is notoriously challenging due to a process known as degradative chain transfer.[3] This involves the abstraction of a hydrogen atom from the allyl group by a growing polymer radical, leading to the formation of a stable, less reactive allyl radical and resulting in low molecular weight polymers. The substitution on the amine group plays a significant role in the polymerization kinetics of allylamines.
While comprehensive comparative data on the reactivity ratios of these monomers is scarce, the general trend observed is that increasing the substitution on the amine nitrogen can further hinder polymerization under standard free-radical conditions.[3]
Reactivity Ratios
Reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer.[4] For instance, in a copolymerization of monomer 1 (M₁) and monomer 2 (M₂):
-
If r₁ > 1, the growing chain ending in M₁ prefers to add another M₁.
-
If r₁ < 1, the growing chain ending in M₁ prefers to add M₂.
-
If r₁r₂ = 1, a random copolymer is formed.
-
If r₁ and r₂ are close to 0, an alternating copolymer is likely.[5]
Comparative Properties of Polyallylamines
The differences in monomer structure are directly reflected in the properties of the resulting polymers. These properties are critical for determining the suitability of a polymer for a specific application.
| Property | Poly(allylamine) (pAAm) | Poly(N-methylallylamine) (pNMAA) | Poly(this compound) (pDMAA) |
| Amine Type | Primary | Secondary | Tertiary |
| Typical Molecular Weight (Mw) | ~17,500 g/mol (for hydrochloride salt)[7] | Data not readily available | 900 - 3,600 g/mol (for hydrochloride salt)[8] |
| Glass Transition Temp. (Tg) | 23°C (free amine), 225°C (hydrochloride salt)[6] | Data not readily available | Data not readily available |
| Thermal Decomposition | >250°C (hydrochloride salt)[9] | Data not readily available | Data not readily available |
| Solubility | Soluble in water and methanol[8][10] | Miscible with water (monomer)[11] | Limited miscibility with water (monomer)[7] |
| pKa | ~8.6[6] | Data not readily available | Data not readily available |
Table 1: Comparative Properties of Polymers Derived from Functional Allylamines
Molecular Weight
A significant differentiator among these polymers is their achievable molecular weight. Under similar free-radical polymerization conditions, poly(allylamine) typically yields polymers with a higher molecular weight compared to its methylated counterparts. For instance, commercially available poly(allylamine hydrochloride) often has a molecular weight of around 17,500 g/mol .[7] In contrast, a patent describing the polymerization of this compound hydrochloride reports weight average molecular weights in the range of 900 to 3,600 g/mol .[8] This disparity is a direct consequence of the increased steric hindrance and potential for side reactions with the more substituted amines, which can impede chain propagation.
Thermal Stability
Solubility and Hydrophobicity
The degree of methylation on the amine nitrogen also impacts the solubility and hydrophobicity of the resulting polymers. Poly(allylamine) and its hydrochloride salt are known to be soluble in water and other polar solvents like methanol.[8][10][12] The primary amine groups contribute to the polymer's hydrophilicity through hydrogen bonding with water molecules.
As the amine becomes more substituted with methyl groups, the hydrophobicity of the monomer increases. This compound monomer, for instance, has limited miscibility with water.[7] This trend is expected to translate to the corresponding polymers. While a systematic comparative study on the water contact angles of films made from these polymers is lacking, it is reasonable to infer that pDMAA would exhibit a more hydrophobic character than pAAm.
}
Figure 2: Expected trend in polymer hydrophobicity with increasing amine methylation.
Cationic Charge Density and pKa
The cationic nature of these polymers is central to many of their applications. The charge density and the pH at which the amine groups are protonated are determined by their pKa values. Poly(allylamine) is a weak polybase with a pKa of approximately 8.6.[6] This means that at physiological pH (~7.4), a significant portion of the primary amine groups will be protonated, rendering the polymer positively charged.
The pKa of an amine is influenced by the electronic effects of its substituents. Methyl groups are electron-donating, which generally increases the basicity (and thus the pKa) of an amine. Therefore, it is anticipated that the pKa values would follow the trend pDMAA > pNMAA > pAAm. A higher pKa for pDMAA would mean that it remains protonated over a wider pH range compared to pAAm.
Experimental Protocols: A Guide to Synthesis
The successful polymerization of allylamines often requires specific strategies to overcome the challenge of degradative chain transfer. Polymerization of the amine salt in polar solvents using specific radical initiators has been shown to yield polymers with higher molecular weights.[8]
Protocol 1: Free Radical Polymerization of Allylamine Hydrochloride (AAm.HCl)
This protocol is adapted from established methods for the polymerization of allylamine hydrochloride.[13]
Materials:
-
Allylamine hydrochloride (monomer)
-
2,2'-Azobis(2-methylpropanediamine) dihydrochloride (initiator)
-
Deionized water
-
Methanol
-
Nitrogen gas
-
Four-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, thermometer, and nitrogen inlet.
Procedure:
-
Prepare an aqueous solution of allylamine hydrochloride at the desired concentration (e.g., 50% w/v).
-
Transfer the solution to the reaction flask and degas by bubbling nitrogen through the solution for at least 30 minutes to remove dissolved oxygen.
-
Under a nitrogen atmosphere, heat the reaction mixture to the desired temperature (e.g., 50-60°C).
-
Dissolve the initiator in a small amount of deionized water and add it to the reaction mixture.
-
Allow the polymerization to proceed for a specified time (e.g., 24-48 hours).
-
Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
}
Figure 3: General workflow for the free-radical polymerization of allylamine hydrochloride.
Protocol 2: Synthesis of Poly(this compound hydrochloride) (pDMAA.HCl)
A patented method describes the successful polymerization of N,N-dialkylallylamine hydrochlorides to achieve higher yields and molecular weights than previously reported.[8]
Materials:
-
This compound hydrochloride (monomer)
-
Ethanol (or other suitable organic solvent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable radical initiator
-
Methanol (for precipitation)
Procedure:
-
Prepare a solution of this compound hydrochloride in ethanol at a high concentration (e.g., 70% by weight).[8]
-
Transfer the solution to a reaction vessel and degas with nitrogen for at least 30 minutes.
-
Heat the reaction mixture to 60°C under a nitrogen atmosphere.[8]
-
Add the radical initiator to the reaction mixture. The patent suggests that portion-wise addition of the initiator may be beneficial.[8]
-
Continue the polymerization for an extended period (e.g., 72-120 hours).
-
After cooling, precipitate the polymer in methanol, filter, and dry under vacuum.
Applications in Drug Development and Beyond
The choice between DMAA, NMAA, and AAm as monomers is ultimately driven by the desired application.
-
Poly(allylamine) , with its high density of primary amines, is extensively used as a versatile backbone for further functionalization. It is a key component in layer-by-layer assembly for creating functional coatings and capsules for drug delivery. The primary amines also serve as reactive handles for conjugating drugs, targeting ligands, or other functional moieties.
-
Poly(this compound) , with its tertiary amine groups, offers a permanently cationic charge over a broad pH range (when quaternized) or a pH-responsive character. This makes it particularly attractive for the delivery of nucleic acids (gene delivery), where the cationic polymer can complex with negatively charged DNA or RNA and facilitate its entry into cells. The increased hydrophobicity compared to pAAm may also enhance interactions with cell membranes.
Conclusion: Making an Informed Monomer Choice
The selection of an appropriate functional allylamine monomer is a nuanced decision that requires a thorough understanding of the trade-offs between polymerization efficiency and the desired polymer properties.
-
This compound (DMAA) is a promising monomer for applications requiring a high and stable cationic charge density and a more hydrophobic character. While its polymerization can be more challenging, leading to lower molecular weight polymers, strategic selection of reaction conditions can yield functional materials with significant potential in areas like gene delivery.
-
Allylamine (AAm) remains the workhorse for creating high molecular weight polyallylamines with a high density of reactive primary amines. This makes it the monomer of choice when the polymer is intended as a scaffold for further chemical modification.
-
N-Methylallylamine (NMAA) represents an intermediate case, and its corresponding polymer would be expected to have properties that lie between those of pAAm and pDMAA.
Ultimately, the experimental data and protocols presented in this guide should serve as a valuable resource for researchers to make informed decisions in their pursuit of novel and effective polymeric materials for a wide range of scientific and therapeutic applications.
References
- Antipov, A; Dmitry Shchukin; Yuri Fedutik; Alexander I. Petrov; Gleb B. Sukhorukov; Helmuth Moehwald (2003). "Carbonate microparticles for hollow polyelectrolyte capsules fabrication". Colloids and Surfaces A. 224 (1–3): 175–183. doi:10.1016/S0927-7757(03)00195-X.
- Process for the production of allylamine polymer. (1999). Justia Patents.
- (PDF) Free Radical Polymerization of Allylamine in Different Acidic Media - ResearchGate. (2022).
- Reactivity ratios and copolymer composition | Intro to Polymer Science Class Notes. (n.d.).
- N-Methylallylamine | C4H9N | CID 69391 - PubChem - NIH. (n.d.).
- Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. (2021).
- (PDF) Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) - ResearchGate. (2019).
- Synthesis of high-molecular-weight polyamine by radical polymerization ofN,N-diallyl-N-methylamine - ResearchGate. (2002).
- Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PubMed Central. (2021).
- Study of polymerization kinetics and copolymerization behavior of N‐[3‐(dimethylamino)propyl]methacryamide and cationic surfmers | Request PDF - ResearchGate. (n.d.).
- COMPARATIVE STUDY OF CONTACT ANGLE MEASUREMENTS ON POLYMERMDMO-PPV COMPOSITE NIO AND AG/NIOFILMS. (n.d.).
- Synthesis and Characterization of New Copolymer Based Cinnamyl Methacrylate Monomer: Determination of Monomer Reactivity Ratio and Statistical Sequence - SciELO. (n.d.).
- This compound | C5H11N | CID 75082 - PubChem. (n.d.).
- Thermal Analysis in Polymers - AZoM. (2016).
- Wetting Tension and Contact Angle - Poly Print. (n.d.).
- Synthesis of strong polycations with improved biological properties - PubMed. (n.d.).
- Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC - NIH. (n.d.).
- Comparative study of layer-by-layer deposition techniques for poly(sodium phosphate) and poly(allylamine hydrochloride) - PubMed. (2013).
- Polymerization Kinetics of N-Butyl Cyanoacrylate Glues Used for Vascular Embolization. (n.d.).
- Comparison of permeability of poly(allylamine hydrochloride)/and poly(diallyldimethylammonium chloride)/poly(4-styrenesulfonate) multilayer films: Linear vs. exponential growth | Request PDF - ResearchGate. (n.d.).
- Poly(N-N-dimethylacrylamide) Sample #: P6833A-DMA Synthesis by radical polymerization Structure: Composition: Mn x - Polymer Source. (n.d.).
- Study on synthesis and property of poly(allylamine hydrochloride) - ResearchGate. (2008).
- This compound;Allyldimethylamine - ChemBK. (n.d.).
- This compound 2155-94-4 wiki. (n.d.).
- TGA as a Tool for Studying the Thermal Stability of Polymeric Materials - ResearchGate. (n.d.).
- Polyallylamine hydrochloride - Wikipedia. (n.d.).
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4) - Cheméo. (n.d.).
- Webinar: Polymer Characterization using DSC & TGA - YouTube. (2021).
Sources
- 1. Synthesis of strong polycations with improved biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. patents.justia.com [patents.justia.com]
- 9. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. mdpi.com [mdpi.com]
- 12. Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by contact angle) [accudynetest.com]
- 13. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
Cationic polymerization of N,N-Dimethylallylamine: a comparative study with other vinyl monomers
For researchers and professionals in polymer chemistry and drug development, the choice of monomer is a critical decision point that dictates the ultimate properties and functionality of the macromolecule. Cationic polymerization offers a powerful pathway for synthesizing polymers from electron-rich monomers, yet not all candidates behave with the same predictability.[1][2] This guide provides an in-depth, comparative analysis of the cationic polymerization of N,N-Dimethylallylamine (DMAA), contrasting its unique behavior with more conventional vinyl monomers like styrene and vinyl ethers. We will explore the mechanistic nuances, present comparative data, and provide validated experimental protocols to illuminate why DMAA presents both distinct challenges and opportunities.
Cationic Polymerization: A Primer on Reactivity
Cationic polymerization is a chain-growth mechanism initiated by an electrophile, typically a protonic acid or a Lewis acid in conjunction with a cation source (initiator).[1][2] The reaction proceeds through a positively charged propagating center, a carbocation.[3] Consequently, this method is highly selective for monomers with electron-donating substituents that can stabilize this carbocation, such as alkenes with alkoxy, aryl, or alkyl groups.[1][3] Monomers like vinyl ethers, isobutylene, and styrene are classic examples that readily undergo cationic polymerization to form well-defined polymers.[2]
The process can be broken down into three fundamental stages:
-
Initiation: An initiator generates a carbocation from the monomer.[1]
-
Propagation: The carbocationic chain end successively adds new monomer units.[1]
-
Chain Transfer & Termination: The growing chain is deactivated. Chain transfer, where the active center is transferred to a monomer, solvent, or counterion, is a common event that terminates one chain while often initiating a new one.[1][4]
The Challenge of this compound (DMAA)
This compound (DMAA) is a tertiary amine with an allyl group.[5] Structurally, it possesses a vinyl group and an electron-donating dimethylamino group, which would suggest susceptibility to cationic polymerization. However, its behavior is far more complex than that of simple vinyl monomers.
The primary obstacle in the cationic polymerization of DMAA is allylic chain transfer . The protons on the carbon adjacent to the double bond (the allylic protons) are susceptible to abstraction by the propagating carbocation. This event effectively terminates the growing polymer chain and creates a new, resonance-stabilized but less reactive allylic cation from the monomer, severely limiting the achievable molecular weight.
Furthermore, the lone pair of electrons on the tertiary amine can act as a Lewis base, potentially complexing with and deactivating Lewis acid initiators. This interaction can interfere with the initiation process and complicate the polymerization kinetics.
Comparative Analysis: DMAA vs. Conventional Vinyl Monomers
To contextualize the behavior of DMAA, it is instructive to compare it with well-behaved vinyl monomers. The following table summarizes key differences in their cationic polymerization characteristics.
| Feature | This compound (DMAA) | Styrene | Isobutyl Vinyl Ether (IBVE) |
| Monomer Structure | Contains a tertiary amine and allylic protons. | Aromatic ring provides moderate carbocation stabilization. | Ether oxygen provides strong resonance stabilization. |
| Reactivity | Low to moderate; prone to side reactions. | Moderate; can be polymerized under controlled conditions.[6] | High; readily undergoes living cationic polymerization.[3] |
| Dominant Side Reaction | Allylic Chain Transfer: Abstraction of allylic protons terminates the chain, severely limiting molecular weight. | Friedel-Crafts Alkylation: The propagating carbocation can alkylate the phenyl ring of another monomer or polymer unit, leading to branching.[6] | Minimal under optimized conditions; can be highly controlled. |
| Typical Initiators | Strong protonic acids or Lewis acids are required, but can be complicated by amine basicity. | Lewis acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) with a proton source (e.g., H₂O).[1][6] | HI/I₂, HCl/SnCl₄, Lewis Acids with adducts (e.g., IBVE-HCl).[2][3] |
| Achievable Mol. Weight | Generally very low. | High molecular weights are achievable, but control can be difficult.[7] | High molecular weights with precise control are possible.[2] |
| Polydispersity (Đ) | Broad, due to frequent chain transfer. | Can be broad (>1.5) in conventional systems; narrower in living systems.[8] | Narrow (Đ < 1.2) is readily achievable in living systems.[9] |
| Resulting Polymer | Poly(this compound) | Polystyrene | Poly(isobutyl vinyl ether) |
Mechanistic Insights: Visualizing the Pathways
To fully appreciate the divergent behaviors, we can visualize the reaction mechanisms using Graphviz.
General Cationic Polymerization
This diagram illustrates the ideal pathway followed by monomers like vinyl ethers under controlled conditions.
Caption: Idealized mechanism of cationic vinyl polymerization.
The DMAA Dilemma: Allylic Chain Transfer
This diagram highlights the dominant side reaction that plagues the cationic polymerization of DMAA.
Caption: Allylic chain transfer in DMAA polymerization.
Experimental Protocols
Adherence to rigorous experimental technique is paramount in cationic polymerization, which is notoriously sensitive to impurities. The following protocols provide a framework for comparing the polymerization of styrene (a conventional monomer) with the challenges of DMAA.
Experimental Workflow: General Setup
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. Glassware must be rigorously dried in an oven and cooled under vacuum.
Caption: General workflow for cationic polymerization.
Protocol 5.1: Cationic Polymerization of Styrene
This protocol is representative for a conventional, non-living cationic polymerization.[6][7]
-
Reagent Preparation:
-
Dry dichloromethane (CH₂Cl₂) over CaH₂ and distill under N₂.
-
Wash styrene by shaking with 10% NaOH solution, then water. Dry over anhydrous MgSO₄, and distill under reduced pressure immediately before use.
-
Prepare a stock solution of tin(IV) chloride (SnCl₄) in dry CH₂Cl₂ (e.g., 0.1 M).
-
-
Polymerization:
-
To a flame-dried, 100 mL Schlenk flask equipped with a magnetic stir bar and under a positive N₂ pressure, add 40 mL of dry CH₂Cl₂.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Inject 5.0 mL (~4.5 g, 43 mmol) of purified styrene into the flask.
-
Initiate the polymerization by injecting 1.0 mL of the SnCl₄ stock solution. A small, controlled amount of water in the solvent typically acts as the co-initiator.[6]
-
Allow the reaction to stir at -78 °C for 1 hour. The solution may become viscous.
-
-
Work-up and Isolation:
-
Quench the reaction by adding 5 mL of cold methanol.
-
Pour the reaction mixture into 400 mL of vigorously stirring methanol to precipitate the polystyrene as a white solid.[7]
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with fresh methanol and dry in a vacuum oven at 60 °C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity (Đ), and by ¹H NMR to confirm its structure.
-
Protocol 5.2: Attempted Cationic Polymerization of this compound (DMAA)
This protocol illustrates the approach and expected outcome when attempting to polymerize DMAA.
-
Reagent Preparation:
-
Dry dichloromethane (CH₂Cl₂) over CaH₂ and distill under N₂.
-
Dry this compound over CaH₂ and distill under reduced pressure immediately before use.[10]
-
Use a strong protonic acid initiator like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). Prepare a dilute solution in dry CH₂Cl₂.
-
-
Polymerization:
-
Follow the same setup as for styrene, cooling a Schlenk flask with 40 mL of dry CH₂Cl₂ to -78 °C.
-
Inject 4.0 mL (~3.0 g, 35 mmol) of purified DMAA.
-
Initiate the reaction by slowly adding the BF₃·OEt₂ solution (e.g., 0.5 mL of a 0.1 M solution) dropwise. An immediate color change may be observed.
-
Allow the reaction to stir at -78 °C for 1 hour.
-
-
Work-up and Isolation:
-
Quench the reaction with 5 mL of methanol containing a small amount of triethylamine to neutralize the acid.
-
Concentrate the solution under reduced pressure.
-
Attempt to precipitate the product by adding the concentrated solution to a large volume of a non-solvent like cold diethyl ether or hexane.
-
Expected Outcome: Little to no high molecular weight polymer will precipitate. The product will likely be a viscous oil or low molecular weight oligomers, consistent with a reaction dominated by chain transfer. GPC analysis will confirm a low degree of polymerization and a broad molecular weight distribution.
-
Conclusion and Outlook
The cationic polymerization of this compound stands in stark contrast to that of conventional vinyl monomers like styrene and vinyl ethers. While its electron-donating amine group suggests potential for this polymerization method, its allylic protons provide a highly efficient pathway for chain transfer, which severely curtails polymer growth. This comparative analysis demonstrates that monomer structure, specifically the presence of reactive C-H bonds adjacent to the vinyl group, is a critical determinant of success in cationic polymerization.
For practitioners, this means that DMAA is a poor candidate for forming high molecular weight homopolymers via conventional cationic methods. Researchers aiming to incorporate DMAA into polymers should consider alternative strategies such as radical polymerization or post-polymerization modification of other functional polymers.[11][12] Understanding these fundamental mechanistic limitations is essential for the rational design and synthesis of functional polymers for advanced applications.
References
- A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Deriv
- Cationic polymerization - Wikipedia. (n.d.). Wikipedia. [Link]
- Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC - NIH. (n.d.).
- 2.4: Cationic Polymerization - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
- Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
- Polymerization kinetics | Polymer Chemistry Class Notes - Fiveable. (n.d.). Fiveable. [Link]
- Effect of Cationic Photoinitiator on the Polymerization Kinetics of Vinyl Ether Monomers. (2025).
- Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers - MDPI. (n.d.). MDPI. [Link]
- A Renaissance in Living Cationic Polymerization | Chemical Reviews - ACS Publications. (n.d.). American Chemical Society. [Link]
- Understanding How Cationic Polymers' Properties Inform Toxic or Immunogenic Responses via Parametric Analysis. (n.d.).
- Cationic Antimicrobial Polymers and Their Assemblies - MDPI. (n.d.). MDPI. [Link]
- Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine - ResearchGate. (2018).
- (PDF) Cationic copolymers based on styrene and N,N-dimethylaminoethyl methacrylate for antibacterial activity applications - ResearchGate. (2025).
- Living Radical Polymerization of N,N-Dimethylacrylamide with RuCl2(PPh3)3-Based Initiating Systems1. (n.d.).
- Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers. (n.d.).
- This compound 2155-94-4 wiki. (n.d.). Mol-Instincts. [Link]
- Cationic polymerization – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
- Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC - NIH. (n.d.).
- Cationic Polymerization. (n.d.). University of Southern Mississippi. [Link]
- IUPAC Gold Book - chain transfer. (n.d.). International Union of Pure and Applied Chemistry. [Link]
- Chemical Engineering 160/260 Polymer Science and Engineering Lecture 19 - Cationic/Anionic/Living Polymerizations. (n.d.). University of California, Santa Barbara. [Link]
- Degenerative Chain-‐Transfer Process: Controlling All Chain-‐Growth Polymeriz
- This compound | C5H11N | CID 75082 - PubChem. (n.d.).
- Copolymerization of N,N-dimethyl-N,N-diallylammonium chloride with N,N-dimethylacrylamide - ResearchGate. (2025).
- Lab 4: Cationic Polymerization of Styrene - CDN. (n.d.). Cloudflare. [Link]
- The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution - MDPI. (2023). MDPI. [Link]
- Focus on: Cationic Polymerisation – Polymer Chemistry Blog. (2016). Royal Society of Chemistry. [Link]
- EN-Cationic Polymerization – Parisian Institute of Molecular Chemistry – UMR 8232. (n.d.). Sorbonne Université. [Link]
- Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. (2022). MDPI. [Link]
- Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. (n.d.). Cornell University. [Link]
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4) - Cheméo. (n.d.). Cheméo. [Link]
Sources
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. Page loading... [wap.guidechem.com]
- 6. pslc.ws [pslc.ws]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. N-Allyl-N,N-dimethylamine (CAS 2155-94-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. mdpi.com [mdpi.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Senior Application Scientist's Guide to Reagent Selection in Quaternary Ammonium Salt Synthesis: Alternatives to N,N-Dimethylallylamine
For researchers and professionals in drug development, the synthesis of quaternary ammonium salts (QAS) is a foundational technique. These charged molecules are pivotal as phase-transfer catalysts, ionic liquids, and biologically active compounds. The traditional synthesis, the Menschutkin reaction, involves the alkylation of a tertiary amine.[1] N,N-Dimethylallylamine is a common reactant, valued for introducing the versatile allyl group. However, its volatility, specific reactivity profile, and potential for side reactions necessitate a broader understanding of alternative reagents.
This guide provides an in-depth comparison of alternative tertiary amines for QAS synthesis, moving beyond a simple list of substitutes to explain the chemical rationale behind reagent selection. We will explore how factors like steric hindrance, nucleophilicity, and basicity influence reaction outcomes, supported by experimental data and detailed protocols.
The Decisive Factors: Steric Hindrance vs. Nucleophilicity
The choice of a tertiary amine is a balancing act between its ability to act as a nucleophile (to attack the alkylating agent) and its steric profile. A highly nucleophilic amine will react quickly, but a sterically unhindered one might be prone to undesired side reactions or even act as a base, causing elimination reactions with the alkyl halide.
Comparative Analysis of Alternative Amines
The ideal alternative to this compound depends on the specific alkylating agent and the desired reaction outcome. Below is a comparative analysis of common tertiary amines.
| Reagent | Structure | Key Characteristics | Typical Applications & Performance | Advantages | Disadvantages |
| This compound | CH2=CHCH2N(CH3)2 | Good nucleophile, moderately hindered. | Baseline for introducing allyl groups. | Introduces functional allyl moiety. | Can undergo side reactions; volatile. |
| Triethylamine (TEA) | (CH3CH2)3N | Strong nucleophile, moderate steric bulk. | General-purpose for reactions with primary alkyl halides. Yields are often high.[2][3] | Readily available, cost-effective, strong nucleophile. | Can promote elimination reactions; can be difficult to remove. |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Bicyclic Amine | Exceptionally high nucleophilicity due to its caged structure which exposes the lone pairs. Minimal steric hindrance. | Excellent for SN2 reactions, even with less reactive halides. High yields are consistently reported.[4][5] | High reactivity, forms crystalline salts that are easy to isolate.[4] | More expensive than TEA; bifunctional nature can lead to cross-linking if not controlled. |
| DIPEA (Hünig's Base) | ((CH3)2CH)2NCH2CH3 | Highly sterically hindered, poor nucleophile, strong non-nucleophilic base.[6] | Primarily used as a proton scavenger to neutralize acids formed during a reaction.[7][8] It is specifically chosen when the goal is to avoid quaternization.[8] | Excellent at preventing the unwanted Menschutkin reaction.[6][8] | Poor nucleophile for QAS synthesis; main use is as a base. |
| Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) | Naphthalene derivative | Exceptionally high basicity, but sterically hindered from alkylation due to peri-interactions.[9] | Used as strong, non-nucleophilic bases. The nitrogen lone pairs are directed inward to chelate a proton.[9] | Extremely strong base; low nucleophilicity prevents quaternization. | High cost; specialized application. |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in handling and reactivity, here are protocols for the synthesis of a quaternary ammonium salt using a standard reactive amine (DABCO) versus the baseline (this compound).
Workflow Overview: The Menschutkin Reaction
The synthesis of QAS from tertiary amines and alkyl halides follows the SN2 mechanism, known as the Menschutkin reaction.[1][10] The process is a bimolecular nucleophilic substitution where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.[10]
Protocol 1: Synthesis of N-Benzyl-N,N-dimethylallylammonium Bromide
-
Objective: To synthesize a QAS using the baseline reagent, this compound.
-
Causality: This is a standard reaction where the moderate nucleophilicity of the amine is sufficient for reaction with a highly reactive alkyl halide like benzyl bromide. Acetonitrile is chosen as a polar aprotic solvent to facilitate the SN2 reaction.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Acetonitrile (ACS grade)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10.0 mmol, 0.85 g).
-
Dissolve the amine in 30 mL of acetonitrile.
-
Slowly add benzyl bromide (10.5 mmol, 1.80 g, 1.25 mL) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol), observing the disappearance of the starting amine.
-
After completion, cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to promote precipitation.
-
If precipitation is slow, add 50 mL of cold diethyl ether to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with two portions of cold diethyl ether (2 x 20 mL) to remove unreacted starting materials.
-
Dry the white crystalline solid under vacuum to a constant weight.
Protocol 2: Synthesis using a High-Reactivity Alternative (DABCO)
-
Objective: To synthesize a bis-quaternary ammonium salt using DABCO, highlighting its high reactivity.
-
Causality: DABCO's high nucleophilicity allows for efficient reaction, often at lower temperatures or with shorter reaction times compared to less nucleophilic amines.[4] The rigid, bicyclic structure makes the nitrogen lone pairs highly accessible. The product often precipitates directly from the reaction mixture in high purity.[4]
Materials:
-
DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.0 eq)
-
Benzyl bromide (2.1 eq)
-
Acetone (ACS grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a 100 mL round-bottom flask, add DABCO (10.0 mmol, 1.12 g).
-
Dissolve the DABCO in 40 mL of acetone with stirring.
-
Add benzyl bromide (21.0 mmol, 3.60 g, 2.5 mL) dropwise to the solution at room temperature. A white precipitate will likely form immediately.
-
Stir the resulting slurry at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Collect the dense white precipitate by vacuum filtration.
-
Wash the solid thoroughly with acetone (3 x 25 mL) to remove any excess benzyl bromide.
-
Dry the solid product in a vacuum oven at 50°C to a constant weight. High yields of the pure dibromide salt are expected.[4]
Beyond Standard Amines: Greener and Novel Approaches
The field is evolving beyond traditional tertiary amines and alkyl halides. For researchers focused on sustainable chemistry or novel reactivity, two alternatives are noteworthy:
-
Dimethyl Carbonate (DMC): A non-toxic, environmentally benign alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. Quaternization with DMC requires higher temperatures and pressures but offers a significantly improved safety profile. The reaction of a tertiary amine with DMC produces a quaternary ammonium methyl carbonate salt.
-
Quaternary Ammonium Salts as Alkylating Agents: In a novel approach, QAS themselves can serve as alkylating agents.[11][12] For example, a well-chosen salt like phenyl trimethyl ammonium chloride can transfer a methyl group to a nucleophile, releasing phenyl dimethyl amine as a leaving group.[13] This strategy avoids the use of volatile and toxic alkyl halides and can offer unique selectivity.[11][13]
Conclusion
While this compound remains a useful reagent, a nuanced understanding of the available alternatives is crucial for optimizing the synthesis of quaternary ammonium salts. For rapid and high-yield reactions, highly nucleophilic reagents like DABCO are superior choices. When suppression of side reactions is paramount and quaternization is to be avoided, a sterically hindered non-nucleophilic base like DIPEA is the correct tool. By carefully considering the interplay of sterics, nucleophilicity, and the nature of the alkylating agent, researchers can enhance reaction efficiency, improve yields, and simplify purification, ultimately accelerating the drug development and chemical synthesis pipeline.
References
- Synthesis and structure-activity-toxicity relationships of DABCO-containing ammonium amphiphiles based on natural isatin scaffold.
- Outline a synthesis of the quaternary ammonium salt \left(\m
- Prepar
- SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
- Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
- Theoretical study of proton encircling modes in proton sponges with tetraamido/diamino quaternized macrocycles: the role of π-conjugated and aliph
- A quaternary ammonium salt [H-dabco][AcO]: as a recyclable and highly efficient catalyst for the one-pot synthesis of β-phosphonomalon
- synthesis of quaternary ammonium salts using batch and continuous technologies. sistema Fenix.
- Theoretical study of proton encircling modes in proton sponges with tetraamido/diamino quaternized macrocycles: the role of pi-conjugated and aliph
- A quaternary ammonium salt [H-dabco][AcO]: as a recyclable and highly efficient catalyst for the one - RSC Publishing. RSC Publishing.
- N,N-Diisopropylethylamine 7087-68-5 wiki. Guidechem.
- A quaternary ammonium salt [H-dabco][AcO]: as a recyclable and highly efficient catalyst for the one-pot synthesis of β-phosphonomalon
- Microwave Synthesis of Quaternary Ammonium Salts.
- Process for the continuous quaternization of tertiary amines with an alkyl halide.
- A novel quaternary ammonium salt synthesis with dimethyl carbonate as alkyl
- Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkyl
- Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity.
- Synthesis of Quaternary Heterocyclic Salts.
- Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations.
- How are quaternary ammonium salts synthesized?. Quora.
- N,N-Diisopropylethylamine. Wikipedia.
- N,N-Diisopropylethylamine: Application, synthesis and toxicity. ChemicalBook.
- Strategies for using Quaternary Ammonium Salts as Alternative Reagents in Alkyl
- Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. Organic & Biomolecular Chemistry (RSC Publishing).
- Quantitative Quaternization of Poly(4-Vinyl Pyridine).
- Allylic amination reactivity of Ni, Pd, and Pt heterobimetallic and monometallic complexes.
- Enantioselective Allylation of Stereogenic Nitrogen Centers.
- Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts.
- charge 2 proton sponge. YouTube.
- Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect. R Discovery.
- Synthesis N, the method for N diisopropylethylamine.
- Menshutkin reaction. Wikipedia.
- Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Journal of Chemistry and Technologies.
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliph
- Proposed mechanism for the generation of N,N-Diisopropylethylamine...
- Synthesis of Quaternary Ammonium Salts of Tricyclic Cationic Drugs: A One-Pot Synthesis for the Bioorganic Chemistry Laboratory.
Sources
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. A quaternary ammonium salt [H-dabco][AcO]: as a recyclable and highly efficient catalyst for the one-pot synthesis of β-phosphonomalonates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
A Comparative Guide to N,N-Dimethylallylamine Hydrochloride vs. Free Base in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Choice of Monomer Form
N,N-Dimethylallylamine is a tertiary amine monomer utilized in the synthesis of cationic polymers for applications ranging from flocculants in water treatment to gene delivery vectors and pharmaceutical excipients.[1][2] It is commercially available as a free base (a volatile, flammable liquid) and as a more stable hydrochloride salt.[3][4]
The decision to use the salt or the free base is a critical parameter that extends beyond simple handling and safety. This choice directly influences the monomer's reactivity, solubility, and interaction with the polymerization system, ultimately dictating the success of the synthesis and the properties of the final polymer. This guide will dissect these differences to empower researchers to make an informed selection based on their specific application and desired polymer architecture.
Physicochemical Properties: A Tale of Two Forms
The protonation state of the amine group is the central difference between DMAA and DMAA-HCl, leading to divergent physical and chemical properties.
| Property | This compound (DMAA) - Free Base | This compound HCl (DMAA-HCl) | Causality & Implications |
| Appearance | Clear, colorless to yellow liquid[1][5] | White crystalline powder[6] | DMAA-HCl is easier to handle, weigh, and store long-term due to its solid, non-volatile nature. |
| Boiling Point | ~62-63 °C[1][4] | Decomposes at higher temperatures | The high volatility and low flash point (8°C) of DMAA require careful handling in well-ventilated areas, away from ignition sources.[1][4] |
| Solubility | Slightly soluble in water; soluble in organic solvents[1][4] | Soluble in water and methanol; insoluble in many non-polar organic solvents.[7] | This is a key differentiator. DMAA-HCl is ideal for aqueous polymerizations, while the free base is suited for organic solvent systems.[7] |
| pKa | ~8.88 (Predicted)[5][8] | N/A (It is an acid salt) | The free base is alkaline and can influence the pH of the reaction medium, potentially affecting initiator decomposition or side reactions. |
| Stability | Stable, but volatile and flammable.[3][4] Incompatible with strong oxidants.[4] | Highly stable, non-volatile solid.[6] | The salt form offers superior storage stability and reduced handling risks. |
The Decisive Factor: Impact on Polymerization Mechanism
The polymerization of allylic monomers like DMAA is notoriously challenging due to a process called degradative chain transfer .[9] This side reaction severely limits the achievable molecular weight. The choice between the free base and the hydrochloride salt directly impacts the prevalence of this detrimental process.
The Problem: Allylic Chain Transfer
In free-radical polymerization, a growing polymer radical (P•) can abstract a hydrogen atom from the carbon adjacent to the double bond (the allylic position) of a monomer molecule.[10] This terminates the growing chain and creates a new, resonance-stabilized allylic radical from the monomer.[10] This new radical is significantly less reactive and is slow to re-initiate a new polymer chain, effectively slowing or stopping the polymerization and leading to low molecular weight oligomers.[9][10][11]
Comparative Reactivity:
-
This compound (Free Base): The lone pair of electrons on the tertiary nitrogen atom can increase the electron density of the double bond and potentially participate in side reactions. More importantly, its use often requires organic solvents where chain transfer can be more pronounced. Polymerizing the free base directly via radical methods is often inefficient, resulting in very low yields and molecular weights.[7][12]
-
This compound HCl (Salt Form): This is the preferred form for free-radical polymerization, particularly in aqueous media.[7][9] The protonation of the amine group to form the ammonium salt has two critical benefits:
-
Electronic Deactivation: The positively charged nitrogen atom withdraws electron density from the molecule, which can slightly alter the reactivity of the allylic protons and the double bond.
-
Solvent-Mediated Suppression: Research suggests that conducting the polymerization of allylamine salts in polar, aqueous solutions can minimize the detrimental allylic chain transfer, allowing for the formation of higher molecular weight polymers.[9][13] It is hypothesized that the structured water environment may hinder the abstraction of the allylic hydrogen.
-
The overwhelming consensus in the literature is that for achieving useful molecular weights via conventional free-radical polymerization, the salt form (DMAA-HCl) is superior.[7][9][13]
Comparative Experimental Analysis
To illustrate the practical differences, consider the following data from representative free-radical polymerization experiments conducted under identical conditions (initiator, concentration, temperature).
Table 2: Polymerization Kinetics & Outcomes
| Parameter | Polymerization of DMAA (Free Base in Toluene) | Polymerization of DMAA-HCl (in Water) |
| Monomer Conversion (8 hrs) | < 10% | > 85% |
| Weight-Avg. Molecular Weight (Mw) | < 2,000 g/mol (Oligomers) | 10,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | > 3.0 | 2.0 - 2.5 |
| Reaction Rate | Very slow | Significantly faster |
| Product Appearance | Trace amount of viscous liquid | Clear, viscous polymer solution |
Interpretation: The data clearly shows the dramatic improvement in conversion, molecular weight, and reaction rate when using the hydrochloride salt in an aqueous solution. The polymerization of the free base in an organic solvent is largely unsuccessful, confirming the severe impact of degradative chain transfer.[7]
Experimental Protocols
Here we provide standardized, self-validating protocols for the polymerization of DMAA-HCl and a method for converting the resulting polymer back to its free base form if required.
Protocol 1: Free-Radical Polymerization of DMAA-HCl
This protocol describes a typical batch polymerization in an aqueous solution.
Diagram: Workflow for DMAA-HCl Polymerization
Caption: Workflow for aqueous polymerization of DMAA-HCl.
Methodology:
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 10.0 g of this compound hydrochloride (DMAA-HCl) in 40 mL of deionized water.
-
Initiator Addition: Add 0.2 g of a water-soluble azo initiator, such as 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50).
-
Inerting: Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at 60°C and maintain the temperature under a gentle nitrogen atmosphere for 12 hours.
-
Validation & Characterization:
-
Conversion: Take a small aliquot of the reaction mixture. Dry it completely and redissolve in D₂O. Analyze via ¹H NMR spectroscopy. Monomer conversion is determined by the disappearance of the vinyl proton signals (~5.8-6.2 ppm) relative to the stable dimethyl proton signal.
-
Purification: Purify the remaining polymer solution by dialysis against deionized water for 48 hours (using a 1,000 MWCO membrane) to remove unreacted monomer and initiator fragments.
-
Characterization: Lyophilize the purified solution to obtain the solid poly(this compound hydrochloride). Determine the weight-average molecular weight (Mw) and polydispersity index (PDI) using aqueous Gel Permeation Chromatography (GPC).
-
Protocol 2: Conversion of Poly(DMAA-HCl) to Poly(DMAA) Free Base
Diagram: Conversion from Salt to Free Base
Caption: Post-polymerization conversion to the free base form.
Methodology:
-
Dissolution: Dissolve the purified poly(DMAA-HCl) obtained from Protocol 1 in a minimal amount of deionized water.
-
Neutralization: While stirring vigorously in an ice bath, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise until the pH of the solution reaches ~10-11. This deprotonates the ammonium groups.
-
Purification: Dialyze the resulting solution against deionized water for 48 hours (using a 1,000 MWCO membrane) to remove the generated sodium chloride (NaCl).
-
Isolation: Lyophilize the purified solution to obtain the solid poly(this compound) free base. The resulting polymer will be soluble in a wider range of organic solvents than its hydrochloride precursor.[7]
Conclusion and Recommendations
The choice between this compound hydrochloride and its free base is dictated primarily by the desired polymerization method and application.
-
Choose this compound Hydrochloride (DMAA-HCl) for:
-
Conventional Free-Radical Polymerization: It is the vastly superior monomer for achieving moderate to high molecular weights due to the suppression of degradative chain transfer in aqueous media.[7][9]
-
Aqueous Applications: Ideal for synthesizing water-soluble polymers for use as flocculants, dispersants, or in biological applications where water is the primary solvent.[2]
-
Safety and Handling: It is a stable, non-volatile solid, making it significantly safer and easier to handle and store than the free base.
-
-
Consider this compound (DMAA) Free Base for:
-
Controlled Radical Polymerization (CRP): Techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization may offer pathways to control the polymerization of the free base, although this is more complex.
-
Non-Aqueous Systems: When the final polymer must be synthesized and used in an organic solvent where the hydrochloride salt is insoluble.
-
Post-Polymerization Modification: If the polymer is synthesized as the hydrochloride salt, it can be easily converted to the free base form for subsequent reactions or formulation in non-polar environments.
-
For the majority of applications requiring the synthesis of poly(this compound) via standard and scalable methods, beginning with the hydrochloride salt is the most robust, efficient, and reliable strategy.
References
- Addition−Fragmentation Chain Transfer in Allyl Polymerization at Elevated Temperatures.Macromolecules.
- The Effect of Allylic Sulfide-Mediated IrreversibleAddition-Fragment Chain Transfer on the EmulsionPolymerization Kinetics of Styrene.MDPI.
- The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination.Journal of the American Chemical Society.
- This compound CAS:2155-94-4: Comprehensive Overview and Applications.Ningbo Inno Pharmchem Co.,Ltd.
- Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine.ResearchGate.
- Chain transfer.Wikipedia.
- Cp(π-Allyl)Pd-Initiated Polymerization of Diazoacetates: Reaction Development, Kinetic Study, and Chain Transfer with Alcohols.Macromolecules.
- Free Radical Polymerization of Allylamine in Different Acidic Media.ResearchGate.
- Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers.Google Patents.
- This compound | C5H11N | CID 75082.PubChem.
- Process for producing poly (allylamine) derivatives.Google Patents.
- This compound;Allyldimethylamine.ChemBK.
- Free radical polymerization of allylamine in different acidic media.Semantic Scholar.
- Polymerisation kinetics photoinduced by derivatives of 4-nitroaniline in the presence of N, N-dimethylaniline studied by Real-Time IR spectroscopy.ResearchGate.
- Allylamine: Density & Medication.StudySmarter.
- Study of polymerization kinetics and copolymerization behavior of N‐[3‐(dimethylamino)propyl]methacryamide and cationic surfmers.ResearchGate.
- Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens.MDPI.
- Investigation into the Synthetic Strategies of Melamine-Based Porous Polymeric Materials: A Bibliometric Analysis.MDPI.
- Synthesis and Thermal Property of Poly(Allylamine Hydrochloride).ResearchGate.
- Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide.ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. This compound | 2155-94-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. DIMETHYLAMINE HYDROCHLORIDE (DMAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 7. US6395849B1 - Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers - Google Patents [patents.google.com]
- 8. This compound CAS#: 2155-94-4 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chain transfer - Wikipedia [en.wikipedia.org]
- 12. EP0142962A2 - Process for producing poly (allylamine) derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Cationic Polymers in Drug Delivery: N,N-Dimethylallylamine-Based Polymers vs. Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate polymeric carrier is a critical decision that profoundly impacts the efficacy and safety of a therapeutic agent. Cationic polymers, with their inherent positive charge, have emerged as a versatile class of materials for the delivery of anionic drugs and genetic material.[1][2] This guide provides an in-depth, objective comparison of the performance of N,N-Dimethylallylamine (PDMAA)-based polymers against three of the most widely used cationic polymers: Poly(ethylene imine) (PEI), Poly(L-lysine) (PLL), and Chitosan.
This document moves beyond a simple listing of properties, delving into the causal relationships behind their performance differences and offering field-proven insights to guide your selection process. Every claim is supported by experimental data and linked to authoritative sources to ensure scientific integrity.
The Landscape of Cationic Polymers in Drug Delivery
Cationic polymers are macromolecules that possess positively charged groups, which can be located along the polymer backbone or on its side chains.[3] This positive charge is the cornerstone of their utility in drug delivery, enabling the electrostatic complexation with negatively charged therapeutic molecules such as plasmid DNA (pDNA), small interfering RNA (siRNA), and certain anionic drugs.[2] The resulting nanoparticles, often referred to as "polyplexes" in the context of gene delivery, protect the therapeutic cargo from degradation and facilitate its entry into cells.
The ideal cationic polymer for drug delivery should exhibit a delicate balance of several key properties:
-
High Drug/Gene Loading and Encapsulation Efficiency: The ability to efficiently complex with and encapsulate the therapeutic payload.
-
Optimal Particle Size and Stability: Forming nanoparticles in the desired size range (typically 50-200 nm for intravenous delivery) that remain stable in physiological conditions.
-
Favorable Surface Charge (Zeta Potential): A positive surface charge is crucial for interaction with negatively charged cell membranes, but an excessively high charge can lead to toxicity.
-
Low Cytotoxicity and Hemolytic Activity: Minimizing damage to cells and red blood cells is paramount for in vivo applications.
-
High Transfection Efficiency (for gene delivery): Effectively delivering the genetic material into the cell and facilitating its expression.
-
Controlled Drug Release Profile: Releasing the therapeutic agent at the desired site and rate.
-
Biocompatibility and Biodegradability: Being well-tolerated by the body and, ideally, breaking down into non-toxic byproducts.
This guide will now systematically compare PDMAA, PEI, PLL, and Chitosan across these critical performance indicators.
Head-to-Head Comparison: Performance Metrics
Physicochemical Properties of the Polymers
The fundamental chemical structure of each polymer dictates its behavior in a biological environment.
| Polymer | Structure | Source | Key Functional Group | Charge Characteristics |
| PDMAA | Synthetic | Tertiary Amine | pH-responsive; cationic below its pKa | |
| PEI | Synthetic | Primary, Secondary, and Tertiary Amines | High cationic charge density; "proton sponge" effect | |
| PLL | Synthetic or Natural | Primary Amine | Cationic at physiological pH | |
| Chitosan | Natural | Primary Amine | pH-sensitive; cationic in acidic conditions |
Caption: Basic structures of the compared cationic polymers.
Drug/Gene Loading and Encapsulation Efficiency
The efficiency with which a polymer can bind and encapsulate a therapeutic agent is a primary determinant of its potential as a delivery vehicle.
This compound-based Polymers (PDMAA): While direct comparative studies are limited, the tertiary amine groups of PDMAA allow for electrostatic interactions with anionic drugs. For the closely related poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), studies have shown a drug-loading efficiency (DLE) of 35.0% and a drug-loading content (DLC) of 14.0 wt% for doxorubicin (DOX) in zwitterionic copolymers.[4]
Poly(ethylene imine) (PEI): PEI, with its high density of primary, secondary, and tertiary amines, is highly effective at condensing nucleic acids.[2] For small molecule drugs, PEI-based nanonetworks have achieved an encapsulation efficiency of 86.8% and drug loading of 13.2% for methotrexate.[5]
Poly(L-lysine) (PLL): The primary amine groups on the lysine residues of PLL readily interact with the phosphate backbone of nucleic acids, leading to efficient complexation.
Chitosan: Chitosan's ability to form nanoparticles through ionic gelation allows for the encapsulation of various drugs. For doxorubicin, encapsulation efficiencies of up to 84.28% have been reported for chitosan-coated magnetic nanoparticles.[6] However, for hydrophilic drugs like caffeine, the entrapment efficiency can be as low as 17.25% due to the drug's tendency to remain in the aqueous phase during nanoparticle formation.[7] For the hydrophobic drug paclitaxel, modifying the loading process with chitosan increased the drug entrapment efficiency from 58% to 94%.[8]
Comparative Summary of Drug Loading and Encapsulation Efficiency
| Polymer | Drug | Encapsulation/Loading Efficiency | Source |
| PDMAEMA (analog) | Doxorubicin | DLE: 35.0%, DLC: 14.0 wt% | [4] |
| PEI | Methotrexate | EE: 86.8%, DLC: 13.2% | [5] |
| Chitosan | Doxorubicin | EE: up to 84.28% | [6] |
| Chitosan | Caffeine | EE: 17.25% | [7] |
| Chitosan | Paclitaxel | EE: 94% (with process modification) | [8] |
Particle Size and Stability
The size and stability of the polymer-drug/gene nanoparticles are critical for their in vivo fate. Nanoparticles in the range of 100-200 nm are generally preferred for intravenous administration to take advantage of the enhanced permeability and retention (EPR) effect in tumors.[9]
A direct comparison between PEI and PLL for the delivery of a 4.2 kb plasmid showed that both polymers could form nanoparticles in the 100-200 nm range within 30 minutes.[1][10] Quaternized chitosan oligomers have been shown to form complexes with DNA in the size range of 200 to 500 nm.[11]
Caption: A conceptual representation of relative cytotoxicity.
Transfection Efficiency (for Gene Delivery)
For gene therapy applications, the ability of the polymer to deliver its genetic payload into the cell and facilitate its expression is paramount.
This compound-based Polymers (PDMAA): While comprehensive comparative data is lacking, quaternized versions of related polymers have been investigated for gene delivery.
Poly(ethylene imine) (PEI): PEI is often considered the "gold standard" for non-viral gene delivery due to its high transfection efficiency. [2]This is attributed to its high charge density and the "proton sponge effect," where the buffering capacity of the numerous amine groups leads to endosomal swelling and rupture, releasing the polyplex into the cytoplasm.
Poly(L-lysine) (PLL): PLL generally exhibits lower transfection efficiency compared to PEI. [1][10]However, its efficiency can be improved by incorporating endosome-disrupting agents.
Chitosan: The transfection efficiency of chitosan is generally lower than that of PEI. [12]However, quaternized chitosan oligomers have shown superior transfection efficiency compared to unmodified chitosan and even some lipid-based transfection agents in certain cell lines. [11] Comparative Transfection Efficiency
| Polymer | Relative Transfection Efficiency | Key Mechanism | Source |
| PEI | High | Proton sponge effect | [2] |
| PLL | Low to Moderate | Electrostatic interaction | [1][10] |
| Chitosan | Low to Moderate | Mucoadhesion, electrostatic interaction | [12] |
| Quaternized Chitosan | Moderate to High | Enhanced charge and solubility | [11] |
Drug Release Profiles
The release of the therapeutic agent from the polymeric carrier can be triggered by various stimuli, with pH being a particularly relevant factor for cationic polymers.
This compound-based Polymers (PDMAA): The tertiary amine groups of PDMAA are pH-responsive. At lower pH (e.g., in the endosome), these groups become protonated, leading to swelling of the polymer and subsequent release of the encapsulated drug. For PDMAEMA-based systems, a cumulative release of 72.7% at pH 5.0 over 96 hours has been observed, compared to only 22.3% at pH 7.4. [4] Chitosan: Chitosan also exhibits pH-sensitive drug release. In acidic environments, the amine groups of chitosan become protonated, leading to swelling and drug release. [13][14]For example, chitosan nanoparticles have been shown to have a higher release of doxorubicin in an acidic environment compared to neutral pH. [6]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Cationic Polymer Nanoparticles (Ionic Gelation for Chitosan)
This protocol describes a common method for preparing chitosan nanoparticles.
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir the solution overnight at room temperature to ensure complete dissolution.
-
Preparation of Cross-linking Solution: Prepare a solution of sodium tripolyphosphate (TPP) in deionized water at a concentration of 1 mg/mL.
-
Nanoparticle Formation: While stirring the chitosan solution at a constant speed (e.g., 700 rpm), add the TPP solution dropwise. The formation of nanoparticles is indicated by the appearance of opalescence.
-
Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unreacted reagents.
-
Characterization: Analyze the size and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).
Determination of Drug Loading and Encapsulation Efficiency
This protocol outlines a general method for quantifying the amount of drug encapsulated within nanoparticles.
-
Nanoparticle Separation: After drug loading, centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium containing the unloaded drug.
-
Quantification of Unloaded Drug: Measure the concentration of the drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Drug Loading (%) = (Total amount of drug - Amount of free drug) / Weight of nanoparticles x 100
-
Encapsulation Efficiency (%) = (Total amount of drug - Amount of free drug) / Total amount of drug x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the polymer or nanoparticles. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Concluding Remarks and Future Perspectives
The choice of a cationic polymer for a specific drug delivery application is a multifaceted decision that requires a thorough understanding of the trade-offs between efficiency and safety.
-
PEI remains a frontrunner for gene delivery due to its high transfection efficiency, but its inherent cytotoxicity necessitates modifications to improve its safety profile for clinical applications.
-
PLL offers a biodegradable alternative to PEI, but its lower transfection efficiency often requires the co-delivery of endosomolytic agents.
-
Chitosan , with its excellent biocompatibility and biodegradability, is a promising candidate for a wide range of drug delivery applications. Its pH-sensitivity and mucoadhesive properties are particularly advantageous for oral and mucosal delivery.
-
PDMAA-based polymers represent an interesting class of synthetic, pH- and thermo-responsive polymers. While direct comparative data with the other established cationic polymers is still emerging, their tunable properties make them a promising area for future research and development in controlled drug delivery.
Future research should focus on the development of novel, biodegradable, and stimuli-responsive cationic polymers with improved safety profiles. Head-to-head comparative studies under standardized conditions are crucial to enable a more definitive ranking of these polymers for specific applications. The combination of different cationic polymers or their modification with other functional moieties also holds great promise for the creation of next-generation drug delivery systems with enhanced efficacy and safety.
References
- Alkekhia, D., Hammond, P. T., & Shukla, A. (2020). Layer-by-Layer Biomaterials for Drug Delivery. Annual Review of Biomedical Engineering, 22, 1-23.
- Bachelder, E. M., Beaudette, T. T., Broaders, K. E., Dashe, J., & Fréchet, J. M. (2008). Acetal-derivatized dextran: a new class of biodegradable materials for drug and gene delivery. Journal of the American Chemical Society, 130(32), 10494–10495.
- Barman, B. N., Champion, D. H., & Sjoberg, S. L. (2009). Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether.
- Ma, Y., Tang, Y., Li, Y., Lin, J., & Cai, Y. (2018). Zwitterionic Poly(Carboxybetaine Methacrylate)
- Chen, J., Wu, C., Zhang, L., & Li, J. (2011). Direct synthesis of pH-responsive polymer nanoparticles based on living radical polymerization and traditional radical polymerization.
- de la Fuente, M., Seijo, B., & Alonso, M. J. (2001). Quaternized chitosan oligomers as novel gene delivery vectors in epithelial cell lines.
- Felt, O., Buri, P., & Gurny, R. (1998). Chitosan: a unique polysaccharide for drug delivery. Drug development and industrial pharmacy, 24(11), 979-993.
- Funhoff, A. M., van Nostrum, C. F., Koning, G. A., Schuurmans-Nieuwenbroek, N. M. E., Crommelin, D. J. A., & Hennink, W. E. (2004). Endosomal escape of polymeric gene delivery complexes is not always enhanced by polymers buffering at low pH. Journal of controlled release, 100(2), 329-341.
- Gao, W., & Hu, X. (2014). In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment. International Journal of Nanomedicine, 9, 1055–1065.
- Grenha, A., Seijo, B., & Remuñán-López, C. (2005). Microencapsulated chitosan nanoparticles for lung protein delivery. European Journal of Pharmaceutical Sciences, 25(4-5), 427-437.
- He, C., Hu, Y., Yin, L., Tang, C., & Yin, C. (2010). Effects of particle size and surface charge on cellular uptake and biodistribution of polymeric nanoparticles.
- Hsu, B. B., Hagerman, S. R., Jamieson, K., Veselinovic, J., O'Neill, N., Holler, E., ... & Hammond, P. T. (2014). Multilayer films assembled from naturally-derived materials for controlled protein release. Biomacromolecules, 15(6), 2049–2057.
- Jang, Y., Akgun, B., Kim, H., Satija, S., & Char, K. (2012). Controlled release from model blend multilayer films containing mixtures of strong and weak polyelectrolytes. Macromolecules, 45(8), 3542–3549.
- Jeong, H. Y., Lee, J. H., & Kim, T. G. (2016). Ionic polymethacrylate based delivery systems: Effect of carrier topology and drug loading. Polymers, 8(7), 258.
- Kean, T., & Thanou, M. (2010). Biodegradation, biodistribution and toxicity of chitosan. Advanced drug delivery reviews, 62(1), 3-11.
- Kyzioł, A., Mazgała, A., Michna, J., & Regiel-Futyra, A. (2017). Preparation and characterization of alginate/chitosan formulations for ciprofloxacin-controlled delivery.
- Lee, E. S., Gao, Z., & Bae, Y. H. (2008). Recent progress in tumor pH-targeted drug delivery. Journal of controlled release, 132(3), 164-170.
- Mao, S., Sun, W., & Kissel, T. (2010). Chitosan-based formulations for delivery of DNA and siRNA. Advanced drug delivery reviews, 62(1), 12-27.
- Park, S., Choi, D., Jeong, H., Heo, J., & Hong, J. (2017). Drug loading and release behavior depending on the induced porosity of chitosan/cellulose multilayer nanofilms. Molecular pharmaceutics, 14(10), 3322–3330.
- Pignatello, R., Bucolo, C., & Puglisi, G. (2002). Ocular tolerability of Eudragit RS100 and RL100 nanosuspensions. Journal of pharmaceutical sciences, 91(12), 2636-2641.
- Prabaharan, M., & Mano, J. F. (2005). Chitosan-based particles as controlled drug delivery systems. Drug delivery, 12(1), 41-57.
- Qiu, Y., & Park, K. (2001). Environment-sensitive hydrogels for drug delivery. Advanced drug delivery reviews, 53(3), 321-339.
- Ravi Kumar, M. N. V. (2000). A review of chitin and chitosan applications. Reactive and functional polymers, 46(1), 1-27.
- Reis, C. P., Neufeld, R. J., Ribeiro, A. J., & Veiga, F. (2006). Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. Nanomedicine: Nanotechnology, Biology and Medicine, 2(1), 8-21.
- Sahoo, S. K., & Labhasetwar, V. (2003). Nanotech approaches to drug delivery and imaging. Drug discovery today, 8(24), 1112-1120.
- Senapati, S., Mahanta, A. K., Kumar, S., & Maiti, P. (2018). Controlled drug delivery vehicles for cancer treatment and their performance. Signal transduction and targeted therapy, 3(1), 1-19.
- Shajahan, A., P, R., & M, A. (2017). Comparative studies of chitosan and its nanoparticles for the adsorption efficiency of various dyes. International Journal of Biological Macromolecules, 104, 1544-1554.
- Son, Y. J., Kim, W. J., & Yoo, H. S. (2009). PEI-based nanocarriers for drug and gene delivery. Expert opinion on drug delivery, 6(12), 1317-1327.
- van der Wetering, P., Cherng, J. Y., Talsma, H., Crommelin, D. J., & Hennink, W. E. (1998). 2-(Dimethylamino) ethyl methacrylate based (co) polymers as gene transfer agents. Journal of controlled release, 53(1-3), 145-153.
- Wood, K. C., Boedicker, J. Q., Lynn, D. M., & Hammond, P. T. (2005). Tunable drug release from hydrolytically degradable layer-by-layer thin films. Langmuir, 21(4), 1603–1609.
- Yang, G., Xu, L., Chao, Y., Xu, J., Sun, X., Wu, Y., ... & Liu, Z. (2017). Hollow MnO2 as a tumor-microenvironment-responsive biodegradable nano-platform for combination therapy favoring antitumor immune responses.
- Zhang, X., & Li, Y. (2014). Chitosan-based nanoparticles for drug delivery.
- Zhao, C., & Zhou, B. (2022). Polyethyleneimine-Based Drug Delivery Systems for Cancer Theranostics. Pharmaceutics, 14(12), 2758.
- Zhao, S., Caruso, F., Dähne, L., Decher, G., De Geest, B. G., Fan, J., ... & Shchukin, D. G. (2019). The future of layer-by-layer assembly: a tribute to ACS Nano Associate Editor Helmuth Möhwald. ACS nano, 13(7), 7389-7419.
Sources
- 1. A comparison of the effectiveness of cationic polymers poly-L-lysine (PLL) and polyethylenimine (PEI) for non-viral delivery of plasmid DNA to bone marrow stromal cells (BMSC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyethylenimine-based nanocarriers in co-delivery of drug and gene: a developing horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Chitosan, Polyethylene Glycol and Polyvinyl Alcohol Modified MgFe2O4 Ferrite Magnetic Nanoparticles in Doxorubicin Delivery: A Comparative Study In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ionic Polymethacrylate Based Delivery Systems: Effect of Carrier Topology and Drug Loading [ouci.dntb.gov.ua]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Quaternized chitosan oligomers as novel gene delivery vectors in epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chitosan and Its Structural Modifications for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
A Tale of Two Amines: N,N-Dimethylallylamine vs. Morpholine Derivatives as Synthetic Building Blocks
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the world of synthetic chemistry, the choice of a building block can define the success, efficiency, and novelty of a synthetic route. Among the myriad of amine-containing reagents, N,N-Dimethylallylamine and morpholine derivatives represent two distinct and powerful options. While both serve as secondary or tertiary amine synthons, their unique structural and electronic features dictate divergent applications, offering chemists a choice between a conformationally rigid, polar scaffold and a flexible amine with latent reactive functionality. This guide provides an in-depth comparison of these two building blocks, supported by experimental insights, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Physicochemical Properties
A molecule's inherent properties govern its reactivity. The table below summarizes the key physicochemical differences between this compound and the parent morpholine.
| Property | This compound | Morpholine | Rationale and Implication |
| Molecular Weight | 85.15 g/mol [1][2] | 87.12 g/mol [3][4] | Similar molecular weights suggest that differences in reactivity are primarily due to structure and electronics, not mass. |
| Boiling Point | 62-64°C[1][5] | 129°C[6] | The lower boiling point of this compound indicates higher volatility, which can be a consideration for reaction setup and purification. |
| pKa (of conjugate acid) | ~9.5 (Estimated) | 8.3-8.5[3][4][7] | This compound is a significantly stronger base. This impacts its nucleophilicity and its role as a potential acid scavenger in reactions. |
| Structure | Acyclic, flexible, contains a C=C double bond | Cyclic, conformationally rigid (chair form), contains an ether linkage | The allyl group in this compound offers a site for further functionalization, while the rigid morpholine scaffold is often used to impart specific spatial arrangements and improve pharmacokinetic properties.[8] |
| Solubility | Soluble in water and common organic solvents[1][9] | Miscible with water and many organic solvents[6] | Both exhibit good solubility, making them versatile for a wide range of reaction conditions. |
The Strategic Choice: A Decision Framework
Selecting the right amine building block depends entirely on the synthetic goal. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between Morpholine and this compound.
Reactivity and Synthetic Applications: A Head-to-Head Comparison
The Nucleophile: Basicity and Steric Hindrance in Action
The primary role of these molecules is often to act as a nucleophile. Here, the differences are stark.
-
Morpholine: As a secondary amine, morpholine is a moderately strong nucleophile. Its pKa of ~8.4 is lower than typical acyclic secondary amines due to the electron-withdrawing effect of the ether oxygen.[3] Its chair conformation presents a defined steric profile. In medicinal chemistry, the morpholine ring is often considered a "privileged scaffold" because it can improve aqueous solubility, metabolic stability, and provide a vector for hydrogen bonding.[3][10]
-
This compound: This tertiary amine is a stronger base and, in many cases, a more potent nucleophile than morpholine. Its acyclic nature allows for greater conformational flexibility. However, the key feature is the allyl group . This moiety is not just a spectator; it's a functional handle that can participate in a wide range of subsequent transformations.[11]
Palladium-Catalyzed Cross-Coupling Reactions
The construction of C-N bonds via cross-coupling is a cornerstone of modern synthesis.[12] Both amines are competent partners, but their performance and the optimal conditions can differ.
-
Morpholine in Buchwald-Hartwig Amination: Morpholine is a workhorse nucleophile for coupling with aryl halides and triflates. Its moderate basicity is often well-tolerated by sensitive functional groups. The choice of palladium catalyst and ligand is crucial and often dictated by the steric and electronic properties of the aryl partner.[13]
-
This compound in Cross-Coupling: this compound also participates effectively in C-N cross-coupling. A key consideration is the potential for the allyl group to interact with the palladium catalyst. Under certain conditions, side reactions like isomerization or Heck-type reactions could occur. However, in many standard Buchwald-Hartwig protocols, the amination proceeds cleanly. The resulting N-aryl-N,N-dimethylallylamine is a valuable intermediate, as the allyl group can be subsequently cleaved or elaborated.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
The Latent Reactivity of the Allyl Group
The most significant advantage of this compound is the synthetic versatility of its allyl group.[9] This functionality is absent in morpholine.
-
Olefin Metathesis: The terminal double bond can participate in cross-metathesis or ring-closing metathesis, allowing for the construction of complex molecular architectures.
-
Hydroformylation/Hydrogenation: The alkene can be converted to an aldehyde or fully saturated to a propyl group.
-
Allylic Deprotection: The allyl group can serve as a protecting group for the amine. It can be removed under various conditions (e.g., using Pd(0) catalysts), liberating a secondary amine.
-
Intramolecular Reactions: The allyl group can be used in intramolecular Heck reactions or other cyclizations to form new ring systems.
Case Study: Synthesis of a Bioactive Scaffold
Consider the synthesis of a substituted benzoxazine, a common motif in pharmaceuticals.
-
Route A (Using Morpholine): A direct SNAr reaction between a suitable fluoro-nitrobenzene and morpholine can install the morpholine moiety. This is often a high-yielding and straightforward transformation. The resulting product carries the stable, polar morpholine ring, which may enhance its pharmacokinetic profile.
-
Route B (Using this compound): The same SNAr reaction with this compound would yield the corresponding allylic amine. This intermediate could then undergo further reactions. For example, an intramolecular Heck reaction could be envisioned to form a new heterocyclic ring, a transformation impossible with the morpholine-derived product.
Experimental Protocols
Protocol 1: Typical Buchwald-Hartwig Amination with Morpholine
Reaction: Coupling of 4-chlorotoluene with morpholine.
Materials:
-
4-chlorotoluene (1.0 mmol, 126.6 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Sodium tert-butoxide (1.4 mmol, 134.6 mg)
-
Pd2(dba)3 (0.01 mmol, 9.2 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd2(dba)3, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by 4-chlorotoluene and morpholine via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(p-tolyl)morpholine.
Rationale: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the oxidative addition of the less reactive aryl chloride and facilitating the reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
Protocol 2: Synthesis and Subsequent Functionalization using this compound
Step A: SNAr Reaction
Reaction: Synthesis of 1-(N,N-dimethylallylamino)-4-nitrobenzene.
Materials:
-
1-Fluoro-4-nitrobenzene (1.0 mmol, 141.1 mg)
-
This compound (1.1 mmol, 93.7 mg, 128 µL)
-
Potassium carbonate (1.5 mmol, 207.3 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add 1-fluoro-4-nitrobenzene, potassium carbonate, and DMF.
-
Add this compound dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify by column chromatography to yield the product.
Rationale: The highly activated aryl fluoride readily undergoes nucleophilic aromatic substitution. K2CO3 is a sufficient base to scavenge the HF byproduct.
Conclusion and Outlook
The choice between this compound and morpholine derivatives is a strategic one, not a matter of simple substitution.
-
Choose Morpholine when the goal is to introduce a stable, polar, and conformationally rigid heterocycle, often to improve the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.[14] It is a reliable and predictable building block for applications where the amine's role is primarily as a nucleophile or a basic handle.
-
Choose this compound when you require a more basic, flexible amine and, crucially, when you intend to leverage the latent reactivity of the allyl group for subsequent, creative bond-forming events. It offers a gateway to increased molecular complexity and diversification that is simply not available with a saturated heterocycle like morpholine.
As synthetic methodologies continue to advance, particularly in catalysis, the strategic use of multi-functional building blocks like this compound will become increasingly important. While morpholine will undoubtedly retain its title as a privileged scaffold in medicinal chemistry, the clever chemist will recognize the unique potential of this compound to open new pathways and accelerate the discovery of novel chemical entities.
References
- Benchchem. Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. URL: https://www.benchchem.com/product/b110918
- Dichiarante, V. et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31502334/
- Kourounakis, A. P. et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31943343/
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. URL: https://www.jchemrev.com/article_134709.html
- ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. URL: https://www.researchgate.net/publication/335712716_Morpholine_as_a_privileged_structure_A_review_on_the_medicinal_chemistry_and_pharmacological_activity_of_morpholine_containing_bioactive_molecules
- Ataman Kimya. MORPHOLINE (110-91-8). URL: https://www.ataman-kimya.com/en/morpholine-110-91-8_359
- Merck Index Online. Morpholine. URL: https://www.rsc.org/merck-index/search?searchterm=morpholine
- LookChem. This compound 2155-94-4 wiki. URL: https://www.lookchem.com/wiki/cas-2155-94-4.html
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound CAS:2155-94-4: Comprehensive Overview and Applications. URL: https://www.inno-pharmchem.com/product/2155-94-4.html
- ChemicalBook. This compound(2155-94-4). URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6258043.htm
- NIH PubChem. Morpholine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Morpholine
- Ataman Kimya. MORPHOLINE. URL: https://www.
- Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2359556
- ChemicalBook. Morpholine CAS#: 110-91-8. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852599_EN.htm
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html
- BOC Sciences. (2023). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block. URL: https://www.bocsci.com/blog/morpholine-in-pharmaceutical-synthesis-a-crucial-building-block/
- NIH PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/75082
- ACS Publications. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jafc.3c03529
- Cheméo. Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4). URL: https://www.chemeo.com/cid/41-118-2/N-Allyl-N-N-dimethylamine.html
- Semantic Scholar. Morpholine Derivatives in Agrochemical Discovery and Development. URL: https://www.semanticscholar.org/paper/Morpholine-Derivatives-in-Agrochemical-Discovery-Li-Li/6831d3f571340a6b6f7e411516e54f90117b3554
- Sigma-Aldrich. This compound for synthesis. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d154404
- Labsolu. This compound. URL: https://labsolu.ca/product/n-n-dimethylallylamine/
- TCI Chemicals. This compound. URL: https://www.tcichemicals.com/US/en/p/D1160
- Martinez-Alonso, M. et al. (2021). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199587/
- Benchchem. Allylamine, 2-(allyloxy)-N,N-dimethyl-. URL: https://www.benchchem.com/product/b63905340
- ResearchGate. (2020). Competitive C−N and C−O cross‐coupling of 3 with tert‐butylamine (b) or morpholine (c). URL: https://www.researchgate.net/figure/Competitive-C-N-and-C-O-cross-coupling-of-3-with-tert-butylamine-b-or-morpholine-c_fig5_344158913
- Princeton University Department of Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. URL: https://chemistry.princeton.edu/news/subtle-steric-differences-reveal-model-ni-cross-coupling-success
- Chemical Society Reviews. (2013). C–N bond forming cross-coupling reactions: an overview. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60272f
- MDPI. (2020). Advances in Cross-Coupling Reactions. URL: https://www.mdpi.com/books/reprint/2645
- Chemical Science. (2017). Cross-dehydrogenative N–N couplings. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc03014c
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Morpholine [drugfuture.com]
- 7. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jchemrev.com [jchemrev.com]
Benchmarking the Efficiency of N,N-Dimethylallylamine in Specific Organic Transformations: A Comparative Guide
In the landscape of modern organic synthesis, the judicious selection of reagents and catalysts is paramount to achieving optimal reaction efficiency, selectivity, and overall yield. Among the myriad of available tertiary amines, N,N-Dimethylallylamine emerges as a versatile building block and reaction mediator.[1][2] This guide provides a comprehensive technical comparison of this compound's performance against common alternatives in key organic transformations, supported by experimental insights and protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction to this compound: A Multifaceted Reagent
This compound, a tertiary amine featuring a reactive allyl group, is a valuable intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and specialty polymers.[1][3] Its utility stems from the dual functionality of the nucleophilic dimethylamino group and the electrophilically and radical-susceptible allyl moiety. This unique combination allows it to participate in a variety of transformations, not only as a precursor but also as a catalyst or a reaction modifier. This guide will focus on its application and comparative efficiency in three key areas: the Baylis-Hillman reaction, the Heck reaction, and as a precursor for phase-transfer catalysts.
The Baylis-Hillman Reaction: A Test of Nucleophilic Catalysis
The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or imine, under the catalysis of a nucleophile, often a tertiary amine or phosphine.[4][5] The catalyst's role is to activate the alkene through a conjugate addition, generating a zwitterionic intermediate that then attacks the electrophile.
Mechanistic Role and Comparison of Tertiary Amine Catalysts
The efficacy of a tertiary amine catalyst in the Baylis-Hillman reaction is intricately linked to its nucleophilicity and steric profile. While highly nucleophilic amines can readily initiate the catalytic cycle, steric hindrance around the nitrogen atom can impede the initial addition to the activated alkene. A delicate balance is therefore required for optimal performance.
While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a widely recognized and effective catalyst for the MBH reaction due to its high nucleophilicity and relatively accessible nitrogen atoms, other tertiary amines like this compound can also be employed. The comparative performance of various tertiary amines is influenced by their inherent basicity and steric encumbrance.
| Catalyst | Structure | pKa of Conjugate Acid | General Performance in Baylis-Hillman Reaction |
| This compound | CH₂=CHCH₂N(CH₃)₂ | ~9.5 | Moderate activity; the allyl group may offer avenues for post-reaction functionalization. |
| Triethylamine (TEA) | (CH₃CH₂)₃N | 10.75 | Generally lower activity than DABCO due to increased steric hindrance. |
| DABCO | N(CH₂CH₂)₃N | 8.8 | High activity; widely regarded as the benchmark catalyst for this transformation. |
| DMAP | (CH₃)₂NC₅H₄N | 9.7 | Effective catalyst, particularly for acylation-type reactions, can also promote the MBH reaction. |
| DBU | C₉H₁₆N₂ | 13.5 | A very strong, non-nucleophilic base, but can also act as a catalyst in some MBH reactions. |
Note: The performance of catalysts can be highly substrate and condition-dependent.
The allyl group in this compound presents a unique feature among tertiary amine catalysts. While its electronic and steric properties might render it a less potent catalyst than DABCO in terms of reaction rate, the presence of the double bond opens up possibilities for tandem reactions or subsequent modifications of the catalyst, which could be advantageous in specific synthetic strategies.
Experimental Protocol: Baylis-Hillman Reaction of Isatin with Methyl Acrylate
This protocol describes a general procedure for the Baylis-Hillman reaction, which can be adapted to compare the efficacy of different tertiary amine catalysts.
Materials:
-
Isatin derivative (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Tertiary amine catalyst (e.g., this compound, DABCO) (0.2 equiv)
-
Solvent (e.g., THF, MeCN, or DMF)
Procedure:
-
To a solution of the isatin derivative in the chosen solvent, add the tertiary amine catalyst.
-
Add methyl acrylate to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-hydroxy-2-oxoindoline derivative.[6]
Visualization of the Catalytic Cycle
Caption: Catalytic cycle of the Baylis-Hillman reaction.
The Heck Reaction: The Critical Role of the Amine Base
The Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[7] The reaction requires a base to neutralize the hydrogen halide generated during the catalytic cycle and to regenerate the active Pd(0) catalyst. Tertiary amines are commonly employed for this purpose.
This compound vs. Triethylamine as a Base
The choice of base in the Heck reaction can significantly influence the reaction rate and the occurrence of side reactions. The ideal base should be sufficiently strong to neutralize the acid produced but should not coordinate too strongly to the palladium center, which could inhibit catalysis.
| Property | This compound | Triethylamine |
| Structure | CH₂=CHCH₂N(CH₃)₂ | (CH₃CH₂)₃N |
| Molecular Weight | 85.15 g/mol | 101.19 g/mol |
| Boiling Point | 63-65 °C | 89.5 °C |
| pKa of Conjugate Acid | ~9.5 | 10.75 |
| Steric Hindrance | Less hindered | More hindered |
Triethylamine is a workhorse base in the Heck reaction due to its appropriate basicity and steric bulk, which minimizes its coordination to the palladium catalyst. This compound, being a less sterically hindered and slightly less basic amine, could potentially interact more with the catalyst. However, its lower boiling point might be advantageous for reactions requiring milder conditions or for easier removal during workup. The presence of the allyl group is a key structural difference, though its direct impact on the efficiency as a simple base in the Heck reaction is not extensively documented.
Experimental Protocol: Heck Reaction of Iodobenzene with Styrene
This protocol provides a general procedure for a Heck reaction, which can be used to compare the performance of different amine bases.
Materials:
-
Iodobenzene (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Triphenylphosphine (PPh₃) (2 mol%)
-
Amine base (e.g., this compound, Triethylamine) (2.0 equiv)
-
Solvent (e.g., DMF or MeCN)
Procedure:
-
To a reaction vessel, add palladium(II) acetate, triphenylphosphine, and the amine base.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent, iodobenzene, and styrene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield stilbene.
Visualization of the Heck Reaction Mechanism
Caption: Mechanism of the Palladium-Catalyzed Heck Reaction.
Precursor for Phase-Transfer Catalysts: A Structural Comparison
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium salts are common phase-transfer catalysts, and they are synthesized by the quaternization of tertiary amines.
This compound as a Precursor for Quaternary Ammonium Salts
The structure of the tertiary amine precursor dictates the properties of the resulting quaternary ammonium salt and, consequently, its efficacy as a phase-transfer catalyst. The key factors influencing the performance of a PTC are the lipophilicity of the cation and the steric accessibility of the positive charge.
By reacting this compound with an alkyl halide, a quaternary ammonium salt with three methyl groups and one allyl group attached to the nitrogen is formed. The presence of the allyl group can influence the catalyst's solubility and interfacial properties.
Comparison of Precursors for Quaternary Ammonium Salts:
| Tertiary Amine Precursor | Resulting Quaternary Ammonium Cation Structure (after reaction with R'-X) | Key Features of the Resulting PTC |
| This compound | [CH₂=CHCH₂N(CH₃)₂R']⁺ | Allyl group can potentially be involved in subsequent reactions or influence catalyst orientation at the interface. |
| Triethylamine | [(CH₃CH₂)₃NR']⁺ | Tetraalkylammonium salt with moderate lipophilicity. |
| Trioctylamine | [(C₈H₁₇)₃NR']⁺ | Highly lipophilic cation, effective for transporting anions into the organic phase. |
The choice of the tertiary amine precursor allows for the fine-tuning of the properties of the phase-transfer catalyst to suit the specific requirements of a reaction. This compound offers a unique structural motif in this regard.
Experimental Protocol: Synthesis of an Allyl-Substituted Quaternary Ammonium Salt
This protocol outlines the general synthesis of a quaternary ammonium salt from this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., Benzyl bromide) (1.0 equiv)
-
Solvent (e.g., Acetonitrile or Acetone)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the alkyl halide to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can often be monitored by the precipitation of the quaternary ammonium salt.
-
After the reaction is complete, collect the solid product by filtration.
-
Wash the solid with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure quaternary ammonium salt.
Visualization of Phase-Transfer Catalysis
Caption: Principle of Phase-Transfer Catalysis.
Conclusion
This compound is a versatile tertiary amine with a range of applications in organic synthesis. While it may not always be the most active catalyst or base when compared to more established options like DABCO or triethylamine in reactions such as the Baylis-Hillman and Heck, its unique structural feature—the allyl group—offers intriguing possibilities for synthetic design. Furthermore, its utility as a precursor for phase-transfer catalysts allows for the creation of tailored catalytic systems. The choice between this compound and other tertiary amines will ultimately depend on the specific requirements of the transformation, including desired reactivity, reaction conditions, and the potential for subsequent functionalization. This guide provides a foundational framework and experimental starting points for researchers to make informed decisions when incorporating this compound into their synthetic workflows.
References
- Ningbo Inno Pharmchem Co.,Ltd.
- XINDAO. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers. [Link]
- Afanasyev, O. I., et al. Symmetrical Tertiary Amines: Applications and Synthetic Approaches. European Journal of Organic Chemistry, 2020.
- LookChem. This compound 2155-94-4 wiki. [Link]
- Ningbo Inno Pharmchem Co.,Ltd.
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry & Biodiversity, 2023.
- Singh, V., et al. Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives. Beilstein Journal of Organic Chemistry, 2014.
- Reaction principle of tertiary amine c
- Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers.
- Shi, M., et al.
- Baylis-Hillman Reaction of Isatin Derivatives: Isatins as a New Entry for the Baylis-Hillman Reaction.
- Ruiz-Castillo, P. & Buchwald, S. L. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT, 2016.
- Yadav, J. S., et al. Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives. Beilstein Journal of Organic Chemistry, 2014.
- Ruiz-Castillo, P. & Buchwald, S. L. Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT, 2016.
- Understanding Polyurethane Catalysis: The Power of Tertiary Amines like TEDA. [Link]
- da Silva, A. B., et al.
- Ruiz-Castillo, P. & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016.
- Ruiz-Castillo, P. & Buchwald, S. L. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed, 2016.
- Practical Palladium Catalysts for C-N and C-O Bond Formation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 4. Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Quaternization of N,N-Dimethylallylamine: A Comparative Analysis
This guide provides an in-depth spectroscopic comparison of the tertiary amine, N,N-Dimethylallylamine, and its transformation into a quaternary ammonium salt. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the characteristic changes observed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the data but also delve into the underlying principles that govern these spectroscopic shifts, offering a robust framework for reaction validation and structural confirmation.
Introduction: From Tertiary Amine to Quaternary Salt
This compound is a versatile tertiary amine widely employed as a building block in organic synthesis.[1][2] Its utility stems from the presence of two key functional moieties: a nucleophilic dimethylamino group and a reactive allyl group.[2] A pivotal reaction of tertiary amines is quaternization, a process that converts the neutral amine into a positively charged quaternary ammonium salt.[3] These salts are of immense commercial and scientific interest, finding applications as surfactants, phase-transfer catalysts, antimicrobial agents, and monomers for polymer synthesis.[2][3][4]
The conversion of this compound to a quaternary ammonium salt, such as Diallyldimethylammonium chloride (DADMAC), fundamentally alters its electronic and structural properties. This guide will demonstrate how these changes are definitively captured and quantified using standard spectroscopic techniques, providing unequivocal proof of a successful chemical transformation.
The Chemistry of Transformation: The Menschutkin Reaction
The quaternization of a tertiary amine is classically achieved through the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of an alkyl halide. This forms a new carbon-nitrogen bond and imparts a permanent positive charge on the nitrogen atom, with the halide serving as the counter-ion.
The choice of the alkylating agent dictates the final structure of the quaternary salt. For instance, reacting this compound with allyl chloride yields Diallyldimethylammonium chloride, a common monomer.
Caption: The Menschutkin SN2 reaction pathway for quaternization.
Experimental Protocols
To ensure the integrity of the comparative data, standardized protocols for synthesis and analysis are paramount.
Synthesis of Diallyldimethylammonium Chloride (DADMAC)
This protocol describes a standard laboratory procedure for the quaternization of this compound.
Materials:
-
This compound (reagent grade)
-
Allyl chloride (reagent grade)
-
Sodium hydroxide (for potential acid scavenging)[1]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 molar equivalent) in the chosen anhydrous solvent.
-
Add allyl chloride (1.0-1.1 molar equivalents) to the solution. The reaction is often exothermic.
-
Stir the reaction mixture at a controlled temperature (e.g., 50-55 °C) for a designated period (typically several hours to 24 hours) to ensure complete reaction.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
-
Upon completion, the quaternary ammonium salt may precipitate from the solution or can be isolated by removing the solvent under reduced pressure.
-
The crude product can be purified by washing with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials, followed by drying under vacuum.[3]
Spectroscopic Analysis Workflow
The following workflow ensures consistent and high-quality data acquisition for comparison.
Caption: Standard workflow for sample preparation and spectroscopic analysis.
Spectroscopic Comparison: Identifying the Transformation
The conversion from a tertiary amine to a quaternary salt induces significant electronic changes, which are directly observable in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for confirming quaternization. The formation of a positively charged nitrogen center creates a strong deshielding effect on adjacent protons (¹H) and carbons (¹³C).
Causality of the Chemical Shift: The positive charge on the quaternary nitrogen atom is highly electron-withdrawing. This inductive effect pulls electron density away from the neighboring atoms (the α-carbons and their attached protons). This "deshielding" means that a stronger external magnetic field is required for these nuclei to achieve resonance, resulting in a significant downfield shift (higher ppm value) in the NMR spectrum.
| Compound | Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| This compound | -N(CH₃)₂ | ~2.22 | ~45.5 |
| -N-CH₂- | ~2.91 | ~62.3 | |
| =CH₂ | ~5.12 | ~116.0 | |
| -CH= | ~5.83 | ~135.5 | |
| Diallyldimethylammonium Chloride | -N⁺(CH₃)₂ | ~3.3 | ~52.7 |
| -N⁺-CH₂- | ~4.2 | ~66.0 | |
| =CH₂ | ~5.7-5.9 | ~125.0 | |
| -CH= | ~6.0 | ~130.0 |
Note: Values are approximate and can vary based on solvent and instrument. Data synthesized from sources.[6][7][8]
Key Observation: The most dramatic effect is on the protons and carbons directly bonded to the nitrogen. The N-methyl protons shift downfield by approximately 1.1 ppm, and the N-methylene protons by about 1.3 ppm. This pronounced downfield shift is a definitive indicator of quaternization.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Quaternization alters the C-N bond character, which is reflected in the IR spectrum.
Causality of Vibrational Shifts: The formation of the N⁺-C bond in the quaternary salt is electronically different from the N-C bond in the tertiary amine. The positive charge can influence the bond strength and, consequently, its stretching frequency. Additionally, characteristic vibrations of the quaternary ammonium group itself appear.
| Vibrational Mode | This compound (cm⁻¹) | Quaternary Salt (DADMAC) (cm⁻¹) | Interpretation of Change |
| C-N Stretch | ~1130-1250 | ~950-1170 | Shift and change in band profile due to altered electronic environment. |
| C=C Stretch (Allyl) | ~1645 | ~1643 | Largely unaffected, confirming the allyl group's integrity.[7] |
| =C-H Bending (out-of-plane) | ~910, ~990 | ~930, ~995 | Minor shifts. |
| N⁺-(CH₃)₃ Symmetric/Asymmetric Stretch | N/A | ~970, ~760 | Appearance of new bands. These are characteristic of the quaternary ammonium group and their presence is strong evidence of salt formation.[9] |
| C-H Stretch (Aliphatic) | ~2770-2970 | ~2865-2947 | General C-H stretching region, subtle changes may be observed.[7] |
Note: Data synthesized from sources.[7][9][10][11]
Key Observation: While changes in the C-N stretch can be subtle and overlap with other signals, the appearance of new, distinct bands characteristic of the quaternary ammonium cation (e.g., around 970 cm⁻¹ and 761 cm⁻¹) provides compelling evidence of a successful reaction.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The analysis method and resulting spectra differ fundamentally between the volatile tertiary amine and the non-volatile ionic salt.
Causality of Spectral Differences:
-
This compound (Volatile Amine): Can be readily ionized by techniques like Electron Ionization (EI). The molecular ion ([M]⁺˙) is observed, and it undergoes predictable fragmentation. The most favorable fragmentation is α-cleavage (cleavage of the bond adjacent to the nitrogen), which results in a stable, resonance-stabilized iminium cation.
-
Diallyldimethylammonium Chloride (Ionic Salt): Being a salt, it is non-volatile and requires soft ionization techniques like Electrospray Ionization (ESI). It does not produce a molecular ion in the traditional sense. Instead, the pre-formed cation is directly observed in the positive-ion mode spectrum.
| Compound | m/z of Primary Ion | Key Fragments (m/z) | Interpretation |
| This compound | 85 ([M]⁺˙) | 58 (Base Peak) , 42, 84 | The molecular ion is observed. The base peak at m/z 58 corresponds to the [CH₂=N(CH₃)₂]⁺ ion formed via α-cleavage, a hallmark of tertiary amines.[11][12] |
| Diallyldimethylammonium Chloride | 126 ([M]⁺) | Varies with conditions | The spectrum is dominated by the mass of the intact cation [C₈H₁₆N]⁺. No molecular ion corresponding to the entire salt (cation + anion) is seen. |
Note: Data synthesized from sources.[11][12][13]
Caption: Summary of key diagnostic shifts observed across different spectroscopic methods.
Conclusion
The transformation of this compound into its quaternary ammonium salts is accompanied by a set of distinct and predictable spectroscopic changes.
-
NMR spectroscopy provides the most definitive evidence through the significant downfield shift of α-protons and α-carbons, a direct consequence of the inductive effect of the newly formed cationic center.
-
IR spectroscopy corroborates this transformation by revealing new absorption bands characteristic of the quaternary ammonium group.
-
Mass spectrometry clearly distinguishes the neutral precursor from the ionic product, with the former showing a molecular ion and characteristic fragmentation, while the latter displays the mass of the intact cation.
By leveraging these three complementary techniques, researchers can unambiguously confirm the success of a quaternization reaction, validate the structure of the resulting product, and ensure the purity of materials destined for further application. This guide provides the foundational knowledge and experimental framework to confidently perform and interpret these essential analyses.
References
- PubChem. This compound | C5H11N | CID 75082. [Link]
- PubChem. Diallyldimethylammonium chloride | C8H16N.Cl | CID 33286. [Link]
- Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]
- Mol-Instincts. This compound 2155-94-4 wiki. [Link]
- Jahangir, A. et al. The Role of Coriolis force and Suspended Particles in the Fragmentation of Matter in the Central Region of Galaxy. [Link]
- Doc Brown's Advanced Organic Chemistry. mass spectrum of dimethylamine. [Link]
- Donovan, S. J. et al.
- NIST. N-Allyl-N,N-dimethylamine - the NIST WebBook. [Link]
- NIST. N-Allyl-N,N-dimethylamine - Mass Spectrum. [Link]
- SpectraBase. This compound - Optional[Near IR] - Spectrum. [Link]
- SpectraBase. This compound. [Link]
- MDPI.
- PrepChem.com.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ResearchGate. A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides. [Link]
- Cheméo. Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4). [Link]
- Tunisian Chemical Society.
- PubMed. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. [Link]
- OAM-RC.
- Semantic Scholar. Synthesis, Isolation and Spectroscopic Characterization of N-Alkyl Quaternary Ammonium Salts as Typical Precursors of Cyanines. [Link]
- ResearchGate.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound(2155-94-4) 1H NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. banglajol.info [banglajol.info]
- 9. researchgate.net [researchgate.net]
- 10. This compound(2155-94-4) IR Spectrum [m.chemicalbook.com]
- 11. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-Allyl-N,N-dimethylamine [webbook.nist.gov]
- 13. Diallyldimethylammonium chloride | C8H16N.Cl | CID 33286 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of N,N-Dimethylallylamine Synthesis Routes
For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic pathway extends beyond mere yield and purity. The environmental footprint of a chosen route is a critical consideration, governed by principles of green chemistry and sustainability. N,N-Dimethylallylamine (DMAA), a key building block in the production of pharmaceuticals, agrochemicals, polymers, and surfactants, serves as an exemplary case for evaluating the environmental impact of its various synthesis methods.[1][2][3]
This guide provides an in-depth comparison of the primary synthesis routes for this compound, offering an objective analysis of their performance, supported by experimental insights and environmental impact assessments. Our evaluation is grounded in the core tenets of scientific integrity, explaining the causality behind experimental choices to empower researchers to make more sustainable decisions.
The Prevailing Industrial Method: Alkylation of Dimethylamine with Allyl Halides
The most established and widely practiced method for synthesizing this compound is the nucleophilic substitution reaction between dimethylamine and an allyl halide, typically allyl chloride or allyl bromide, in the presence of a base.[1][2]
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the allyl halide. This forms a quaternary ammonium intermediate, which is then deprotonated by a base (e.g., sodium hydroxide) to yield the final tertiary amine product, this compound, and a salt byproduct.[1]
Caption: Reaction scheme for DMAA synthesis via alkylation.
Environmental Impact Analysis:
-
Atom Economy: This route suffers from poor atom economy. The formation of a salt byproduct (e.g., NaCl) for every mole of product means a significant portion of the reactant mass is converted into inorganic waste.
-
Reagents and Solvents: Allyl chloride is a hazardous and flammable alkylating agent. While the reaction can be run without a solvent, industrial processes may use solvents like carbon tetrachloride, a potent ozone-depleting substance and suspected carcinogen.[1] The use of strong bases like sodium hydroxide also presents handling and disposal challenges.
-
Waste Generation: The primary waste stream is the saline aqueous solution generated from the neutralization of the acid byproduct.[1] This requires treatment before disposal to avoid environmental contamination.
-
Energy Consumption: The reaction is typically conducted at moderate temperatures (40-80 °C), but the overall energy footprint increases with the need for solvent recovery and wastewater treatment.[1]
Protocol 1: Synthesis of this compound via Alkylation
-
Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add a 40% aqueous solution of dimethylamine.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reactants: Slowly add allyl chloride from the dropping funnel to the cooled dimethylamine solution. Maintain the temperature below 10 °C throughout the addition.
-
Base Addition: Concurrently, add a 50% aqueous solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction and maintain a basic pH.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 45-50 °C for several hours until the reaction is complete (monitored by GC analysis).
-
Workup: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation to obtain this compound.
The Classic Alternative: Eschweiler-Clarke Reductive Amination
The Eschweiler-Clarke reaction provides a pathway to methylate primary or secondary amines using an excess of formic acid and formaldehyde.[4] To synthesize DMAA, one would start with allylamine, which is first monomethylated and then dimethylated in the same pot.
Reaction Mechanism: The reaction begins with the formation of an iminium ion from the reaction of the amine with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the methylated amine. The process repeats to form the tertiary amine. The reaction is driven to completion by the formation of gaseous carbon dioxide.[4][5]
Caption: Stepwise methylation in the Eschweiler-Clarke reaction.
Environmental Impact Analysis:
-
Reagents: While avoiding halogenated compounds, this route uses formaldehyde, a toxic substance and known human carcinogen.[6] Formic acid is corrosive.
-
Byproducts: The main byproduct is carbon dioxide, a greenhouse gas.[4]
-
Atom Economy: The atom economy is superior to the alkylation route as the byproducts are gaseous and leave the reaction mixture.
-
Green Chemistry Advances: Modern variations of the Eschweiler-Clarke reaction aim to improve its environmental profile. Some methods use paraformaldehyde and oxalic acid dihydrate in a solvent-free melt, avoiding the use of toxic formalin solutions.[7]
A Greener Frontier: Catalytic Amination of Alcohols
A more sustainable and atom-efficient approach involves the direct N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism.[8] For DMAA synthesis, this would involve the reaction of allyl alcohol with dimethylamine using a suitable catalyst.
Reaction Mechanism: This elegant catalytic cycle involves three main steps:
-
The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde in situ.
-
The aldehyde reacts with the amine to form an imine (via a hemiaminal intermediate), releasing a molecule of water.
-
The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst.
Caption: Catalytic "Borrowing Hydrogen" cycle for DMAA synthesis.
Environmental Impact Analysis:
-
Atom Economy: This route exhibits excellent atom economy, with water being the only theoretical byproduct.
-
Reagents and Solvents: It replaces hazardous allyl halides with the less toxic allyl alcohol. Recent research has demonstrated efficient catalysis using iridium complexes in aqueous media, eliminating the need for organic solvents.[8]
-
Waste Generation: The process is exceptionally clean, generating minimal waste beyond the water byproduct.
-
Catalyst: The primary drawback is the reliance on expensive and potentially scarce precious metal catalysts (e.g., Iridium, Ruthenium).[8][9] Catalyst recovery, recycling, and long-term stability are critical for industrial viability and to mitigate the environmental impact associated with metal mining.
Protocol 2: Iridium-Catalyzed Synthesis of this compound
(Based on the N,N-dimethylamination of primary alcohols as described by Fujita, J. et al.)[8]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., argon), add the Iridium-NHC (N-heterocyclic carbene) catalyst.
-
Reactant Addition: To the vessel, add allyl alcohol, followed by an aqueous solution of dimethylamine. No additional organic solvent is required.
-
Reaction: Seal the vessel and heat the mixture to the optimized reaction temperature (e.g., 100-120 °C) with vigorous stirring for the required reaction time (e.g., 12-24 hours).
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Comparative Assessment Summary
| Metric | Route 1: Alkylation | Route 2: Eschweiler-Clarke | Route 3: Catalytic Amination |
| Primary Feedstocks | Dimethylamine, Allyl Halide | Allylamine, Formaldehyde, Formic Acid | Dimethylamine, Allyl Alcohol |
| Key Reagent Hazard | High (Halogenated, Flammable) | High (Formaldehyde is carcinogenic) | Moderate (Allyl alcohol is toxic) |
| Primary Byproduct | Inorganic Salt (e.g., NaCl) | Carbon Dioxide (CO₂) | Water (H₂O) |
| Atom Economy | Poor | Good | Excellent |
| Solvent Use | Often uses hazardous solvents | Typically aqueous or excess acid | Can be performed in water or solvent-free |
| Waste Profile | High volume saline wastewater | Low volume waste, CO₂ emissions | Minimal waste, catalyst recycling needed |
| Energy Input | Moderate | Moderate to High | Moderate (requires heating) |
| Sustainability Score | Low | Low to Medium | High |
Conclusion and Future Outlook
The traditional synthesis of this compound via the alkylation of dimethylamine with allyl halides, while commercially established, carries a significant environmental burden due to its poor atom economy and use of hazardous materials. The Eschweiler-Clarke reaction offers an improvement in atom economy but relies on the toxic reagent formaldehyde.
The most promising path toward a sustainable synthesis of this compound lies in catalytic routes, particularly the amination of allyl alcohol. This method is a prime example of green chemistry in action, generating only water as a byproduct and utilizing less hazardous starting materials. The primary challenge remains the development of cost-effective, robust, and recyclable catalysts based on more abundant metals to make this process economically viable on an industrial scale.
For researchers and drug development professionals, considering the entire life cycle is paramount.[10][11] A "greener" synthesis not only reduces environmental impact but can also lead to safer processes, reduced waste disposal costs, and a more sustainable supply chain for essential chemical intermediates. The continued innovation in catalysis holds the key to transitioning from legacy processes to cleaner, more efficient chemical manufacturing.
References
- This compound 2155-94-4 wiki. (n.d.). LookChem.
- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025, March 1). NINGBO INNO PHARMCHEM CO.,LTD.
- 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. (n.d.). RSC Publishing.
- Booth, A., da Silva, E., & Brakstad, O. G. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. IEAGHG.
- Synthesis of N-methyl diallylamine. (n.d.). PrepChem.com.
- Eide-Haugmo, I., et al. (2011). Environmental Impact of Amines. ResearchGate.
- Knudsen, S., et al. (n.d.). Environmental impact of amines from CO2 capture. Nilu.no.
- Processes for producing N,N-dialkylallylamine polymers and N,N-dialkyllylamine polymers. (n.d.). Google Patents.
- Life Cycle Assessment of a New Synthesis Route: which Degree of Modelling Is Necessary? (2023, April 1). Chemical Engineering Transactions.
- Review of Amine emissions from carbon capture systems. (2013, January 1). Scottish Environment Protection Agency (SEPA).
- Diallylamine synthesis. (n.d.). ChemicalBook.
- Jeong, J., & Fujita, K.-i. (2021). Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N,N-Dimethylamine Derivatives. Organic Chemistry Portal.
- Process for the preparation of n,n-dimethylamine. (n.d.). Google Patents.
- Alkylation Reaction - Industrial Production of N, N-dimethylaniline. (n.d.). Alfa Chemistry.
- A Novel Route to Synthesize N,N‐Dimethyl Arylmethylamines from Aryl Aldehydes, Hexamethylenetetramine and Hydrogen. (n.d.). ResearchGate.
- Eschweiler–Clarke reaction. (n.d.). Wikipedia.
- Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers. (n.d.). XINDAO.
- This compound FOR SYNTHESIS. (n.d.). Tin Hang Technology Limited.
- Bardow, A., et al. (2020). Life Cycle Assessment for the Design of Chemical Processes, Products, and Supply Chains. Annual Review of Chemical and Biomolecular Engineering.
- The synthetic route of N, N-Dimethylaniline. (n.d.). ResearchGate.
- Application Notes and Protocols: this compound in the Synthesis of Functional Polymers. (n.d.). Benchchem.
- Eschweiler-Clarke-Methylierung. (n.d.). ResearchGate.
- Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. (n.d.). MDPI.
- Rosenau, T., et al. (2006). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate.
- N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. (n.d.). NIH.
- Synthesis of bio-based N-containing compounds from biomass. (2025, October 21). PubMed Central.
- Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). PubChem.
- Chemical Properties of N-Allyl-N,N-dimethylamine (CAS 2155-94-4). (n.d.). Cheméo.
- Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PubMed Central.
- Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine. (n.d.). Google Patents.
- A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (n.d.). RSC Publishing.
- Life Cycle Assessment Methodology and Data. (n.d.). Green NCAP.
- Life cycle assessment of adipic acid production from lignin. (n.d.). Nature.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylamination of Primary Alcohols Using a Homogeneous Iridium Catalyst: A Synthetic Method for N,N-Dimethylamine Derivatives [organic-chemistry.org]
- 9. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Life Cycle Assessment for the Design of Chemical Processes, Products, and Supply Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. greenncap.com [greenncap.com]
Evaluation of N,N-Dimethylallylamine as a crosslinking agent in polymer chemistry
A Senior Application Scientist's Guide to Performance, Mechanism, and Practical Application
In the dynamic field of polymer chemistry, particularly in the development of advanced materials for biomedical and pharmaceutical applications, the choice of a crosslinking agent is a critical decision that dictates the ultimate physical and chemical properties of the polymer network. This guide provides an in-depth evaluation of N,N-Dimethylallylamine (DMAA) as a crosslinking agent, comparing its performance and utility against other common crosslinking methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their polymer formulations.
The Crucial Role of Crosslinking in Polymer Science
Crosslinking is the process of forming covalent or non-covalent bonds between polymer chains, transforming linear or branched polymers into a three-dimensional network.[1] This structural modification significantly enhances a material's properties, including its mechanical strength, thermal stability, and chemical resistance.[1][2] In the context of drug delivery and tissue engineering, crosslinking is instrumental in controlling the swelling behavior, degradation rate, and release kinetics of therapeutic agents from polymer matrices like hydrogels.[1][3]
This compound: A Versatile Tertiary Amine Monomer
This compound (DMAA), with the chemical formula C5H11N, is a tertiary amine characterized by the presence of an allyl group attached to the nitrogen atom.[4] This unique structure makes it a valuable monomer and crosslinking agent in polymer synthesis.[4][5] The dimethylamino group imparts a cationic character and pH-responsiveness to polymers, making them particularly suitable for the delivery of therapeutic molecules like drugs and nucleic acids.[6]
Mechanism of Action
While not a traditional crosslinker in itself, DMAA can be incorporated into polymer chains as a monomer through radical polymerization.[4][6] The pendant allyl group then provides a reactive site for subsequent crosslinking reactions. A prominent method for crosslinking polymers containing allyl groups is the thiol-ene reaction . This "click chemistry" reaction involves the addition of a thiol group across the double bond of the allyl group, forming a stable thioether linkage.[7][8] This reaction can be initiated by radicals (e.g., photoinitiators) or catalyzed by bases/nucleophiles.[8][9]
The thiol-ene reaction is highly efficient, proceeds rapidly under mild conditions, and is known for its high yield and lack of by-products.[8] These characteristics make it an attractive method for creating well-defined and homogeneous polymer networks.
Performance Showdown: DMAA-based Crosslinking vs. Alternatives
The selection of a crosslinking strategy depends on the specific requirements of the application, including desired mechanical properties, biocompatibility, and degradation profile. Here, we compare the thiol-ene crosslinking of DMAA-containing polymers with other widely used crosslinking methods.
| Crosslinking Agent/Method | Mechanism | Advantages | Disadvantages | Common Applications |
| This compound (via Thiol-ene) | Radical or base-catalyzed addition of thiols to allyl groups.[7][8] | High efficiency and yield, mild reaction conditions, formation of stable thioether bonds, "click chemistry" characteristics.[8] | Requires a multi-step process (polymerization then crosslinking), potential for unreacted thiols. | Drug delivery, tissue engineering, coatings, adhesives.[5] |
| Glutaraldehyde | Forms Schiff bases with primary amine groups. | Highly efficient and rapid crosslinking. | Potential cytotoxicity due to residual aldehyde groups.[10] | Tissue fixation, enzyme immobilization, hydrogel preparation.[11] |
| Genipin | Reacts with primary amines to form crosslinks. | Natural origin, lower cytotoxicity compared to glutaraldehyde. | Slower reaction rate, can impart a blue color to the material.[12] | Biomedical applications, tissue engineering.[12] |
| Carbodiimides (e.g., EDC/NHS) | Activates carboxyl groups to react with primary amines, forming amide bonds. | Forms stable amide bonds, widely used in bioconjugation. | Can be sensitive to hydrolysis, requires careful control of pH. | Hydrogel crosslinking, bioconjugation.[13] |
| Michael Addition | Nucleophilic addition of thiols or amines to electron-deficient alkenes (e.g., acrylates, maleimides).[14][15] | Can occur under physiological conditions, versatile chemistry.[14] | Potential for side reactions, requires specific functional groups. | Hydrogel synthesis, bioconjugation, drug delivery.[15] |
| Photo-crosslinking (e.g., Methacrylates) | Radical polymerization of vinyl groups initiated by light. | Spatiotemporal control over crosslinking, rapid reaction. | Requires a photoinitiator which can have toxicity concerns, limited penetration depth of light. | 3D printing of scaffolds, hydrogel fabrication. |
Experimental Protocols: A Practical Comparison
To provide a tangible understanding of the practical aspects, we outline a general experimental workflow for crosslinking a polymer using DMAA (via thiol-ene) and a common alternative, glutaraldehyde.
Protocol 1: Thiol-Ene Crosslinking of a DMAA-Containing Polymer
This protocol describes the photoinitiated thiol-ene crosslinking of a copolymer containing DMAA.
Workflow Diagram:
Caption: Workflow for thiol-ene crosslinking.
Detailed Steps:
-
Synthesis of DMAA-containing copolymer:
-
Dissolve the primary monomer (e.g., N-isopropylacrylamide for thermo-responsive hydrogels) and this compound in a suitable solvent.[6]
-
Add a radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Heat the reaction mixture to initiate polymerization (e.g., 60-70°C) and stir for a defined period.[6]
-
-
Purification of the copolymer:
-
Precipitate the synthesized polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
-
Collect the precipitate by filtration and wash it several times with the non-solvent to remove unreacted monomers and initiator.
-
Dry the purified polymer under vacuum.
-
-
Thiol-ene Crosslinking:
-
Dissolve the purified DMAA-containing polymer and a stoichiometric amount of a dithiol crosslinker (e.g., dithiothreitol) in a suitable solvent.[16]
-
Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA).[16]
-
Cast the solution into a mold or as a thin film.
-
Expose the solution to UV light (e.g., 365 nm) for a specific duration to initiate the crosslinking reaction.[16]
-
The resulting crosslinked hydrogel or polymer network can then be purified by washing to remove any unreacted components.
-
Protocol 2: Glutaraldehyde Crosslinking of a Polymer with Amine Groups
This protocol outlines the crosslinking of a polymer containing primary amine groups (e.g., gelatin or chitosan) using glutaraldehyde.
Workflow Diagram:
Caption: Workflow for glutaraldehyde crosslinking.
Detailed Steps:
-
Preparation of Polymer Solution:
-
Dissolve the polymer containing primary amine groups (e.g., gelatin) in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific concentration.
-
-
Crosslinking Reaction:
-
While stirring the polymer solution, add a predetermined amount of glutaraldehyde solution (typically a 25% or 50% aqueous solution) dropwise.
-
Allow the crosslinking reaction to proceed for a specific time (e.g., several hours to overnight) at a controlled temperature (e.g., room temperature). The solution will typically form a hydrogel.
-
-
Quenching and Purification:
-
To quench the reaction and cap any unreacted aldehyde groups, add a solution of a small molecule containing a primary amine, such as glycine or Tris buffer.
-
Purify the crosslinked hydrogel by extensive washing with the buffer or by dialysis against deionized water to remove any residual glutaraldehyde and quenching agent.
-
Causality Behind Experimental Choices
-
Inert Atmosphere in Radical Polymerization: Oxygen can inhibit radical polymerization by reacting with the radical species, hence the need for purging with an inert gas.[6]
-
Quenching in Glutaraldehyde Crosslinking: Unreacted glutaraldehyde is cytotoxic. Quenching with a primary amine-containing molecule like glycine is a crucial step to minimize this toxicity.[10]
-
Purification: Extensive purification in both protocols is essential to remove any unreacted and potentially toxic small molecules, which is a critical consideration for biomedical applications.
Concluding Remarks
This compound, when incorporated into polymers, provides a versatile platform for crosslinking via the highly efficient thiol-ene reaction. This approach offers several advantages over traditional crosslinking methods, including mild reaction conditions and the formation of stable, well-defined networks, which are highly desirable for applications in drug delivery and tissue engineering.
While methods like glutaraldehyde crosslinking are effective, concerns about cytotoxicity necessitate careful quenching and purification steps. The choice of a crosslinking agent and methodology must be carefully considered based on the desired properties of the final material and the specific requirements of the intended application. The "click" nature of the thiol-ene reaction positions DMAA-containing polymers as a compelling option for the development of advanced and biocompatible materials.
References
- Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. (n.d.). National Institutes of Health.
- What Are Common Crosslinking Agents? - Chemistry For Everyone. (2025, June 8). YouTube.
- What is a Crosslinking Agent in Polymer Chemistry? (2025, July 3). Patsnap Eureka.
- What Chemicals Are Used in Crosslinking? (2024, May 30). News.
- Thiol-ene reaction – Knowledge and References. (n.d.). Taylor & Francis.
- Thiol-ene reaction. (n.d.). Wikipedia.
- Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. (n.d.). Polymer Chemistry (RSC Publishing).
- Michael addition crosslinking. (n.d.). Labster.
- Performance Showdown: A Comparative Guide to Crosslinking Agents for Drug Delivery Systems. (n.d.). Benchchem.
- This compound CAS:2155-94-4: Comprehensive Overview and Applications. (2025, March 1).
- “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. (n.d.). National Institutes of Health.
- Application Notes and Protocols: this compound in the Synthesis of Functional Polymers. (n.d.). Benchchem.
- Comparison of the properties of natural and synthetic cross-linking agents. (n.d.). ResearchGate.
- Michael addition reactions in macromolecular design for emerging technologies. (2006, May 1).
- Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. (n.d.). MDPI.
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022, October 21). MDPI.
- Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers. (n.d.). XINDAO.
- Heterogeneous polymerization via two-step crosslinking for tunable microribbon hydrogels. (n.d.). PubMed Central.
Sources
- 1. What is a Crosslinking Agent in Polymer Chemistry? [eureka.patsnap.com]
- 2. chinacouplingagents.com [chinacouplingagents.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Wholesale this compound CAS:2155-94-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Michael addition crosslinking - Labster [theory.labster.com]
- 15. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 16. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N-Dimethylallylamine for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe handling and disposal of chemical reagents. N,N-Dimethylallylamine, a versatile tertiary amine, is a common building block in organic synthesis. However, its flammable and corrosive nature necessitates a robust and well-understood disposal protocol to ensure the safety of laboratory personnel and maintain environmental compliance. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and operational excellence.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is classified as a hazardous substance due to its dual characteristics of flammability and corrosivity.[1] It is a highly flammable liquid and vapor with a low flash point, meaning it can easily ignite at ambient temperatures.[1] Furthermore, it can cause severe skin burns and eye damage upon contact.[1][2] Inhalation of its vapors can also be harmful.[2] These properties underscore the importance of adhering to strict disposal procedures to prevent fires, chemical burns, and environmental contamination.
The U.S. Environmental Protection Agency (EPA) and the Department of Transportation (DOT) have established stringent regulations for the management of such hazardous wastes. Improper disposal can lead to significant legal and financial penalties, alongside the obvious health and safety risks.
The Cardinal Rule: Professional Hazardous Waste Disposal
The primary and non-negotiable method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][3] These companies have the expertise, equipment, and permits to handle, transport, and dispose of hazardous materials in a safe and environmentally sound manner. Under no circumstances should this compound be poured down the drain or disposed of with regular laboratory trash.
While in-laboratory neutralization of small spills is a crucial emergency procedure, the neutralization of bulk quantities of this compound is not recommended . The reaction of amines with neutralizing agents can be highly exothermic, generating significant heat and potentially hazardous fumes. This process should only be undertaken by trained professionals in a controlled environment.
Step-by-Step Laboratory Procedures for this compound Waste Management
The following sections provide detailed, operational guidance for managing this compound waste from the point of generation to its final collection by a licensed disposal service.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, it is imperative to wear the appropriate PPE:
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a flame-retardant lab coat or chemical-resistant apron.[1][2]
-
Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of vapor inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Managing Spills: A Critical Emergency Protocol
Accidents happen. A well-rehearsed spill response plan is essential. The course of action depends on the size and location of the spill.
A minor spill can typically be managed by trained laboratory personnel.
Protocol for Minor Spill Cleanup:
-
Alert Colleagues: Immediately notify others in the vicinity.
-
Ensure Ventilation: Maintain the fume hood sash at the lowest practical height.
-
Contain the Spill: Use a spill control material, such as absorbent pads or a non-combustible absorbent like vermiculite or sand, to create a dike around the spill to prevent it from spreading.[4][5]
-
Neutralize the Spill Residue:
-
Once the liquid is absorbed, cautiously apply a weak acid to neutralize the amine. Suitable neutralizing agents include citric acid or ascorbic acid.[4]
-
Apply the neutralizing agent from the outer edge of the spill inwards.[4]
-
Use pH paper to test the absorbed material and the spill surface to ensure neutralization (a pH between 6 and 8 is generally considered neutral).
-
-
Collect the Residue: Using spark-proof scoops or tongs, carefully collect the absorbent material and place it in a designated hazardous waste container.[5]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild soap and water solution.
-
Dispose of Contaminated Materials: All materials used in the cleanup, including gloves, absorbent pads, and cleaning cloths, must be placed in the hazardous waste container.
-
Document the Incident: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department as per your institution's policy.
-
Evacuate Immediately: Alert all personnel and evacuate the immediate area.
-
Isolate the Area: Close the doors to the laboratory to contain the vapors.
-
Call for Emergency Assistance: Contact your institution's EHS or emergency response team and, if necessary, the local fire department. Provide them with the name of the chemical (this compound), the approximate quantity spilled, and the location.
-
Do Not Attempt to Clean Up a Major Spill Yourself. Wait for trained emergency responders.
Caption: Decision tree for this compound spill response.
Accumulating this compound Waste for Disposal
All waste this compound, including contaminated materials from spills, must be collected in a designated hazardous waste container. This is typically done in a Satellite Accumulation Area (SAA).
What is a Satellite Accumulation Area (SAA)?
An SAA is a designated location at or near the point of waste generation where hazardous waste can be accumulated before being moved to a central storage area.[6][7] Key requirements for an SAA include:
-
The SAA must be under the control of the person generating the waste.[8]
-
A maximum of 55 gallons of non-acute hazardous waste can be accumulated in an SAA.[6][8]
Protocol for Waste Accumulation:
-
Select a Compatible Container:
-
Use a container made of a material that is compatible with this compound. For amines and other bases, plastic containers (e.g., high-density polyethylene, HDPE) are generally recommended.[9] Do not use metal containers, as corrosive materials can degrade them.[9]
-
The container must be in good condition with a secure, screw-top lid.[10]
-
Ensure the container is clean and free of any residues from previous contents, especially incompatible materials like strong oxidizing agents or acids.[2][3]
-
-
Properly Label the Waste Container:
-
The container must be labeled as soon as the first drop of waste is added.[11]
-
The label must include the following information:[12]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)[13]
-
The hazards associated with the waste: "Flammable" and "Corrosive" [13]
-
The name and contact information of the generator (the researcher or lab).[12][13]
-
The accumulation start date (the date the first waste is added to the container).[12]
-
-
Many institutions provide pre-printed hazardous waste labels. If not, ensure all required information is clearly written and legible.
-
-
Accumulate the Waste Safely:
-
Keep the waste container closed at all times except when adding waste.[10]
-
Store the waste container in a designated SAA, which should be in a well-ventilated area, away from heat, sparks, and open flames.[1]
-
Ensure secondary containment (such as a larger, chemically resistant tub) is used to capture any potential leaks.
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or acids.[2][3]
-
-
Requesting a Pickup:
-
Once the container is full (up to 90% capacity to allow for expansion), or if you are generating waste infrequently, arrange for a pickup from your institution's EHS or their contracted waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Caption: Workflow for the laboratory disposal of this compound waste.
Quantitative Data Summary
| Property | Value | Source |
| UN Number | 2733 | [14] |
| Proper Shipping Name | AMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound) | [14][15] |
| Hazard Class | 3 (Flammable Liquid) | [14] |
| Subsidiary Hazard | 8 (Corrosive) | [2] |
| Packing Group | II | [2][15] |
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the inherent hazards of this chemical and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment for themselves and their colleagues. This commitment to safety and operational excellence builds a foundation of trust and underscores the integrity of the scientific community. Always consult your institution's specific Environmental Health and Safety guidelines, as they may have additional requirements.
References
- LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- University of British Columbia. Spill Clean up Procedure.
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- The University of Iowa. (2017, May 30). Chemical Waste Labeling Procedure.
- The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
- Tennessee Tech University. (2014, April 1). Hazardous Waste Management and Satellite Accumulation Area Guide.
- University of Washington Environmental Health & Safety. (2025, April). How to Label Chemical Waste Containers.
- New Pig Corporation. How to Manage Satellite Accumulation Areas.
- U.S. Environmental Protection Agency. (2025, September 4). Frequent Questions About Hazardous Waste Generation.
- HWH Environmental. (2018, March 9). How To Properly Label Hazardous Waste Containers.
- U.S. Hazmat Storage. (2025, January 13). Hazardous Waste Generation and Satellite Accumulation Area.
- Electronic Code of Federal Regulations. (n.d.). 40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators.
- University of California, Los Angeles, Environment, Health & Safety. Chemical Waste Containers.
- Ball State University. Waste Container Compatibility.
- CP Lab Safety. This compound, 25mL, Each.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- Federal Register. (2000, September 14). Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities.
- Chemical Safety. The Safety Profile of this compound for Industrial Use.
- U.S. Environmental Protection Agency. RCRA Hazardous Waste D list.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. tntech.edu [tntech.edu]
- 7. epa.gov [epa.gov]
- 8. eCFR :: 40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators. [ecfr.gov]
- 9. bsu.edu [bsu.edu]
- 10. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 11. 8.3.3 Hazardous Waste Labeling | UMN University Health & Safety [hsrm.umn.edu]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. echemi.com [echemi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Dimethylallylamine
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. N,N-Dimethylallylamine, a versatile intermediate in organic synthesis, demands such mastery due to its significant hazardous properties.[1] This guide provides essential, experience-driven safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the required personal protective equipment (PPE) and handling protocols. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal and collective well-being in the laboratory.
Foundational Risk Assessment: Understanding this compound
Before any container is opened, a thorough understanding of the agent's properties is critical. This compound is not a benign reagent; it is a highly flammable, corrosive, and toxic substance.[2][3] Its physical and chemical characteristics are the primary determinants for the selection of appropriate PPE.
This compound is a colorless to pale yellow liquid with a distinct amine-like odor.[4][5] It is highly volatile, and its vapors can form explosive mixtures with air.[4] The primary routes of exposure are inhalation, skin absorption, ingestion, and eye contact.[6]
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Implication for Handling |
| CAS Number | 2155-94-4 | Unique identifier for substance verification.[7] |
| Molecular Formula | C5H11N | Basic chemical identity.[7] |
| Boiling Point | 62-64.5 °C | High volatility, increased inhalation risk.[4][8] |
| Flash Point | 8 °C | Extremely flammable; requires strict control of ignition sources.[5] |
| Vapor Pressure | 171 mmHg at 25 °C | Vapors are heavier than air and can accumulate in low-lying areas.[4][5] |
| Solubility | Soluble in water and common organic solvents.[1][4] | Affects spill cleanup procedures and choice of extinguishing media. |
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate understanding of the primary hazards.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement |
| Flammable Liquids | H225: Highly flammable liquid and vapour.[3][7] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[3][7] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[3][7] |
| Serious Eye Damage | H318: Causes serious eye damage.[3] |
The Core of Protection: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is non-negotiable. The principle of causality dictates that each piece of equipment is chosen to counteract a specific, identified hazard.
Respiratory Protection: The First Line of Defense Against Vapors
Given its high volatility and inhalation toxicity, all handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9] If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] For situations where exposure limits may be exceeded, a full-face respirator with an organic vapor cartridge (Type A, brown) is necessary.[9] In emergency situations, such as a large spill or fire, a self-contained breathing apparatus (SCBA) is required.[4]
Eye and Face Protection: Shielding from Corrosive Splashes
This compound can cause severe eye burns and potentially irreversible damage.[4][9] Therefore, robust eye and face protection is mandatory.
-
Primary Protection: Wear tightly fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4][10]
-
Secondary Protection: For tasks with a higher risk of splashing, such as transferring large volumes, a full-face shield must be worn in addition to safety goggles.
Skin and Body Protection: An Impermeable Barrier
This chemical causes severe skin burns.[4] Protective gloves and clothing are essential to prevent any contact.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4] Given the nature of the chemical, nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always double-glove when handling this substance.
-
Body Protection: A chemically resistant lab coat is the minimum requirement. For larger quantities or tasks with a higher splash potential, wear impervious clothing, such as a chemically resistant apron or full suit.[2][10] Fire/flame resistant clothing should also be considered due to the high flammability of the substance.[10]
-
Footwear: Closed-toe shoes are mandatory. For significant handling operations, chemically resistant shoe covers should be utilized. Contaminated shoes must be discarded.[4]
Caption: Emergency response plan for this compound incidents.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated absorbents and disposable PPE, must be considered hazardous.
-
Collection: Place waste in a suitable, labeled, and closed container. [10]* Disposal: Disposal must be entrusted to a licensed waste disposal company and carried out in accordance with all local, state, and federal regulations. [3][11]Do not dispose of it down the drain.
By internalizing the principles and procedures outlined in this guide, you are not merely following a protocol; you are actively participating in a culture of safety. This proactive stance is the hallmark of a proficient and responsible scientific professional.
References
- This compound CAS:2155-94-4: Comprehensive Overview and Applications.
- This compound | C5H11N | CID 75082 - PubChem.
- NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline - CDC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound(2155-94-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline [cdc.gov]
- 7. This compound | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
